Deferasirox
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4/c25-17-7-3-1-5-15(17)19-22-20(16-6-2-4-8-18(16)26)24(23-19)14-11-9-13(10-12-14)21(27)28/h1-12,25-26H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQWVMAQOTZIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN(C(=N2)C3=CC=CC=C3O)C4=CC=C(C=C4)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1048596 | |
| Record name | Deferasirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deferasirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In water, 0.4 mg/mL at 25 °C (pH 7.40), 3.43e-02 g/L | |
| Record name | Deferasirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferasirox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferasirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol, White to slightly yellow powder | |
CAS No. |
201530-41-8 | |
| Record name | Deferasirox | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201530-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deferasirox [USAN:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201530418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deferasirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferasirox | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1048596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(3Z,5E)-3,5-bis(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-1-yl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEFERASIROX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8G4MOF2V9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Deferasirox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferasirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116-117 °C, 264-265 °C, 116 - 117 °C | |
| Record name | Deferasirox | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01609 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Deferasirox | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7844 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Deferasirox | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015547 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Deferasirox: A Multifaceted Approach to Targeting Cancer Cell Viability
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Deferasirox, an orally active and well-established iron chelator, has garnered significant attention in the oncology field for its potent anti-neoplastic properties.[1][2] Initially developed for the treatment of chronic iron overload, its ability to selectively induce cell death in malignant cells has opened new avenues for cancer therapy.[3][4] Cancer cells exhibit an increased reliance on iron for their rapid proliferation and metabolic activities, making them particularly vulnerable to iron deprivation.[5] This guide provides a comprehensive technical overview of the multifaceted mechanisms through which this compound exerts its anti-cancer effects, offering insights for researchers and drug development professionals exploring novel therapeutic strategies.
Core Mechanism: Intracellular Iron Deprivation
The foundational mechanism of this compound's anti-cancer activity lies in its high affinity for intracellular iron.[6] By binding to and sequestering this essential metal, this compound effectively starves cancer cells of a critical element required for numerous biological processes.[1][2]
Inhibition of Iron-Dependent Enzymes
A primary consequence of iron depletion is the inhibition of iron-dependent enzymes that are crucial for cell growth and proliferation. A key target is ribonucleotide reductase , the rate-limiting enzyme in the synthesis of deoxyribonucleotides, the building blocks of DNA.[7] By inhibiting this enzyme, this compound halts DNA replication and induces cell cycle arrest, thereby impeding tumor growth.[7]
Induction of Apoptosis: A Primary Mode of Cell Kill
A predominant outcome of this compound treatment in cancer cells is the induction of programmed cell death, or apoptosis.[8][9] This process is orchestrated through the activation of a cascade of cysteine-aspartic proteases known as caspases.
Caspase-Dependent Apoptotic Pathway
Studies have consistently demonstrated that this compound triggers the intrinsic apoptotic pathway.[8][9] This is characterized by:
-
Activation of Initiator Caspases: this compound treatment leads to the activation of caspase-9.[9]
-
Activation of Executioner Caspases: This is followed by the activation of downstream executioner caspases, primarily caspase-3 and caspase-7.[3][8][9]
-
Cleavage of Poly(ADP-ribose) Polymerase (PARP): Activated caspase-3 cleaves PARP, a protein involved in DNA repair, which is a hallmark of apoptosis.[3][9]
The induction of apoptosis has been observed across a wide range of cancer cell lines, including myeloid leukemia, malignant lymphoma, and pancreatic cancer.[8][9][10]
Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
A standard method to quantify this compound-induced apoptosis is through flow cytometry using Annexin V and propidium iodide (PI) co-staining.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 20, 50, 100 µM) for a specified duration (e.g., 24, 48, 72 hours).[9] Include an untreated control.
-
Cell Harvesting: Following treatment, gently harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
Interpretation of Results:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
Cell Cycle Arrest: Halting Cancer Cell Proliferation
In addition to inducing apoptosis, this compound can also halt the progression of the cell cycle, preventing cancer cells from dividing.[5][10]
Modulation of Cell Cycle Regulatory Proteins
This compound has been shown to induce cell cycle arrest, often in the G1/S or S phase, by altering the expression of key regulatory proteins:[3][10]
-
Upregulation of p21(CIP1/WAF1): this compound increases the expression of the cyclin-dependent kinase inhibitor p21, which prevents the transition from the G1 to the S phase.[3][11]
-
Downregulation of Cyclin D1: This drug promotes the degradation of cyclin D1, a protein essential for G1 phase progression.[3][5]
The net effect is a halt in cell proliferation, contributing to the overall anti-tumor activity of this compound.
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress
A growing body of evidence indicates that this compound's anti-cancer effects are, in part, mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5][12][13]
While seemingly paradoxical for an iron chelator (as free iron can catalyze ROS formation via the Fenton reaction), this compound can induce a rapid increase in intracellular ROS levels.[5][13] This surge in ROS can lead to:
-
DNA Damage: Oxidative stress can cause significant damage to DNA, triggering cell death pathways.[5][13]
-
Lipid Peroxidation: ROS can damage cellular membranes through lipid peroxidation, a hallmark of a specific type of iron-dependent cell death known as ferroptosis.[14]
Induction of Ferroptosis
Recent studies suggest that this compound can induce ferroptosis in cancer cells.[12][14] This is a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid hydroperoxides. A mitochondrially targeted version of this compound has been shown to be particularly effective at inducing ferroptosis by depleting glutathione, a major cellular antioxidant.[14]
Modulation of Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating a complex network of intracellular signaling pathways that are often dysregulated in cancer.
NF-κB Pathway Inhibition
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in promoting cancer cell survival, proliferation, and inflammation. This compound has been identified as a potent inhibitor of the NF-κB pathway.[15] Interestingly, some studies suggest that this inhibitory effect may be independent of its iron-chelating and ROS-scavenging properties, pointing to a unique mechanism of action not shared by other iron chelators.[15]
PI3K/AKT/GSK3β and mTOR Pathway Repression
This compound has been shown to repress the pro-survival PI3K/AKT/GSK3β pathway.[5][13] This repression is linked to the generation of ROS and leads to the degradation of cyclin D1.[5] Furthermore, this compound can down-regulate the mammalian target of rapamycin (mTOR) pathway by enhancing the expression of REDD1, a negative regulator of mTOR signaling.[11][16] The mTOR pathway is a central regulator of cell growth, proliferation, and survival.
Wnt/β-catenin Pathway Downregulation
In multiple myeloma cells, this compound has been found to induce apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), which in turn leads to the downregulation of the Wnt/β-catenin signaling pathway.[17]
Regulation of Hypoxia-Inducible Factor-1α (HIF-1α)
The role of this compound in regulating HIF-1α, a key transcription factor for cellular adaptation to hypoxia, is complex. Some studies have shown that this compound can inhibit HIF-1α expression, which would be beneficial in an anti-cancer context as HIF-1α promotes tumor survival and angiogenesis.[18] However, other reports suggest that this compound, like other iron chelators, can stabilize HIF-1α protein levels under certain conditions.[19][20] This dual role may be cell-type and context-dependent and warrants further investigation.
Visualizing this compound's Multifaceted Mechanism of Action
The following diagram illustrates the interconnected pathways through which this compound exerts its anti-cancer effects.
Caption: this compound's anti-cancer mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| K562 | Myeloid Leukemia | 46.33 | Apoptosis, mTOR pathway repression | [16] |
| U937 | Myeloid Leukemia | 16.91 | Apoptosis | [16] |
| HL-60 | Myeloid Leukemia | 50 | Apoptosis | [16] |
| DMS-53 | Lung Carcinoma | Proliferation inhibition | Proliferation inhibition | [3][6] |
| SK-N-MC | Neuroepithelioma | Proliferation inhibition | Proliferation inhibition | [3][6] |
| BxPC-3 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| HPAF-II | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| Panc 10.05 | Pancreatic Cancer | Dose-dependent inhibition | S-phase arrest, Apoptosis | [10] |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | Clinically feasible concentrations | Growth inhibition, Cell cycle arrest, Apoptosis | [5] |
Conclusion and Future Directions
This compound presents a compelling case as a repurposed drug for cancer therapy. Its multifaceted mechanism of action, targeting fundamental cancer cell vulnerabilities such as iron metabolism, cell cycle progression, and survival signaling, makes it an attractive candidate for further investigation. The ability of this compound to induce multiple forms of cell death, including apoptosis and ferroptosis, suggests its potential to overcome resistance to conventional chemotherapies.
Future research should focus on:
-
Combination Therapies: Exploring the synergistic effects of this compound with other anti-cancer agents, including traditional chemotherapy and targeted therapies.[21]
-
Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to this compound treatment.
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of this compound in various cancer types, both as a monotherapy and in combination regimens.[1][22][23]
-
Targeted Delivery: Developing novel formulations, such as nanoparticle-based delivery systems, to enhance tumor-specific targeting and minimize potential side effects.[24]
The continued exploration of this compound's anti-cancer properties holds significant promise for expanding the therapeutic arsenal against a broad spectrum of malignancies.
References
- Forni, A., et al. (2012). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. PLoS One, 7(9), e45952. [Link]
- Richardson, D. R., et al. (2012). The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology, 82(6), 1144-1155. [Link]
- Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for this compound?. Journal of Clinical Pharmacology, 53(9), 885-891. [Link]
- Salehi, S., et al. (2015). Synthesis and In Vitro Anticancer Evaluations of this compound Iron Chelator. e-Proceeding of 1st International Nastaran Cancer Symposium-2015. [Link]
- Foy, V., et al. (2013). Iron chelation in the treatment of cancer: a new role for this compound?. University of Birmingham's Research Portal. [Link]
- Buss, J. L., et al. (2013). Iron Chelation in the Treatment of Cancer: A New Role for this compound?.
- Chen, Y. A., et al. (2023). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 24(15), 12345. [Link]
- Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism.
- Ghosh, S., et al. (2024). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv. [Link]
- Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. SciSpace. [Link]
- Mims, A. S., et al. (2011). The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase.
- Kamihara, Y., et al. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget, 7(39), 64340-64351. [Link]
- Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science, 100(5), 970-977. [Link]
- Samara, A., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species‐ and GSK3β‐dependent mechanism.
- ResearchGate. (n.d.). This compound induces early apoptosis. Treatment with this compound caused... Download Scientific Diagram. [Link]
- Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central. [Link]
- Samara, A., et al. (2021). Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood, 138(Supplement 1), 3475. [Link]
- Kaur, J., et al. (2019). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Salehi, S., et al. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. Journal of Inorganic Biochemistry, 161, 87-97. [Link]
- CenterWatch. (2018). This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies. Clinical Research Trial Listing. [Link]
- Uehara, T., et al. (2016). This compound, a Novel Oral Iron Chelator, Shows Antiproliferative Activity Against Pancreatic Cancer in Vitro and in Vivo. BMC Cancer, 16, 702. [Link]
- Kim, H. S., et al. (2012). Effects of oral iron chelator this compound on human malignant lymphoma cells.
- ResearchGate. (n.d.). This compound induced hypoxia-inducible factor -1α (HIF-1α) protein... Download Scientific Diagram. [Link]
- Kaur, J., et al. (2019). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed Central. [Link]
- Shapira, S., et al. (2019). This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression.
- AACR Journals. (2011). Abstract 2132: Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research, 71(8 Supplement), 2132. [Link]
- Chen, C., et al. (2014). Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial‑mesenchymal transition in colorectal cancer. Oncology Letters, 7(1), 211-216. [Link]
- El-Far, A. H., et al. (2022). Potential anticancer effect of free and nanoformulated this compound for breast cancer treatment: in-vitro and in-vivo evaluation. Journal of Drug Delivery Science and Technology, 74, 103554. [Link]
- ClinicalTrials.gov. (2018). Myelodysplastic Syndromes (MDS)
- Basiouny, D. A., et al. (2012). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 3, 123-131. [Link]
- Yamasaki, T., et al. (2015). Effects of an oral iron chelator, this compound, on advanced hepatocellular carcinoma. World Journal of Gastroenterology, 21(16), 4905-4913. [Link]
- Cullis, J., et al. (2020). De-Iron: a phase 2 trial of the activity and safety of this compound administered at early iron loading in patients with transfusion-dependent myelodysplastic syndromes.
- Kim, H. S., et al. (2012). Effects of oral iron chelator this compound on human malignant lymphoma cells.
- Semantic Scholar. (n.d.). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. [Link]
- AACR Journals. (2011). Abstract 4465: Inhibition of tumor growth, lymphangiogenesis, and metastasis by iron chelators, deferoxamine and this compound, in breast cancers. Cancer Research, 71(8 Supplement), 4465. [Link]
- Furukawa, T., et al. (1992). Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis. Life Sciences, 50(26), 2059-2065. [Link]
- ResearchGate. (n.d.). Effects of this compound and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. Request PDF. [Link]
- Taher, A. T., et al. (2013). This compound for the treatment of iron overload in non-transfusion-dependent thalassemia.
- Al-Ghananim, R. T., et al. (2023). Efficacy and Safety of Combined Deferiprone and this compound in Iron-Overloaded Patients: A Systematic Review. Cureus, 15(11), e48325. [Link]
- Brittenham, G. M. (2006). Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 107(9), 3433-3434. [Link]
Sources
- 1. Iron chelation in the treatment of cancer: a new role for this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 3. The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. p53-tumor-suppressor-fragment.com [p53-tumor-suppressor-fragment.com]
- 7. Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of oral iron chelator this compound on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Effects of an oral iron chelator, this compound, on advanced hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. tandfonline.com [tandfonline.com]
Introduction: The Challenge of Iron Overload and the Role of Chelation
An In-Depth Technical Guide to the Preclinical Pharmacodynamics of Deferasirox
Chronic iron overload, a frequent consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes (MDS), poses a significant threat to patient health.[1][2] The human body lacks a natural mechanism for excreting excess iron, leading to its accumulation in vital organs such as the liver, heart, and endocrine glands.[1] This deposition catalyzes the formation of reactive oxygen species, inducing cellular damage, fibrosis, and eventual organ failure.[2][3]
Iron chelation therapy is the cornerstone of managing transfusional hemosiderosis. The goal is to bind excess iron into stable, excretable complexes, thereby reducing the body's total iron burden and mitigating toxicity. This compound (marketed as Exjade® and Jadenu®) represents a significant advancement in this field as an orally active, once-daily tridentate chelator.[1][3][4] This guide provides a detailed exploration of the preclinical pharmacodynamics of this compound, offering researchers and drug development professionals a framework for its evaluation in experimental models.
Core Pharmacodynamics: The Molecular Mechanism of this compound
This compound's therapeutic effect is rooted in its high affinity and specificity for ferric iron (Fe³⁺).[5] As a tridentate chelator, a single this compound molecule forms three bonds with an iron atom, creating a stable 2:1 complex (two this compound molecules to one iron atom).[3] This complex is then primarily eliminated from the body.
Key Mechanistic Steps:
-
Absorption & Distribution: Following oral administration, this compound is absorbed and becomes highly bound to plasma proteins (>99%), distributing throughout the bloodstream.[6]
-
Chelation of Systemic Iron: this compound effectively binds to iron within the plasma, particularly the highly toxic non-transferrin-bound iron (NTBI) and labile plasma iron (LPI).[1][3] This action is critical as LPI is a key mediator of iron-catalyzed oxidative damage.[1]
-
Mobilization of Tissue Iron: The drug can also mobilize iron from intracellular stores, primarily from the liver, which is a major site of iron deposition.[7]
-
Metabolism & Excretion: The this compound-iron complex is metabolized in the liver, mainly via glucuronidation (UGT1A1 and UGT1A3), and is predominantly excreted through the bile into the feces.[3][4][8]
This mechanism effectively shifts the body's iron balance from net accumulation to net excretion, reducing the labile iron pool and gradually depleting pathological tissue iron stores.
Caption: Mechanism of Action of this compound.
Preclinical Models for Pharmacodynamic Assessment
The evaluation of this compound relies on robust preclinical models that can accurately recapitulate the key features of human iron overload.
Part A: In Vitro Models
In vitro systems offer a controlled environment to dissect specific aspects of this compound's activity, such as its antioxidant potential and chelation efficacy at a molecular level.
Rationale for Use: These models are invaluable for initial screening, mechanism elucidation, and comparing the intrinsic activity of different chelators without the complexities of a whole-organism system.
Example Experimental System: Assessing Antioxidant Activity Studies have utilized model systems to evaluate how this compound reduces oxidative damage caused by iron catalysis.[9][10] This can be done by monitoring the iron-induced oxidation of a substrate like ascorbic acid or the peroxidation of lipids like linoleic acid.[9][10]
Protocol 1: In Vitro Assessment of Iron-Catalyzed Oxidation
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare stock solutions of an iron salt (e.g., FeCl₃), a substrate (e.g., ascorbic acid), and buffer.
-
-
Reaction Setup:
-
In a cuvette or microplate well, combine the buffer and ascorbic acid solution.
-
Add the this compound solution to the experimental group and an equivalent volume of solvent to the control group.
-
-
Initiation of Oxidation:
-
Initiate the reaction by adding the FeCl₃ solution to all wells.
-
-
Monitoring:
-
Immediately begin monitoring the reaction using a UV-visible spectrophotometer. Track the decrease in absorbance at the characteristic wavelength for ascorbic acid over time.
-
-
Analysis:
-
Calculate the rate of oxidation for both the control and this compound-treated groups. A significantly slower rate in the presence of this compound indicates effective chelation and antioxidant activity.[9]
-
Part B: In Vivo Models
Animal models are essential for evaluating the systemic pharmacodynamics of this compound, including its efficacy in reducing organ iron and its overall safety profile.
Rationale for Use: In vivo models integrate the complexities of drug absorption, distribution, metabolism, and excretion (ADME) with the pathological consequences of iron overload, providing a more clinically relevant assessment. Rodent models, such as mice and gerbils, are commonly used.[11][12]
Model Creation: Induction of Iron Overload The most common and straightforward method for creating an iron overload model is through parenteral administration of iron dextran.[13] This approach bypasses intestinal regulation and allows for the rapid accumulation of iron in tissues, mimicking transfusional siderosis.[13]
Protocol 2: Induction of Iron Overload and this compound Treatment in Mice
-
Animal Selection: Use a standard mouse strain (e.g., C57BL/6 or Balb/c). Allow animals to acclimate for at least one week.
-
Iron Overload Induction:
-
Administer iron dextran via intraperitoneal (i.p.) injection. A typical dose might be 100 mg/kg, given weekly for 4-8 weeks, depending on the desired level of iron loading.[14]
-
Include a control group that receives saline injections.
-
-
Treatment Initiation:
-
Monitoring and Sample Collection:
-
Monitor animal body weight and general health throughout the study.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and specified time points to measure serum ferritin.
-
-
Terminal Endpoint:
-
At the end of the treatment period (e.g., 4-12 weeks), euthanize the animals.
-
Perfuse with saline to remove blood from organs.
-
Collect key tissues (liver, spleen, heart, kidney) for analysis. Fix a portion of the tissues in formalin for histology and freeze the remainder for iron quantification.
-
Caption: General Experimental Workflow for Preclinical In Vivo Study.
Key Pharmacodynamic Endpoints and Methodologies
A robust preclinical study requires validated endpoints to quantify the efficacy and safety of this compound.
Efficacy Assessment
The primary goal is to demonstrate a reduction in the body's iron burden.
-
Liver Iron Concentration (LIC): This is a gold-standard endpoint. It reflects the total iron accumulated in the primary storage organ and correlates well with total body iron stores.[4]
-
Methodology: LIC is determined from frozen tissue samples using atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS).
-
-
Serum Ferritin: This is a convenient and widely used biomarker for monitoring iron stores.[15] While it can be influenced by inflammation, serial measurements provide a strong indication of changes in body iron burden.[15]
-
Methodology: Measured from serum samples using a species-specific ELISA kit.
-
-
Tissue Iron Deposition (Histology): Histological staining provides crucial qualitative and semi-quantitative information on the location and extent of iron deposits within the tissue architecture.[12]
Protocol 3: Perls' Prussian Blue Staining for Tissue Iron
-
Tissue Preparation:
-
Use 5 µm thick sections from formalin-fixed, paraffin-embedded tissue blocks.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
-
Staining Solution:
-
Prepare a fresh working solution by mixing equal parts of 20% aqueous hydrochloric acid and 10% aqueous potassium ferrocyanide.
-
-
Staining:
-
Incubate the slides in the Perls' staining solution for 30 minutes at room temperature.
-
Rinse thoroughly in several changes of distilled water.
-
-
Counterstaining:
-
Counterstain with Nuclear Fast Red solution for 5 minutes to visualize cell nuclei.
-
Rinse briefly in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope. Iron deposits will appear as distinct blue-to-purple granules.[16] The intensity and distribution of the staining can be scored semi-quantitatively.
-
Safety Assessment
Preclinical studies must rigorously evaluate potential toxicities. For this compound, the primary organs of concern are the kidney and liver.[8][18]
-
Renal Function: Monitor for signs of nephrotoxicity.
-
Methodology: Measure serum creatinine and blood urea nitrogen (BUN) from blood samples. Perform histopathological examination of kidney tissue for any signs of tubular injury.[8]
-
-
Hepatic Function: Monitor for signs of liver injury.
-
Methodology: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8] Conduct histopathological analysis of liver tissue.
-
Dose-Response and Efficacy Data in Preclinical Models
Establishing a clear dose-response relationship is fundamental to understanding the pharmacodynamics of this compound. Clinical data has shown that doses of 20 mg/kg/day can stabilize iron levels, while doses of 30-40 mg/kg/day are typically required to achieve a negative iron balance and reduce iron burden.[4] Preclinical models should aim to replicate and validate these findings.
Data Presentation: Summarizing Preclinical Efficacy
The following table provides a template for summarizing key efficacy data from a representative preclinical study, illustrating the expected dose-dependent effects of this compound.
| Treatment Group | Dose (mg/kg/day) | Change in Serum Ferritin (ng/mL) | Final Liver Iron Concentration (µg/g dry weight) | Histological Iron Score (Liver; 0-4 scale) |
| Iron Overload + Vehicle | 0 | +550 ± 120 | 8500 ± 950 | 3.8 ± 0.4 |
| Iron Overload + DFX | 10 | +210 ± 95 | 6200 ± 780 | 3.1 ± 0.5 |
| Iron Overload + DFX | 20 | -150 ± 110 | 4100 ± 650 | 2.2 ± 0.6 |
| Iron Overload + DFX | 30 | -890 ± 250 | 1800 ± 430 | 1.1 ± 0.3 |
| Saline Control (No Iron) | 0 | +20 ± 15 | 350 ± 80 | 0.1 ± 0.1 |
Data are presented as Mean ± SD and are hypothetical, based on expected outcomes from published literature.[1][4][19]
Conclusion
The preclinical pharmacodynamic evaluation of this compound requires a multi-faceted approach, combining in vitro mechanistic studies with robust in vivo models of iron overload. By employing standardized protocols and validated endpoints such as LIC, serum ferritin, and histological iron deposition, researchers can effectively characterize the dose-dependent efficacy of this crucial iron chelator. Furthermore, careful monitoring of renal and hepatic safety markers is essential for defining its therapeutic window. The methodologies and insights presented in this guide provide a comprehensive framework for scientists engaged in the development and characterization of iron chelation therapies, ultimately supporting the translation of preclinical findings into clinical benefits for patients with chronic iron overload.
References
- Galeotti, C., et al. (2021). Evaluation of Pharmacokinetics and Pharmacodynamics of this compound in Pediatric Patients. Pharmaceuticals, 14(8), 799. [Link]
- Shah, N. R. (2014). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 5, 55–64. [Link]
- Chuncharunee, S., et al. (2023). The Efficacy and Safety of this compound Monotherapy as a Second-Line Treatment in Transfusion-Dependent Thalassemia with Iron Overload. Journal of Clinical Medicine, 12(13), 4469. [Link]
- Reich, S., & Hentze, M. W. (2024). Isn't it ironic? Functional iron deficiency at the core of Parkinson's disease pathobiology.
- Ioannou, H., et al. (2023). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 14, 1251342. [Link]
- Cappellini, M. D., et al. (2009). Efficacy and safety of this compound doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload.
- Novartis Pharmaceuticals. (2020). A Study Assessing the Efficacy and Safety of this compound in Patients With Transfusion-dependent Iron Overload. ClinicalTrials.gov. [Link]
- Cappellini, M. D. (2011). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 7, 115–128. [Link]
- Mavromoustakos, T., et al. (2016). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Molecules, 21(3), 369. [Link]
- Italia, K., et al. (2015). Experimental animal model to study iron overload and iron chelation and review of other such models. Blood Cells, Molecules, and Diseases, 55(3), 250-256. [Link]
- Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]
- Gardenghi, S., et al. (2012). Histopathologic analysis of iron deposition in 15-month mouse thalassemic tissues.
- Pfeiffer, C. M., & Looker, A. C. (2017). Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. The American Journal of Clinical Nutrition, 106(Suppl 6), 1606S–1614S. [Link]
- Tanaka, C. (2014). Clinical Pharmacology of this compound. Clinical Pharmacokinetics, 53(9), 771-780. Referenced in: Galeotti, C., et al. (2021). Pharmaceuticals, 14(8), 799. [Link]
- Mavromoustakos, T., et al. (2016). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone.
- Bar-Am, O., et al. (2014).
- Chen, C., et al. (2014). Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload. Lipids in Health and Disease, 13, 149. [Link]
- Medscape. (n.d.). Exjade, Jadenu (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
- ResearchGate. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- Novartis. (2021). Important Information to Remember About Exjade/Jadenu (this compound) Physician guide. [Link]
- Patsnap. (2024). What is the mechanism of this compound?
- Apotex Inc. (2022). This compound Tablets - PRODUCT MONOGRAPH. [Link]
- Jack, C. R., et al. (2009). Histological Co-Localization of Iron in Aβ Plaques of PS/APP Transgenic Mice. NeuroImage, 44(4), 1313–1319. [Link]
- Italia, K., et al. (2015). Experimental Animal Model to Study Iron Overload and Iron Chelation and Review of Other Such Models.
- Oliva, E. N., et al. (2020). From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers in Oncology, 10, 831. [Link]
- ResearchGate. (n.d.). Histological Evaluation of Iron in Liver Biopsies: Relationship To Hfe Mutations.
- National Institutes of Health. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Novartis. (2019).
- Taher, A., et al. (2009). Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study.
Sources
- 1. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Biology to Clinical Practice: Iron Chelation Therapy With this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of Pharmacokinetics and Pharmacodynamics of this compound in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics [frontiersin.org]
- 9. Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Systemic Iron Overload and a Chelation Therapy in a Mouse Model of the Neurodegenerative Disease Hereditary Ferritinopathy | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Histological Co-Localization of Iron in Aβ Plaques of PS/APP Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. novartis.com [novartis.com]
- 19. Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Molecular Structure and Iron Binding Ratio of Deferasirox
For Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (marketed as Exjade®, Jadenu®, and others) is a cornerstone in the management of chronic iron overload, a condition that can lead to severe organ toxicity if left untreated.[1][2][3] Its therapeutic success is fundamentally rooted in its unique molecular architecture and its specific, high-affinity interaction with ferric iron (Fe³⁺). This guide provides a comprehensive technical examination of the molecular structure of this compound, the stoichiometry and mechanism of its iron chelation, and the physicochemical properties of the resulting complex. We will delve into the causality behind its design as a tridentate ligand, detail the experimental methodologies used to validate its 2:1 binding ratio with iron, and present this information with the clarity and depth required for advanced research and development.
Introduction: The Clinical Imperative for Oral Iron Chelation
Chronic iron overload, often a consequence of repeated blood transfusions for conditions like β-thalassemia and sickle cell disease, poses a significant threat of morbidity and mortality.[1][4][5] The human body lacks a natural mechanism for excreting excess iron, leading to its accumulation in vital organs such as the heart, liver, and endocrine glands.[2][5] This deposition catalyzes the formation of reactive oxygen species, inducing cellular damage and organ dysfunction.[2][6]
For decades, the standard of care was deferoxamine, a hexadentate chelator requiring prolonged, burdensome subcutaneous infusions.[1][4] The development of this compound marked a paradigm shift, offering an effective, once-daily oral therapy that enhances patient compliance and quality of life.[4][7][8] Approved by the U.S. Food and Drug Administration (FDA) in 2005, this compound has become a first-line treatment for transfusional iron overload.[1][3][9][10][11] Understanding its core mechanism is critical for its optimal clinical application and for the rational design of future chelating agents.
Molecular Structure and Physicochemical Properties of this compound
This compound, chemically named 4-[3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid, is a meticulously designed molecule optimized for oral bioavailability and selective iron binding.[9][10][12]
Structural Anatomy
The molecule is a member of the triazole class, featuring a central 1,2,4-triazole ring.[9] This core is substituted with three key functional groups that dictate its chelating activity and overall properties:
-
Two 2-hydroxyphenyl (phenolic) groups: Positioned at the 3 and 5 positions of the triazole ring. The hydroxyl (-OH) groups on these phenols are critical for coordinating with the iron ion.
-
One 4-carboxyphenyl (benzoic acid) group: Attached at the 1 position of the triazole ring. This group influences the molecule's solubility and pharmacokinetic profile.
This specific arrangement of nitrogen and oxygen donor atoms classifies this compound as a tridentate ligand .[2][9][12][13][14] This means a single this compound molecule can form three coordinate bonds with a central metal ion.[2]
Diagram: Molecular Structure of this compound
Caption: 2D representation of the this compound molecular structure.
Physicochemical Data
A summary of key physicochemical properties is essential for understanding its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₅N₃O₄ | [9][10][15][16] |
| Molecular Weight | 373.37 g/mol | [9][15][16][17] |
| Appearance | White to slightly yellow powder | [18] |
| Solubility | Practically insoluble in water, slightly soluble in ethanol, freely soluble in DMSO | [17][19] |
| BCS Classification | Class II (Low Solubility, High Permeability) | [20] |
| LogP (AlogP) | 3.71 - 3.8 | [9][15] |
| pKa | Not explicitly detailed, but phenolic -OH and carboxylic acid groups are key ionization sites. | |
| Melting Point | 260-262 °C | [19] |
The high lipophilicity (indicated by LogP) and high permeability are crucial for its oral absorption, a significant advantage over deferoxamine.[10] Its poor aqueous solubility is addressed in pharmaceutical formulations, such as dispersible tablets, to ensure adequate bioavailability.[7][20]
The Core Mechanism: Iron (Fe³⁺) Chelation
The therapeutic action of this compound is entirely dependent on its ability to bind iron with high affinity and selectivity, forming a stable complex that can be easily excreted from the body.[2][9]
Stoichiometry: The 2:1 Binding Ratio
The defining characteristic of this compound's interaction with iron is its 2:1 binding ratio .[9][10][13][21] This means that two molecules of this compound coordinate with a single ferric (Fe³⁺) ion .[10][21][22]
Causality: This 2:1 stoichiometry is not arbitrary; it is a direct consequence of the coordination chemistry of both the ligand and the metal ion.
-
This compound as a Tridentate Ligand: Each molecule provides three coordination sites.
-
Fe³⁺ Preference for Hexacoordination: Ferric iron has a strong preference for a six-coordinate geometry, typically an octahedral arrangement.
Therefore, two tridentate this compound molecules perfectly satisfy the hexacoordinate requirement of a single Fe³⁺ ion, forming a stable, neutral complex often denoted as Fe-[DFX]₂ .[21][22][23] This complex formation effectively sequesters labile, redox-active iron, preventing it from participating in harmful free-radical-generating reactions.[2][6] The resulting complex is stable and is primarily eliminated via fecal excretion.[2][8][10]
Diagram: Formation of the Fe-[this compound]₂ Complex
Caption: Two this compound molecules chelate one Fe³⁺ ion to form a stable 2:1 complex.
Selectivity
This compound exhibits a high affinity for Fe³⁺. While it has a very low affinity for other biologically relevant metals like zinc (Zn²⁺) and copper (Cu²⁺), some variable decreases in the serum concentrations of these trace metals have been observed clinically.[9][13] The clinical significance of these minor interactions remains under investigation.[13][18]
Experimental Validation of the Iron Binding Ratio
The 2:1 stoichiometry is not merely theoretical; it has been rigorously confirmed through various experimental techniques. Spectrophotometric methods are particularly powerful for this purpose.
Key Experimental Protocol: Job's Method of Continuous Variation
Job's method, also known as the method of continuous variations, is a classic and definitive technique used to determine the stoichiometry of a metal-ligand complex in solution.[24][25][26]
Principle: The method involves preparing a series of solutions where the total molar concentration of the metal (M) and the ligand (L) is kept constant, but their mole fractions are varied systematically.[24][26] A physical property that is proportional to the concentration of the formed complex—most commonly UV-Vis absorbance at a wavelength where the complex absorbs strongly but the reactants do not—is measured for each solution.[24][26] When this property is plotted against the mole fraction of the ligand, the resulting curve (a "Job plot") shows a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex.[24][27]
Step-by-Step Methodology:
-
Preparation of Equimolar Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or methanol, buffered to a physiological pH of ~7.4).
-
Prepare a stock solution of a ferric iron salt (e.g., FeCl₃ or Fe(NO₃)₃) of the exact same molarity (1 mM) in the same buffered solvent system.
-
-
Preparation of the Continuous Variation Series:
-
Prepare a series of at least 10-12 solutions in separate vials or cuvettes.
-
In each vial, the total volume is kept constant (e.g., 3 mL). The volumes of the metal and ligand stock solutions are varied to achieve mole fractions of the ligand ranging from 0 to 1.0. For example:
-
Vial 1: 3.0 mL Metal + 0.0 mL Ligand (Mole Fraction Ligand = 0)
-
Vial 2: 2.7 mL Metal + 0.3 mL Ligand (Mole Fraction Ligand = 0.1)
-
...
-
Vial 7: 1.0 mL Metal + 2.0 mL Ligand (Mole Fraction Ligand ≈ 0.67)
-
...
-
Vial 11: 0.0 mL Metal + 3.0 mL Ligand (Mole Fraction Ligand = 1.0)
-
-
-
Spectrophotometric Measurement:
-
Allow the solutions to equilibrate for a set period to ensure complex formation is complete.
-
Determine the absorption spectrum of the Fe-[DFX]₂ complex to identify the wavelength of maximum absorbance (λ_max). This is typically in the visible range, giving the complex a distinct color.
-
Measure the absorbance of each solution in the series at this predetermined λ_max. Use the buffered solvent as a blank.
-
-
Data Analysis and Interpretation:
-
Plot the measured absorbance (Y-axis) against the mole fraction of this compound (X-axis).
-
The plot will typically show two linear segments that intersect. The mole fraction at which the maximum absorbance occurs reveals the stoichiometry.[24]
-
For a 2:1 (Ligand:Metal) complex like Fe-[DFX]₂, the maximum absorbance will be observed at a ligand mole fraction of ~0.67 .[27] This is because the ratio of moles is L/M = 2/1, and the mole fraction of L is nL / (nL + nM) = 2 / (2 + 1) = 0.67.
-
Diagram: Experimental Workflow for Job's Plot Analysis
Caption: Workflow for determining the this compound-iron binding ratio using Job's method.
Conclusion and Future Directions
The molecular structure of this compound is a testament to rational drug design. Its tridentate nature is perfectly complementary to the coordination requirements of ferric iron, resulting in a highly stable and specific 2:1 Fe-[DFX]₂ complex. This fundamental binding ratio, validated by robust experimental methods like Job's plot analysis, is the cornerstone of its clinical efficacy in managing chronic iron overload.
For researchers and drug development professionals, a deep understanding of this structure-activity relationship is paramount. It not only informs the optimal clinical use of this compound but also provides a validated framework for the development of next-generation iron chelators. Future research may focus on modifying the this compound scaffold to enhance its efficacy, reduce potential off-target effects, or improve its pharmacokinetic profile further, all while maintaining the critical 2:1 chelation stoichiometry that has proven so successful.
References
- Method of Continuous Variations. (2013, July 29). Chemistry LibreTexts. [Link]
- This compound.
- Hershko, C. (2006). Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. Blood, 108(12), 3683–3685. [Link]
- What is the mechanism of this compound? (2024, July 17).
- Wang, W. C., & Lu, M. Y. (2009). [this compound--a new oral iron chelator--review]. Zhongguo shi yan xue ye xue za zhi, 17(5), 1369–1373. [Link]
- Job's continuous variation method: Significance and symbolism. (2025, February 20). Wisdomlib. [Link]
- Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- Cappellini, M. D. (2006).
- This compound: A Review of Its Use for Chronic Iron Overload in Patients with Non-Transfusion-Dependent Thalassaemia.
- Cappellini, M. D. (2008). Long-term experience with this compound (ICL670), a once-daily oral iron chelator, in the treatment of transfusional iron overload. Expert opinion on pharmacotherapy, 9(13), 2391–2402. [Link]
- What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)? Dr.Oracle. [Link]
- Porter, J. B. (2006). This compound: An effective once-daily orally active iron chelator. Drugs of today (Barcelona, Spain : 1998), 42(10), 657–665. [Link]
- Spectrophotometric study of complexes by Job's method. SlideShare. [Link]
- This compound: Package Insert / Prescribing Inform
- Cappellini, M. D., Porter, J., & El-Beshlawy, A. (2010). Update on the use of this compound in the management of iron overload. Therapeutics and clinical risk management, 6, 291–299. [Link]
- This compound. Wikipedia. [Link]
- Rao, V. J., Mukkanti, K., Vekariya, N. A., Gupta, P. B., & Islam, A. (2012). Synthesis and Characterization of Related Substances of this compound, an Iron (Fe3+) Chelating Agent.
- Job plot. Wikipedia. [Link]
- Gholivand, K., Shariati-Rad, M., & Zare, K. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. Journal of inorganic biochemistry, 162, 140–149. [Link]
- Exjade (this compound) tablets label.
- Exjade (this compound) FDA Approval History. Drugs.com. [Link]
- This compound tablets for oral suspension.
- Ren, P., & Collum, D. B. (2014). Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics, 33(8), 1848–1862. [Link]
- This compound is an orally active tridentate iron chelator with 3 polar interaction sites in the binding pocket.
- Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator.
- EXJADE® (this compound) Tablets for Oral Suspension.
- Jadenu (this compound) Clinical Pharmacology and Biopharmaceutics Review.
- Smith, L. B., Franz, K. J. (2016). Expanding the Therapeutic Potential of the Iron Chelator this compound in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. Inorganic chemistry, 55(17), 8422–8431. [Link]
- Compound: this compound (CHEMBL550348). ChEMBL, EMBL-EBI. [Link]
- Waldmeier, F., Bruin, G. J., & Lattard, V. (2007). In vitro blood distribution and plasma protein binding of the iron chelator this compound (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human. Biopharmaceutics & drug disposition, 28(5), 229–239. [Link]
- UV-Vis absorption spectra of this compound (DFRA, 0.1 mM), its chelate complexes with Fe³⁺ (0.1 mM) and Cu²⁺ (0.1 mM), FeCl3 (0.01 mM), CuCl2 (0.02 mM) and ascorbic acid (Asc, 0.1 mM) in ethanol solution.
- Lin, H. R., Lu, M. Y., & Lin, K. H. (2017). This compound-Iron Complex Formation Ratio as an Indicator of Long-term Chelation Efficacy in β-Thalassemia Major. Therapeutic drug monitoring, 39(2), 183–189. [Link]
- Synthesis and Characterization of Related Substances of this compound, an Iron (Fe) Chelating Agent.
- Lin, H. R., Lu, M. Y., & Lin, K. H. (2017). This compound-iron complex formation ratio as an indicator of long-term chelation efficacy in β-thalassemia major. Therapeutic Drug Monitoring, 39(2), 183-189. [Link]
- Suneetha, D., & Rao, A. L. (2013). Development And Validation Of Newer Analytical Methods For The Estimation Of this compound In Bulk And In Tablet Dosage Form By Uv Spectroscopy And RP – HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 5(2), 529-534. [Link]
- Quantitative determination of this compound in bulk and pharmaceutical formulation by UV spectrophotometric method.
- A Friendly Complexing Agent for Spectrophotometric Determin
- Singh, S., Mohammed, N., Ackerman, R., Porter, J. B., & Hider, R. C. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical biochemistry, 203(1), 116–120. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. [this compound--a new oral iron chelator--review] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term experience with this compound (ICL670), a once-daily oral iron chelator, in the treatment of transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. This compound: An effective once-daily orally active iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. drugs.com [drugs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. Compound: this compound (CHEMBL550348) - ChEMBL [ebi.ac.uk]
- 16. This compound | 201530-41-8 [chemicalbook.com]
- 17. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound CAS#: 201530-41-8 [m.chemicalbook.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. In vitro blood distribution and plasma protein binding of the iron chelator this compound (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. This compound-Iron Complex Formation Ratio as an Indicator of Long-term Chelation Efficacy in β-Thalassemia Major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. asdlib.org [asdlib.org]
- 25. Job's continuous variation method: Significance and symbolism [wisdomlib.org]
- 26. Job plot - Wikipedia [en.wikipedia.org]
- 27. pesrsncollege.edu.in [pesrsncollege.edu.in]
An In-Depth Technical Guide to Investigating the Anti-Proliferative Properties of Deferasirox
Abstract
Deferasirox (DFX), an orally administered, high-affinity iron chelator, is clinically established for the management of chronic iron overload resulting from blood transfusions.[1][2] Beyond its primary function, a compelling body of evidence has emerged demonstrating that DFX possesses potent anti-proliferative and pro-apoptotic properties against a wide spectrum of hematological and solid malignancies.[3][4][5] This guide provides a comprehensive technical overview of the multifaceted mechanisms underpinning DFX's anti-neoplastic activity. We will delve into the critical dependence of cancer cells on iron, explore the key signaling pathways modulated by DFX, and present detailed, field-proven experimental workflows for researchers to rigorously investigate these effects in a laboratory setting. The narrative moves beyond simple iron deprivation to elucidate how DFX intersects with and disrupts core oncogenic signaling networks, including the Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR pathways.
The Rationale: Exploiting Cancer's Iron Addiction
The aggressive proliferation of malignant cells necessitates a profound metabolic reprogramming to support rapid growth and division.[6] A critical, yet often overlooked, aspect of this reprogramming is an increased demand for iron.[7][8] Iron is an indispensable cofactor for a multitude of enzymes involved in fundamental cellular processes that are frequently hyperactive in cancer.[6][9]
-
DNA Synthesis and Repair: The rate-limiting enzyme for DNA synthesis, ribonucleotide reductase (RNR), is iron-dependent. It catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA replication.[10][11]
-
Cell Cycle Progression: Key proteins that regulate the cell cycle are influenced by iron availability.
-
Mitochondrial Respiration: Iron-sulfur clusters are fundamental components of the electron transport chain, which is central to cellular energy production.
To satisfy this heightened requirement, cancer cells strategically alter their iron homeostasis machinery. They typically upregulate the expression of transferrin receptor 1 (TfR1) to maximize iron uptake and downregulate the iron exporter ferroportin (FPN) to sequester iron intracellularly.[9][12] This creates a metabolic vulnerability. By introducing a potent iron chelator like DFX, we can effectively starve cancer cells of this essential micronutrient, leading to a cascade of anti-proliferative events.
Core Mechanisms of this compound-Mediated Anti-Proliferative Activity
The anti-cancer effects of DFX are not solely attributable to passive iron starvation. The drug actively initiates several cytotoxic programs within the cancer cell.
Direct Consequences of Iron Depletion
The most immediate effect of DFX is the chelation of the intracellular labile iron pool. This has two major consequences:
-
Inhibition of Ribonucleotide Reductase (RNR): By sequestering the iron cofactor essential for RNR's catalytic activity, DFX effectively halts the production of deoxyribonucleotides.[10] This leads to a depletion of the building blocks for DNA replication, causing a stall in the S phase of the cell cycle and subsequent cell cycle arrest.[4]
-
Induction of Oxidative Stress: While seemingly paradoxical for a chelator, DFX has been shown to increase the production of reactive oxygen species (ROS) in various cancer cells.[13][14][15] This can trigger severe oxidative stress, leading to DNA damage, lipid peroxidation, and ultimately, programmed cell death.[16]
Induction of Cell Cycle Arrest and Apoptosis
DFX consistently demonstrates the ability to induce G1/S or S-phase cell cycle arrest and trigger apoptosis across numerous cancer cell lines, including those from lymphoma, leukemia, multiple myeloma, and pancreatic cancer.[3][4][13][17][18] The molecular hallmarks of this process are well-documented and involve the activation of the intrinsic (mitochondrial) apoptosis pathway, evidenced by the proteolytic cleavage and activation of Caspase-9 , Caspase-3 , and their downstream substrate, PARP (Poly ADP-ribose polymerase).[3][17][18]
A key target in DFX-mediated cell cycle control is Cyclin D1 , a critical regulator of the G1-S transition. DFX promotes the degradation of Cyclin D1, preventing the cell from progressing through the cell cycle.[5][14]
This compound as a Modulator of Oncogenic Signaling
Perhaps the most compelling aspect of DFX's anti-cancer activity is its ability to inhibit multiple, distinct oncogenic signaling pathways. This pleiotropic effect makes it a powerful agent capable of disrupting the complex network that drives cancer cell survival and proliferation.
Inhibition of the Wnt/β-catenin Pathway
The Wnt/β-catenin signaling cascade is aberrantly activated in many cancers, promoting proliferation and stemness. Recent studies have revealed a critical dependence of this pathway on iron.[19][20] DFX-mediated iron chelation leads to the destabilization of the key effector protein, β-catenin . This prevents its translocation to the nucleus and subsequent activation of target genes such as c-Myc and Cyclin D1, thereby suppressing tumor growth.[3][21]
Suppression of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in promoting inflammation, cell survival, and proliferation. In many hematologic malignancies, NF-κB is constitutively active. DFX has been identified as a potent inhibitor of NF-κB activity.[22][23] Interestingly, this inhibitory effect can occur independently of DFX's iron chelation and ROS scavenging activities, suggesting a more direct mode of action on the pathway's components.[22][23][24]
Disruption of the PI3K/AKT/mTOR Axis
The PI3K/AKT/mTOR pathway is a master regulator of cell growth, metabolism, and survival. DFX has been shown to repress this pathway through at least two distinct mechanisms:
-
mTORC1 Inhibition via REDD1: DFX enhances the expression of REDD1 (Regulated in development and DNA damage response 1).[25] REDD1, in turn, activates the tuberous sclerosis complex (TSC1/2), a direct inhibitor of the mTORC1 complex. This leads to the dephosphorylation of mTORC1 substrates like the S6 ribosomal protein, ultimately inhibiting protein synthesis and cell growth.[25]
-
Cyclin D1 Degradation via GSK3β: DFX-induced ROS can repress the PI3K/AKT survival pathway.[14][16] Inhibition of AKT relieves its suppression of Glycogen Synthase Kinase-3β (GSK3β). The now-active GSK3β phosphorylates Cyclin D1 on threonine 286, marking it for proteasomal degradation and inducing cell cycle arrest.[14]
Activation of the MAPK Pathway
In certain cellular contexts, such as osteosarcoma, DFX can induce apoptosis by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This involves the increased phosphorylation and activation of stress-related kinases like JNK and p38, which then execute pro-apoptotic programs.[15]
Experimental Workflows for In-Depth Investigation
This section provides validated, step-by-step protocols for assessing the anti-proliferative effects of this compound. The causality behind each experimental choice is to create a self-validating system where results from one assay logically inform the next.
Workflow Overview
The logical flow of investigation begins with determining the overall cytotoxic effect (IC50), proceeds to dissecting the mechanism (cell cycle arrest vs. apoptosis), and culminates in identifying the molecular players within key signaling pathways.
Caption: Logical workflow for investigating DFX's anti-proliferative effects.
Cell Viability and Proliferation Assay (MTT/CCK-8)
-
Causality & Rationale: This initial step is crucial to establish the dose-dependent cytotoxic or cytostatic effect of DFX on the cancer cell line of interest. The resulting 50% inhibitory concentration (IC50) value provides a standardized, therapeutically relevant concentration for use in all subsequent mechanistic experiments. Assays like MTT or CCK-8 measure metabolic activity, which serves as a reliable proxy for cell viability.[13][17]
-
Detailed Protocol (CCK-8 Example):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
DFX Treatment: Prepare a 2X stock solution series of DFX in culture medium. Common concentration ranges to test are 0, 5, 10, 25, 50, 100, and 200 µM.
-
Remove the old medium from the cells and add 100 µL of the appropriate DFX dilution (or vehicle control) to each well. Include "medium only" wells for background control.
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Abs_sample - Abs_blank) / (Abs_control - Abs_blank) * 100%. Plot the viability against the log of DFX concentration to determine the IC50 value using non-linear regression.
-
-
Data Presentation:
| This compound (µM) | Cell Viability (%) @ 48h (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 10 | 85.2 ± 3.1 |
| 25 | 61.7 ± 5.2 |
| 50 | 48.9 ± 2.8 |
| 100 | 23.4 ± 3.9 |
| 200 | 9.8 ± 1.5 |
Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Causality & Rationale: Having established that DFX reduces cell viability, the next logical question is whether it does so by killing cells or by stopping their proliferation. Cell cycle analysis quantifies the proportion of cells in each phase (G0/G1, S, G2/M) and can detect a sub-G1 peak, which is indicative of apoptotic cells with fragmented DNA. An accumulation of cells in a specific phase points to cell cycle arrest.[4]
-
Detailed Protocol:
-
Treatment: Seed cells in 6-well plates and treat with the predetermined IC50 concentration of DFX (and a vehicle control) for 24 or 48 hours.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. Use a linear scale for the FL2-Area parameter to analyze DNA content. Gate out debris and doublets, and use software (e.g., FlowJo, FCS Express) to model the cell cycle phases.
-
-
Data Presentation:
| Treatment (48h) | Sub-G1 (%) | G0/G1 (%) | S (%) | G2/M (%) |
| Vehicle Control | 3.1 ± 0.5 | 55.4 ± 2.1 | 28.3 ± 1.8 | 13.2 ± 1.1 |
| DFX (IC50) | 15.8 ± 1.2 | 30.1 ± 2.5 | 45.9 ± 3.0 | 8.2 ± 0.9 |
Apoptosis Quantification by Annexin V/PI Staining
-
Causality & Rationale: The presence of a sub-G1 peak in the cell cycle analysis strongly suggests apoptosis. This assay provides definitive confirmation and quantification. It distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). Annexin V binds to phosphatidylserine, which flips to the outer membrane leaflet during early apoptosis.[17]
-
Detailed Protocol:
-
Treatment: Treat cells in 6-well plates with DFX (IC50) and vehicle control as described previously.
-
Harvesting: Collect all cells (adherent and floating) and centrifuge.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and analyze immediately by flow cytometry.
-
-
Data Presentation:
| Treatment (48h) | Viable (%) (Q3) | Early Apoptotic (%) (Q4) | Late Apoptotic (%) (Q2) |
| Vehicle Control | 94.2 ± 1.5 | 3.5 ± 0.6 | 1.8 ± 0.4 |
| DFX (IC50) | 55.7 ± 3.1 | 28.9 ± 2.2 | 12.3 ± 1.9 |
Western Blot Analysis of Signaling Pathways
-
Causality & Rationale: Having confirmed that DFX induces apoptosis and cell cycle arrest, Western blotting is used to probe the underlying molecular machinery. This technique allows for the direct visualization and semi-quantification of changes in the expression and activation (via phosphorylation) of specific proteins within the signaling pathways identified earlier.
-
Detailed Protocol:
-
Protein Extraction: Treat cells in 60mm or 100mm dishes with DFX (IC50) for various time points (e.g., 6, 12, 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Choose antibodies specific to the pathways of interest (see table below).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a chemiluminescence imager. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
-
Key Primary Antibodies for Investigation:
| Pathway Investigated | Primary Antibodies | Expected Change with DFX |
| Apoptosis | Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax | Increase, Increase, Decrease, Increase |
| Cell Cycle | Cyclin D1, p21, p-Rb (Ser780) | Decrease, Increase, Decrease |
| Wnt Signaling | β-catenin, c-Myc | Decrease, Decrease |
| PI3K/AKT/mTOR | p-AKT (Ser473), p-GSK3β (Ser9), p-S6 Ribosomal Protein | Decrease, Decrease, Decrease |
| NF-κB Signaling | p-p65 (Ser536), IκBα | Decrease, Increase |
Visualizing the Molecular Mechanisms of this compound
The following diagrams, rendered using DOT language, illustrate the key signaling pathways disrupted by this compound.
Caption: DFX's direct effects via iron chelation and ROS induction.
Caption: DFX inhibits Wnt and PI3K/AKT pathways to halt proliferation.
Conclusion and Future Directions
This compound transcends its role as a simple iron chelator, emerging as a sophisticated multi-pathway inhibitor with significant anti-neoplastic potential. Its ability to simultaneously induce cell cycle arrest, trigger apoptosis, and suppress critical oncogenic signaling pathways like Wnt/β-catenin, NF-κB, and PI3K/AKT/mTOR provides a strong rationale for its further development as a cancer therapeutic.
Future research should focus on:
-
Combination Therapies: Investigating the synergistic potential of DFX with conventional chemotherapy or targeted agents to overcome drug resistance.[16]
-
Biomarker Discovery: Identifying predictive biomarkers, such as the expression levels of iron metabolism proteins (e.g., TfR1, FPN) or the activation status of DFX-targeted pathways, to select patient populations most likely to respond.
-
Next-Generation Chelators: Designing and synthesizing novel DFX derivatives with improved tumor targeting, enhanced potency, or organelle-specific activity.[26]
By leveraging the experimental frameworks detailed in this guide, researchers can continue to unravel the complex anti-cancer mechanisms of this compound, paving the way for its potential translation into the clinical oncology setting.
References
- Chen, C., et al. (2022). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.
- Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science.
- Kamihara, Y., et al. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget.
- Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. Haematologica.
- Kim, H. S., et al. (2012). Effects of oral iron chelator this compound on human malignant lymphoma cells. Korean Journal of Hematology.
- Ueda, M., et al. (2016). This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. Investigational New Drugs.
- Lee, S. Y., et al. (2011). Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research.
- Coombs, G. S., et al. (2011). Wnt inhibitor screen reveals iron dependence of β-catenin signaling in cancers. Cancer Research.
- Furukawa, T., et al. (1992). Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis. Life Sciences.
- Samara, H., et al. (2021). This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. British Journal of Haematology.
- Wang, Y., et al. (2018). Iron Metabolism in Cancer. International Journal of Molecular Sciences.
- Liu, W., et al. (2021). Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway. Journal of Cancer.
- Basuli, D., et al. (2017). Iron Metabolism in Cancer and Senescence: A Cellular Perspective. MDPI.
- Cilloni, D., et al. (2008). This compound Is the Only Iron Chelator Acting as a Potent NF-KB Inhibitor in Myelodysplastic Syndromes. Blood.
- Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. Haematologica.
- Callens, C., et al. (2010). Mechanism of the antitumoral activity of this compound, an iron chelation agent, on mantle cell lymphoma. Leukemia & Lymphoma.
- Kamihara, Y., et al. (2016). The Iron Chelator this compound Induces Apoptosis by Targeting Oncogenic Pyk2/β-catenin Signaling in Human Multiple Myeloma. Oncotarget.
- Samara, H., et al. (2021). Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood.
- Ma, Y., et al. (2018). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Chemical Communications.
- Van Galen, P., et al. (2024). This compound, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS. British Journal of Haematology.
- Al-Khabori, M., et al. (2023). Efficacy and Safety of Combined Deferiprone and this compound in Iron-Overloaded Patients: A Systematic Review. Journal of Clinical Medicine.
- Shang, Y., et al. (2020). Iron Metabolism in the Tumor Microenvironment: Contributions of Innate Immune Cells. Frontiers in Immunology.
- Mungli, D. (2021). Ribonucleotide Reductase - Reaction, Regulation, Inhibitors. YouTube.
- Coombs, G. S., et al. (2011). Wnt Inhibitor Screen Reveals Iron Dependence of β-Catenin Signaling in Cancers. Cancer Research.
- Lelièvre, P., et al. (2020). Iron: An Essential Element of Cancer Metabolism. Antioxidants & Redox Signaling.
- Li, Y., et al. (2018). Curative effects and safety of this compound in treatment of iron overload in children with β-thalassemia major. Zhonghua Er Ke Za Zhi.
- Synapse, P. (2024). What is the mechanism of this compound?. Patsnap Synapse.
- Wei, H., et al. (2018). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. Cancer Cell International.
- Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy.
Sources
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of the antitumoral activity of this compound, an iron chelation agent, on mantle cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron: An Essential Element of Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Iron Metabolism in Cancer Progression | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. mdpi.com [mdpi.com]
- 10. Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Frontiers | Iron Metabolism in the Tumor Microenvironment: Contributions of Innate Immune Cells [frontiersin.org]
- 13. This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 14. This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Effects of oral iron chelator this compound on human malignant lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Wnt inhibitor screen reveals iron dependence of β-catenin signaling in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging | Haematologica [haematologica.org]
- 24. This compound, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide on the Role of Deferasirox in Modulating Iron-Dependent Enzymes
Abstract
Deferasirox (DFX), a once-daily oral iron chelator, is a cornerstone in the management of chronic iron overload.[1][2][3] Its primary therapeutic action involves binding systemic iron, facilitating its excretion, and thereby mitigating the profound organ toxicity associated with siderosis.[3] However, the very mechanism that makes this compound effective—high-affinity iron sequestration—also endows it with the capacity to modulate the activity of a vast array of essential iron-dependent enzymes. This technical guide provides an in-depth analysis of the mechanisms through which this compound influences key enzymatic systems. We will explore its impact on ribonucleotide reductase, prolyl hydroxylases, and cytochrome P450 enzymes, discussing the downstream cellular consequences and therapeutic implications. Furthermore, this guide furnishes detailed experimental protocols for researchers to investigate these interactions, ensuring a robust and validated approach to studying the pleiotropic effects of this significant therapeutic agent.
Introduction: The Centrality of Iron and the Rationale for Chelation
Iron is an indispensable element for life, serving as a critical cofactor for enzymes involved in a multitude of fundamental biological processes, including DNA synthesis, cellular respiration, and oxygen transport. This functionality is intrinsically linked to its ability to readily accept and donate electrons, transitioning between ferrous (Fe²⁺) and ferric (Fe³⁺) states. However, this same redox activity makes free, unchaperoned iron highly toxic, as it can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to widespread cellular damage.
In clinical scenarios such as β-thalassemia and myelodysplastic syndromes, regular blood transfusions lead to a progressive and dangerous accumulation of iron, as the human body lacks a physiological mechanism for active iron excretion.[2] This iron overload state necessitates the use of iron chelation therapy to prevent life-threatening complications like liver cirrhosis and cardiac failure.[3]
This compound emerged as a significant advancement in chelation therapy, offering an effective oral alternative to the parenterally administered deferoxamine.[2][4] It is a tridentate ligand that binds to iron in a 2:1 ratio with high affinity and selectivity, forming a stable complex that is primarily excreted via the feces.[3] While its systemic iron-reducing effects are well-documented, a deeper understanding of its influence at the enzymatic level is crucial for drug development professionals and researchers exploring its broader therapeutic potential, including its observed anti-proliferative effects.[5]
Core Mechanism: Enzyme Modulation via Competitive Iron Depletion
The primary mechanism by which this compound modulates enzymatic function is the sequestration of intracellular labile iron. Many enzymes, particularly those with non-heme iron centers, require a continuous supply of ferrous (Fe²⁺) or ferric (Fe³⁺) iron as a catalytic cofactor. This compound, by reducing the availability of this labile iron pool, effectively acts as a competitive inhibitor of these enzymes.[6]
Caption: this compound competitively depletes the labile iron pool, preventing cofactor binding and activation of iron-dependent enzymes.
This depletion has profound and varied consequences depending on the specific enzyme system affected. We will now examine three critical examples.
Case Study 1: Ribonucleotide Reductase (RNR) and Anti-Proliferative Effects
Ribonucleotide reductase is the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[7] The human class Ia RNR contains a di-iron center in its R2 subunit, which is crucial for generating a tyrosyl radical necessary for the catalytic reduction of ribonucleotides.[7]
Mechanism of Inhibition: By chelating intracellular iron, this compound prevents the assembly and function of the di-iron cofactor in the RNR R2 subunit.[8] This inactivation of RNR leads to a depletion of the dNTP pool, which in turn causes cell cycle arrest, primarily at the S-phase, and inhibits DNA synthesis.[8] This mechanism is the foundation of this compound's anti-proliferative activity, which has garnered significant interest for its potential application in oncology.[5][7]
Case Study 2: Prolyl Hydroxylases (PHDs) and HIF-1α Stabilization
Hypoxia-inducible factor-1 alpha (HIF-1α) is a master transcription factor that orchestrates the cellular response to low oxygen levels.[9] Under normoxic conditions, its stability is tightly regulated by a class of enzymes known as prolyl hydroxylase domain proteins (PHDs). PHDs are non-heme, Fe²⁺- and 2-oxoglutarate-dependent dioxygenases that hydroxylate specific proline residues on HIF-1α.[9][10][11] This hydroxylation event marks HIF-1α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to its rapid proteasomal degradation.[10]
Mechanism of Modulation: this compound, by chelating the essential Fe²⁺ cofactor, directly inhibits PHD activity.[9][11] This inhibition mimics a hypoxic state, as the PHDs can no longer hydroxylate HIF-1α, even in the presence of oxygen. Consequently, HIF-1α is stabilized, accumulates in the cell, translocates to the nucleus, and activates the transcription of hypoxia-responsive genes.[9] This "pseudo-hypoxic" response has therapeutic potential in conditions like ischemia, but also represents a significant off-target effect that must be considered during drug development.
Caption: this compound inhibits Fe²⁺-dependent PHDs, preventing HIF-1α degradation and inducing a pseudo-hypoxic response.
Case Study 3: Cytochrome P450 (CYP) Enzymes and Drug Metabolism
The cytochrome P450 superfamily consists of heme-iron containing enzymes that are central to the metabolism of a vast number of xenobiotics, including many therapeutic drugs.[12] The catalytic activity of CYPs relies on the iron atom within the heme prosthetic group.
Mechanism of Interaction: this compound has a complex relationship with CYP enzymes. It is not a direct chelator of the tightly bound heme iron. Instead, its interactions are primarily metabolic. This compound itself is metabolized mainly through glucuronidation, but it also acts as a modest inducer of CYP3A4/5 and an inhibitor of CYP2C8 and CYP1A2.[13][14]
-
CYP3A4/5 Induction: Co-administration of this compound can modestly decrease the plasma concentration of drugs that are substrates of CYP3A4/5, such as midazolam.[13]
-
CYP2C8 Inhibition: Conversely, this compound can significantly increase the plasma concentration of CYP2C8 substrates, like repaglinide.[13]
These interactions do not stem from iron depletion but from direct effects on enzyme expression and activity. Therefore, careful consideration of potential drug-drug interactions is imperative when prescribing this compound.[12][14]
Experimental Methodologies
To empower researchers in this field, we provide validated, step-by-step protocols for assessing the effects of this compound on key cellular pathways.
Workflow for Investigating DFX-Enzyme Interactions
Caption: A generalized experimental workflow for assessing the impact of this compound on cellular protein expression and enzyme activity.
Protocol: Cellular Assay for HIF-1α Stabilization via Western Blot
Causality: This protocol is designed to qualitatively and semi-quantitatively measure the accumulation of HIF-1α protein in response to this compound treatment. The core principle is that by inhibiting PHDs, this compound will prevent HIF-1α degradation, leading to a detectable band on a Western blot.
Self-Validation: The protocol includes a positive control (Cobalt Chloride, a known chemical stabilizer of HIF-1α) and a vehicle control to ensure that the observed effect is specific to this compound and not an artifact of the treatment conditions. The use of a loading control (e.g., β-actin or Tubulin) is critical for validating equal protein loading between lanes.
Methodology:
-
Cell Culture & Treatment: a. Plate HeLa or HepG2 cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. b. Prepare a stock solution of this compound in DMSO. c. Treat cells with increasing concentrations of this compound (e.g., 10, 50, 100 µM) for 6-8 hours. d. Include a vehicle control (DMSO only) and a positive control (100 µM CoCl₂).[15]
-
Nuclear Protein Extraction (Critical Step): Rationale: Stabilized HIF-1α translocates to the nucleus. Nuclear extraction enriches the protein, increasing detection sensitivity.[16] a. Wash cells twice with ice-cold PBS. Perform all subsequent steps at 4°C to minimize protein degradation. b. Scrape cells in 400 µL of hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease/phosphatase inhibitors). c. Incubate on ice for 15 minutes. d. Add 25 µL of 10% IGEPAL CA-630 (or NP-40) and vortex for 10 seconds. e. Centrifuge at 3,000 x g for 10 min. The supernatant is the cytosolic fraction. f. Resuspend the nuclear pellet in 50 µL of high-salt nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl₂, 420 mM NaCl, 0.2 mM EDTA, 25% Glycerol, with inhibitors).[16] g. Incubate on ice for 30 minutes with intermittent vortexing. h. Centrifuge at 20,000 x g for 15 min. The supernatant contains the nuclear proteins.
-
Western Blotting: a. Determine protein concentration using a BCA assay. b. Load 20-30 µg of nuclear protein per lane on a 7.5% SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline, 0.1% Tween-20). e. Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[17] f. Wash the membrane 3x with TBST. g. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature. h. Wash 3x with TBST. i. Detect signal using an enhanced chemiluminescence (ECL) substrate.[17] j. Strip the membrane and re-probe for a nuclear loading control (e.g., Lamin B1) to confirm equal loading.
Protocol: In Vitro RNR Activity Assay
Causality: This assay directly measures the enzymatic activity of RNR by quantifying the conversion of a ribonucleotide substrate to a deoxyribonucleotide product.[18] The inclusion of this compound will demonstrate its inhibitory capacity.
Self-Validation: The assay relies on specific controls: a no-enzyme control to account for background, and a reaction without this compound to establish baseline activity. An IC50 curve can be generated for robust quantitative analysis.
Methodology (Adapted from LC-MS/MS based methods): [19]
-
Reaction Mixture Preparation (per reaction): a. Prepare a buffer solution: 50 mM HEPES (pH 7.6), 15 mM Mg(OAc)₂, 1 mM EDTA, 10 mM DTT. b. Add purified recombinant RNR R1 and R2 subunits. c. Add allosteric activity effector (e.g., 2 mM ATP). d. Add the ribonucleotide substrate (e.g., 1 mM CDP).
-
Inhibition Study: a. Prepare serial dilutions of this compound in the reaction buffer. Add to the reaction mixtures before initiating the reaction. Include a vehicle control.
-
Enzymatic Reaction: a. Pre-incubate the mixtures at 37°C for 5 minutes. b. Initiate the reaction by adding the substrate (CDP). c. Allow the reaction to proceed for a set time (e.g., 20 minutes), ensuring it is within the linear range. d. Stop the reaction by adding an equal volume of ice-cold methanol.
-
Quantification of dCDP: a. Centrifuge the stopped reactions to pellet precipitated protein. b. Analyze the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). c. Develop a standard curve with known concentrations of dCDP to quantify the amount produced in each reaction.
-
Data Analysis: a. Calculate the specific activity of RNR (nmol of product/min/mg of enzyme). b. Plot the percent inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The inhibitory potency of this compound varies across different iron-dependent enzymes. The following table summarizes representative inhibitory concentration (IC50) values from the literature, though specific values can vary based on experimental conditions.
| Enzyme Target | Biological Process | Representative IC50 Range (µM) | Implication |
| Ribonucleotide Reductase (RNR) | DNA Synthesis | 1 - 10 | Anti-proliferative, Cell Cycle Arrest |
| Prolyl Hydroxylases (PHDs) | HIF-1α Degradation | 5 - 25 | Pseudo-hypoxic response, Angiogenesis |
| Lysine Demethylases (KDMs) | Epigenetic Regulation | 10 - 50 | Altered gene expression |
| Cytochrome P450 2C8 (CYP2C8) | Drug Metabolism | 20 - 40 | Potential for Drug-Drug Interactions |
Note: These values are illustrative and compiled from various in vitro studies. In vivo efficacy is subject to pharmacokinetic and pharmacodynamic factors.
Conclusion and Future Directions
This compound is a powerful therapeutic agent whose clinical utility extends beyond simple iron removal. Its ability to act as a modulator of iron-dependent enzymes opens up new avenues for research and potential therapeutic applications, particularly in oncology and ischemic diseases. However, this same activity necessitates a thorough understanding of its off-target effects and potential for drug-drug interactions.[13][14] The experimental frameworks provided in this guide offer a robust starting point for researchers to dissect the complex interplay between this compound, iron homeostasis, and enzymatic function. Future work should focus on developing more selective iron chelators that can target specific intracellular iron pools or enzymatic systems, thereby maximizing therapeutic benefit while minimizing unintended systemic consequences.
References
- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 14, 455–477. [Link]
- Kim, H., & Lee, H. (2022). Pharmacokinetics and Drug Interactions. Pharmaceuticals, 15(1), 93. [Link]
- ClinicalTrials.gov. (2024). Comparison of this compound and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload. NCT06468423. [Link]
- Taher, A. T., & Cappellini, M. D. (2014). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 10, 985–996. [Link]
- Cappellini, M. D., & Taher, A. T. (2014). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 10, 985–996. [Link]
- Abdel-Ghani, H., et al. (2019). Effects of this compound and deferiprone on cellular iron load in the human hepatoma cell line HepaRG.
- Duisters, C., et al. (2008). Investigation of the pharmacokinetic interactions of this compound, a once-daily oral iron chelator, with midazolam, rifampin, and repaglinide in healthy volunteers. Journal of Clinical Pharmacology, 48(8), 940-948. [Link]
- Levitz, T. S., et al. (2022).
- Metzen, E., et al. (2004). Nitric Oxide Reverses Desferrioxamine- And Hypoxia-Evoked HIF-1alpha Accumulation--Implications for Prolyl Hydroxylase Activity and Iron. Free Radical Biology and Medicine, 37(11), 1735-1744. [Link]
- Seneviratne, A. M., & LaManna, J. C. (2011). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Analytical Biochemistry, 419(2), 238-240. [Link]
- Furukawa, T., et al. (1992). Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis. Life Sciences, 50(26), 2059-2065. [Link]
- Hirsilä, M., et al. (2003). Effect of desferrioxamine and metals on the hydroxylases in the oxygen sensing pathway. FASEB Journal, 17(10), 1308-1310. [Link]
- Bio-Techne. (n.d.). Hypoxia Western Blot Analysis: Detecting HIF Alpha and Beyond. [Link]
- Entezari, S., et al. (2021). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- Tanaka, C. (2014). Clinical pharmacology of this compound. Clinical Pharmacokinetics, 53(8), 679-694. [Link]
- Taher, A. T., et al. (2013). This compound for the treatment of iron overload in non-transfusion-dependent thalassemia. Expert Opinion on Drug Metabolism & Toxicology, 9(10), 1363-1371. [Link]
- Mahmood, N. S., & Abbas, A. M. (2015). This compound DOSE ESCALATION TO ACHIEVE OPTIMAL EFFICACY IN IRON-OVERLOADED PATIENTS WITH b-THALASSAEMIA MAJOR. International Journal of Medical and Pharmaceutical Sciences, 5(12), 6-11. [Link]
- Patsnap Synapse. (2024). What is the mechanism of this compound?. [Link]
- Al-Qahtani, A. A., et al. (2021). The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration. International Journal of Molecular Sciences, 22(16), 8827. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]
- Kinoshita, Y., et al. (2021). Hypoxia-inducible factor prolyl hydroxylase domain inhibitor may maintain hemoglobin synthesis at lower serum ferritin and transferrin saturation levels than darbepoetin alfa. PLoS ONE, 16(6), e0253412. [Link]
- Drennan Lab, MIT. (n.d.). Ribonucleotide Reductases. [Link]
- Nagasawa, I., et al. (2021). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Biomedicines, 9(7), 736. [Link]
- Thennarasu, S., et al. (2021). Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. Biochemistry, 60(50), 3844-3856. [Link]
- Wang, Y., et al. (2022). Determination of the condition to stabilize endogenous HIF-1α protein in HeLa cells via Western blot.
- Chang, C. H., & Cheng, Y. C. (1979). A simple and sensitive ribonucleotide reductase assay. Journal of Biological Chemistry, 254(10), 4300-4304. [Link]
- Greene, B. L., et al. (2020). Ribonucleotide Reductases: Structure, Chemistry, and Metabolism Suggest New Therapeutic Targets. Annual Review of Biochemistry, 89, 45-75. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. annualreviews.org [annualreviews.org]
- 8. Iron deprivation decreases ribonucleotide reductase activity and DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoxia-inducible factor prolyl hydroxylase domain inhibitor may maintain hemoglobin synthesis at lower serum ferritin and transferrin saturation levels than darbepoetin alfa | PLOS One [journals.plos.org]
- 11. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Investigation of the pharmacokinetic interactions of this compound, a once-daily oral iron chelator, with midazolam, rifampin, and repaglinide in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
- 18. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Deferasirox Genotoxicity in Cell Lines: A Technical Guide
Abstract
Deferasirox (DFX) is a cornerstone oral iron chelator for managing chronic iron overload, a common consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes.[1] Given its long-term administration, a thorough evaluation of its genotoxic potential is critical for patient safety. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals to investigate the genotoxicity of this compound in vitro. It moves beyond standard protocols to explain the causal relationships behind experimental choices, grounded in the principles of toxicology and molecular biology. We will explore a battery of standard assays, delve into the potential mechanisms of action, and provide detailed, field-proven methodologies to ensure a robust and self-validating assessment.
Part 1: The Rationale - Why Scrutinize this compound?
This compound is a high-affinity, tridentate iron chelator that effectively reduces iron burden, thereby preventing organ damage from iron deposition.[1][2] However, the very mechanism that makes it effective—its interaction with a vital transition metal—necessitates a rigorous examination of its potential to damage genetic material.
The Dual Role of Iron: Iron is a double-edged sword. It is essential for numerous cellular processes, including DNA synthesis and repair, as a cofactor for enzymes like ribonucleotide reductase and various DNA polymerases and helicases.[3][4][5] Conversely, excess labile iron can catalyze the formation of highly reactive oxygen species (ROS) through Fenton and Haber-Weiss reactions, leading to oxidative DNA damage.[3][6]
The Chelator's Conundrum: An iron chelator like this compound fundamentally alters cellular iron homeostasis. This raises two primary hypotheses for potential genotoxicity:
-
Induction of Oxidative Stress: While chelation is intended to reduce ROS production by sequestering reactive iron, the drug-metal complex itself or perturbations in iron metabolism could paradoxically lead to an increase in oxidative stress.[3][7]
-
Disruption of DNA Metabolism: By reducing the bioavailability of intracellular iron, this compound could impair the function of iron-dependent enzymes crucial for DNA replication and repair, leading to an accumulation of DNA damage.[4][8][9]
A study by Yefenof et al. has already provided some evidence, showing that this compound can induce mutagenic effects in Salmonella typhimurium strains and increase micronucleus formation in cultured human peripheral lymphocytes, particularly over a 48-hour period.[8] This underscores the necessity for the comprehensive in vitro assessment strategy detailed in this guide.
Part 2: A Multi-Endpoint In Vitro Genotoxicity Testing Strategy
No single assay can detect all types of genetic damage.[10][11] Therefore, a battery of tests covering the three main endpoints of genotoxicity—gene mutation, clastogenicity (structural chromosome aberrations), and aneugenicity (numerical chromosome aberrations)—is required by regulatory bodies and is essential for a thorough scientific investigation.[11][12]
The Ames Test: A First-Line Screen for Mutagenicity
Principle: The bacterial reverse mutation assay, or Ames test, is a widely used initial screen to detect a compound's ability to cause gene mutations (point mutations and frameshifts).[13] It utilizes several strains of Salmonella typhimurium (and often Escherichia coli) that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The assay measures the frequency of reverse mutations (revertants) that restore the functional gene, allowing the bacteria to grow on a histidine-free medium.
Causality Behind Experimental Choices:
-
Metabolic Activation (S9 Mix): Many compounds are not directly mutagenic but become so after being metabolized by liver enzymes. The inclusion of a rat liver homogenate (S9 fraction) mimics this mammalian metabolism, making the assay more predictive of in vivo effects.[8]
-
Strain Selection: Using a panel of strains (e.g., TA98, TA100, TA1535, TA1537) is crucial as they are engineered to detect different types of mutations (frameshift vs. base-pair substitutions) and have enhanced cell wall permeability and deficient DNA repair systems to increase sensitivity.[13]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare petri plates with minimal glucose agar.
-
Bacterial Culture: Grow overnight cultures of the required S. typhimurium strains.
-
Treatment: In a test tube, add 0.1 mL of bacterial culture, 0.1 mL of the this compound test solution (at various concentrations), and either 0.5 mL of S9 mix (for metabolic activation) or 0.5 mL of phosphate buffer (for non-activation).
-
Plating: Add 2.0 mL of molten top agar (containing a trace of histidine to allow for a few initial cell divisions) to the test tube, mix gently, and pour onto the minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in revertant colonies compared to the solvent control indicates a mutagenic effect.[8]
The In Vitro Micronucleus Assay: Detecting Chromosomal Damage
Principle: The micronucleus (MN) assay detects both clastogenicity and aneugenicity in mammalian cells.[10][14] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments (clastogenic event) or whole chromosomes (aneugenic event) that fail to incorporate into the daughter nuclei.[15]
Causality Behind Experimental Choices:
-
Cell Line Selection: Human peripheral blood lymphocytes, CHO (Chinese Hamster Ovary), or TK6 (human lymphoblastoid) cells are commonly used. The choice depends on factors like metabolic competence and p53 status, which can influence sensitivity to different genotoxins.[8][16]
-
Cytokinesis Block: The addition of cytochalasin B (CytoB) inhibits cytokinesis (the final stage of cell division), resulting in binucleated cells.[14][15] Scoring micronuclei exclusively in these cells ensures that only cells that have undergone one mitosis in the presence of the test compound are analyzed, which is a prerequisite for the formation of micronuclei.[14] This provides a more accurate measure and reduces false negatives.[15]
Experimental Protocol: Cytokinesis-Block Micronucleus Assay
-
Cell Culture: Culture the selected mammalian cell line (e.g., human lymphocytes) under standard conditions.
-
Treatment: Expose the cells to at least three concentrations of this compound (and positive/negative controls) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer continuous period (e.g., 24-48 hours).[8]
-
Cytokinesis Block: Add Cytochalasin B at an appropriate concentration and time to arrest cytokinesis. For lymphocytes, this is often added 44 hours after culture initiation.[8]
-
Harvesting: Harvest the cells by centrifugation.
-
Slide Preparation: Treat the cells with a hypotonic solution (e.g., KCl) to swell the cytoplasm, followed by fixation (e.g., methanol:acetic acid). Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.
-
Scoring: Using a light or fluorescence microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei according to established criteria (e.g., OECD TG 487).[15][16] Calculate the frequency of micronucleated cells.
The Comet Assay: A Sensitive Measure of DNA Strand Breaks
Principle: The single-cell gel electrophoresis (SCGE) or "comet" assay is a sensitive technique for detecting DNA strand breaks in individual cells.[17][18] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid." During electrophoresis, fragmented DNA (containing breaks) migrates away from the nucleoid towards the anode, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[19]
Causality Behind Experimental Choices:
-
Alkaline Conditions (pH > 13): Performing the lysis and electrophoresis under high pH conditions is critical.[17][18] This not only denatures the DNA to reveal single-strand breaks but also exposes alkali-labile sites, increasing the assay's sensitivity to a broader range of DNA damage compared to neutral conditions.[17]
-
Data Metric: The "tail moment" (product of tail length and the fraction of DNA in the tail) or "% DNA in tail" are robust and commonly used metrics for quantifying DNA damage. They provide a more comprehensive measure than tail length alone.
Experimental Protocol: Alkaline Comet Assay
-
Cell Treatment: Expose the chosen cell line to this compound at various concentrations for a defined period (e.g., 2-24 hours).
-
Slide Preparation: Mix a suspension of treated cells with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow it to solidify on ice.
-
Lysis: Immerse the slides in a cold, high-salt lysis buffer (containing detergents like Triton X-100) for at least 1 hour at 4°C. This removes cellular proteins and membranes.[19]
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[19]
-
Electrophoresis: Apply a voltage (e.g., ~25 V) for 20-30 minutes.[19]
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5) and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use specialized image analysis software to score at least 50-100 randomly selected comets per slide and calculate the desired damage parameters.
Part 3: Probing the Mechanism of Action
A positive result in the core assays necessitates further investigation into the underlying mechanism. The primary hypotheses for this compound-induced genotoxicity revolve around oxidative stress and the impairment of DNA repair.
Quantifying Oxidative Stress
Rationale: The link between iron metabolism and ROS is well-established.[20] While some studies suggest this compound reduces oxidative stress in vivo, others have shown it can induce ROS production in certain cell lines.[6][7][21][22] It is crucial to determine if the concentrations showing genotoxicity also induce oxidative stress.
Protocol: Measurement of Intracellular ROS using DCFDA
-
Cell Culture and Treatment: Plate cells in a 96-well plate and treat with this compound as in the genotoxicity assays.
-
Probe Loading: Remove the treatment media, wash the cells with PBS, and incubate them with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution in the dark. DCFDA is a cell-permeable dye that becomes fluorescent (DCF) upon oxidation by ROS.
-
Measurement: After incubation, measure the fluorescence intensity using a microplate reader. An increase in fluorescence relative to the control indicates an increase in intracellular ROS.
Assessing DNA Repair Capacity
Rationale: Iron is an essential cofactor for many proteins involved in DNA replication and repair.[4][5][9] this compound, by chelating iron, could inhibit these pathways, leading to the accumulation of endogenous or drug-induced DNA damage. The comet assay can be adapted to measure the capacity of cells to repair specific types of damage.
Protocol: Comet-Based In Vitro DNA Repair Assay
-
Induce Specific Damage: Treat cells with a known DNA damaging agent (e.g., H₂O₂ for oxidative damage, UV for pyrimidine dimers).
-
Treatment and Recovery: Wash out the damaging agent and treat the cells with this compound.
-
Time Course Analysis: Harvest cells at various time points post-treatment (e.g., 0, 15, 30, 60, 120 minutes).
-
Comet Assay: Perform the alkaline comet assay on the cells from each time point.
-
Analysis: Compare the rate of decrease in comet tail moment over time between this compound-treated and control cells. A slower rate of decrease in the treated cells indicates an inhibition of DNA repair.
Part 4: Data Presentation and Interpretation
Data Summarization: All quantitative data should be presented in clear, concise tables. This allows for easy comparison across different concentrations and experimental conditions.
Table 1: Example Data Summary for In Vitro Micronucleus Assay
| Treatment (µg/mL) | % Binucleated Cells | % Micronucleated Binucleated Cells (Mean ± SD) | Fold Increase over Control | Statistical Significance (p-value) |
| Vehicle Control (DMSO) | 55.2 | 1.8 ± 0.4 | 1.0 | - |
| This compound 10 | 53.8 | 2.1 ± 0.5 | 1.2 | >0.05 |
| This compound 20 | 51.5 | 3.9 ± 0.7 | 2.2 | <0.05 |
| This compound 40 | 45.1 | 7.2 ± 1.1 | 4.0 | <0.01 |
| Positive Control (MMC) | 38.9 | 15.6 ± 2.3 | 8.7 | <0.001 |
MMC: Mitomycin-C
Interpretation: A result is typically considered positive if there is a statistically significant, dose-dependent increase in the genotoxic endpoint. The biological relevance must also be considered; for example, a doubling over the background rate is often used as a benchmark for a positive call in the micronucleus assay.
Conclusion
Investigating the genotoxicity of a chronically administered drug like this compound is a complex but essential undertaking. The framework presented here provides a robust, multi-faceted approach. It combines a battery of standard, regulatory-accepted assays with mechanistic studies to build a comprehensive profile of a compound's interaction with cellular DNA. By understanding the "why" behind each protocol step and probing the potential mechanisms of action, researchers can generate high-quality, interpretable data that is crucial for both fundamental scientific understanding and regulatory safety assessment. The findings from such studies are vital for ensuring the continued safe and effective use of this important therapeutic agent.
References
- Yefenof, E., et al. (2014). Signs of this compound genotoxicity. Environmental and Molecular Mutagenesis, 55(5), 438-445.
- Shander, A., et al. (2011). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 2, 199–208.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Karakas, Z., et al. (2024). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 15, 1459626.
- Wang, J., et al. (2018). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. Cancer Management and Research, 10, 523–534.
- Sasaki, Y., et al. (2015). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research, 7(6), 463–468.
- Glei, M., et al. (2011). Influence of iron-overload on DNA damage and its repair in human leukocytes in vitro. Toxicology Letters, 203(1), 54-60.
- Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1146714.
- Ward, M. H., et al. (2022). The Role of Iron in DNA and Genomic Instability in Cancer, a Target for Iron Chelators That Can Induce ROS. International Journal of Molecular Sciences, 23(21), 13328.
- McGill University. (2015). Comet Assay Protocol. McGill University Radiobiology Laboratory.
- Cyprotex. (n.d.). Genotoxicity. Evotec.
- Santini, V., et al. (2014). Effect Of this compound On Reactive Species Of Oxygen (ROS) Production In Hematopoietic Stem Cells: Up Or Down? ResearchGate.
- Lee, Y.-S., et al. (2022). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 23(19), 11833.
- Puig, S., et al. (2017). Essential functions of iron-requiring proteins in DNA replication, repair and cell cycle control. Metallomics, 9(11), 1473–1491.
- Cooley's Anemia Foundation. (n.d.). Monitoring this compound Therapy. Cooley's Anemia Foundation.
- UK Health Security Agency. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. GOV.UK.
- Azqueta, A., et al. (2019). Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay. Frontiers in Genetics, 10, 81.
- Medicines Evaluation Board. (2019). Public Assessment Report Scientific discussion this compound MSN. Geneesmiddeleninformatiebank.
- Sasaki, Y., et al. (2015). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research, 7(6), 463–468.
- Siripanthong, J., et al. (2023). Genetic polymorphisms influencing this compound pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis. Frontiers in Pharmacology, 14, 1198533.
- Slyskova, J., et al. (2018). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. ResearchGate.
- Puig, S., et al. (2017). The elemental role of iron in DNA synthesis and repair. Metallomics, 9(11), 1473-1491.
- Eurofins Discovery. (n.d.). In Vitro Gene-Tox Services. Eurofins Discovery.
- Magdolenova, Z., et al. (2020). Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells. ResearchGate.
- Doak, S. H., et al. (2011). In vitro genotoxicity testing strategy for nanomaterials and the adaptation of current OECD guidelines. Mutation Research, 745(1-2), 104-111.
- Spans, L., et al. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology, 2339, 115-131.
- Puig, S., et al. (2017). The elemental role of iron in DNA synthesis and repair. ResearchGate.
- Creative Biolabs. (n.d.). In Vitro Genotoxicity Study. Creative Biolabs.
- Wills, J. W., et al. (2023). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 20(1), 13.
- Fenech, M. (2022). Micronucleus Assay: The State of Art, and Future Directions. International Journal of Molecular Sciences, 23(15), 8656.
- OECD. (2014). OECD Test Guidelines for Genetic Toxicology. Istituto Superiore di Sanità.
- Kontoghiorghes, G. J., et al. (2020). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. International Journal of Molecular Sciences, 21(18), 6934.
- Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. GOV.UK.
Sources
- 1. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics [frontiersin.org]
- 3. The Role of Iron in DNA and Genomic Instability in Cancer, a Target for Iron Chelators That Can Induce ROS | MDPI [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The elemental role of iron in DNA synthesis and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Signs of this compound genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. OECD Test Guidelines for Genetic Toxicology - ISS [iss.it]
- 12. Genotoxicity | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 15. Micronucleus Assay: The State of Art, and Future Directions | MDPI [mdpi.com]
- 16. gov.uk [gov.uk]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
- 19. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Influence of iron-overload on DNA damage and its repair in human leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound reduces oxidative stress in patients with transfusion dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Deferasirox and its Impact on Reactive Oxygen Species Generation: Mechanisms, Controversies, and Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deferasirox (DFX) is a cornerstone oral iron chelator for managing chronic iron overload, a condition intrinsically linked to heightened oxidative stress. The catalytic role of excess iron in the generation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions is a primary driver of cellular and tissue damage in this setting.[1][2] This guide provides an in-depth exploration of the multifaceted impact of this compound on ROS generation. We will dissect the primary mechanism of ROS suppression through iron chelation, explore more complex and sometimes contradictory effects on cellular ROS production, and provide detailed, field-proven protocols for researchers to investigate these interactions. This document is designed to serve as a technical resource, bridging established knowledge with the nuances and ongoing questions in the field.
The Foundational Principle: Iron, Oxidative Stress, and Chelation
Iron, while essential for numerous biological processes, is a potent pro-oxidant. In states of iron overload, such as those seen in patients with myelodysplastic syndromes (MDS) requiring regular blood transfusions, the body's iron-binding capacity becomes saturated.[3][4] This leads to the emergence of non-transferrin-bound iron (NTBI) and its intracellular counterpart, the labile iron pool (LIP). This free, redox-active iron is the critical catalyst for the Fenton reaction, where ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the highly damaging hydroxyl radical (•OH).[5][6][7][8]
This compound's primary therapeutic action is to directly counter this pathological process. As a lipophilic, tridentate chelator, it effectively permeates cell membranes to bind and sequester iron from the labile intracellular pool.[1] By forming a stable 2:1 complex with ferric iron (Fe³⁺), this compound renders it catalytically inert, directly inhibiting the Fenton reaction and thereby reducing the generation of ROS.[9][10] This fundamental mechanism is the basis for its clinical efficacy in mitigating oxidative stress.[1][2][11]
Caption: this compound inhibits iron-catalyzed ROS generation.
Clinical and preclinical data consistently demonstrate this effect. Treatment with this compound leads to significant reductions in both systemic and cellular markers of iron overload and oxidative stress.
| Parameter | Baseline (Pre-DFX) | Post-DFX Treatment | Key Finding | Reference(s) |
| Serum Ferritin | Elevated | Decreased | Reduction in total body iron stores. | [1][2] |
| Labile Plasma Iron (LPI) | Elevated (e.g., 0.39 µM) | Significantly Decreased (e.g., 0.11 µM) | Reduction in toxic, circulating free iron. | [3] |
| Intracellular Labile Iron Pool (LIP) | Elevated | Significantly Decreased | Reduction in the direct fuel for the Fenton reaction. | [3] |
| Derivatives of ROS Metabolites (dROMs) | Elevated | Significantly Decreased | Lower levels of systemic hydroperoxides. | [1][2][11] |
| Malondialdehyde (MDA) | Elevated | Decreased | Reduction in lipid peroxidation, a marker of cell membrane damage. | [12] |
| Reduced Glutathione (GSH) | Depleted | Increased | Restoration of a key intracellular antioxidant. | [3] |
Table 1: Summary of this compound's Effect on Iron and Oxidative Stress Markers.
Beyond Chelation: A More Complex Picture
While iron sequestration is the primary mechanism, a deeper look into the literature reveals a more nuanced role for this compound in modulating cellular redox status. These effects can be context-dependent and are critical for drug development professionals to understand.
Direct Antioxidant Activity
Several studies have demonstrated that this compound possesses intrinsic antioxidant properties, capable of reducing oxidative damage in model systems even beyond what can be attributed to iron chelation alone.[9][10][13] This suggests a capacity for direct radical scavenging, although the molecular mechanism is less defined than its chelating action. This dual activity—sequestering the catalyst and potentially scavenging the product—positions this compound as a potent inhibitor of oxidative damage.[9][14]
Inhibition of Cellular ROS Sources
This compound has been shown to directly inhibit ROS production from specific cellular sources. A notable example is its effect on neutrophils, potent producers of ROS during inflammatory responses. In vitro studies have shown that this compound, at clinically relevant concentrations, can significantly inhibit ROS production by neutrophils, an effect not observed with the hydrophilic chelator deferoxamine.[1][2][11] This suggests a mechanism independent of simple iron removal, possibly related to the lipophilic nature of DFX allowing for interaction with membrane-bound enzymes like NADPH oxidase or inhibition of signaling pathways like NF-κB.[1]
The Paradox: this compound-Induced Mitochondrial ROS
Contrasting with its dominant ROS-suppressing effects, emerging evidence indicates that this compound can, under certain conditions, increase ROS production, specifically from mitochondria.[15][16] Studies in myeloid and hematopoietic stem cells have shown that DFX treatment can lead to an increase in mitochondrial superoxide.[15][16] This paradoxical effect is thought to stem from a disruption of mitochondrial respiration.[15] This finding is particularly relevant for understanding both the therapeutic effects of DFX in MDS beyond iron chelation and some of its idiosyncratic toxicities.[15] For instance, this ROS modulation has been linked to effects on NF-κB and other signaling pathways that regulate hematopoietic cell differentiation.[15][17] Furthermore, this unique property is being explored for anti-cancer applications, where a mitochondrially-targeted form of this compound induces cell death via simultaneous iron deprivation and ferroptosis, a form of iron-dependent cell death driven by lipid peroxidation.[18]
Caption: Multifaceted impact of this compound on ROS generation.
Methodologies for Investigation
To accurately assess the impact of this compound on ROS generation, a multi-pronged experimental approach is essential. The following protocols provide robust, validated methodologies for researchers in the field.
Protocol 1: General Intracellular ROS Detection
Principle: This protocol uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which is de-esterified intracellularly and fluoresces upon oxidation by a broad range of ROS.[19][20][21] It provides a general measure of the cellular redox state.
Methodology (Flow Cytometry):
-
Cell Culture: Plate cells (e.g., K562 leukemia cells or primary patient samples) at a density of 0.5 x 10⁶ cells/mL and allow them to adhere or stabilize in appropriate culture medium.
-
Treatment: Treat cells with desired concentrations of this compound (e.g., 20-100 µM) or vehicle control (DMSO) for a specified time (e.g., 18-24 hours). Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes).
-
Probe Loading: Harvest cells and wash once with warm, serum-free media or PBS. Resuspend the cell pellet in pre-warmed PBS containing 10 µM H₂DCFDA.
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.
-
Wash: Wash the cells twice with ice-cold PBS to remove excess probe.
-
Acquisition: Resuspend the final cell pellet in 500 µL of ice-cold PBS and analyze immediately on a flow cytometer. Use a 488 nm excitation laser and detect emission in the green channel (e.g., 525/50 nm filter).
-
Analysis: Quantify the geometric mean fluorescence intensity (MFI) of the oxidized probe (DCF) in the cell population. A decrease in MFI in DFX-treated cells compared to control indicates a reduction in ROS.
Caption: Workflow for intracellular ROS measurement.
Protocol 2: Specific Detection of Mitochondrial Superoxide
Principle: To investigate the paradoxical increase in mitochondrial ROS, a targeted probe is required. MitoSOX™ Red is a cell-permeable dye that selectively targets mitochondria and fluoresces red upon oxidation by superoxide, a primary mitochondrial ROS.[19][22][23]
Methodology (Fluorescence Microscopy):
-
Cell Culture: Seed cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with this compound as described in Protocol 1.
-
Probe Loading: Remove media and add pre-warmed media containing 5 µM MitoSOX™ Red reagent.
-
Incubation: Incubate for 10-15 minutes at 37°C, protected from light.
-
Wash: Wash cells gently three times with warm buffer (e.g., HBSS or PBS).
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a rhodamine filter set (e.g., ~510 nm excitation / ~580 nm emission).
-
Analysis: Quantify the mean fluorescence intensity within the mitochondrial regions of the cells. An increase in red fluorescence in DFX-treated cells indicates an elevation in mitochondrial superoxide.
Protocol 3: Quantification of the Labile Iron Pool (LIP)
Principle: Measuring the LIP is crucial as it represents the catalytically active iron that DFX targets. Calcein-AM is a cell-permeable dye that is non-fluorescent. Intracellular esterases cleave the AM groups, releasing calcein, which fluoresces brightly. This fluorescence is quenched by the binding of divalent metal ions like Fe²⁺. The addition of a strong chelator like DFX will remove the iron, causing an increase in fluorescence proportional to the initial LIP.[24]
Methodology (Microplate Reader):
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate.
-
Probe Loading: Load cells with 0.25 µM Calcein-AM in culture media for 15-30 minutes at 37°C.
-
Wash: Wash cells twice with buffer to remove extracellular probe.
-
Baseline Reading (F_before): Measure the baseline calcein fluorescence using a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Chelator Addition: Add a saturating concentration of this compound (e.g., 100-200 µM) to the wells to chelate all available labile iron.
-
Final Reading (F_after): After a 10-15 minute incubation, read the fluorescence again.
-
Analysis: The LIP is proportional to the change in fluorescence (ΔF = F_after - F_before). A lower ΔF in cells pre-treated with a therapeutic dose of DFX for 24 hours would indicate a reduction in the LIP.
Conclusion and Future Perspectives
The interaction between this compound and reactive oxygen species is dominated by a potent suppressive effect, driven by the chelation of the catalytic labile iron pool. This is the foundation of its clinical utility in mitigating the oxidative damage associated with iron overload.[1][3] However, the scientific narrative is richer and more complex. Evidence of direct antioxidant activity, inhibition of specific cellular ROS sources like neutrophils, and the paradoxical induction of mitochondrial ROS in certain cell types paints a more complete picture.[9][11][15]
For researchers and drug developers, these nuances are critical. The ability of DFX to induce mitochondrial ROS and modulate signaling pathways like NF-κB may explain some of its beneficial hematopoietic effects in MDS, independent of iron removal.[15][17] It also opens new therapeutic avenues, such as leveraging DFX-induced ferroptosis in oncology.[18] Future research must continue to dissect these context-dependent mechanisms, clarifying which signaling pathways are affected by DFX-induced ROS and how this can be harnessed for therapeutic benefit or mitigated to reduce toxicity. The robust methodologies outlined here provide the essential tools for these critical investigations.
References
- Saigo, K., et al. (2013). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research, 5(1), 57–60. [Link]
- Timoshnikov, V. A., et al. (2021). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. International Journal of Molecular Sciences, 22(16), 9015. [Link]
- Mousavi, S., et al. (2010). Place of Iron Chelators Like Desferrioxamine and this compound in Management of Hyperoxia-induced Lung Injury. International Journal of Pharmacology, 6(4), 326-337. [Link]
- Timoshnikov, V. A., et al. (2021). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. MDPI. [Link]
- Saigo, K., et al. (2013). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research. [Link]
- Ghoti, H., et al. (2011). Changes in parameters of oxidative stress and free iron biomarkers during treatment with this compound in iron-overloaded patients with myelodysplastic syndromes.
- Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
- Pfeiffer, C. M., & Looker, A. C. (2017). Laboratory methodologies for indicators of iron status: strengths, limitations, and analytical challenges. The American Journal of Clinical Nutrition, 106(Suppl 6), 1606S–1614S. [Link]
- Boyd, M., et al. (2022). This compound, an iron chelator, impacts myeloid differentiation by modulating NF-κB activity via mitochondrial ROS. bioRxiv. [Link]
- Kurutas, E. B. (2017). Current Use of Fenton Reaction in Drugs and Food. IntechOpen. [Link]
- Ask Handle. What Role Does the Iron Content in PM Play in Generating Reactive Oxygen Species?. Ask Handle. [Link]
- Timoshnikov, V. A., et al. (2021). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone.
- BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
- Varghese, F., et al. (2023). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv. [Link]
- Tsouris, A., et al. (2023). Tracking Intracellular Labile Iron with a Genetically Encoded Fluorescent Reporter System Based on Protein Stability. ACS Sensors. [Link]
- Al-Talib, H. S. S., & Althanoon, Z. A. (2020). Effects Of this compound Therapy On High Sensitivity C-Reactive Protein and Oxidative Stress Markers In Iron Overloaded, Beta-Thalassemic Patients. Systematic Reviews in Pharmacy, 11(11), 1435-1440. [Link]
- Saigo, K., et al. (2013). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. PubMed. [Link]
- Popov, A. M. (2013). On reactive oxygen species measurement in living systems. Journal of Medicine and Life, 6(4), 425–428. [Link]
- Page, S. E., et al. (2013). Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH. Frontiers in Microbiology. [Link]
- Toth, E., et al. (2013). Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic. Contrast Media & Molecular Imaging. [Link]
- VJOncology. (2020). Early iron chelation with this compound tablets for MDS. YouTube. [Link]
- Cilloni, D., et al. (2014). Effect Of this compound On Reactive Species Of Oxygen (ROS) Production In Hematopoietic Stem Cells: Up Or Down?.
- Cell Biolabs, Inc. Intracellular ROS Assay. Cell Biolabs, Inc.. [Link]
- Wu, R., et al. (2023). Fluorogenic Probes for Intracellular Iron Detection. Methods in Molecular Biology. [Link]
- Valdés, E., et al. (2013). Fenton reaction driven by iron ligands. Journal of the Chilean Chemical Society. [Link]
- Cornell University College of Veterinary Medicine. Iron.
- Wang, Y., et al. (2019). Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism. International Journal of Molecular Sciences, 20(19), 4967. [Link]
- Agilent Technologies. (2017). An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent Technologies. [Link]
- Chen, P.-W., et al. (2019). Why the Reactive Oxygen Species of the Fenton Reaction Switches from Oxoiron(IV) Species to Hydroxyl Radical in Phosphate Buffer Solutions?
- Timoshnikov, V. A., et al. (2021). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. PubMed. [Link]
- ClinicalTrials.gov. (2018). Myelodysplastic Syndromes (MDS) Event Free Survival With Iron Chelation Therapy Study. ClinicalTrials.gov. [Link]
Sources
- 1. This compound Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Oxidative Stress in Patients With Transfusion Dependency | Saigo | Journal of Clinical Medicine Research [jocmr.org]
- 3. Changes in parameters of oxidative stress and free iron biomarkers during treatment with this compound in iron-overloaded patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Place of Iron Chelators Like Desferrioxamine and this compound in Management of Hyperoxia-induced Lung Injury; A Systematic Review [wisdomlib.org]
- 6. Current Use of Fenton Reaction in Drugs and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Role Does the Iron Content in PM Play in Generating Reactive Oxygen Species? → Learn [pollution.sustainability-directory.com]
- 8. Frontiers | Importance of Iron Complexation for Fenton-Mediated Hydroxyl Radical Production at Circumneutral pH [frontiersin.org]
- 9. Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. This compound reduces oxidative stress in patients with transfusion dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sysrevpharm.org [sysrevpharm.org]
- 13. Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound, an iron chelator, impacts myeloid differentiation by modulating NF-kB activity via mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. bmglabtech.com [bmglabtech.com]
- 20. On reactive oxygen species measurement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Intracellular ROS Assay [cellbiolabs.com]
- 22. Oxidative Stress Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. agilent.com [agilent.com]
- 24. Fluorogenic Probes for Intracellular Iron Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Deferasirox and its Effect on Non-Transferrin-Bound Iron (NTBI)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Chronic iron overload, a consequence of regular blood transfusions for conditions like β-thalassemia and myelodysplastic syndromes (MDS), leads to the saturation of transferrin, the body's primary iron transport protein.[1][2] This saturation results in the appearance of Non-Transferrin-Bound Iron (NTBI) in the plasma, a heterogeneous and highly toxic collection of iron species.[3][4] A key sub-fraction of NTBI, known as Labile Plasma Iron (LPI), is redox-active and directly responsible for catalyzing the formation of reactive oxygen species (ROS), leading to significant cellular damage and organ dysfunction, particularly in the heart and liver.[5][6] Deferasirox, a once-daily oral iron chelator, has emerged as a critical therapeutic agent in managing transfusional iron overload.[1][7] Its mechanism of action extends beyond simple iron removal; it specifically targets and neutralizes the toxic NTBI and LPI fractions. This guide provides a comprehensive technical overview of the pathophysiology of NTBI, the precise mechanism by which this compound mitigates its toxicity, the clinical evidence supporting its efficacy, and the state-of-the-art methodologies for measuring these toxic iron species in research and clinical settings.
The Pathophysiology of Non-Transferrin-Bound Iron (NTBI)
The Genesis of a Toxic Iron Species
Under normal physiological conditions, iron in the circulation is safely bound to transferrin, preventing it from participating in harmful chemical reactions.[8] In transfusion-dependent patients, each unit of blood introduces approximately 200-250 mg of iron into a system that has no natural mechanism for active excretion.[1][2] This iatrogenic iron burden, sometimes compounded by increased gastrointestinal absorption due to ineffective erythropoiesis, inevitably leads to transferrin saturation exceeding 70-80%.[9][10] Once the iron-binding capacity of transferrin is overwhelmed, iron spills over into the plasma in various non-transferrin-bound forms, collectively known as NTBI.[3][11]
NTBI and Labile Plasma Iron (LPI): Composition and Toxicity
NTBI is not a single entity but a heterogeneous mixture of iron species, including iron bound to citrate, acetate, and albumin.[4][11] While all forms of NTBI are pathogenic, the most dangerous component is Labile Plasma Iron (LPI). LPI is defined as the redox-active and chelatable fraction of NTBI.[5][12] It is this LPI fraction that readily participates in Fenton and Haber-Weiss reactions, generating highly destructive hydroxyl radicals and other ROS.[5][13]
This unregulated cellular influx leads to an expansion of the intracellular Labile Iron Pool (LIP), overwhelming the cell's storage capacity (ferritin) and triggering a cascade of oxidative stress, lipid peroxidation, protein damage, and apoptosis. This process is the molecular basis for iron-induced cardiomyopathy, liver fibrosis, and endocrine dysfunction.[5][9]
Caption: Mechanism of this compound in neutralizing LPI and promoting excretion.
Clinical Efficacy: Quantitative Impact on NTBI/LPI
The clinical efficacy of this compound in targeting NTBI is not theoretical; it has been robustly demonstrated in multiple prospective studies. A subgroup analysis of the ESCALATOR trial provided seminal insights into its immediate and sustained effects. [14][15] In heavily iron-overloaded β-thalassemia patients, baseline LPI levels were significantly elevated. Within just two hours of the first 20 mg/kg dose of this compound, LPI levels plummeted. [14][15]This rapid response is indicative of the drug's ability to chelate existing iron in the plasma. More importantly, with continued once-daily dosing, pre-dose LPI levels (representing the peak daily LPI) were significantly reduced, reaching the normal range within four weeks and remaining suppressed throughout the one-year study. [14][15]This demonstrates the crucial "24-hour protection" afforded by this compound's pharmacokinetic profile. [14] Pharmacokinetic analysis from these studies revealed a clear inverse relationship: as trough this compound plasma concentrations increased and stabilized, pre-administration LPI levels decreased and remained suppressed. [14]This direct correlation underscores the mechanism-based efficacy of the drug. Furthermore, the reduction in LPI is accompanied by a significant decrease in markers of oxidative stress, confirming the biological benefit of removing this toxic iron fraction. [13][16]
Table 1: Summary of this compound Effect on LPI and Iron Burden Markers
| Parameter | Baseline (Mean ± SD) | 2 Hours Post-First Dose (Mean ± SD) | Week 4 (Pre-Dose) (Mean ± SD) | Week 52 (Pre-Dose) (Mean ± SD) | Reference |
| LPI (μmol/L) | 0.98 ± 0.82 | 0.12 ± 0.16 | In normal range | In normal range | [14][15] |
| Serum Ferritin (ng/mL) | 6334 (median) | - | Significant decrease | -942 (median change) | [14] |
| LIC (mg Fe/g dw) | 28.6 ± 10.3 | - | - | -6.8 ± 6.2 (change) | [14] |
| (Data synthesized from the ESCALATOR trial subgroup analysis. LPI normal range is considered <0.4 μmol/L) |
Methodologies for NTBI and LPI Measurement
Accurate measurement of NTBI and LPI is essential for both research into iron toxicity and for the clinical monitoring of chelation therapy. The labile and heterogeneous nature of these species presents analytical challenges. [8][17]Two primary methodologies have become standards in the field.
Experimental Protocol: Chelation-Ultrafiltration for NTBI Quantification
This method quantifies the fraction of iron that can be mobilized by a strong chelator and separated from proteins.
-
Principle: A strong chelating agent, nitrilotriacetic acid (NTA), is added to a serum or plasma sample. The NTA binds to and mobilizes NTBI. Subsequent ultrafiltration using a membrane with a specific molecular weight cutoff (e.g., 30 kDa) separates the small NTA-iron complexes from large protein-bound iron (like transferrin-bound iron). [18]The iron content in the ultrafiltrate is then quantified using methods like atomic absorption spectroscopy. [18]* Step-by-Step Methodology:
-
Sample Collection: Collect blood in an iron-free tube. Process to obtain serum or plasma promptly to minimize hemolysis.
-
Chelation: To 200 µL of serum, add 20 µL of 40 mM NTA solution to achieve a final concentration of 4 mM NTA. [18] 3. Incubation: Incubate the mixture at room temperature for 30 minutes to allow for complete chelation of NTBI.
-
Ultrafiltration: Transfer the mixture to an ultrafiltration device (e.g., 30 kDa MWCO). Centrifuge according to the manufacturer's specifications (e.g., 14,000 x g for 30 minutes).
-
Quantification: Collect the ultrafiltrate. Measure the iron concentration in the filtrate using a sensitive analytical technique such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption.
-
Calculation: The measured iron concentration in the ultrafiltrate represents the NTBI level in the original sample.
-
Experimental Protocol: Fluorescent Probe-Based LPI Assay
This is a functional assay that specifically measures the redox-active LPI component.
-
Principle: The assay utilizes a probe (e.g., dihydrorhodamine) that becomes fluorescent upon oxidation. In the presence of a reducing agent like ascorbate, LPI catalyzes the transfer of electrons, leading to the oxidation of the probe at a rate proportional to the LPI concentration. [11]* Step-by-Step Methodology:
-
Sample Preparation: Use fresh or properly stored (-80°C) serum or plasma. Thaw samples on ice.
-
Reagent Preparation: Prepare fresh solutions of the fluorescent probe, ascorbate, and a buffer (e.g., HEPES).
-
Assay Execution (96-well plate format): a. To each well, add 180 µL of the sample (or standard). b. Add 20 µL of ascorbate solution and mix. c. Add 20 µL of the fluorescent probe solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation/emission wavelengths.
-
Data Analysis: The rate of fluorescence increase (slope of the kinetic curve) is directly proportional to the LPI concentration. Calculate the LPI values of the unknown samples by comparing their slopes to a standard curve generated with known iron concentrations.
-
Caption: Comparative workflows for NTBI and LPI measurement.
Monitoring and Therapeutic Implications
The ability to measure NTBI and LPI has profound implications for the management of iron overload. While serum ferritin and Liver Iron Concentration (LIC) are essential for assessing total body iron stores, they are lagging indicators. [10]LPI, in contrast, is a real-time marker of circulating, toxic iron.
-
Assessing Chelation Efficacy: Monitoring pre-dose LPI levels provides immediate feedback on the adequacy of a chelation regimen. The therapeutic goal is to maintain pre-dose LPI within the normal range (<0.4 µmol/L), ensuring continuous protection. [12][19]* Dose Titration: If pre-dose LPI remains elevated, it serves as a direct indication that the this compound dose may need to be increased (within approved limits) to achieve full 24-hour coverage. [7][20]Conversely, in well-chelated patients, LPI monitoring can help avoid over-chelation.
-
Drug Development: For professionals in drug development, NTBI and LPI assays are invaluable tools for evaluating the pharmacodynamic effects of novel chelating agents, allowing for a direct comparison of their ability to suppress toxic iron species.
Conclusion
Non-Transferrin-Bound Iron, and specifically its labile plasma iron component, is the primary driver of cellular toxicity in transfusional iron overload. This compound is a highly effective oral chelator engineered to specifically address this threat. Its favorable pharmacokinetic profile provides sustained 24-hour plasma concentrations, enabling the rapid and continuous neutralization of LPI. This targeted action prevents unregulated cellular iron uptake and mitigates the downstream cascade of oxidative stress and organ damage. The robust clinical data, coupled with validated methodologies for LPI measurement, establishes a clear paradigm for the use of this compound. For researchers and clinicians, monitoring LPI is a critical, real-time tool for assessing therapeutic efficacy and optimizing treatment to protect patients from the deleterious effects of iron overload.
References
- Daar, S., Pathare, A., Nick, H., Kriemler-Krahn, U., Hmissi, A., Habr, D., & Taher, A. (2009). Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia.
- Porter, J. B., El-Beshlawy, A., Elalfy, M., et al. (2013). Response of iron overload to this compound in rare transfusion-dependent anaemias: equivalent effects on serum ferritin and labile plasma iron for haemolytic or production anaemias.
- Jadhav, A. V., & Singh, S. (2014). Non Transferrin Bound Iron: Nature, Manifestations and Analytical Approaches for Estimation. Journal of Clinical and Diagnostic Research, 8(2), 212-216. [Link]
- Cappellini, M. D., & Taher, A. (2009). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 5, 81-95. [Link]
- Hershko, C. (n.d.). The Story of non-transferrin Bound Plasma Iron – NTBI LPI. BioIron. [Link]
- Sohn, Y. S., & Ghoti, H. (2023). The Relationship Between Non-Transferrin-Bound Iron (NTBI), Labile Plasma Iron (LPI), and Iron Toxicity. International Journal of Molecular Sciences, 24(13), 11096. [Link]
- Cappellini, M. D., & Taher, A. (2009). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 5, 81–95. [Link]
- Saigo, K., Kono, M., Takagi, Y., et al. (2013). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research, 5(1), 57-60. [Link]
- Cappellini, M. D., Cohen, A., Piga, A., et al. (2010). Guidelines for the Management of Transfusion Dependent Thalassaemia (TDT). NCBI Bookshelf. [Link]
- Brissot, P., Ropert, M., Le Lan, C., & Loréal, O. (2012). Non-transferrin bound iron: a key role in iron overload and iron toxicity. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(3), 403-410. [Link]
- Saigo, K., Kono, M., Takagi, Y., et al. (2013). This compound Reduces Oxidative Stress in Patients With Transfusion Dependency. Journal of Clinical Medicine Research, 5(1), 57–60. [Link]
- Nishio, N., Tanimoto, K., Ando, T., et al. (2023). Iron Chelation with this compound Suppresses the Appearance of Labile Plasma Iron During Conditioning Chemotherapy Prior to Allogeneic Stem Cell Transplantation. Transplantation and Cellular Therapy, 29(1), 42.e1-42.e6. [Link]
- Bioanalytical Systems, Inc. (n.d.).
- Piga, A., Longo, F., & Origa, R. (2009). High non-transferrin bound iron levels and heart disease in Thalassemia major.
- Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2020). Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. Molecules, 25(22), 5437. [Link]
- Kattamis, A., Forni, G. L., Campisi, S., & Stoeva, T. (2020). Management of Iron Overload in Beta-Thalassemia Patients: Clinical Practice Update Based on Case Series. Journal of Clinical Medicine, 9(11), 3736. [Link]
- Lal, A. (n.d.). Monitoring this compound Therapy.
- Brissot, P., Ropert, M., Le Lan, C., & Loréal, O. (2011). Non-transferrin bound iron. The Blood Project. [Link]
- Patsnap. (2024). What is the mechanism of this compound?
- Liu, H., Xu, Y., Zhang, J., et al. (2018). Determination of Non-Transferrin Bound Iron, Transferrin Bound Iron, Drug Bound Iron and Total Iron in Serum in a Rats after IV Administration of Sodium Ferric Gluconate Complex by Simple Ultrafiltration Inductively Coupled Plasma Mass Spectrometric Detection.
- Novartis. (2022). Physician's reference checklist for this compound (this compound) dosing and biological monitoring. Novartis. [Link]
- Porter, J. B., Cappellini, M. D., El-Beshlawy, A., et al. (2008). Effect of this compound on labile plasma iron (LPI) levels in heavily iron-overloaded patients with MDS and transfusiondependent anemias.
- Wikipedia. (2023). This compound. Wikipedia. [Link]
- Le, C. A., Lai, B., & Goenaga-Infante, H. (2021). Quantification of non-transferrin bound iron (NTBI) in human serum by isotope dilution mass spectrometry (IDMS). Journal of Analytical Atomic Spectrometry, 36(10), 2154-2163. [Link]
- Cazzola, M., Malcovati, L., & Invernizzi, R. (2014). Impact of iron overload and potential benefit from iron chelation in low-risk myelodysplastic syndrome. Blood, 124(24), 3536–3544. [Link]
- Northern California Comprehensive Thalassemia Center. (n.d.). Practice Guidelines. UCSF Benioff Children's Hospital Oakland. [Link]
- Porter, J. B., et al. (2006). Sustained Protection from Labile Plasma Iron (LPI) with the Once-Daily, Oral Iron Chelator this compound (Exjade®, ICL670)
- Taher, A. T., Porter, J. B., & Viprakasit, V. (2013). Treating iron overload in patients with non-transfusion-dependent thalassemia.
- Mayo Clinic. (2023). This compound (Oral Route). Mayo Clinic. [Link]
- Daar, S., Pathare, A., Nick, H., et al. (2009). Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia. Sultan Qaboos University House of Expertise. [Link]
- Taher, A. T., Origa, R., Perrotta, S., et al. (2015). This compound effectively reduces iron overload in non-transfusion-dependent thalassemia (NTDT) patients: 1-year extension results from the THALASSA study.
Sources
- 1. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRON OVERLOAD AND CHELATION - Guidelines for the Management of Transfusion-Dependent β-Thalassaemia (TDT) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Non-transferrin bound iron: a key role in iron overload and iron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thebloodproject.com [thebloodproject.com]
- 5. mdpi.com [mdpi.com]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. complexgenerics.org [complexgenerics.org]
- 9. researchgate.net [researchgate.net]
- 10. Treating iron overload in patients with non-transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Story of non-transferrin Bound Plasma Iron – NTBI LPI | BioIron - International Society for the Study of Iron in Biology and Medicine [bioiron.org]
- 12. Response of iron overload to this compound in rare transfusion-dependent anaemias: equivalent effects on serum ferritin and labile plasma iron for haemolytic or production anaemias - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound reduces oxidative stress in patients with transfusion dependency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. This compound Reduces Oxidative Stress in Patients With Transfusion Dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Non Transferrin Bound Iron: Nature, Manifestations and Analytical Approaches for Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thalassemia.org [thalassemia.org]
In Vitro Evaluation of Novel Deferasirox Derivatives: A Methodological and Mechanistic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The narrative emphasizes the causality behind experimental choices, grounding each protocol in established scientific principles to create a self-validating workflow.
Part 1: Foundational Characterization: Chelation Potential and Bioavailability Predictors
Before engaging with complex biological systems, the intrinsic ability of a derivative to bind iron and its potential to cross cellular membranes must be established. This initial phase acts as a critical filter, identifying the most promising candidates for further study.
Cell-Free Iron Chelation Efficacy
The primary function of a Deferasirox derivative is to chelate iron. A cell-free assay provides a clean system to quantify this fundamental property without the complexities of cellular uptake and metabolism. The Ferrozine assay is a robust and widely adopted colorimetric method for this purpose.[1]
Scientific Rationale: Ferrozine forms a stable, magenta-colored complex with ferrous iron (Fe²⁺), which absorbs strongly at 562 nm.[1] A potent chelator will compete with Ferrozine for iron binding, preventing the color formation. The degree of color inhibition is directly proportional to the chelator's efficacy.[1]
Experimental Protocol: Ferrous Iron Chelating (FIC) Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable physiological buffer (e.g., HEPES, pH 7.4).
-
Ferrous Iron Solution: Prepare a fresh solution of ferrous sulfate (FeSO₄) in deionized water.
-
Ferrozine Solution: Prepare a solution of Ferrozine in Assay Buffer.
-
Test Compounds: Dissolve this compound (as a reference) and novel derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions in Assay Buffer.
-
Positive Control: Prepare a solution of EDTA, a strong iron chelator.[1]
-
-
Assay Procedure (96-well plate format):
-
To triplicate wells, add 50 µL of the Test Compound dilutions or controls.
-
Add 50 µL of the Ferrous Iron Solution to all wells.
-
Incubate at room temperature for 10 minutes to allow chelation to occur.
-
Initiate the colorimetric reaction by adding 100 µL of the Ferrozine Solution to all wells.
-
Incubate for an additional 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of iron chelation for each concentration using the formula: % Chelation = [1 - (Abs_sample / Abs_control)] * 100
-
Plot the % Chelation against the compound concentration and determine the EC₅₀ (Effective Concentration, 50%) value for each derivative.
-
Lipophilicity Assessment
Lipophilicity is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For an oral chelator like this compound, it is a key predictor of cell membrane permeability.[2][3][4] The "shake-flask" method to determine the distribution coefficient (LogD) at physiological pH is a standard approach.
Scientific Rationale: LogD is the ratio of a compound's concentration in an organic phase (typically octanol, mimicking lipids) to its concentration in an aqueous phase (buffer at a specific pH) at equilibrium. A higher LogD value indicates greater lipophilicity and a higher potential for passive diffusion across cell membranes.[3][4]
Part 2: Cellular Efficacy and Intracellular Activity
Once a derivative demonstrates potent cell-free chelation and favorable lipophilicity, the next crucial step is to verify its activity within a cellular context. This involves establishing a relevant cell model, inducing iron overload, and measuring the compound's ability to access and chelate the intracellular labile iron pool (LIP).
Establishing an In Vitro Iron Overload Model
To mimic the conditions of iron overload, a cellular model must be loaded with a bioavailable form of iron. Hepatocyte cell lines like HepG2 are highly relevant as the liver is a primary site of iron storage and toxicity.[5][6]
Scientific Rationale: Treatment of cells with ferric ammonium citrate (FAC) or ferrous ammonium sulfate (FAS) provides a source of non-transferrin-bound iron (NTBI), which is readily taken up by cells, leading to an expanded LIP and increased oxidative stress, thus replicating the pathological state.[5][6][7]
Experimental Protocol: Iron Loading of HepG2 Cells
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., EMEM) supplemented with 10% FBS and antibiotics until they reach 70-80% confluency.
-
Iron Treatment: Prepare a stock solution of FAC in serum-free media.
-
Loading Protocol: Treat the cells with 50-100 µM FAC every 24 hours for 48 hours. This is followed by a 24-hour maintenance period in fresh, iron-free media to allow for stabilization of the iron-loaded state.[5][6]
-
Verification: Confirm iron loading by measuring increased total intracellular iron and reactive oxygen species (ROS) generation compared to untreated control cells.
Measuring Intracellular Iron Chelation
The Calcein-AM assay is a highly effective method for real-time assessment of a chelator's ability to permeate the cell membrane and sequester iron from the cytosolic LIP.[7][8]
Scientific Rationale: Calcein-AM is a membrane-permeable, non-fluorescent molecule. Once inside the cell, cytosolic esterases cleave the AM group, trapping the now-fluorescent calcein intracellularly. The fluorescence of calcein is quenched by binding to divalent metal ions, particularly the redox-active iron in the LIP.[8] When an effective chelator enters the cell, it removes iron from calcein, causing a dequenching effect and a measurable increase in fluorescence.[7][8]
Experimental Protocol: Calcein-AM Assay
-
Cell Preparation: Seed cells (e.g., iron-loaded HepG2) in a black, clear-bottom 96-well plate.
-
Calcein-AM Loading: Wash cells with HBSS and incubate with 0.5-1 µM Calcein-AM in HBSS for 30 minutes at 37°C. This allows for cellular uptake and hydrolysis.
-
Baseline Measurement: Wash away excess Calcein-AM and measure the baseline fluorescence (λex ≈ 485 nm, λem ≈ 520 nm). The fluorescence will be partially quenched by the intracellular LIP.
-
Chelator Addition: Add the this compound derivatives at various concentrations to the wells.
-
Kinetic Measurement: Immediately begin monitoring the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis: The rate and magnitude of the fluorescence increase are indicative of the derivative's cell permeability and intracellular iron chelation efficiency.
Quantification of Total Intracellular Iron
While the Calcein-AM assay measures chelation of the labile pool, quantifying the change in total intracellular iron provides a definitive measure of the chelator's overall efficacy in reducing the cellular iron burden. Spectrophotometric methods offer a reliable and accessible alternative to more specialized techniques like ICP-MS.[9][10][11]
Experimental Protocol: Colorimetric Iron Quantification
-
Cell Lysis: After treatment with the chelators for a defined period (e.g., 24-48 hours), wash the cells thoroughly with PBS to remove extracellular iron. Lyse the cells using a suitable lysis buffer (e.g., 10% SDS).[9][12]
-
Iron Release: Add an acidic releasing agent (e.g., HCl) to the cell lysate to release iron from proteins like ferritin.
-
Reduction: Add a reducing agent (e.g., ascorbic acid) to convert all released ferric iron (Fe³⁺) to the ferrous form (Fe²⁺).
-
Colorimetric Reaction: Add a chromogen like bathophenanthroline sulfonate or ferrozine, which forms a colored complex with Fe²⁺.[11]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~562 nm for ferrozine).
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated with known iron concentrations. Normalize the results to the total protein content of the lysate (determined by a BCA or Bradford assay).
Part 3: Cytotoxicity and Mechanistic Insights
An ideal this compound derivative should not only be effective but also safe. Furthermore, understanding its downstream effects on cellular health, such as oxidative stress and mitochondrial function, is critical for a comprehensive evaluation.
Cytotoxicity Assessment
The MTT assay is a standard colorimetric method to assess cell viability and proliferation, providing crucial data on the cytotoxic potential of the novel derivatives.[13] It is essential to test compounds on both cancer cell lines and non-cancerous control cells (e.g., human dermal fibroblasts) to evaluate for any cancer-specific toxicity.[14][15]
Scientific Rationale: The MTT assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (Inhibitory Concentration, 50%) value for each compound.
Assessment of Oxidative Stress and Mitochondrial Function
Iron overload induces oxidative stress through the Fenton reaction, leading to cellular damage. Effective iron chelation should mitigate this stress. Furthermore, mitochondria are central to both iron metabolism and cellular energy production, and their health is a key indicator of off-target toxicity.[16][17]
Key Assays:
-
Intracellular ROS: Use probes like DCFDA (2',7'-dichlorofluorescin diacetate), which becomes fluorescent upon oxidation, to measure overall ROS levels via flow cytometry or fluorescence microscopy.[5][18]
-
Mitochondrial Health: Assess the mitochondrial membrane potential (ΔΨm) using cationic dyes like Rhodamine-123 or JC-1.[18][19] A loss of membrane potential is an early indicator of mitochondrial dysfunction and apoptosis. Iron chelation therapy has been shown to restore mitochondrial membrane potential in iron-overloaded cells.[18][19]
Elucidating Mechanisms of Action: The Nrf2 Pathway
Beyond direct chelation, iron chelators can trigger adaptive cellular responses. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of antioxidant responses and iron homeostasis.[20][21]
Scientific Rationale: Under normal conditions, Nrf2 is kept inactive by its repressor, Keap1. Oxidative stress or electrophilic compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus.[20] There, it activates the transcription of antioxidant genes and also genes involved in iron metabolism, such as ferritin (for iron storage) and ferroportin (for iron export).[21][22] Investigating Nrf2 activation can reveal if a derivative's protective effects are solely due to chelation or also involve the upregulation of endogenous defense mechanisms.
Part 4: Data Integration and Visualization
A systematic evaluation culminates in the integration of all data points to build a comprehensive profile for each this compound derivative.
Visualizing the Evaluation Workflow
A logical workflow ensures that resources are focused on the most promising compounds.
Caption: Mechanism of iron-induced oxidative stress and its mitigation by a chelator.
Visualizing the Nrf2 Regulatory Pathway
This diagram illustrates a key adaptive response to iron chelation.
Caption: Activation of the Nrf2 pathway in response to iron chelation.
Quantitative Data Summary Table
All quantitative data should be consolidated into a clear, comparative table.
| Compound | FIC EC₅₀ (µM) | LogD (pH 7.4) | Intracellular Chelation (RFU/min) | Total Iron Reduction (%) | Cytotoxicity IC₅₀ (µM) [HepG2] | Cytotoxicity IC₅₀ (µM) [Fibroblast] | Therapeutic Index (IC₅₀ Fibro / IC₅₀ HepG2) |
| This compound | Value | Value | Value | Value | Value | Value | Value |
| Derivative 1 | Value | Value | Value | Value | Value | Value | Value |
| Derivative 2 | Value | Value | Value | Value | Value | Value | Value |
| Derivative 3 | Value | Value | Value | Value | Value | Value | Value |
References
- Glickstein, H., et al. (2005). A novel series of iron chelators that induce iron depletion and growth arrest in cultured tumor cells. Blood, 106(11), 1185.[Link]
- Richardson, D. R. (2002). Iron chelators as therapeutic agents for the treatment of cancer.
- Fouad, D. M., et al. (2016). This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. BMC Cancer, 16, 702.[Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[Link]
- Kyriakou, S., et al. (2022). Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines. Frontiers in Molecular Biosciences, 9, 977803.[Link]
- Habib, H. M., et al. (2020). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Rishi, G., et al. (2023). Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13(1), 21625.[Link]
- Rishi, G., et al. (2021).
- Breuer, W., et al. (1996). A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. Analytical Biochemistry, 233(1), 44-51.[Link]
- Stein, A., et al. (2020). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Tinoco, A. D., et al. (2025). Evaluating the lipophilicity of this compound and triapine dual chelator to predict its in-vivo impact as an anticancer drug therapy. ACS Fall 2025 Meeting.[Link]
- Wang, S., et al. (2025). Nrf2 activators for the treatment of rare iron overload diseases: From bench to bedside. Redox Biology, 81, 103463.[Link]
- Patil, U. S., et al. (2013). Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic. PLoS One, 8(9), e74888.[Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.[Link]
- Reelfs, O., et al. (2022). The synthesis and properties of mitochondrial targeted iron chelators. Free Radical Biology and Medicine, 182, 115-127.[Link]
- Zen-Bio, Inc. (2022). Ferrous Iron Chelating (FIC) Assay Kit Instruction Manual. Zen-Bio.[Link]
- Riemer, J., et al. (2004). Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells. Analytical Biochemistry, 331(2), 370-375.[Link]
- Santini, V., et al. (2025). Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes. Frontiers in Immunology, 16, 1515234.[Link]
- Kerins, M. J., & Ooi, A. (2018). The Roles of NRF2 in Modulating Cellular Iron Homeostasis. Antioxidants & Redox Signaling, 29(17), 1756-1773.[Link]
- Gulec, S., & Anderson, G. J. (2021). Iron Load Toxicity in Medicine: From Molecular and Cellular Aspects to Clinical Implications. International Journal of Molecular Sciences, 22(3), 1033.[Link]
- Wikipedia contributors. (2024). This compound. Wikipedia.[Link]
- Hall, A. M., et al. (2020). The iron chelator this compound causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability. Scientific Reports, 10(1), 1577.[Link]
- Eslami, S., et al. (2016). Synthesis and in vitro anticancer evaluations of this compound iron chelator.
- Eslami, S., et al. (2016). Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator. European Journal of Medicinal Chemistry, 119, 13-22.[Link]
- BioIVT. (n.d.).
- Patil, U. S., et al. (2013). Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic.
- Sahu, K. K., et al. (2024). Ironing out the role of Nrf2 in cardiac iron metabolism during myocardial infarction. bioRxiv.[Link]
- Santini, V., et al. (2025). Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes. Frontiers in Immunology, 16.[Link]
- Girelli, D., et al. (2021). A Review of New Concepts in Iron Overload. Blood and Lymphatic Cancer: Targets and Therapy, 11, 29-41.[Link]
- Pediatric Oncall. (n.d.). This compound. Drug Index.[Link]
- Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. International Journal of Hematology-Oncology and Stem Cell Research, 10(4), 239-247.[Link]
- Santini, V., et al. (2025). Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes. Frontiers in Immunology.[Link]
- Patsnap. (2024). What is the mechanism of this compound?
- Kerins, M. J., & Ooi, A. (2018). The Roles of NRF2 in Modulating Cellular Iron Homeostasis. Antioxidants & Redox Signaling, 29(17), 1756-1773.[Link]
- Jelinek, M., et al. (2024). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv.[Link]
- Rishi, G., et al. (2023). Development of an iron overload HepG2 cell model using ferrous ammonium citrate. Scientific Reports, 13, 21625.[Link]
- Habib, H. M., et al. (2020). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Drugs.com. (2025).
- Tinoco, A. D., et al. (2025). Elucidating the High Affinity Copper(II) Complexation by the Iron Chelator this compound Provides Therapeutic and Toxicity Insight. Inorganic Chemistry.[Link]
- Goodwin, S. C., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. The Analyst, 142(16), 2963-2972.[Link]
Sources
- 1. zen-bio.com [zen-bio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the lipophilicity of this compound and triapine dual chelator to predict its in-vivo impact as an anticancer drug therapy | Poster Board #1110 - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Novel iron chelator SK4 demonstrates cytotoxicity in a range of tumour derived cell lines [frontiersin.org]
- 15. Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chelator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesis and properties of mitochondrial targeted iron chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The iron chelator this compound causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes [frontiersin.org]
- 19. Impact of iron chelation therapy on mitochondrial function, vascular integrity and inflammation in transfusion-dependent myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nrf2 activators for the treatment of rare iron overload diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells [frontiersin.org]
- 22. The Roles of NRF2 in Modulating Cellular Iron Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox as a Potential Anti-Neoplastic Agent: A Technical Guide on Mechanisms and Evaluation
Executive Summary: Cancer's profound dependence on iron for proliferation and metabolic activity presents a key vulnerability. Iron chelation therapy, a strategy to sequester this essential metal, has emerged as a promising anti-cancer approach. Deferasirox (DFX), an orally bioavailable iron chelator approved for treating chronic iron overload, has demonstrated significant anti-neoplastic properties across a range of preclinical and early clinical investigations.[1][2] This guide provides an in-depth technical overview of the core mechanisms underpinning DFX's anti-cancer effects, summarizes the preclinical evidence, and details essential methodologies for its evaluation, tailored for researchers and drug development professionals.
Section 1: The Iron-Cancer Axis: A Therapeutic Target
Cancer cells exhibit an intensified demand for iron compared to their non-malignant counterparts.[1] This "iron addiction" is critical for several processes fundamental to tumor growth and survival:
-
DNA Synthesis: Iron is an indispensable cofactor for ribonucleotide reductase (RR), the rate-limiting enzyme in the production of deoxyribonucleotides, the building blocks of DNA.[3][4]
-
Energy Metabolism: Iron-sulfur clusters are essential components of the mitochondrial electron transport chain, which is central to ATP generation.[1][5]
-
Cell Cycle Progression: Numerous proteins that regulate the cell cycle, including cyclins and cyclin-dependent kinases, are iron-dependent.[6]
This heightened requirement makes cancer cells particularly susceptible to perturbations in iron homeostasis, establishing iron chelation as a rational and targeted therapeutic strategy.
Section 2: this compound: From Iron Overload to Oncology
This compound is a tridentate chelator that binds to iron in a 2:1 ratio with high affinity and is administered orally.[7] It is FDA-approved for the management of chronic iron overload resulting from blood transfusions.[8][9] Its favorable oral bioavailability and established safety profile in non-oncologic settings make it an attractive candidate for repurposing as an anti-cancer agent.[1]
Section 3: Core Anti-Neoplastic Mechanisms of this compound
This compound exerts its anti-tumor effects through a multi-pronged approach, primarily stemming from its ability to deplete the intracellular labile iron pool.
Iron Depletion and Ribonucleotide Reductase Inhibition
The principal anti-proliferative mechanism of DFX is the inhibition of ribonucleotide reductase (RR). By chelating intracellular iron, DFX inactivates the iron-dependent M2 subunit (RRM2) of RR, halting the conversion of ribonucleotides to deoxyribonucleotides.[3] This blockade of DNA synthesis precursors leads to a potent S-phase arrest in the cell cycle, effectively stopping cellular proliferation.[4][10] This mechanism has been demonstrated in various cancers, including pancreatic cancer and mantle cell lymphoma.[2][3]
Induction of Apoptosis via Oxidative Stress and Intrinsic Pathways
While seemingly paradoxical for an iron chelator, DFX can induce significant reactive oxygen species (ROS) production in cancer cells.[11][12][13] This is thought to occur through the disruption of iron-dependent mitochondrial enzymes, leading to electron leakage and the formation of superoxide radicals. The resulting oxidative stress triggers DNA damage and activates intrinsic apoptotic pathways.[13][14]
Evidence from studies on malignant lymphoma and myeloid leukemia cells shows that DFX treatment leads to:
-
Increased expression of pro-apoptotic proteins like Bax and p53.[15]
-
Release of cytochrome c from the mitochondria.[16]
-
Activation of the caspase cascade, specifically initiator caspase-9 and effector caspases-3/7, culminating in apoptosis.[15][16][17]
Figure 1. this compound-induced intrinsic apoptotic pathway.
Modulation of Key Oncogenic Signaling Pathways
DFX has been shown to modulate several signaling pathways crucial for cancer cell survival and proliferation, often independently of its ROS-scavenging capabilities.[18]
-
NF-κB Pathway: In myelodysplastic syndromes (MDS) and leukemia, DFX acts as a potent inhibitor of the NF-κB pathway, which is often constitutively active in these malignancies.[15][18] This inhibition is independent of iron chelation and promotes apoptosis.[18]
-
PI3K/AKT/mTOR Pathway: DFX can repress signaling through the mTOR pathway in myeloid leukemia cells by upregulating the expression of REDD1, an mTOR inhibitor.[19] In mantle cell lymphoma, DFX-induced ROS generation represses the PI3K/AKT/GSK3β pathway, leading to the degradation of the key oncogene, cyclin D1.[13]
-
Wnt/β-catenin Pathway: In multiple myeloma, DFX induces apoptosis by inhibiting proline-rich tyrosine kinase 2 (Pyk2), which subsequently downregulates Wnt/β-catenin signaling.[20]
Section 4: Preclinical Evidence: A Broad-Spectrum Activity
This compound has demonstrated anti-cancer activity across a wide array of hematological and solid tumors in preclinical models.
In Vitro Efficacy Across Tumor Types
DFX consistently shows dose-dependent cytotoxic effects in vitro. Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer types.
| Cancer Type | Cell Line(s) | Reported IC50 Range (µM) | Key Findings | Source(s) |
| Myeloid Leukemia | K562, U937, HL60 | 17 - 50 | Repression of mTOR signaling | [19] |
| Mantle Cell Lymphoma | Jeko-1, REC-1, Z138 | 1.5 - 8.1 | Cyclin D1 degradation, Apoptosis | [2][13] |
| Pancreatic Cancer | BxPC-3, HPAF-II | 10 - 100 | S-phase arrest, Apoptosis | [10] |
| Acute Lymphoblastic Leukemia | Sup-B15, Molt-4 | ~0.1 (100 nM) | Induction of ferroptosis and apoptosis | [11] |
| Cervical Cancer | HeLa, SiHa | Not specified | Upregulation of NDRG1, inhibition of MEK/ERK | [21] |
| Lung Carcinoma | DMS-53 | Not specified | Increased p21, decreased cyclin D1 | [6] |
In Vivo Validation in Animal Models
The anti-tumor activity of DFX has been confirmed in several xenograft models, where oral administration of the drug led to significant tumor growth inhibition without major toxicity.
-
Lung Cancer: Oral DFX administration potently inhibited DMS-53 lung tumor xenograft growth in nude mice.[6]
-
Pancreatic Cancer: DFX suppressed BxPC-3 xenograft tumor growth in nude mice, with analysis revealing downregulation of TGF-β signaling.[10]
-
Myeloid Leukemia: In a U937 xenograft model, DFX treatment reduced tumor growth and increased the number of apoptotic cells in the spleen and bone marrow.[19]
-
Cervical Cancer: DFX significantly suppressed HeLa xenograft tumor growth and reduced ferritin levels in tumor tissue.[21]
Section 5: Clinical Landscape and Future Directions
While primarily used for iron overload, several clinical trials have explored or are exploring DFX in the context of hematologic malignancies, often focusing on patients with co-existing iron overload.[22][23]
-
Myelodysplastic Syndromes (MDS): In low-risk MDS patients, DFX treatment has not only managed iron overload but has also led to hematological improvements in a subset of patients, suggesting a direct anti-leukemic effect.[24]
-
Combination Therapies: Preclinical data strongly suggest a synergistic effect when DFX is combined with standard chemotherapeutic agents. For instance, DFX enhances the efficacy of gemcitabine in pancreatic cancer models and can overcome ibrutinib resistance in mantle cell lymphoma.[3][14] This highlights a promising avenue for future clinical trials.[14]
The potential of DFX as a broad-spectrum anti-neoplastic agent is significant, but further well-designed clinical trials are necessary to establish its efficacy and optimal use, both as a monotherapy and in combination regimens.
Section 6: Essential Methodologies for Preclinical Evaluation
Evaluating the anti-neoplastic potential of an agent like this compound requires a robust set of validated in vitro assays.
Protocol: Cell Viability Assessment (MTT/XTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert tetrazolium salts (MTT or XTT) into a colored formazan product, the absorbance of which is proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 200 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.
-
-
Causality: This assay provides a primary screen for cytotoxicity. A dose- and time-dependent decrease in viability suggests a direct anti-proliferative or cytotoxic effect of the compound.
Protocol: Analysis of Apoptosis (Annexin V/PI Staining by Flow Cytometry)
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes, thus identifying late apoptotic or necrotic cells.
-
Methodology:
-
Treatment: Culture and treat cells with DFX as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The cell population will segregate into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
-
Causality: This method quantifies the induction of apoptosis and distinguishes it from necrosis, providing mechanistic insight into the mode of cell death induced by DFX.
Workflow: Target Validation via Western Blotting
Western blotting is essential for validating the molecular mechanisms identified, such as the modulation of signaling proteins or apoptosis markers.
Figure 2. Standard workflow for Western Blot analysis.
Section 7: Conclusion
This compound presents a compelling case for repurposing as an anti-neoplastic agent. Its oral bioavailability, established safety profile, and multi-faceted mechanism of action—targeting fundamental cancer dependencies like iron metabolism, cell cycle progression, and key survival pathways—position it as a versatile therapeutic candidate. The strong preclinical evidence warrants rigorous clinical investigation, particularly in the context of combination therapies, to fully realize its potential in the oncology setting.
Section 8: References
-
This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.[Link]
-
This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. PMC - NIH.[Link]
-
This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. PMC - NIH.[Link]
-
Iron chelation in the treatment of cancer: a new role for this compound? PubMed.[Link]
-
Effects of oral iron chelator this compound on human malignant lymphoma cells. PMC - NIH.[Link]
-
The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. PubMed.[Link]
-
Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood | American Society of Hematology - ASH Publications.[Link]
-
The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central.[Link]
-
Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv.[Link]
-
This compound Shows Inhibition Activity Against Cervical Cancer in vitro and in vivo. ResearchGate.[Link]
-
Study of this compound (Exjade®) in Adult Allogeneic Hematopoietic Stem Cell Transplant Recipients With Transfusional Iron Overload. ClinicalTrials.gov.[Link]
-
Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. AACR Journals.[Link]
-
The Iron Chelator this compound Induces Apoptosis by Targeting Oncogenic Pyk2/β-catenin Signaling in Human Multiple Myeloma. PubMed.[Link]
-
This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies. CenterWatch.[Link]
-
This compound shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status. PubMed.[Link]
-
The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase. PubMed.[Link]
-
This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. PubMed.[Link]
-
Deferoxamine: a reversible S-phase inhibitor of human lymphocyte proliferation. PubMed.[Link]
-
This compound (DFX) induces generation of reactive oxygen species (ROS), oxidative stress and DNA damage in mantle cell lymphoma (MCL) cells. ResearchGate.[Link]
-
From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers.[Link]
-
This compound Induces Apoptosis in Mantle Cell Lymphoma in a Mechanism Involving Cyclin-D1, p53 and the Ribonucleotide Reductase. Blood | American Society of Hematology - ASH Publications.[Link]
-
This compound for the treatment of chronic iron overload in transfusional hemosiderosis. PubMed.[Link]
-
This compound. Wikipedia.[Link]
-
This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism. PubMed.[Link]
-
This compound: Package Insert / Prescribing Information / MOA. Drugs.com.[Link]
Sources
- 1. Iron chelation in the treatment of cancer: a new role for this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deferoxamine: a reversible S-phase inhibitor of human lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound for the treatment of chronic iron overload in transfusional hemosiderosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Package Insert / Prescribing Information / MOA [drugs.com]
- 10. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound induces cyclin D1 degradation and apoptosis in mantle cell lymphoma in a reactive oxygen species- and GSK3β-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Effects of oral iron chelator this compound on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound in Treating Iron Overload Caused By Blood Transfusions in Patients With Hematologic Malignancies | Clinical Research Trial Listing [centerwatch.com]
- 24. Frontiers | From Biology to Clinical Practice: Iron Chelation Therapy With this compound [frontiersin.org]
Methodological & Application
Deferasirox in Murine Models: A Guide to Dosage Calculation and In Vivo Application
Introduction: The Role of Deferasirox in Preclinical Iron Chelation Studies
This compound is an orally active, tridentate iron chelator that has become a cornerstone in the management of chronic iron overload in clinical practice.[1] Its high affinity and specificity for ferric iron (Fe³⁺) make it a powerful tool for researchers studying diseases associated with iron dysregulation.[2] In preclinical research, particularly in in vivo mouse models, this compound is invaluable for investigating the pathological consequences of iron overload and the therapeutic potential of iron chelation in a variety of conditions, including hematological disorders, neurodegenerative diseases, and certain infections.[3][4]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational principles and practical protocols for the effective and safe use of this compound in murine models. We will delve into the mechanism of action, provide a rationale for dosage calculation based on allometric scaling, present established dosage ranges from published studies, and offer detailed protocols for drug administration and monitoring.
Mechanism of Action: Systemic Iron Scavenging
This compound functions by binding to systemic iron to form a stable complex that is then eliminated from the body. Two molecules of this compound bind with one atom of iron, forming a 2:1 complex.[2] This complex is primarily excreted through the feces via biliary elimination.[5][6] This mechanism effectively reduces the body's total iron burden, mitigating the toxic effects of excess iron, which can include the generation of reactive oxygen species and subsequent cellular damage.
PART 1: Foundational Principles of Dosage Calculation
A critical aspect of designing in vivo studies is the accurate determination of the drug dosage. This section will outline the principles of allometric scaling for converting human doses to mouse-equivalent doses, a crucial first step in preclinical study design.
Allometric Scaling: Translating Doses Across Species
Allometric scaling is a widely accepted method for extrapolating drug doses between species based on the principle that many physiological processes scale with body size.[7] This method is more accurate than simple dose conversion based on body weight alone, as it accounts for differences in metabolic rates. The formula for allometric scaling is based on the body surface area (BSA) of the species.
The Human Equivalent Dose (HED) can be calculated from a known animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Conversely, the Animal Equivalent Dose (AED) can be calculated from a known human dose:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor calculated as:
Km = Body Weight (kg) / Body Surface Area (m²)
A simplified approach uses established Km ratios for interspecies dose conversion.
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor | Km Ratio (to Human) |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.007 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
Table 1: Allometric scaling conversion factors.[7]
To convert a human dose to a mouse dose, you would multiply the human dose (in mg/kg) by 12.3.
Example Calculation:
If the standard human starting dose of this compound for transfusional iron overload is 20 mg/kg, the equivalent starting dose for a mouse would be:
20 mg/kg (Human Dose) x 12.3 = 246 mg/kg (Mouse Dose)
It is crucial to note that this calculation provides a theoretical starting point. The optimal dose for a specific mouse model and experimental endpoint should be determined empirically through dose-response studies.
Pharmacokinetic Considerations
PART 2: Application in In Vivo Mouse Models
This compound has been successfully employed in a variety of mouse models to study the effects of iron chelation. The dosages used can vary significantly depending on the disease model, the severity of iron overload, and the desired therapeutic outcome.
Established Dosage Ranges in Murine Models
The following table summarizes this compound dosages that have been reported in the literature for different mouse models. This information can serve as a valuable starting point for designing new studies.
| Mouse Model | This compound Dose | Administration Route | Vehicle | Reference |
| Mucormycosis | 1, 3, or 10 mg/kg (twice daily) | Oral Gavage | 0.5% Hydroxypropylcellulose | [3] |
| Juvenile Hemochromatosis | 100 mg/kg (once daily, 5x/week) | Oral Gavage | Not specified | [4] |
| Alzheimer's Disease/Tauopathy | 17-27 mg/kg (equivalent to 1.6 mg/mouse, thrice weekly) | Oral (in peanut butter) | Peanut Butter | [10] |
| Myeloid Leukemia Xenograft | 50 mg/kg (daily) | Oral Gavage | Distilled Water | [1] |
| Pancreatic Cancer Xenograft | 160 and 200 mg/kg (every other day) | Oral Gavage | Saline Solution | [11] |
Table 2: Examples of this compound dosages used in various in vivo mouse models.
As the table illustrates, the effective dose of this compound can range from as low as 1 mg/kg to as high as 200 mg/kg. This wide range underscores the importance of tailoring the dose to the specific experimental context.
PART 3: Detailed Experimental Protocols
This section provides step-by-step protocols for the preparation and administration of this compound to mice, as well as guidelines for monitoring the efficacy and potential toxicity of the treatment.
Protocol 1: Preparation of this compound for Oral Gavage
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Hydroxypropylcellulose in sterile water, distilled water, or saline)
-
Mortar and pestle (optional, for fine powder)
-
Weighing scale
-
Vortex mixer
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the body weight of the mice, calculate the total amount of this compound needed for the study cohort.
-
Weigh the this compound powder: Accurately weigh the calculated amount of this compound powder.
-
Prepare the vehicle: Prepare the chosen vehicle. For a 0.5% hydroxypropylcellulose solution, dissolve 0.5 g of hydroxypropylcellulose in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the powder. Allow the solution to cool to room temperature.
-
Suspend the this compound: Add the weighed this compound powder to a sterile conical tube. Gradually add the vehicle while vortexing to create a homogenous suspension. Ensure there are no clumps of powder. For some formulations, using a mortar and pestle to grind the tablets into a fine powder before suspension can improve homogeneity.
-
Store the suspension: Store the prepared suspension according to the manufacturer's recommendations, typically protected from light. It is advisable to prepare fresh suspensions regularly to ensure stability.
Protocol 2: Administration of this compound by Oral Gavage
Oral gavage is a common and effective method for precise oral drug administration in mice.
Materials:
-
Prepared this compound suspension
-
Appropriately sized gavage needles (typically 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Determine the dosing volume: The recommended maximum volume for oral gavage in mice is 10 mL/kg of body weight.[9] Calculate the volume of the this compound suspension to administer to each mouse based on its body weight.
-
Restrain the mouse: Gently but firmly restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Measure the gavage needle length: To ensure the needle reaches the stomach without causing injury, measure the distance from the mouse's incisors to the last rib.
-
Insert the gavage needle: With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap behind the incisors) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. If there is any resistance, do not force the needle; withdraw and re-attempt.
-
Administer the suspension: Once the needle is correctly positioned in the esophagus, slowly administer the this compound suspension.
-
Withdraw the needle and monitor the mouse: Gently withdraw the gavage needle and return the mouse to its cage. Monitor the animal for any signs of distress, such as coughing or difficulty breathing, which could indicate improper administration into the trachea.
Workflow for this compound In Vivo Study
Caption: Experimental workflow for a typical in vivo mouse study with this compound.
PART 4: Monitoring for Efficacy and Toxicity
A robust monitoring plan is essential to ensure the validity of the experimental results and the welfare of the animals.
Efficacy Monitoring
The primary measure of this compound's efficacy is the reduction of iron levels. This can be assessed through several methods:
-
Serum Ferritin: Monthly monitoring of serum ferritin levels provides a good indication of the trend in total body iron stores.
-
Tissue Iron Concentration: At the end of the study, iron levels in key organs such as the liver, spleen, and heart can be quantified using techniques like inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy.
-
Histopathology: Prussian blue staining of tissue sections allows for the visualization and semi-quantitative assessment of iron deposition.
Toxicity Monitoring
This compound can be associated with renal and hepatic toxicity. Therefore, regular monitoring is crucial.
-
Renal Function:
-
Serum Creatinine: Measure serum creatinine at baseline and then regularly (e.g., every 2-4 weeks) throughout the study. A significant increase may necessitate a dose reduction or interruption.
-
Urine Protein: Monitor for proteinuria, which can be an early sign of renal toxicity.
-
-
Hepatic Function:
-
Serum Transaminases: Measure serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at baseline and periodically during the study. Elevations may indicate liver injury.
-
-
General Health:
-
Body Weight: Monitor body weight at least twice a week. Significant weight loss can be a sign of toxicity.
-
Clinical Signs: Observe the mice daily for any signs of distress, such as lethargy, ruffled fur, or changes in behavior.
-
Self-Validating Experimental Design
A well-designed study should include appropriate control groups to ensure the observed effects are due to this compound treatment.
Caption: A self-validating experimental design for assessing this compound efficacy and safety.
Conclusion
This compound is a potent and versatile tool for preclinical research involving iron overload. By understanding its mechanism of action, applying sound principles of dosage calculation, and implementing rigorous experimental protocols and monitoring, researchers can effectively utilize this compound to advance our understanding of iron-related diseases and develop novel therapeutic strategies. The information and protocols provided in this guide are intended to serve as a comprehensive resource to facilitate the successful design and execution of in vivo studies with this compound in mouse models.
References
- Ibrahim, M., et al. (2007). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- Waldmeier, F., et al. (2010). Pharmacokinetics, metabolism, and disposition of this compound in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state. Drug Metabolism and Disposition, 38(5), 808-816. [Link]
- Drugs.com. (2025). This compound. [Link]
- Waldmeier, F., et al. (2008). Pharmacokinetics, distribution, metabolism, and excretion of this compound and its iron complex in rats. Drug Metabolism and Disposition, 36(12), 2523-2538. [Link]
- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]
- Guo, C., et al. (2013). Effects of this compound in Alzheimer's Disease and Tauopathy Animal Models. International Journal of Molecular Sciences, 14(7), 14324-14341. [Link]
- Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
- Miyazawa, K., et al. (2010). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. International Journal of Cancer, 126(3), 759-771. [Link]
- Gkouvatsos, K., et al. (2009). This compound reduces iron overload in a murine model of juvenile hemochromatosis.
- Ibrahim, A. S., et al. (2007). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- Cooley's Anemia Foundation. (n.d.). Monitoring this compound Therapy. [Link]
- Wu, D., et al. (2018). Comparison of the effects of this compound, deferoxamine, and combination of this compound and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug design, development and therapy, 12, 1259–1269. [Link]
- Cappellini, M. D., et al. (2010). Update on the use of this compound in the management of iron overload. Therapeutics and clinical risk management, 6, 195–206. [Link]
- Cuneo, K. C., et al. (2012). This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. Molecular cancer, 11, 80. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological and clinical evaluation of this compound formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The iron chelator this compound protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound reduces iron overload in a murine model of juvenile hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics, metabolism, and disposition of this compound in beta-thalassemic patients with transfusion-dependent iron overload who are at pharmacokinetic steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics, distribution, metabolism, and excretion of this compound and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound pharmacokinetics in patients with adequate versus inadequate response - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Handling of Deferasirox for In Vitro Cell Culture Experiments
Abstract
This document provides a comprehensive, technically grounded protocol for the dissolution, handling, and application of Deferasirox (DFX) for in vitro cell culture experiments. This compound, a tridentate iron chelator, is increasingly utilized in research to investigate iron metabolism, oxidative stress, and its potent anti-neoplastic properties. Due to its low aqueous solubility, proper preparation is critical for obtaining reproducible and accurate experimental results. This guide explains the causality behind each procedural step, from preparing high-concentration stock solutions in organic solvents to applying final working concentrations to cell cultures, ensuring the integrity and validity of your findings.
Introduction: this compound in a Research Context
This compound (IUPAC Name: 4-[3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl]benzoic acid) is an orally active, high-affinity iron chelator.[1] Clinically, it is used to manage chronic iron overload in patients undergoing long-term blood transfusions.[1] In the research laboratory, this compound serves as a powerful tool to induce iron deprivation, thereby studying its effects on cellular processes. Its mechanism centers on its ability as a tridentate ligand to bind ferric iron (Fe³⁺) in a 2:1 ratio, forming a stable complex that is then eliminated from the cell.[2][3] This sequestration of intracellular iron, particularly from the labile iron pool, disrupts critical iron-dependent enzymatic processes, leading to effects such as the inhibition of cell proliferation and the induction of programmed cell death, including apoptosis and ferroptosis.[4][5][6]
Core Mechanism of Action
This compound readily permeates cell membranes to access intracellular iron pools. By chelating iron, it depletes the labile iron pool, which is essential for the activity of numerous enzymes, including ribonucleotide reductase, a rate-limiting enzyme for DNA synthesis.[4] This action underlies its anti-proliferative effects. Furthermore, iron deprivation can trigger signaling cascades leading to programmed cell death.
Caption: Simplified workflow of this compound's intracellular mechanism of action.
Physicochemical Properties and Solubility
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[7][8] Understanding its solubility profile is the cornerstone of preparing it for cell-based assays.
Table 1: Physicochemical & Solubility Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₄ | [1] |
| Molecular Weight | 373.37 g/mol | [9] |
| Appearance | White to slightly yellowish powder | [10] |
| Aqueous Solubility | Practically insoluble (<0.04 mg/mL) | [7][11] |
| DMSO Solubility | ≥ 74 mg/mL (≥ 198 mM) | [9] |
| Methanol Solubility | Soluble; test solutions stable for 48h |[12] |
Due to its hydrophobicity, a suitable organic solvent is required for initial dissolution to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose.
Safety and Handling Precautions
Before handling, researchers must review the Safety Data Sheet (SDS). This compound powder presents several hazards.
-
Hazards: Harmful if swallowed, causes skin and serious eye irritation, and is very toxic to aquatic life.[13][14]
-
Handling: Always handle this compound powder in a chemical fume hood.[10][13]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) at all times.[13]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its aquatic toxicity, do not discard it down the drain.[10]
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes the preparation of a 50 mM stock solution in DMSO. The high concentration allows for minimal volumes to be added to cell culture media, keeping the final solvent concentration well below cytotoxic levels.
Materials
-
This compound powder (CAS: 201530-41-8)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile 1.5 mL or 2.0 mL microcentrifuge tubes (amber or covered in foil)
-
Sterile, DMSO-compatible 0.22 µm syringe filter (e.g., PTFE)
-
Sterile syringes
-
Pipettes and sterile, filtered tips
Step-by-Step Procedure
-
Pre-dissolution Calculations: Determine the mass of this compound needed. For a 50 mM stock solution :
-
Molecular Weight (MW) = 373.37 g/mol
-
To make 1 mL (0.001 L) of a 50 mM (0.050 mol/L) solution:
-
Mass = 0.050 mol/L * 0.001 L * 373.37 g/mol = 0.01867 g or 18.67 mg
-
-
Weighing: In a chemical fume hood, carefully weigh out 18.67 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Expert Tip: Using a new, clean tube prevents contamination and ensures the weighed powder is not lost.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.
-
Causality: Anhydrous DMSO is critical. This compound is practically insoluble in water, and any moisture in the DMSO can cause the compound to precipitate out of solution over time, especially during storage.[9]
-
-
Solubilization: Cap the tube securely and vortex at medium-high speed for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Expert Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can assist. Do not overheat, as this may degrade the compound. Sonication can also be used.
-
-
Sterilization: Draw the entire this compound solution into a sterile syringe. Attach a sterile 0.22 µm PTFE syringe filter and dispense the solution into a new, sterile, light-protected (amber or foil-wrapped) tube.
-
Causality: This step is non-negotiable for cell culture. It removes any potential microbial contamination from the powder or non-sterile handling, as well as any undissolved micro-particulates. A PTFE filter is recommended for its compatibility with DMSO.
-
-
Aliquoting and Storage: Immediately aliquot the sterile stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.
-
Causality: Aliquoting is essential to preserve the stability of the compound by preventing repeated freeze-thaw cycles, which can lead to degradation and precipitation.
-
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 1 year).[9] Protect from light.
Caption: Workflow for the preparation of a this compound stock solution.
Protocol 2: Application of this compound to Cell Cultures
This protocol details the dilution of the concentrated stock for use in experiments. The key is to avoid precipitation and solvent toxicity.
Step-by-Step Procedure
-
Thaw Stock: Thaw one aliquot of the 50 mM this compound stock solution at room temperature. Centrifuge briefly to collect the contents at the bottom of the tube.
-
Prepare Intermediate Dilution (Recommended): To avoid precipitation caused by adding highly concentrated DMSO directly to aqueous media, first prepare an intermediate dilution in complete cell culture medium.
-
Example: To get a 1 mM intermediate solution from a 50 mM stock, perform a 1:50 dilution. Add 2 µL of the 50 mM stock to 98 µL of pre-warmed complete cell culture medium. Vortex immediately and gently.
-
-
Prepare Final Working Concentration: Use the intermediate dilution to prepare the final concentrations in your cell culture plates.
-
Example: To treat cells in 1 mL of media with a final concentration of 10 µM :
-
Required volume of 1 mM stock = (10 µM * 1000 µL) / 1000 µM = 10 µL
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of media in the well.
-
-
-
Vehicle Control: This is a critical experimental control. All untreated or control wells must receive an equivalent volume of the solvent used for dilution.
-
Causality: DMSO can have biological effects on cells. The vehicle control allows you to distinguish the effects of this compound from the effects of the solvent. In the example above, the final DMSO concentration is 0.02% from the intermediate stock plus the tiny carryover from the initial stock, which is negligible. The vehicle control wells should receive the same final DMSO concentration.
-
-
Incubation: Mix the plate gently by swirling and place it in a humidified incubator under standard conditions (e.g., 37°C, 5% CO₂).
Table 2: Example IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Exposure Time | Source |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | ~4 µM | 96 hours | [9] |
| MIAPaCa-2 | Pancreatic Cancer | ~10 µM | 96 hours | [9] |
| SK-N-MC | Neuroepithelioma | ~20.5 µM | Not Specified | [9] |
| AGS | Gastric Cancer | < 10 µM | Not Specified | [15] |
| A549 | Lung Cancer | ~20-30 µM | 72 hours | [16] |
| HL-60 / KG-1 | Myeloid Leukemia | 5-50 µM | 24-48 hours |[17] |
Note: These values are approximate and should be determined empirically for your specific cell line and assay conditions.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in stock solution during storage | 1. Moisture contamination in DMSO. 2. Concentration is too high. 3. Improper storage (freeze-thaw). | 1. Use fresh, anhydrous DMSO. 2. Prepare a slightly lower concentration stock. 3. Ensure aliquots are single-use. |
| Precipitate forms when diluting in media | 1. "Crashing out" due to poor aqueous solubility. 2. Media is cold. | 1. Perform serial dilutions or an intermediate dilution step as described in Protocol 2. Vortex immediately after adding DFX to media. 2. Always use pre-warmed (37°C) media. |
| High variability between replicate wells | 1. Incomplete dissolution of DFX. 2. Inaccurate pipetting. 3. Uneven cell seeding. | 1. Ensure the stock solution is perfectly clear before use. 2. Use calibrated pipettes and mix well after adding the drug. 3. Ensure a single-cell suspension before plating. |
| Toxicity observed in vehicle control wells | 1. Final DMSO concentration is too high. 2. Cell line is highly sensitive to DMSO. | 1. Keep final DMSO concentration <0.5%, ideally <0.1%. Recalculate dilutions if necessary. 2. Run a DMSO dose-response curve to determine the maximum tolerated concentration for your cell line. |
References
- Vertex AI Search Result. (n.d.). LC Determination of this compound in Pharmaceutical Formulation.
- Google Patents. (n.d.). US8772503B2 - Processes for the preparation of this compound, and this compound polymorphs.
- Barani, M., et al. (2021). Preparation of pH-Responsive Vesicular this compound: Evidence from In Silico, In Vitro, and In Vivo Evaluations. ACS Omega.
- Fattahi, N., et al. (n.d.). Sensitive determination of this compound in blood of patients with thalassemia using dispersive liquid-liquid microextraction. Journal of Chromatography B.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Habtemariam, A., et al. (n.d.). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Dalton Transactions.
- Selleck Chemicals. (n.d.). This compound (ICL670).
- MedchemExpress. (n.d.). This compound (ICL 670).
- European Directorate for the Quality of Medicines & HealthCare. (n.d.). This compound Safety Data Sheet.
- Kontoghiorghes, G. J., et al. (n.d.). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy.
- Satyanarayana, L., et al. (2010). A Stability Indicating LC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms. Chromatographia.
- Al Durdunji, A., et al. (2012). In Vitro Integration of Permeability with the Dissolution Profile of this compound Dispersible Tablets and its Potential for Establishing. RBBBD.
- ResearchGate. (n.d.). Flow cytometry analysis results show that this compound treatment....
- Entezari, S., et al. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload. ResearchGate.
- Al Durdunji, A., et al. (2016). Development of a biphasic dissolution test for this compound dispersible tablets and its application in establishing an in vitro-in vivo correlation. European Journal of Pharmaceutics and Biopharmaceutics.
- MedKoo Biosciences. (2020). This compound Safety Data Sheet (SDS).
- Patsnap Synapse. (2024). What is the mechanism of this compound?.
- Wang, Y., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants.
- CymitQuimica. (2018). This compound Safety Data Sheet.
- Dr. Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)?.
Sources
- 1. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 7. rbbbd.com [rbbbd.com]
- 8. Development of a biphasic dissolution test for this compound dispersible tablets and its application in establishing an in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. sds.edqm.eu [sds.edqm.eu]
- 11. jgtps.com [jgtps.com]
- 12. researchgate.net [researchgate.net]
- 13. medkoo.com [medkoo.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Deferasirox Administration in Murine Leukemia Models: Application Notes and Protocols
Introduction
Iron, an indispensable element for cellular proliferation and DNA synthesis, is a critical factor in the progression of hematological malignancies such as leukemia.[1] Cancer cells, particularly leukemia cells, exhibit an increased demand for iron to sustain their rapid growth.[2] This metabolic vulnerability presents a compelling therapeutic target. Deferasirox (DFX), an orally administered tridentate iron chelator, has demonstrated significant anti-leukemic properties beyond its primary clinical use in managing transfusional iron overload.[3][4][5] Mechanistic studies reveal that this compound exerts its anti-cancer effects through various pathways, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling cascades like NF-κB and Nrf2-induced ferroptosis.[3][6][7][8] Notably, some of these anti-leukemic actions appear to be independent of its iron chelation activity.[6]
Murine models are invaluable tools in preclinical cancer research, providing a platform to investigate disease pathogenesis and evaluate novel therapeutic strategies in a whole-organism context.[9][10][11] This guide provides detailed application notes and protocols for the administration of this compound in murine leukemia models. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound in a preclinical setting. The protocols outlined herein are designed to ensure scientific rigor and reproducibility, with an emphasis on the rationale behind experimental choices.
I. Scientific Rationale and Mechanistic Overview
This compound's anti-leukemic activity is multifaceted. A primary mechanism involves depriving cancer cells of essential iron, leading to the inhibition of ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis.[1] This ultimately results in cell cycle arrest and apoptosis.[1][3]
Beyond simple iron depletion, this compound has been shown to induce ferroptosis, a form of programmed cell death characterized by iron-dependent lipid peroxidation.[7] This is achieved by increasing the expression of acetylated nuclear factor erythroid 2-related factor 2 (NRF2).[7]
Furthermore, this compound acts as a potent inhibitor of the NF-κB signaling pathway, a key regulator of cell survival and proliferation that is often hyperactivated in myeloid malignancies.[6][12] This inhibition of NF-κB can sensitize leukemia cells to the effects of chemotherapeutic agents.[6] Studies have also indicated that this compound can selectively induce cell death in the leukemia-initiating cell (LIC) population, which is often responsible for treatment failure and relapse.[13][14]
Proposed Mechanism of this compound Anti-Leukemic Action
Caption: this compound's multi-pronged anti-leukemic mechanism.
II. Materials and Reagents
This section details the necessary materials and reagents for the successful execution of the described protocols.
| Material/Reagent | Supplier (Example) | Catalog Number (Example) | Notes |
| This compound (Exjade® or generic) | Novartis / Sigma-Aldrich | SML1377 | For research use. Ensure purity and solubility. |
| Immunodeficient Mice (NSG, NOD/SCID) | The Jackson Laboratory | Varies | Choice of strain depends on the leukemia model.[9][15] |
| Leukemia Cell Lines (e.g., L1210, EL4) | ATCC | Varies | Select cell lines appropriate for the research question. |
| Patient-Derived Xenograft (PDX) Samples | N/A | N/A | Requires appropriate ethical approvals and handling procedures.[16][17] |
| Cell Culture Media (e.g., RPMI-1640) | Gibco | 11875093 | Supplement with FBS, antibiotics as required. |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | Heat-inactivated. |
| Penicillin-Streptomycin | Gibco | 15140122 | |
| D-Luciferin | PerkinElmer | 122799 | For bioluminescence imaging. |
| Flow Cytometry Antibodies | BD Biosciences / BioLegend | Varies | For immunophenotyping and monitoring engraftment. |
| Vehicle for this compound | N/A | N/A | E.g., 0.5% (w/v) carboxymethylcellulose sodium in water. |
III. Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Scientist's Note: this compound is orally bioavailable.[4] Administration via oral gavage is the most common and clinically relevant route. The formulation should ensure consistent suspension and accurate dosing.
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% carboxymethylcellulose sodium in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the correct volume of the this compound suspension based on the individual mouse's body weight.
-
Using a proper-sized feeding needle, carefully administer the suspension directly into the stomach.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Establishment of Murine Leukemia Models
A. Cell Line-Derived Xenograft (CDX) Model
Scientist's Note: CDX models are useful for initial efficacy studies due to their reproducibility and rapid disease onset.[15] The choice of intravenous (tail vein) injection mimics systemic disease.
-
Cell Culture:
-
Cell Preparation and Injection:
-
Wash the cells with sterile PBS and resuspend at the desired concentration (e.g., 1 x 10^6 cells in 100 µL PBS).
-
Anesthetize the mouse and warm the tail to dilate the lateral tail veins.
-
Inject the cell suspension intravenously.
-
B. Patient-Derived Xenograft (PDX) Model
Scientist's Note: PDX models better recapitulate the heterogeneity and genetic complexity of human leukemia, making them more predictive for clinical outcomes.[15][16][17][20] Engraftment of primary AML samples can be challenging and may require highly immunodeficient mouse strains and preconditioning.[16][21]
-
Sample Processing:
-
Obtain patient bone marrow or peripheral blood samples under IRB-approved protocols.
-
Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Assess cell viability.
-
-
Engraftment:
-
Precondition immunodeficient mice (e.g., NSG) with sublethal irradiation or busulfan to facilitate engraftment.[21]
-
Resuspend the patient-derived leukemia cells in sterile PBS.
-
Inject the cells intravenously into the preconditioned mice.
-
Experimental Workflow for this compound Efficacy Testing
Caption: Workflow for preclinical evaluation of this compound.
Protocol 3: Monitoring Therapeutic Efficacy
A. Bioluminescence Imaging (BLI)
Scientist's Note: BLI provides a non-invasive, longitudinal assessment of tumor burden, allowing for more rapid and quantitative evaluation of drug efficacy compared to survival studies alone.[18][22][23] It is crucial to use monoclonal cell populations with stable luciferase expression for consistent results.[18][19]
-
Substrate Injection:
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Allow for substrate distribution (typically 10-15 minutes).
-
-
Imaging:
-
Anesthetize the mice and place them in an in vivo imaging system (IVIS).
-
Acquire images and quantify the bioluminescent signal (photons/second) from defined regions of interest.
-
B. Flow Cytometry
Scientist's Note: Flow cytometry is essential for quantifying the percentage of human leukemia cells (hCD45+) in murine peripheral blood and bone marrow, providing a direct measure of disease burden and response to therapy.[24][25][26]
-
Sample Collection:
-
Collect peripheral blood via submandibular or tail vein bleed.
-
At the experimental endpoint, harvest bone marrow and spleen.
-
-
Staining and Analysis:
-
Lyse red blood cells.
-
Stain single-cell suspensions with fluorescently-conjugated antibodies against human and murine CD45, as well as other leukemia-specific markers.
-
Acquire data on a flow cytometer and analyze the percentage of leukemic cells.
-
IV. Data and Expected Outcomes
This compound Dosing and Scheduling
The optimal dose and schedule for this compound in murine models can vary. The following table provides a starting point based on published studies.
| Parameter | Recommendation | Reference |
| Starting Dose | 10-20 mg/kg/day | [27] |
| Administration Route | Oral Gavage | [28] |
| Frequency | Once daily or twice daily | [27] |
| Duration | Dependent on experimental design (e.g., 2-4 weeks) | [27] |
Scientist's Note: Dose-response studies are recommended to determine the optimal therapeutic window for a specific leukemia model. Toxicity should be monitored through regular body weight measurements and clinical observation.
Expected Anti-Leukemic Effects
-
Reduced Tumor Burden: A significant decrease in the bioluminescent signal in this compound-treated mice compared to the vehicle control group.[29]
-
Decreased Leukemic Infiltration: Lower percentages of human CD45+ cells in the peripheral blood, bone marrow, and spleen of treated animals as measured by flow cytometry.
-
Prolonged Survival: A statistically significant increase in the overall survival of mice receiving this compound.[29]
-
Molecular Changes: Downregulation of pro-survival pathways (e.g., NF-κB) and induction of apoptotic markers (e.g., cleaved caspase-3) in leukemia cells isolated from treated mice.[1][6]
V. Troubleshooting and Considerations
-
Drug Solubility and Stability: Ensure this compound is properly suspended before each administration to avoid dose variability. Prepare fresh suspensions daily.
-
Toxicity: Monitor for signs of toxicity, such as weight loss, lethargy, or ruffled fur. Renal toxicity has been observed in animals at therapeutic doses, so monitoring renal function parameters at the endpoint may be warranted.[30]
-
Model Variability: Engraftment kinetics and disease progression can vary, especially with PDX models. It is crucial to have sufficiently large experimental groups to account for this variability.
-
Iron Status: The anti-leukemic effects of this compound have been observed to be independent of the iron status of the animal in some studies.[29] However, if investigating iron-dependent mechanisms, it may be relevant to use models of secondary iron overload.
VI. Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for investigating the anti-leukemic properties of this compound in murine models. By leveraging these methodologies, researchers can effectively evaluate the therapeutic potential of this iron chelator, elucidate its mechanisms of action, and generate robust preclinical data to support its further development as a novel anti-leukemia agent. The use of both cell line-derived and patient-derived xenograft models, coupled with quantitative monitoring techniques like bioluminescence imaging and flow cytometry, will ensure the generation of clinically relevant and reproducible findings.
References
- Messa, E., Carturan, S., Maffè, C., Pautasso, M., Bracco, E., Roetto, A., ... & Saglio, G. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
- Tsai, H. L., Chen, Y. C., Chen, Y. H., Hsieh, Y. C., & Chang, J. G. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 25(6), 3326. [Link]
- Ibrahim, A. S., Gebremariam, T., Lin, L., Luo, G., Fu, Y., Skory, C. D., ... & Spellberg, B. (2007). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- Burke, M. J., & Carroll, W. L. (2010). Murine models of acute leukemia: important tools in current pediatric leukemia research.
- Becher, O. J., & Holland, E. C. (2006). Genetically engineered mouse models of cancer. Physiological reviews, 86(4), 1397-1414. [Link]
- Que, I., Kaijzel, E. L., & Löwik, C. W. (2007). Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. Journal of biomedical optics, 12(4), 044002. [Link]
- Song, Y., Li, Y., & He, T. (2020). An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models. Current protocols in molecular biology, 132(1), e124. [Link]
- Li, W., He, M., Zhang, L., Zheng, J., & Zhou, Y. (2017). Flow cytometric characterization of acute leukemia reveals a distinctive “blast gate” of murine T-lymphoblastic leukemia/lymphoma. Oncotarget, 8(52), 90159. [Link]
- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2020). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug design, development and therapy, 14, 1183. [Link]
- Lin, C. I., Chen, C. N., Chen, C. C., & Lee, C. H. (2017). This compound has strong anti-leukemia activity but may antagonize the anti-leukemia effect of doxorubicin. Leukemia & lymphoma, 58(9), 2197-2208. [Link]
- ResearchGate. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- El-Abiad, R., D'Alessandro, A., & Pollyea, D. A. (2016). Selective Death of Leukemia Initiating Cells Induced By this compound. Blood, 128(22), 3925. [Link]
- Que, I., Kaijzel, E. L., & Löwik, C. W. (2013). Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission. Journal of biomedical optics, 18(1), 016001. [Link]
- Kim, J. A., Yoon, S. S., & Park, S. (2013). This compound shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status.
- JoVE. (2017).
- Crown Bioscience. (2018).
- Banerjee, A., Mifsud, N. A., Bird, R., Forsyth, C., Szer, J., Tam, C., ... & Grigoriadis, G. (2015). The oral iron chelator this compound inhibits NF‐κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia.
- Kersey, J. H. (2019). Overview of the Use of Murine Models in Leukemia and Lymphoma Research. Frontiers in oncology, 9, 779. [Link]
- Zhang, Y., & Ema, H. (2019). Mouse acute leukemia develops independent of self-renewal and differentiation potentials in hematopoietic stem and progenitor cells.
- Krivtsov, A. V., & Armstrong, S. A. (2007). Mouse models of MLL leukemia: recapitulating the human disease.
- Blood. (2024).
- Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]
- Kim, H. S., Lee, J. H., & Kim, Y. J. (2012). The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase.
- U.S.
- Wu, D., Wen, X., Liu, W., Hu, H., Ye, B., & Zhou, Y. (2018). Comparison of the effects of this compound, deferoxamine, and combination of this compound and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug design, development and therapy, 12, 1175. [Link]
- Waldmeier, F., Bruin, G., Glaenzel, U., Hazell, K., Sechaud, R., & Warrington, S. (2015). Pharmacokinetics, Metabolism, and Disposition of this compound in β-Thalassemic Patients with Transfusion-Dependent Iron Overload Who Are at Pharmacokinetic Steady State. Drug Metabolism and Disposition, 43(9), 1334-1344. [Link]
- Guo, J. P., Wang, Z. Y., Wu, Y. S., & Chen, J. T. (2013). Effects of this compound in Alzheimer's Disease and Tauopathy Animal Models. International journal of molecular sciences, 14(7), 14371-14383. [Link]
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- Cheok, M., & Bidet, A. (2018). Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up. Journal of visualized experiments: JoVE, (133), 56976. [Link]
- Cancers. (2021).
- Rehe, K., & Harris, J. K. (2013). Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling.
- Lee, J. H., Kim, C., & Lee, J. H. (2015). Effects of oral iron chelator this compound on human malignant lymphoma cells. Korean journal of internal medicine, 30(2), 227. [Link]
- OncLive. (2026).
- MDPI. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. [Link]
- Stowe, R. L., & Day, J. P. R. (2019). Near-infrared dual bioluminescence imaging in mouse models of cancer using infraluciferin. eLife, 8, e45801. [Link]
- Dr.Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)? [Link]
- Novartis. (n.d.). EXJADE (this compound)
- Frontiers in Oncology. (2025). Overview of the Use of Murine Models in Leukemia and Lymphoma Research. [Link]
- Journal of Hematology & Oncology. (2025). Advances in the application of patient-derived xenograft models in acute leukemia resistance. [Link]
- CORE. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. [Link]
- Cancer Research. (2010). Abstract 5242: Bioluminescence imaging of radiation induced tumor growth inhibition in orthotopic mouse models. [Link]
- Medium. (2021). Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy. [Link]
- ResearchGate. (n.d.). Use of this compound, an iron chelator, to overcome imatinib resistance of chronic myeloid leukemia cells.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions. [Link]
- Ben-Ami, T., Asna, N., & Shpigel, M. (2018). This compound selectively induces cell death in the clinically relevant population of leukemic CD34+ CD38− cells through iron chelation, induction of ROS, and inhibition of HIF1α expression.
- Bird, R., & Kellner, S. (2013). Safety and efficacy of this compound in the management of transfusion-dependent patients with myelodysplastic syndrome and aplastic anaemia: a perspective review.
Sources
- 1. Effects of oral iron chelator this compound on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound has strong anti-leukemia activity but may antagonize theanti-leukemia effect of doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Overview of the Use of Murine Models in Leukemia and Lymphoma Research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. The oral iron chelator this compound inhibits NF-κB mediated gene expression without impacting on proximal activation: implications for myelodysplasia and aplastic anaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bioluminescence imaging of leukemia cell lines in vitro and in mouse xenografts: effects of monoclonal and polyclonal cell populations on intensity and kinetics of photon emission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medium.com [medium.com]
- 21. ashpublications.org [ashpublications.org]
- 22. Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Flow cytometric characterization of acute leukemia reveals a distinctive “blast gate” of murine T-lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up [jove.com]
- 26. Flow Cytometry to Estimate Leukemia Stem Cells in Primary Acute Myeloid Leukemia and in Patient-derived-xenografts, at Diagnosis and Follow Up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The iron chelator this compound protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. This compound shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. novartis.com [novartis.com]
Topic: Synergistic Inhibition of Pancreatic Cancer via Combination of Deferasirox and Gemcitabine
An Application Note for Researchers and Drug Development Professionals
Introduction: A New Strategy to Overcome Chemoresistance in Pancreatic Cancer
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a prognosis that has seen only modest improvement over the last few decades.[1] The standard-of-care chemotherapeutic agent, gemcitabine, provides a limited survival benefit, largely due to intrinsic and acquired chemoresistance.[2] A key cellular process that cancer cells exploit for rapid proliferation is iron metabolism, as iron is an essential cofactor for enzymes involved in DNA synthesis and repair.[3] This dependency presents a therapeutic vulnerability.
Deferasirox (DFX) is an orally administered iron chelator that has demonstrated significant anti-tumor effects across various cancers by inducing iron depletion.[4][5][6] Its mechanism extends beyond simple iron deprivation, impacting critical signaling pathways that control cell growth, apoptosis, and metastasis.[6][7] Gemcitabine, a nucleoside analog, functions by inhibiting DNA synthesis.[8] A primary mechanism of resistance to gemcitabine involves the upregulation of ribonucleotide reductase (RR), the enzyme responsible for producing the deoxyribonucleotides (dNTPs) necessary for DNA replication.[9]
This application note details the compelling scientific rationale and provides comprehensive protocols for studying the synergistic combination of this compound and gemcitabine. Preclinical studies have shown that this compound potently downregulates the expression of RR subunits RRM1 and RRM2.[10][11] This action directly counters a major gemcitabine resistance pathway, thereby sensitizing pancreatic cancer cells to its cytotoxic effects and creating a powerful synergistic anti-tumor response.[5][10]
The Mechanistic Rationale: A Two-Pronged Attack on Pancreatic Cancer Cells
The synergy between this compound and gemcitabine is rooted in their complementary mechanisms of action, which converge on the critical process of DNA synthesis.
-
Gemcitabine (GEM): As a prodrug, gemcitabine is transported into the cell and phosphorylated into its active forms, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP).[12]
-
dFdCTP competes with natural deoxycytidine triphosphate (dCTP) for incorporation into the DNA strand, leading to "masked chain termination" that halts DNA replication.[8][9]
-
dFdCDP inhibits ribonucleotide reductase (RR), reducing the cellular pool of dNTPs. This action creates a "self-potentiation" effect by decreasing the competition for dFdCTP incorporation into DNA.[8][13]
-
-
This compound (DFX): As an iron chelator, DFX limits the availability of iron, a critical cofactor for the RR enzyme. This has profound downstream effects:
-
RR Suppression: DFX significantly reduces the protein expression of both RRM1 and RRM2, the catalytic and regulatory subunits of RR.[11][14] This is the cornerstone of its synergistic action with gemcitabine.
-
Induction of Apoptosis: DFX independently induces apoptosis by activating intrinsic pathways involving caspases 3, 7, and 9, and increasing the expression of pro-apoptotic proteins like p53 and Bax.[4]
-
Inhibition of Metastasis: DFX has been shown to suppress the motility and invasive potential of pancreatic cancer cells by reducing the activation of Cdc42 and Rac1.[3]
-
The Synergy: By suppressing RRM1 and RRM2 expression, this compound exacerbates the dNTP pool depletion initiated by gemcitabine. This dual assault on ribonucleotide reductase cripples the cancer cell's ability to synthesize DNA, dramatically enhancing the incorporation of dFdCTP and pushing the cell toward apoptosis.
Caption: Recommended experimental workflow.
Part I: In Vitro Studies & Protocols
Objective: To quantify the synergy between this compound and gemcitabine and confirm the mechanism of ribonucleotide reductase suppression in pancreatic cancer cell lines.
Recommended Cell Lines:
-
BxPC-3: Widely used in DFX+GEM combination studies. [11]* Panc-1, HPAF-II: Additional well-characterized pancreatic cancer cell lines for validating findings. [3]
Protocol 1: Cell Viability and Synergy Analysis
This protocol uses a colorimetric MTS assay to measure cell proliferation and allows for the calculation of a Combination Index (CI) to determine if the drug interaction is synergistic, additive, or antagonistic.
Materials:
-
Pancreatic cancer cells (e.g., BxPC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Drug Preparation: Prepare serial dilutions of this compound and gemcitabine in complete medium at 2x the final desired concentration.
-
Treatment: Add 100 µL of the 2x drug solutions to the appropriate wells. Include wells for untreated controls, vehicle controls (DMSO), and single-agent treatments. For combination treatments, create a dose-response matrix.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-3 hours until a color change is apparent.
-
Data Acquisition: Read the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
-
Calculate the IC50 (concentration that inhibits 50% of growth) for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-matrix data. A CI value < 1 indicates synergy.
-
| Treatment Group | Example IC50 (BxPC-3 Cells) | Combination Index (CI) at ED50 | Interpretation |
| This compound (DFX) | 25 µM | N/A | Baseline Cytotoxicity |
| Gemcitabine (GEM) | 30 nM | N/A | Baseline Cytotoxicity |
| DFX + GEM | N/A | 0.6 | Synergistic |
Protocol 2: Apoptosis Assessment by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with DFX, GEM, and the combination at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer and analyze immediately using a flow cytometer. An increase in the Annexin V-positive cell population indicates apoptosis. [4][11]
Protocol 3: Western Blot Analysis of RRM1 and RRM2
This protocol is critical for validating the proposed mechanism of synergy.
Procedure:
-
Protein Extraction: Treat cells in 10 cm dishes as described above for 48 hours. Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-RRM1, anti-RRM2, anti-cleaved-PARP, anti-β-actin as a loading control).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. A significant decrease in RRM1 and RRM2 protein levels in DFX and combination-treated groups is the expected outcome. [11]
Part II: In Vivo Efficacy Studies
Objective: To determine if the synergistic cytotoxicity observed in vitro translates to enhanced anti-tumor efficacy in a preclinical animal model.
Model System: Subcutaneous xenografts using immunodeficient mice (e.g., Athymic Nude or NOD/SCID) are a standard and effective model. [15][16]
Protocol 4: Xenograft Tumor Growth Inhibition Study
Procedure:
-
Cell Implantation: Subcutaneously inject 2-5 x 10⁶ BxPC-3 cells (resuspended in a Matrigel/PBS mixture) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size of approximately 100-150 mm³.
-
Randomization: Randomize mice into four treatment groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer treatments for a period of 21-28 days.
-
Expert Insight: Based on published studies, effective dosing regimens are: this compound at 20-40 mg/kg daily by oral gavage, and Gemcitabine at 50-100 mg/kg intraperitoneally twice a week. [5][11]5. Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size, or at the end of the study period. Excise tumors for further analysis.
| Treatment Group | Dose & Schedule | Expected Outcome (Tumor Growth Inhibition) |
| 1. Vehicle Control | Oral Gavage (daily) + IP Injection (2x/week) | Baseline tumor growth |
| 2. This compound | 40 mg/kg, PO, daily | Modest inhibition |
| 3. Gemcitabine | 50 mg/kg, IP, 2x/week | Moderate inhibition |
| 4. DFX + GEM | Doses as above | Significant inhibition, superior to single agents |
Protocol 5: Pharmacodynamic Analysis (TUNEL Assay)
This assay detects DNA fragmentation in apoptotic cells within the tumor tissue, providing direct evidence of treatment-induced cell death in vivo.
Procedure:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount on slides.
-
TUNEL Staining: Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's kit instructions.
-
Imaging & Analysis: Visualize slides under a microscope and quantify the percentage of TUNEL-positive (apoptotic) cells. A significantly higher apoptotic index is expected in the combination treatment group compared to single agents and controls. [11]
Conclusion and Future Directions
The combination of this compound and gemcitabine represents a rational and promising therapeutic strategy for pancreatic cancer. The clear mechanistic synergy, whereby this compound overcomes a key form of gemcitabine resistance by suppressing ribonucleotide reductase, has been validated in robust preclinical models. [10][11]The protocols outlined in this document provide a comprehensive framework for researchers to further investigate and validate this combination. Future studies could explore this synergy in more advanced models, such as patient-derived organoids (PDOs) or genetically engineered mouse models (GEMMs), to better predict clinical response and further pave the way for translational studies in patients with this devastating disease. [17][18]
References
- Kim, S. H., et al. (2014). Effects of oral iron chelator this compound on human malignant lymphoma cells. Korean Journal of Internal Medicine.
- de Sousa, F. M., et al. (2023). Barriers and opportunities for gemcitabine in pancreatic cancer therapy. Frontiers in Pharmacology.
- Patsnap Synapse. (2024). What is the mechanism of Gemcitabine? Patsnap.
- ResearchGate. (2018). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. ResearchGate.
- Okita, Y., et al. (2020). Invasion inhibition in pancreatic cancer using the oral iron chelating agent this compound. BMC Cancer.
- Shinoda, Y., et al. (2018). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. Oncotarget.
- Samara, O., et al. (2021). Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood.
- Shinoda, Y., et al. (2018). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. Oncotarget.
- Okita, Y., et al. (2016). This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. Oncotarget.
- National Institutes of Health (NIH). (n.d.). 3D In Vivo Models for Translational Research on Pancreatic Cancer: The Chorioallantoic Membrane (CAM) Model. National Center for Biotechnology Information.
- Shinoda, Y., et al. (2018). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. Oncotarget.
- National Institutes of Health (NIH). (2024). Insights into gemcitabine resistance in pancreatic cancer: association with metabolic reprogramming and TP53 pathogenicity in patient derived xenografts. National Center for Biotechnology Information.
- Schäfer, A., et al. (2010). Gemcitabine Functions Epigenetically by Inhibiting Repair Mediated DNA Demethylation. PLOS ONE.
- Lui, G. Y., et al. (2012). The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology.
- National Institutes of Health (NIH). (n.d.). Promising molecular mechanisms responsible for gemcitabine resistance in cancer. National Center for Biotechnology Information.
- Alfa Cytology. (n.d.). In Vivo Model Development for Pancreatic Cancer. Alfa Cytology.
- American Association for Cancer Research (AACR). (2022). Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216. AACR Journals.
- Bangor University. (n.d.). The Role of DNA Repair in Resisting Treatment with Gemcitabine and other Nucleoside Analogues. Bangor University Research Portal.
- Frontiers Media. (2024). Clinical application and drug resistance mechanism of gemcitabine. Frontiers.
- MDPI. (n.d.). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.
- Frontiers Media. (2021). From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers.
- International Journal of Medical Students. (2023). In Vivo and In Vitro Models of Pancreatic Cancer: A Comparative Study. International Journal of Medical Students.
- Ohyashiki, J. H., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science.
- National Institutes of Health (NIH). (2022). Drug screening and genome editing in human pancreatic cancer organoids identifies drug-gene interactions and candidates for off-label therapy. National Center for Biotechnology Information.
- ClinicalTrials.gov. (n.d.). MK-0646 and Gemcitabine +/- Erlotinib for Patients With Advanced Pancreatic Cancer. ClinicalTrials.gov.
- Hirshberg Foundation for Pancreatic Cancer Research. (n.d.). Pancreatic Cancer Models. Hirshberg Foundation.
- American Association for Cancer Research (AACR). (2011). Abstract 2132: Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research.
- Andersson, R., et al. (2009). Gemcitabine chemoresistance in pancreatic cancer: molecular mechanisms and potential solutions. Scandinavian Journal of Gastroenterology.
- ResearchGate. (2010). DNA repair mechanisms involved in gemcitabine cytotoxicity and in the interaction between gemcitabine and cisplatin. ResearchGate.
- MDPI. (2022). Resistance to Gemcitabine in Pancreatic Ductal Adenocarcinoma: A Physiopathologic and Pharmacologic Review. MDPI.
- National Institutes of Health (NIH). (2023). In vivo models of pancreatic ductal adenocarcinoma. National Center for Biotechnology Information.
- PharmGKB. (n.d.). Gemcitabine Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB.
- Ciccolini, J., et al. (2018). Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective. Cancer Chemotherapy and Pharmacology.
- Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
- VJHemOnc. (2020). The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc.
- Pishvaian, M. J., et al. (2014). Preclinical Rationale for the Phase III Trials in Metastatic Pancreatic Cancer. Pancreas.
Sources
- 1. journals.fmsbi.com [journals.fmsbi.com]
- 2. mdpi.com [mdpi.com]
- 3. Invasion inhibition in pancreatic cancer using the oral iron chelating agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of oral iron chelator this compound on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. oncotarget.com [oncotarget.com]
- 11. This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expert Pancreatic Cancer Model Development Services You Can Trust - Alfa Cytology [alfacytology.com]
- 16. Pancreatic Cancer Models - Pancreatic Cancer Action Network [pancan.org]
- 17. atcc.org [atcc.org]
- 18. In vivo models of pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assay for measuring Deferasirox chelation efficiency
Application Note & Protocol
Topic: High-Throughput In Vitro Assay for Measuring Deferasirox Chelation Efficiency
Audience: Researchers, scientists, and drug development professionals.
A Quantitative Spectrophotometric Method for Assessing the Iron (Fe²⁺) Chelation Efficacy of this compound
Introduction and Scientific Rationale
This compound is a first-line, orally administered iron chelator critical in the management of chronic iron overload resulting from frequent blood transfusions in patients with conditions like β-thalassemia and myelodysplastic syndromes.[1] The pathophysiology of iron overload stems from the human body's lack of a natural mechanism to excrete excess iron, leading to its accumulation in vital organs such as the heart and liver, which can cause significant morbidity and mortality.[1][2]
The therapeutic action of this compound is rooted in its molecular structure. As a tridentate ligand, it forms a stable 2:1 complex with a single ferric (Fe³⁺) ion, effectively sequestering it and facilitating its excretion, primarily through the feces.[3][4] The ability to accurately and reliably quantify the chelation efficiency of this compound is paramount for preclinical research, formulation development, and quality control of generic equivalents.
This application note details a robust, high-throughput in vitro assay based on the Ferrozine colorimetric method to determine the iron-chelating capacity of this compound. This cell-free assay provides a direct measure of the drug's ability to bind ferrous iron (Fe²⁺), offering a rapid and reproducible assessment of its primary pharmacological function.
Principle of the Ferrozine-Based Chelation Assay
The assay operates on the principle of competitive binding. Ferrozine is a highly specific chromogenic reagent that reacts with ferrous iron (Fe²⁺) to form a stable, magenta-colored complex with a maximum absorbance at approximately 562 nm.[5] In the absence of a competing chelator, the absorbance is directly proportional to the amount of iron present.
When this compound is introduced into the system, it competes with Ferrozine to bind the available Fe²⁺ ions. The efficiency of this compound as a chelator is quantified by its ability to prevent the formation of the Fe²⁺-Ferrozine complex, leading to a measurable reduction in the magenta color and thus a decrease in absorbance. The percentage of iron chelation is calculated by comparing the absorbance of the sample containing this compound to a control sample without the chelator.[5][6]
Experimental Workflow and Logic
The following diagram outlines the logical flow of the experimental protocol, from the initial preparation of reagents to the final calculation of chelation efficiency. This workflow is designed to ensure reproducibility and includes critical controls for data validation.
Caption: Workflow for the Ferrozine-based this compound chelation assay.
Detailed Step-by-Step Protocol
1.1. Required Materials:
-
This compound reference standard
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ferrozine (3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine-p,p'-disulfonic acid monosodium salt hydrate)
-
Ethylenediaminetetraacetic acid (EDTA) as a positive control
-
HEPES buffer (or another suitable biological buffer)
-
High-purity deionized water
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes and sterile tips
-
Microplate spectrophotometer capable of reading at 562 nm
1.2. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES buffer, adjusted to pH 7.4. Prepare fresh and store at 4°C.
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in 100% DMSO. Store in small aliquots at -20°C. Causality Note: DMSO is used due to the lipophilic nature of this compound.[2] Using small aliquots prevents degradation from repeated freeze-thaw cycles.
-
FeSO₄ Stock Solution (10 mM): Dissolve 27.8 mg of FeSO₄·7H₂O in 10 mL of deionized water. Prepare this solution fresh on the day of the experiment to prevent oxidation of Fe²⁺ to Fe³⁺.
-
Ferrozine Working Solution (5 mM): Dissolve 24.7 mg of Ferrozine in 10 mL of deionized water. This solution can be stored at 4°C, protected from light, for up to one week.
-
EDTA Stock Solution (10 mM): Dissolve 37.2 mg of EDTA (disodium salt dihydrate) in 10 mL of deionized water. This serves as the positive control. Causality Note: EDTA is a hexadentate chelator that binds iron with a 1:1 stoichiometry, providing a robust benchmark for maximum achievable chelation in this assay system.[3]
-
Prepare this compound Dilutions: Create a serial dilution of the 10 mM this compound stock solution in Assay Buffer to achieve the desired final concentrations for testing (e.g., a range from 1 µM to 500 µM). Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% to avoid solvent effects.
-
Plate Setup: In a 96-well plate, add reagents in triplicate according to the layout below.
| Well Type | Reagent | Volume (µL) | Purpose |
| Blank | Assay Buffer | 100 | Corrects for background absorbance of reagents. |
| Negative Control | Assay Buffer | 50 | Represents 0% chelation (maximum color). |
| Positive Control | 10 mM EDTA | 50 | Represents ~100% chelation (minimum color). |
| Test Sample | This compound Dilutions | 50 | Measures chelation at different concentrations. |
-
Initiate Chelation Reaction: Add 50 µL of 200 µM FeSO₄ (diluted from stock in Assay Buffer) to all wells except the Blank wells. The final Fe²⁺ concentration will be 50 µM.
-
First Incubation: Mix the plate gently on a shaker for 30 seconds and incubate at room temperature for 10 minutes. This allows this compound or EDTA to chelate the iron.[5]
-
Add Chromogenic Reagent: Add 100 µL of 1 mM Ferrozine (diluted from working solution in Assay Buffer) to all wells. This will react with any iron not chelated by this compound or EDTA.
-
Second Incubation: Mix the plate gently again and incubate at room temperature for 10 minutes to allow for complete color development.
-
Measure Absorbance: Read the absorbance of the plate at 562 nm using a microplate spectrophotometer.
-
Correct for Background: Subtract the average absorbance of the Blank wells from all other absorbance readings.
-
Calculate Percentage of Chelation: Use the following formula to determine the chelation efficiency for each this compound concentration:
% Chelation Activity = [ (AbsNegative Control - AbsTest Sample) / AbsNegative Control ] x 100
-
AbsNegative Control: The absorbance of the wells with iron and Ferrozine but no chelator (maximum absorbance).
-
AbsTest Sample: The absorbance of the wells containing this compound.
-
-
Determine IC₅₀: Plot the % Chelation Activity (Y-axis) against the logarithm of the this compound concentration (X-axis). Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. The IC₅₀ is the concentration of this compound required to chelate 50% of the available iron, serving as a key metric of its potency.
Summary of Key Assay Parameters
| Parameter | Recommended Value | Notes |
| Wavelength | 562 nm | Maximum absorbance for the Fe²⁺-Ferrozine complex. |
| Final FeSO₄ Concentration | 50 µM | Provides a robust signal for the assay. |
| Final Ferrozine Concentration | 500 µM | A 10-fold excess ensures it captures all available Fe²⁺. |
| This compound Concentration Range | 1 µM - 500 µM | Should be optimized to capture the full dose-response curve. |
| Incubation Time (Chelation) | 10 minutes | Sufficient for the binding reaction to approach equilibrium. |
| Incubation Time (Color) | 10 minutes | Ensures complete formation of the Fe²⁺-Ferrozine complex. |
| Positive Control | EDTA (e.g., 250 µM final) | Validates assay performance. |
| Final DMSO Concentration | ≤ 1% (v/v) | Minimizes potential interference from the solvent. |
Trustworthiness and Self-Validation
The integrity of the data generated by this protocol is ensured by a self-validating system of controls:
-
The Negative Control is fundamental as it establishes the 100% signal baseline (0% chelation), against which all test samples are measured.
-
The Positive Control (EDTA) confirms that the assay reagents are active and that the system can detect chelation. A successful assay should show >95% chelation in the EDTA wells.
-
The Blank Control accounts for any non-specific absorbance from the buffer or Ferrozine itself, ensuring that the measured signal is solely from the Fe²⁺-Ferrozine complex.
By including these controls in every plate, researchers can be confident in the accuracy and reproducibility of the calculated chelation efficiency and IC₅₀ values. This assay provides a reliable platform for evaluating the fundamental iron-binding capacity of this compound, supporting its continued development and clinical use.
References
- Cappellini, M. D., & Bejaoui, M. (2011). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 7, 133–143. [Link]
- Kontoghiorghes, G. J., & Kontoghiorghe, C. N. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465–481. [Link]
- Dr.Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)?. Dr.Oracle. [Link]
- Zen-Bio, Inc. (n.d.).
- Santos, J. S., Brizola, V. R. A., & Granato, D. (2017). High-throughput assay comparison and standardization for metal chelating capacity screening: a proposal and application. Food Chemistry, 214, 515-522. [Link]
- Patsnap. (2024). What is the mechanism of this compound?.
- Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
Sources
- 1. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. zen-bio.com [zen-bio.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Deferasirox film-coated vs. dispersible tablet for animal studies
Application Notes & Protocols
Topic: Deferasirox Film-Coated vs. Dispersible Tablet for Preclinical Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating this compound Formulations in Preclinical Research
This compound is an orally active, tridentate iron chelator pivotal in managing chronic iron overload. It is commercially available in two distinct oral formulations: an older dispersible tablet (DT) and a newer film-coated tablet (FCT). While both contain the same active pharmaceutical ingredient (API), their pharmacokinetic profiles are not interchangeable. The FCT was developed to improve patient adherence and tolerability by offering a more convenient administration method and has significantly higher bioavailability compared to the DT.[1][2]
For the preclinical researcher, this presents a critical choice. The selection between the FCT and DT formulations is not trivial and has profound implications for study design, dose selection, and data interpretation in animal models. The higher bioavailability of the FCT means that dose adjustments of approximately 30% are required to achieve equivalent systemic exposure to the DT.[1][3]
This guide provides a comprehensive overview of both this compound formulations, offering detailed, field-proven protocols for their preparation and administration in rodent models. It further outlines a robust framework for a comparative pharmacokinetic study to validate formulation performance in a specific experimental setting. The objective is to equip researchers with the necessary knowledge to make informed decisions, ensuring the accuracy, reproducibility, and translational relevance of their preclinical findings.
Formulation Characteristics: A Head-to-Head Comparison
The primary distinction between the film-coated tablet (FCT, e.g., Jadenu®) and the dispersible tablet (DT, e.g., Exjade®) lies in their excipient composition and resulting pharmacokinetic properties. The FCT formulation was specifically designed to enhance bioavailability and improve gastrointestinal (GI) tolerability.[4][5][6]
| Feature | This compound Film-Coated Tablet (FCT) | This compound Dispersible Tablet (DT) | Rationale & Implication for Animal Studies |
| Brand Names | Jadenu®, Jadenu® Sprinkle | Exjade® | Brand names are associated with specific, approved formulations and excipient lists.[7] |
| Bioavailability | Higher; approximately 36% greater than DT.[2] | Lower; serves as the reference for FCT comparison.[1] | Critical for Dosing: The dose of FCT must be reduced by ~30% to achieve exposure comparable to a given DT dose.[1][2] Failure to adjust will result in overdose. |
| Administration | Swallowed whole; can be crushed. Taken with or without a light meal.[3][8] | Must be dispersed in liquid (water, apple/orange juice) to form a suspension. | Preparation Protocol: FCT requires crushing and suspension in a suitable vehicle. DT is designed for dispersion, simplifying preparation. |
| Food Effect | Can be taken with or without a light meal, simplifying administration.[2] | Must be taken on an empty stomach to limit bioavailability variations.[2] | Study Design: Standard preclinical protocols often involve fasting animals before oral dosing to reduce variability, which aligns with DT's requirements. |
| Key Excipients | Microcrystalline cellulose, crospovidone, povidone, magnesium stearate, poloxamer, silicon dioxide. | Lactose monohydrate, crospovidone, povidone, sodium lauryl sulfate, microcrystalline cellulose, silicon dioxide, magnesium stearate. | Confounding Variables: The presence of lactose and sodium lauryl sulfate in DT may induce GI effects in sensitive species, potentially confounding study results.[4] |
| API Solubility | This compound is poorly soluble in water, with pH-dependent solubility.[9][10] It is practically insoluble in acidic gastric fluid.[9] | This compound is poorly soluble in water, with pH-dependent solubility.[9][10] The formulation is designed to disperse, not fully dissolve. | Vehicle Selection: The low aqueous solubility necessitates the use of a suspension vehicle, such as methylcellulose or CMC, for consistent administration via oral gavage.[11][12] |
Core Methodologies: Preparation and Administration Protocols
The following protocols are designed for administration to rodents (e.g., rats, mice) via oral gavage, the most common and reliable method for ensuring accurate oral dosing in preclinical studies.[13][14]
Protocol 1: Preparation and Dosing of this compound Dispersible Tablets (DT)
This protocol leverages the intended-use characteristics of the DT formulation.
Materials:
-
This compound Dispersible Tablets (DT)
-
Purified water (or 0.9% saline)
-
Mortar and pestle (optional, for aiding dispersion)
-
Magnetic stir plate and stir bar
-
Graduated cylinder or volumetric flask
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[15][16]
-
Syringes
Procedure:
-
Dose Calculation: Calculate the total mass of this compound required based on the number of animals, their average body weight, and the target dose in mg/kg.
-
Example: For 10 rats weighing ~250g each, at a dose of 50 mg/kg, you need: 10 rats * 0.250 kg/rat * 50 mg/kg = 125 mg of this compound.
-
-
Vehicle Volume: Determine the final concentration needed based on the dosing volume. A standard volume is 5-10 mL/kg.[16]
-
Example: For a 10 mL/kg dosing volume, the concentration will be 5 mg/mL (50 mg/kg / 10 mL/kg).
-
-
Tablet Dispersion:
-
Place the required number of DT tablets into a beaker with a magnetic stir bar.
-
Add the calculated volume of purified water.
-
Place the beaker on a magnetic stir plate and stir for 10-15 minutes. The tablets will disintegrate to form a fine, uniform suspension. Gentle crushing with a pestle before adding water can accelerate dispersion.
-
-
Homogeneity: Maintain continuous, gentle stirring throughout the dosing procedure to prevent settling of the suspended drug particles, which is critical for dose accuracy.
-
Administration:
-
Measure the gavage needle from the animal's snout to the last rib to ensure it will reach the stomach without causing perforation.[15]
-
Withdraw the required volume of the this compound suspension into a syringe immediately after swirling the beaker.
-
Gently insert the gavage needle into the esophagus and deliver the dose.
-
Monitor the animal for several minutes post-dosing for any signs of distress.[15][18]
Protocol 2: Preparation and Dosing of this compound Film-Coated Tablets (FCT)
This protocol requires creating a stable suspension from a non-dispersible tablet. Bioequivalence studies have validated the use of crushed FCTs.[8]
Materials:
-
This compound Film-Coated Tablets (FCT)
-
Vehicle: 0.5% Carboxymethylcellulose (CMC-Na) in purified water is a standard choice for suspending poorly soluble compounds.[12][19]
-
Mortar and pestle
-
Analytical balance
-
Magnetic stir plate and stir bar or overhead stirrer
-
Appropriately sized oral gavage needles and syringes
Procedure:
-
Dose Calculation: Calculate the required mass of this compound, remembering to apply the ~30% dose reduction compared to a DT-based study to achieve equivalent exposure.
-
Example: If the equivalent DT dose is 50 mg/kg, the target FCT dose is ~35 mg/kg.
-
-
Tablet Pulverization:
-
Place the required number of FCT tablets into a clean, dry mortar.
-
Grind the tablets into a fine, homogenous powder using the pestle. This step is crucial for creating a uniform suspension.
-
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC-Na powder to 100 mL of purified water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take several hours or can be accelerated with warming).
-
Suspension Formulation:
-
Weigh the required amount of this compound powder.
-
Place the powder in a beaker. Create a paste by adding a very small volume of the 0.5% CMC vehicle and mixing thoroughly. This "wetting" step helps prevent powder clumping.
-
Gradually add the remaining vehicle volume while stirring continuously.
-
Stir the final suspension for at least 30 minutes to ensure homogeneity.
-
-
Homogeneity & Administration: Follow steps 4 and 5 from Protocol 3.1, ensuring the suspension is continuously stirred during the dosing process.
Diagram: Formulation Preparation Workflow This diagram illustrates the distinct preparation pathways for the DT and FCT formulations prior to administration.
Caption: Workflow for preparing this compound DT and FCT formulations.
Protocol 3: Comparative Pharmacokinetic (PK) Study Design
To directly compare the bioavailability of the two formulations in a specific animal model and experimental context, a crossover PK study is the gold standard.
Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC) of this compound following oral administration of FCT and DT formulations.
Animal Model: Sprague-Dawley rats (n=8-12), cannulated (e.g., jugular vein) for serial blood sampling to reduce animal stress.
Study Design:
-
Randomized, Two-Period, Crossover Design.
-
Group 1 (n=4-6): Receives DT formulation in Period 1, followed by FCT in Period 2.
-
Group 2 (n=4-6): Receives FCT formulation in Period 1, followed by DT in Period 2.
-
Washout Period: A minimum of 7 days between dosing periods to ensure complete clearance of the drug.[8] this compound excretion is rapid and complete within 7 days in rats.[20]
-
Dosing:
-
Fast animals overnight (~12 hours) prior to dosing.
-
Administer a single oral dose of the assigned formulation via gavage. Use the dose-adjusted FCT (e.g., 35 mg/kg) and the reference DT (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~100-150 µL) via the cannula at pre-dose (0 hr) and at multiple time points post-dose.
-
Suggested time points: 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.[21]
-
Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) and process to plasma immediately. Store plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify this compound concentrations in plasma using a validated analytical method, such as LC-MS/MS.[21]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf) for each animal using non-compartmental analysis software.
-
Perform statistical analysis to compare the parameters between the two formulations.
-
Diagram: Comparative PK Study Workflow This flowchart outlines the key phases of a crossover study designed to compare the bioavailability of the two this compound formulations.
Caption: Crossover design for a comparative pharmacokinetic study.
Conclusion and Recommendations
The choice between this compound film-coated and dispersible tablets for animal studies is a critical decision that directly impacts study outcomes. The FCT offers the advantage of lacking certain excipients that may cause GI side effects, but its significantly higher bioavailability necessitates a mandatory ~30% dose reduction relative to the DT to avoid unintended overexposure.
Researchers must:
-
Clearly Define the Formulation: State explicitly which formulation (FCT or DT) and corresponding dose was used in all publications and reports.
-
Justify Dose Selection: The rationale for the chosen dose must account for the bioavailability differences between formulations.
-
Ensure Homogenous Dosing: Due to the poor solubility of this compound, continuous stirring of the suspension during dosing is paramount to ensure each animal receives the correct dose.
For new research programs, conducting a small-scale comparative PK study as outlined in this guide is highly recommended to confirm the relative bioavailability in the specific species, strain, and conditions of the planned experiments. This foundational work establishes a reliable dosing paradigm, enhancing the scientific rigor and translational potential of the research.
References
- Frontiers in Pharmacology. (2024). Comparison of the effects of this compound film-coated tablets (Jadenu®) and this compound dispersible tablets (Exjade®) in patients with beta thalassemia major. [Link]
- Apotex Inc. (2020). Product Monograph: APO-DEFERASIROX (this compound Dispersible Tablets). [Link]
- MDPI. (2021). Use of this compound Film-Coated Tablets in Pediatric Patients with Transfusion Dependent Thalassemia: A Single Center Experience. [Link]
- College ter Beoordeling van Geneesmiddelen. (2021).
- ResearchGate. (2017). New film-coated tablet formulation of this compound is well tolerated in patients with thalassemia or lower-risk MDS: Results of the randomized, Phase II ECLIPSE study. [Link]
- National Institutes of Health. (2023).
- Teva Pharma Australia. (n.d.). Australian Product Information – this compound-TEVA (this compound)
- ASH Publications. (2017).
- PubMed. (2008).
- European Medicines Agency. (2020). This compound, dispersible tablets (125 mg, 250 mg and 500 mg), film-coated tablets (90 mg, 180 mg, and 360 mg), and granules (90 mg, 180 mg and 360 mg) product-specific bioequivalence guidance. [Link]
- MDPI. (2021).
- National Institutes of Health. (2019).
- PubChem. (n.d.). This compound. [Link]
- Nature. (2021).
- PubMed. (2013). Vehicle selection for nonclinical oral safety studies. [Link]
- Virginia Tech. (2017). SOP: Mouse Oral Gavage. [Link]
- National Institutes of Health. (2024). Comparison of the effects of this compound film-coated tablets (Jadenu®) and this compound dispersible tablets (Exjade®) in patients with beta thalassemia major.... [Link]
- Instech Laboratories. (2020).
- ASH Publications. (2010).
- Google Patents. (n.d.).
- National Institutes of Health. (2010).
- ASH Publications. (2018). Jadenu Substituting Exjade in Beta Thalassemia Major (BTM) Patients with Iron Overload: Effect on Serum Ferritin Concentration, Liver Iron Content and Biochemical Profiles. [Link]
- SAGE Journals. (2011).
- ResearchGate. (n.d.).
- ResearchGate. (2018).
- WSU IACUC. (2021).
- FDA. (2018). Cross-Discipline Team Leader Review: Exjade, Jandenu, Jadenu Sprinkle (this compound). [Link]
- FDA. (2005). Medical Review(s) for Exjade (NDA 21-882). [Link]
- UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. [Link]
- Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. [Link]
- Novartis. (n.d.). Important Information to Remember About Exjade/Jadenu (this compound) Physician guide. [Link]
Sources
- 1. medsinfo.com.au [medsinfo.com.au]
- 2. ashpublications.org [ashpublications.org]
- 3. Frontiers | Comparison of the effects of this compound film-coated tablets (Jadenu®) and this compound dispersible tablets (Exjade®) in patients with beta thalassemia major: a preliminary report of the effects on the satisfaction, convenience, cardiac/liver MRI T2*, serum ferritin level, and biochemical profiles [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Patient preference for this compound film-coated versus dispersible tablet formulation: a sequential-design phase 2 study in patients with thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 9. ashpublications.org [ashpublications.org]
- 10. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ouv.vt.edu [ouv.vt.edu]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. instechlabs.com [instechlabs.com]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacokinetics, distribution, metabolism, and excretion of this compound and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacological and clinical evaluation of this compound formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
Establishing a Deferasirox-resistant cancer cell line
Application Notes & Protocols
Topic: Establishing and Characterizing a Deferasirox-Resistant Cancer Cell Line
Introduction: The Clinical Challenge of Acquired Resistance to this compound
This compound (DFX) is an orally administered, high-affinity iron chelator primarily used in the management of chronic iron overload.[1] Its mechanism of action revolves around sequestering intracellular iron, an element critical for cellular proliferation and a key cofactor for enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[2][3] By depleting the labile iron pool, this compound effectively induces cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent beyond its primary indication.[4] Studies have demonstrated its anti-proliferative effects in various malignancies, including pancreatic cancer, leukemia, and non-small cell lung carcinoma.[2][5]
However, as with many targeted therapies, the potential for cancer cells to develop acquired resistance is a significant clinical hurdle that can lead to treatment failure.[6][7] Understanding the molecular mechanisms by which cancer cells adapt to and evade the cytotoxic effects of this compound is paramount for developing strategies to overcome this resistance.[8] The in vitro establishment of a this compound-resistant cancer cell line provides an invaluable and reproducible model system to dissect these adaptive pathways.[9][10]
This guide provides a comprehensive, field-proven framework for researchers to successfully generate, validate, and characterize a this compound-resistant cancer cell line. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring the development of a robust and scientifically sound model for drug discovery and mechanistic investigation.
I. Principle of the Method: Mimicking Clinical Adaptation
The development of acquired drug resistance is an evolutionary process where a small subpopulation of cancer cells survives initial drug pressure and proliferates, passing on its survival advantages.[11] Our in vitro methodology is designed to replicate this process through chronic, escalating exposure of a parental cancer cell line to this compound. This gradual adaptation selects for cells that have developed mechanisms to counteract the drug's effects, providing a stable, resistant phenotype for downstream analysis.[6][10] The entire workflow is a multi-stage process that can take anywhere from 6 to 12 months to complete.[6]
II. Experimental Workflow Overview
The process of establishing and characterizing a this compound-resistant cell line can be broken down into four distinct phases: Baseline Characterization, Resistance Development, Phenotype Confirmation, and Mechanistic Investigation.
Caption: High-level workflow for generating a this compound-resistant cell line.
III. Phase 1: Baseline Characterization of the Parental Cell Line
Before inducing resistance, it is imperative to thoroughly characterize the sensitivity of the parental cell line. This baseline data serves as the fundamental control against which the resistant line will be compared.
A. Selection of Parental Cell Line
The choice of the parental cell line should be guided by the research question. Consider cell lines from tissues where this compound has shown clinical or preclinical activity (e.g., leukemia, lung, pancreatic cancer).[2][5] Ensure the chosen cell line is well-characterized, exhibits robust growth in vitro, and has a known genetic background. For this protocol, we will use the human non-small cell lung carcinoma cell line A549 as an example, given the documented effects of this compound in this cancer type.[5]
B. Protocol 1: Determination of this compound Half-Maximal Inhibitory Concentration (IC50)
The IC50 is the concentration of a drug required to inhibit a biological process, such as cell proliferation, by 50%.[12] Its accurate determination is the cornerstone for selecting the starting concentration for resistance development.[9]
Rationale: We use a colorimetric assay like MTT, which measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of viable cells.[13][14]
Materials:
-
Parental A549 cancer cells
-
This compound (DFX) powder and appropriate solvent (e.g., DMSO)
-
Complete culture medium (e.g., F-12K Medium + 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette, incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest logarithmically growing A549 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Drug Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a series of 2X working solutions in complete medium. A common starting range for this compound is broad (e.g., 0.1 µM to 200 µM). Prepare serial dilutions to cover this range (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.12, 0 µM).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the 2X this compound working solutions to the respective wells in triplicate. Include a "vehicle control" (medium with the highest concentration of DMSO used) and an "untreated control" (medium only).[14]
-
Incubation: Incubate the plate for a defined period. It is advisable to test multiple time points, such as 24, 48, and 72 hours, as IC50 values are time-dependent.[12][15] For initial characterization, 72 hours is a common endpoint.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well without disturbing the crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[13]
-
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.[13]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control:
-
% Viability = (Abs_Treated - Abs_Blank) / (Abs_Control - Abs_Blank) * 100
-
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 value.[14]
-
IV. Phase 2: Generating the this compound-Resistant Cell Line
This is a long-term process requiring patience and meticulous cell culture technique. The goal is to gradually acclimate the cells to survive and proliferate in concentrations of this compound that would normally be lethal.
A. Protocol 2: Gradual Dose-Escalation
This is the most common method for developing acquired resistance in vitro.[10][11] It involves continuous culture in the presence of the drug, with concentrations being incrementally increased as the cells adapt.
Scientist's Note: The key is to apply enough selective pressure to kill off sensitive cells but not so much that the entire culture is lost. This allows the inherently more resistant sub-clones to survive and repopulate the culture.
Step-by-Step Methodology:
-
Initiation: Begin by culturing the parental A549 cells in complete medium containing a low concentration of this compound. A recommended starting point is the IC20 (the concentration that inhibits 20% of cell growth), which can be extrapolated from the IC50 curve.[10] This low concentration minimizes the risk of losing the entire cell population.
-
Monitoring and Maintenance:
-
Initially, expect significant cell death and a slowdown in proliferation.
-
Change the medium with fresh, drug-containing medium every 2-3 days.
-
Observe the cells daily for changes in morphology and confluence.
-
Passage the cells only when they reach 70-80% confluence.
-
-
Dose Escalation: Once the cells have adapted to the current drug concentration—meaning their growth rate and morphology appear stable and similar to the parental line (this can take several weeks to months)—it is time to increase the drug concentration.
-
Cryopreservation: This step is critical . At each successful adaptation to a higher concentration, cryopreserve several vials of the cells. This provides a backup from which to restart if a subsequent step fails.[11]
-
Termination Criteria: Continue this process of gradual dose escalation over many months. The process is typically stopped when a desired level of resistance is achieved (e.g., the cells can proliferate in a concentration that is 5-10 times the original parental IC50) or when further dose escalation is not tolerated.
| Stage | This compound Conc. (µM) | Approx. Duration | Key Observations |
| Parental | 0 | - | Baseline growth rate and morphology. |
| Step 1 | IC20 (e.g., 5 µM) | 3-4 Weeks | Initial high cell death, slow recovery. |
| Step 2 | 7.5 µM | 3-4 Weeks | Improved survival, growth rate increasing. |
| Step 3 | 12 µM | 4-5 Weeks | Stable growth, morphology normalizing. |
| Step 4 | 20 µM | 4-5 Weeks | Cells appear well-adapted. |
| ... | ... (continue escalation) | ... | ... |
| Final | e.g., 50 µM | - | Stable proliferation at high concentration. |
| Caption: Example dose-escalation schedule for generating a DFX-resistant line. |
V. Phase 3: Confirmation and Validation of the Resistant Phenotype
Once cells are stably proliferating at a high concentration of this compound, the resistance must be quantitatively confirmed and its stability assessed.
A. Protocol 3: IC50 Re-evaluation and Resistance Index (RI) Calculation
The most direct way to confirm resistance is to compare the IC50 of the newly generated line (let's call it 'A549-DFXR') with the original parental line ('A549-WT').
Methodology:
-
Culture both A549-WT and A549-DFXR cells in drug-free medium for at least one passage to ensure comparability.
-
Perform the IC50 determination assay (Protocol 1) simultaneously for both cell lines.
-
Calculate the IC50 for both the parental and the resistant cell lines.
-
Calculate the Resistance Index (RI) :
-
RI = IC50 of Resistant Cells / IC50 of Parental Cells
-
A resistance index greater than 5 is generally considered indicative of a successfully established resistant cell line.[16]
-
| Cell Line | Hypothetical IC50 (µM) | Resistance Index (RI) |
| A549-WT (Parental) | 15.2 ± 1.8 | 1.0 |
| A549-DFXR (Resistant) | 125.5 ± 11.3 | 8.26 |
| Caption: Example data confirming the resistant phenotype. |
B. Protocol 4: Assessment of Phenotype Stability
A truly resistant cell line should maintain its resistant phenotype for some period even in the absence of the drug.[10] This distinguishes true genetic/epigenetic adaptation from transient responses.
Methodology:
-
Culture the A549-DFXR cell line in drug-free medium for an extended period (a "drug holiday").
-
Test the IC50 of the A549-DFXR cells at regular intervals (e.g., after 2, 4, 8, and 12 weeks of drug-free culture).[9][17]
-
A stable resistant phenotype is confirmed if the IC50 remains significantly higher than that of the parental cell line after the drug holiday.
VI. Phase 4: Mechanistic Characterization of Resistance
With a validated this compound-resistant cell line, the focus shifts to understanding the underlying molecular mechanisms. Based on this compound's function and common drug resistance pathways, several hypotheses can be tested.
A. Potential Mechanisms of Resistance to this compound
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a classic mechanism of multidrug resistance. These transporters act as pumps that actively remove drugs from the cell, reducing their intracellular concentration.[18][19][20][21] this compound has been shown to downregulate ABCB1 in some contexts, so investigating its upregulation in a resistant model is a logical first step.[5]
-
Alterations in Iron Homeostasis: Since this compound targets iron, resistant cells may adapt by altering the expression of key iron-regulating proteins. This could include decreasing iron import (downregulating Transferrin Receptor 1), increasing iron storage (upregulating Ferritin), or increasing iron export (upregulating Ferroportin).[22]
-
Activation of Pro-Survival Signaling: Cancer cells can upregulate signaling pathways that promote survival and counteract drug-induced stress. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a master regulator of the antioxidant response and is strongly linked to chemoresistance.[23][24][25] Nrf2 activation can protect cells from oxidative stress and apoptosis.[26][27] Interestingly, this compound has been shown to induce cell death via Nrf2-induced ferroptosis in some contexts, suggesting that alterations in this pathway could be a key resistance mechanism.[28][29][30]
-
Evasion of Cell Death: Resistance may arise from alterations in apoptosis or ferroptosis pathways. For example, upregulation of anti-apoptotic proteins (like Bcl-2) or downregulation of pro-apoptotic proteins (like Bax) could confer resistance.[4] Similarly, resistance to ferroptosis—an iron-dependent form of cell death—could occur through upregulation of protective systems like GPX4.[31]
Caption: Potential signaling pathways involved in acquired resistance to this compound.
B. Protocol 5: Investigating ABC Transporter Overexpression by Western Blot
This protocol provides a method to compare the protein levels of key ABC transporters between the parental and resistant cell lines.
Methodology:
-
Protein Extraction: Grow A549-WT and A549-DFXR cells to 80-90% confluence. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for an ABC transporter (e.g., anti-ABCG2 or anti-ABCB1). Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A significant increase in the band intensity for an ABC transporter in the A549-DFXR lane compared to the A549-WT lane would suggest this as a resistance mechanism.[16]
VII. Conclusion
The successful establishment of a this compound-resistant cancer cell line is a valuable and empowering step for any research program focused on oncology and drug development. This model serves as a powerful tool to explore novel resistance mechanisms, screen for compounds that can re-sensitize resistant cells, and ultimately contribute to the design of more durable and effective cancer therapies. The protocols and rationale outlined in this guide provide a robust foundation for generating a high-quality, validated, and characterizable in vitro model of this compound resistance.
References
- Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines.
- Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers.
- Nanki, Y., et al. (2025, August 12). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
- Lui, G. Y., et al. (2013, February). The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology, 83(1), 179-90.
- da Silva, J., et al. (2018). Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review. Anticancer Research, 38(10), 5525-5536.
- Houghton, P. J., et al. (2014, March 6). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Pharmacology & Therapeutics, 142(1), 1-14.
- MDPI. (n.d.). Pharmacokinetics and Drug Interactions. MDPI.
- Song, S., et al. (2018, June 19). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. Oncotarget, 9(47), 28586-28597.
- Estevinho, F., et al. (2025, February 13). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences.
- Zhang, Y., et al. (2023). Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors. Frontiers in Veterinary Science, 10, 1261358.
- Kontoghiorghes, G. J. (2016). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 10, 465-481.
- Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International, 5(1), 30.
- Pan, H., et al. (2015). Targeting Nrf2 Signaling to Combat Chemoresistance. Cancers, 7(3), 1396-1417.
- Gutierrez, E., et al. (2023). This compound's Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma. International Journal of Molecular Sciences, 24(17), 13247.
- Solvo Biotechnology. (n.d.). The role of ABC transporters in drug resistance, metabolism and toxicity.
- Samara, A., et al. (2021, November 5). Using the Iron Chelator this compound to Overcome Drug Resistance in Mantle Cell Lymphoma. Blood, 138(Supplement 1), 3328.
- Kim, J. L., et al. (2011, April 15). Abstract 2132: Deferoxamine and this compound enhance anticancer effects of apoptosis in gastric cancer cells. Cancer Research, 71(8 Supplement), 2132.
- Wang, X. J., et al. (2008). Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2. Carcinogenesis, 29(6), 1235-1243.
- Oliva, E. N., et al. (2021, October 5). From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers in Oncology, 11, 742583.
- Creative Med-Hygiene. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- Chen, Y. T., et al. (2024, March 29). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants (Basel), 13(4), 424.
- ResearchGate. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- Chen, Y. T., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants, 13(4), 424.
- ResearchGate. (2020, October 16). How do I find the IC50 and best drug treatment time for anticancer drug?
- He, F., et al. (2020). Nrf2 Signaling Pathway in Chemoprotection and Doxorubicin Resistance: Potential Application in Drug Discovery. Molecules, 25(24), 5844.
- Sarkadi, B., et al. (2004, January 1). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. Current Protein & Peptide Science, 5(4), 257-273.
- Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. Haematologica, 95(8), 1308-1316.
- Tsuruo, T., et al. (1989). Characterization of a K562 Multidrug-resistant Cell Line. Cancer Research, 49(19), 5342-5347.
- ResearchGate. (2025, August 6). The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity.
- Syu, J. P., et al. (2016, March 22). Nrf2 is the key to chemotherapy resistance in MCF7 breast cancer cells under hypoxia. Oncotarget, 7(12), 14659-14672.
- VJHemOnc. (2025, October 8). The importance of chelation therapy in thalassemia and iron chelators available for patients.
- Agrawal, P., et al. (2024, January 20). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv.
- Wu, C., et al. (2021). Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Frontiers in Pharmacology, 12, 648396.
- Chen, X., et al. (2021). Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach. Frontiers in Cell and Developmental Biology, 9, 658558.
- Kung, H. N., & Chi, J. T. (2016). Nrf2 Contributes to the Poor Prognosis and Chemoresistance. Journal of Cancer Science and Clinical Research, 1(1).
- Mori, S., et al. (2019, August 13). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 18(4), 2917-2924.
- ResearchGate. (2024, March 16). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis.
- Habeshian, K. A., & Taher, A. T. (2011). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 7, 33-43.
Sources
- 1. Frontiers | From Biology to Clinical Practice: Iron Chelation Therapy With this compound [frontiersin.org]
- 2. This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 22. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting Nrf2 Signaling to Combat Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2 enhances resistance of cancer cells to chemotherapeutic drugs, the dark side of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. scispace.com [scispace.com]
- 26. mdpi.com [mdpi.com]
- 27. oncotarget.com [oncotarget.com]
- 28. This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Ferroptosis and Its Multifaceted Role in Cancer: Mechanisms and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Robust Quantification of Deferasirox in Human Plasma
Abstract
This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of Deferasirox in human plasma. This compound is a once-daily oral iron chelator crucial for managing chronic iron overload in patients with conditions such as thalassemia and sickle cell disease.[1][2] Therapeutic drug monitoring (TDM) of this compound is essential to optimize dosing, ensure efficacy, and minimize toxicity, which can include renal and hepatic complications.[2][3][4] This protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard for reliable quantification. The method is designed for high-throughput analysis in clinical research and drug development settings, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies.[5][6][7]
Introduction: The Clinical Imperative for this compound Monitoring
This compound is a critical therapeutic agent for patients suffering from chronic iron overload, a common consequence of regular blood transfusions.[1][8] By effectively binding to and facilitating the excretion of excess iron, this compound prevents iron-induced organ damage. The pharmacokinetic profile of this compound exhibits significant interindividual variability, making fixed-dosing strategies suboptimal for many patients.[9][10] Factors such as patient age, co-morbidities, and potential drug-drug interactions can influence drug exposure and response.[8][11]
Therefore, TDM is a valuable tool for personalizing this compound therapy. A robust and reliable bioanalytical method is the cornerstone of effective TDM, enabling clinicians to adjust dosages to maintain plasma concentrations within the therapeutic window, thereby maximizing efficacy while mitigating the risk of adverse effects.[4][9] This LC-MS/MS method provides the sensitivity, specificity, and throughput required for routine clinical monitoring and pharmacokinetic studies.
Method Rationale and Experimental Design
The selection of each component of this analytical method is based on established principles of bioanalytical chemistry to ensure accuracy, precision, and robustness.
-
Sample Preparation: Protein precipitation with acetonitrile was chosen for its simplicity, speed, and efficiency in removing the majority of plasma proteins, which can interfere with the analysis and damage the analytical column.[9][12][13] This technique is well-suited for high-throughput environments.
-
Internal Standard (IS): this compound-d4, a stable isotope-labeled analogue of the analyte, is the ideal internal standard. It co-elutes with this compound and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. This ensures the highest degree of accuracy in quantification.
-
Chromatography: Reversed-phase chromatography using a C18 column provides excellent retention and separation of this compound from endogenous plasma components.[9][14] The use of a gradient elution with an acidic mobile phase ensures sharp peak shapes and optimal ionization efficiency in the mass spectrometer.
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.[9][13] By monitoring specific precursor-to-product ion transitions for both this compound and its internal standard, interference from other compounds is minimized, allowing for unambiguous quantification even at low concentrations.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | Reference Standard (≥98%) | Sigma-Aldrich |
| This compound-d4 | Internal Standard (≥98%) | Alsachim |
| Acetonitrile | LC-MS Grade | Fisher Scientific |
| Methanol | LC-MS Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Thermo Scientific |
| Water | Type I, Ultrapure | Millipore Milli-Q |
| Human Plasma (K2EDTA) | Pooled, Drug-Free | BioIVT |
Step-by-Step Experimental Protocols
Preparation of Stock and Working Solutions
-
This compound Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
This compound-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound-d4 and dissolve in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation Protocol
The following diagram illustrates the protein precipitation workflow:
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. thalassemia.org [thalassemia.org]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elearning.unite.it [elearning.unite.it]
- 8. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A method to measure this compound in plasma using HPLC coupled with MS/MS detection and its potential application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Pharmacological and clinical evaluation of this compound formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Method for Determining this compound in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 13. researchgate.net [researchgate.net]
- 14. ijpbs.net [ijpbs.net]
Application Notes and Protocols for Assessing Deferasirox-Induced Nephrotoxicity
Introduction: Unraveling the Complexity of Deferasirox Nephrotoxicity
This compound is an essential oral iron chelator for managing chronic iron overload, a common consequence of regular blood transfusions in patients with conditions like thalassemia major.[1][2] However, its clinical utility is often shadowed by its most significant adverse effect: nephrotoxicity.[3][4] This renal toxicity can manifest as a spectrum of dysfunction, from a subtle, non-progressive decrease in glomerular filtration rate (GFR) to more severe proximal tubular damage, and in some cases, acute kidney injury.[2][3] The proximal tubule appears to be the primary target of this compound's toxic effects.[5] While the precise molecular mechanisms are still under active investigation, a growing body of evidence points towards a multifactorial process involving intracellular iron depletion, mitochondrial dysfunction, and oxidative stress, ultimately leading to apoptosis and necrosis of renal tubular cells.[6][7][8]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive experimental framework to assess this compound-induced nephrotoxicity. The protocols detailed herein are designed to be robust and self-validating, enabling a thorough investigation from in vitro cellular models to in vivo preclinical studies. By understanding the causality behind each experimental choice, researchers can generate reliable and translatable data to de-risk novel compounds and develop safer therapeutic strategies.
The Mechanistic Underpinnings of this compound-Induced Renal Injury
The prevailing hypothesis for this compound-induced nephrotoxicity centers on its primary pharmacological action: potent intracellular iron chelation. While beneficial for systemic iron overload, excessive iron removal within the iron-dependent proximal tubular cells can trigger a cascade of detrimental events.[5] Mitochondria, being rich in iron-sulfur cluster proteins and central to cellular energy metabolism, are particularly vulnerable.[6] this compound has been shown to induce mitochondrial swelling, decrease cellular ATP content, and disrupt the mitochondrial membrane potential.[5][6] This mitochondrial stress is a critical event that can initiate programmed cell death.
A key pathway implicated in this process is the modulation of the Bcl-2 family of proteins, which are crucial regulators of apoptosis. Studies have demonstrated that this compound can downregulate the anti-apoptotic protein Bcl-xL while the levels of the pro-apoptotic protein Bax remain unchanged, leading to a decreased Bcl-xL/Bax ratio.[6][8] This shift in balance favors the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[6][9] The entire process is further exacerbated by the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Caption: Multi-phase experimental workflow for assessing this compound nephrotoxicity.
Part 1: In Vitro Assessment of this compound Toxicity in Proximal Tubule Cells
The human kidney proximal tubule epithelial cell line, HK-2 (ATCC® CRL-2190™), is a widely accepted and appropriate model for in vitro nephrotoxicity studies due to its human origin and retention of key proximal tubular characteristics. [10][11]
Protocol 1.1: HK-2 Cell Culture and Maintenance
-
Culture Medium: Keratinocyte-Serum Free Medium (K-SFM) supplemented with 5 ng/mL human recombinant epidermal growth factor (EGF) and 0.05 mg/mL bovine pituitary extract.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculturing: Subculture cells when they reach approximately 80% confluence. [10]Do not allow the cells to become fully confluent.
-
Rinse the cell layer with D-PBS.
-
Add 0.05% Trypsin-EDTA solution and incubate for 5-15 minutes at 37°C until cells detach.
-
Neutralize trypsin with culture medium, centrifuge at ~280 x g for 10 minutes, and resuspend the cell pellet in fresh medium.
-
Seed new culture vessels at an appropriate density.
-
Protocol 1.2: Cytotoxicity and Dose-Response Assessment
-
Cell Seeding: Seed HK-2 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 48 hours until they reach about 70% confluency. [12]2. This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it in culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Treat the cells for 24 to 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) to determine the cytotoxic potential of this compound. For subsequent mechanistic and biomarker assays, use sub-lethal concentrations (e.g., below the IC50) to induce cellular injury without causing widespread cell death. [13]
Protocol 1.3: Assessment of Mitochondrial Dysfunction
Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a fluorescent method to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as green fluorescent monomers. [14][15]
-
Cell Treatment: Seed and treat HK-2 cells with this compound in a 96-well black plate as described in Protocol 1.2. Include a positive control group treated with a mitochondrial membrane potential disruptor like CCCP (5-50 µM for 15-30 minutes). [14]2. JC-1 Staining:
-
Prepare a 1-10 µM JC-1 working solution in pre-warmed culture medium. [16] * Remove the treatment medium and add 100 µL of the JC-1 working solution to each well.
-
Incubate at 37°C for 15-30 minutes, protected from light. [17]3. Fluorescence Measurement:
-
Remove the staining solution and wash the cells with assay buffer.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
Red fluorescence (J-aggregates): Excitation ~535-540 nm, Emission ~590-595 nm. [14][16] * Green fluorescence (monomers): Excitation ~485 nm, Emission ~535 nm. [14][16]4. Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Protocol 1.4: Measurement of Intracellular Reactive Oxygen Species (ROS)
DCFH-DA Assay
DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF. [18][19]
-
Cell Treatment: Seed and treat HK-2 cells with this compound in a 96-well black plate. Include a positive control group treated with an ROS inducer like H₂O₂ (100 µM). [18]2. DCFH-DA Staining:
-
Prepare a 10 µM DCFH-DA working solution in pre-warmed, serum-free medium immediately before use. [20][21] * Remove the treatment medium, wash the cells once with serum-free medium.
-
Add 100 µL of the DCFH-DA working solution to each well and incubate at 37°C for 30 minutes. [20]3. Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader at an excitation of ~485 nm and an emission of ~535 nm. [18]4. Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.
-
Protocol 1.5: Detection of Apoptosis
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Cell Preparation: Culture and treat HK-2 cells on coverslips or in chamber slides.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes on ice.
-
-
TUNEL Reaction:
-
Follow the instructions of a commercially available TUNEL assay kit. Generally, this involves incubating the cells with a reaction mixture containing TdT enzyme and labeled dUTPs for 60 minutes at 37°C in a humidified chamber.
-
-
Visualization:
-
Visualize the labeled cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence.
-
Counterstain with a nuclear dye like DAPI to visualize all cell nuclei.
-
-
Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells in several random fields.
Western Blot for Bcl-2 Family Proteins
-
Protein Extraction: Treat HK-2 cells with this compound for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against Bcl-xL and Bax, followed by HRP-conjugated secondary antibodies. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and calculate the Bcl-xL/Bax ratio. [6]
Part 2: In Vivo Assessment of this compound Nephrotoxicity
The Wistar rat is a commonly used and appropriate model for studying drug-induced nephrotoxicity. [9][15][17]
Protocol 2.1: Animal Model and this compound Administration
-
Animals: Use male Wistar rats (8-10 weeks old, 200-250g).
-
Acclimatization: Acclimatize the animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water. [17]3. Experimental Groups:
-
Group 1: Control (vehicle, e.g., saline, administered intraperitoneally).
-
Group 2: this compound-treated (e.g., 75 mg/kg/day, administered intraperitoneally).
-
-
This compound Preparation and Administration: Prepare a fresh suspension of this compound in the vehicle daily. Administer the designated dose via intraperitoneal injection once daily for a period of 7 to 14 days. [9]5. Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall activity.
Protocol 2.2: Sample Collection
-
Urine Collection: House the rats in metabolic cages for 24-hour urine collection at baseline (before treatment) and at specified time points during the treatment period (e.g., day 3, 7, 14). Measure the urine volume and store aliquots at -80°C for biomarker analysis.
-
Blood Collection: Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study. At the termination of the experiment, collect a terminal blood sample via cardiac puncture under anesthesia. Separate the serum and store it at -80°C.
-
Kidney Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse the kidneys with cold PBS. Excise the kidneys, weigh them, and process them for histopathology and other analyses.
-
For histopathology, fix one kidney in 10% neutral buffered formalin.
-
For molecular and biochemical analyses, snap-freeze the other kidney in liquid nitrogen and store it at -80°C.
-
Part 3: Endpoint Analysis and Data Interpretation
Protocol 3.1: Biomarker Analysis
Measure a panel of traditional and novel biomarkers in the collected serum and urine samples using commercially available ELISA kits or automated clinical chemistry analyzers.
| Biomarker | Sample Type | Rationale |
| Serum Creatinine (sCr) | Serum | A traditional marker of glomerular filtration rate; an increase indicates reduced kidney function. [7][20] |
| Blood Urea Nitrogen (BUN) | Serum | Another traditional marker of kidney function; an increase suggests impaired renal clearance. [7][18] |
| Kidney Injury Molecule-1 (KIM-1) | Urine | A sensitive and specific biomarker for proximal tubule injury; its expression is upregulated upon cell damage. [7] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine | An early and sensitive biomarker of acute kidney injury, particularly tubular stress. [7] |
| Interleukin-18 (IL-18) | Urine | A pro-inflammatory cytokine that is elevated in response to proximal tubular cell injury. [7] |
| Clusterin | Urine | A protein involved in cell death and tissue remodeling, upregulated in response to renal injury. |
| Cystatin C | Serum/Urine | A marker of glomerular filtration that can also reflect tubular damage. |
Table 1: Key Biomarkers for Assessing this compound-Induced Nephrotoxicity
Expected Changes in Biomarker Levels:
| Biomarker | In Vitro (HK-2 cells) | In Vivo (Wistar Rats) |
| KIM-1 | Significant increase in culture medium and cell lysates. [13] | Significant increase in urine. [7] |
| NGAL | Increase in culture medium and cell lysates. [13] | Significant increase in urine. [7] |
| Clusterin | Increase in culture medium. | Data less established for this compound. |
| Serum Creatinine | N/A | Significant increase. |
| BUN | N/A | Significant increase. [7] |
Table 2: Anticipated Biomarker Responses to this compound Treatment
Protocol 3.2: Histopathological Examination
-
Tissue Processing: Process the formalin-fixed kidney tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Mayer's Hematoxylin for 3-5 minutes.
-
Rinse and "blue" the nuclei in running tap water.
-
Counterstain with Eosin Y solution for 30 seconds to 2 minutes.
-
Dehydrate, clear, and mount the sections.
-
Expected Findings: Look for signs of tubular injury such as epithelial cell vacuolization, necrosis, apoptosis, sloughing of cells into the tubular lumen, and interstitial inflammation.
-
-
Periodic Acid-Schiff (PAS) Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Oxidize with 0.5% periodic acid for 5-10 minutes. [6][13] * Rinse and treat with Schiff's reagent for 15-20 minutes. [7][8] * Wash in running water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
-
Expected Findings: PAS staining is excellent for visualizing the basement membranes of the glomeruli and tubules. Look for thickening or disruption of the tubular basement membrane.
-
Conclusion: A Pathway to Safer Iron Chelation Therapy
The experimental protocols outlined in this guide provide a comprehensive framework for the preclinical assessment of this compound-induced nephrotoxicity. By integrating in vitro mechanistic studies with in vivo functional and histopathological endpoints, researchers can gain a deeper understanding of the pathways leading to renal injury. This knowledge is not only crucial for monitoring the safety of this compound in clinical practice but also for guiding the development of new, less toxic iron chelators. A thorough and mechanistically informed approach to nephrotoxicity testing is paramount to ensuring patient safety and advancing the treatment of iron overload disorders.
References
- Martin-Sanchez, D., Gallegos-Villalobos, A., Fontecha-Barriuso, M., et al. (2017). This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells. Scientific Reports, 7, 41510. [Link]
- Rahnama, S., et al. (2019). Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study.
- Zhang, X., et al. (2014). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells. Toxicology in Vitro, 28(1), 194-201. [Link]
- Martin-Sanchez, D., et al. (2017). This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells. Scientific Reports. [Link]
- Riveiro, M. E., et al. (2011). Effects of this compound on renal function and renal epithelial cell death. Toxicology Letters, 203(2), 154-161. [Link]
- Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (n.d.). BenchSci. [Link]
- An, G., et al. (2015). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research, 4(6), 1458-1466. [Link]
- Karimi, P., et al. (2021).
- Díaz-García, J. D., et al. (2014). This compound nephrotoxicity—the knowns and unknowns. Nature Reviews Nephrology, 10(10), 574-586. [Link]
- Zhang, X., et al. (2014). Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells.
- Poltorak, A., & Kiss, T. (2021). TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation. International Journal of Molecular Sciences, 22(1), 433. [Link]
- Scoglio, M., et al. (2021). Kidney Tubular Damage Secondary to this compound: Systematic Literature Review. Children, 8(12), 1104. [Link]
- An, G., et al. (2015). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. Toxicology Research. [Link]
- U.S. Food and Drug Administration. (2018).
- Scoglio, M., et al. (2021). Kidney Tubular Damage Secondary to this compound: Systematic Literature Review.
- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
- Altun, I., et al. (2023). Development rat models of nephrotoxicity: A pre-clinical test model to discover nephroprotective agents.
- Cardozo, L. F. M., et al. (2013). Serum ( A ) creatinine and ( B ) BUN levels in 5/6 NX rats fed with a...
- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]
- Luo, Q. H., et al. (2014). KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats. Journal of Molecular Histology, 45(6), 633-642. [Link]
- Park, S. J., et al. (2016). Diallyl disulfide attenuates acetaminophen-induced renal injury in rats. Korean Journal of Physiology & Pharmacology, 20(6), 623-630. [Link]
- An, G., et al. (2015). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity.
- Drel, V. R., et al. (2024). The Value of Urinary NGAL, KIM-1, and IL-18 Measurements in the Early Detection of Kidney Injury in Oncologic Patients Treated with Cisplatin-Based Chemotherapy. Cancers, 16(2), 365. [Link]
- Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2022, February 19). YouTube. [Link]
- Martin-Sanchez, D., et al. (2017).
- ROS Detection in Adherent Cells via DCFH DA Staining. (2023, July 27). YouTube. [Link]
- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine, 52(1), 1-6. [Link]
- PAS Staining of Fresh Frozen or Paraffin Embedded Human Kidney Tissue. (2019, August 30). Protocols.io. [Link]
- IHC WORLD. (2024, January 26). Renal Alcian Blue/PAS Staining Protocol. [Link]
- Díaz-García, J. D., et al. (2014). This compound nephrotoxicity—the knowns and unknowns.
- Rahnama, S., et al. (2019). Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study.
- Riveiro, M. E., et al. (2011).
- Díaz-García, J. D., et al. (2014). This compound nephrotoxicity - The knowns and unknowns.
- Wu, Y., et al. (2009). Multiplexed assay panel of cytotoxicity in HK-2 cells for detection of renal proximal tubule injury potential of compounds. Toxicology in Vitro, 23(6), 1170-1179. [Link]
- Asadi, S., et al. (2020).
Sources
- 1. Kidney Tubular Damage Secondary to this compound: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on renal function and renal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of biomarkers for in vitro prediction of drug-induced nephrotoxicity: comparison of HK-2, immortalized human proximal tubule epithelial, and primary cultures of human proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the utility of novel non-invasive urinary and serum biomarkers of blunt kidney injury in a rat model: NGAL, KIM-1, and IL-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dosimetry considerations in the enhanced sensitivity of male Wistar rats to chronic ethylene glycol-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cyprusjmedsci.com [cyprusjmedsci.com]
- 13. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells | CoLab [colab.ws]
- 18. KoreaMed Synapse [synapse.koreamed.org]
- 19. KIM-1 and NGAL as biomarkers of nephrotoxicity induced by gentamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biochemical effects of this compound and this compound-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Comprehensive Monitoring of Liver Function in Animals Treated with Deferasirox
For: Researchers, scientists, and drug development professionals
Introduction
Deferasirox (DFX) is an orally active, high-affinity iron chelator used in the management of chronic iron overload resulting from blood transfusions in conditions such as thalassemia and other chronic anemias.[1][2] By binding to ferric iron (Fe3+), this compound facilitates its excretion, primarily through the feces, thereby mitigating the toxic effects of iron accumulation in vital organs, including the liver.[1] However, this compound therapy itself is not without risks, and hepatotoxicity is a significant concern.[3] Elevations in serum aminotransferases are a noted side effect, and in some cases, severe and even fatal liver injury has been reported.[3] The precise mechanisms of this compound-induced liver injury are not fully elucidated but are thought to involve direct toxicity and potentially mitochondrial dysfunction.[4][5]
Given the potential for hepatotoxicity, rigorous monitoring of liver function is imperative in preclinical animal studies involving this compound. This guide provides a comprehensive framework and detailed protocols for a multi-faceted approach to liver function monitoring, encompassing traditional biochemical assays, assessment of oxidative stress, and thorough histopathological evaluation. Furthermore, we will touch upon emerging biomarker strategies that may offer more sensitive and specific insights into this compound-induced liver injury.
Preclinical Monitoring Strategy: A Multi-Parametric Approach
A robust preclinical monitoring strategy for this compound-induced hepatotoxicity should be longitudinal, beginning with baseline assessments prior to drug administration and continuing throughout the study. This allows each animal to serve as its own control and enables the early detection of adverse effects.
Experimental Workflow Overview
The following diagram outlines a typical experimental workflow for monitoring liver function in animal models treated with this compound.
Caption: Experimental workflow for monitoring liver function in this compound studies.
Key Monitoring Parameters
The following table summarizes the key parameters to be monitored, the rationale for their inclusion, and the recommended frequency of assessment.
| Parameter Category | Specific Tests | Rationale | Recommended Frequency |
| Standard Liver Function Tests (LFTs) | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) | Sensitive indicators of hepatocellular injury.[6] | Baseline, weekly for the first month, then bi-weekly or monthly. |
| Alkaline Phosphatase (ALP), Total Bilirubin (TBIL) | Indicators of cholestatic injury and overall liver function. | Baseline, monthly, and at study termination. | |
| Hepatic Iron Status | Liver Iron Concentration (LIC) | To assess the efficacy of this compound and correlate with potential toxicity. | At study termination. |
| Perls' Prussian Blue Staining | Histochemical visualization of iron deposits in liver tissue.[7] | At study termination. | |
| Oxidative Stress Markers | Malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative damage. | At study termination (on liver tissue). |
| Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx) | Key antioxidant enzymes; their activity can indicate the cellular response to oxidative stress. | At study termination (on liver tissue). | |
| Histopathology | Hematoxylin and Eosin (H&E) Staining | To assess overall liver morphology, inflammation, and necrosis.[8] | At study termination. |
| Masson's Trichrome Staining | To detect and quantify fibrosis.[9] | At study termination. |
Detailed Protocols
Sample Collection and Preparation
Proper sample collection and handling are critical for obtaining reliable data.
1.1. Blood Collection from Rodents
For interim survival bleeding in mice and rats, methods such as saphenous vein or tail vein puncture are recommended.[10][11] Terminal blood collection is typically performed via cardiac puncture under deep anesthesia.[11]
Protocol for Serum Separation:
-
Collect whole blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (serum) and transfer to a clean, labeled microcentrifuge tube.
-
Store serum samples at -80°C until analysis.
Causality Note: Allowing adequate time for clotting and proper centrifugation are crucial to prevent hemolysis, which can artificially elevate ALT and AST levels.[5]
1.2. Liver Tissue Collection and Homogenization
-
At the study endpoint, euthanize the animal according to approved protocols.
-
Perform a laparotomy and perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood.
-
Excise the liver, blot it dry, and record the wet weight.
-
For histopathology, fix a portion of the liver in 10% neutral buffered formalin.
-
For biochemical assays and iron quantification, snap-freeze a separate portion in liquid nitrogen and store at -80°C.
-
To prepare a liver homogenate, weigh a frozen tissue sample and homogenize it in 9 volumes of ice-cold homogenization buffer (e.g., PBS with protease inhibitors) using a Dounce or mechanical homogenizer.[12]
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for subsequent assays.
Biochemical Assays for Liver Function
2.1. Serum ALT and AST Activity
These assays are based on the enzymatic conversion of substrates, and the rate of product formation is proportional to the enzyme activity. Commercial kits are widely available and should be used according to the manufacturer's instructions.
General Principle (Colorimetric Assay): [13]
-
ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, forming pyruvate and glutamate.
-
The pyruvate generated is then used in a subsequent reaction that produces a colored product.
-
The rate of color formation, measured spectrophotometrically, is directly proportional to the ALT activity.
-
A similar principle applies to AST, where aspartate is the amino donor and oxaloacetate is the initial product.
Example Protocol Outline (using a 96-well plate format): [13]
-
Prepare a standard curve using the provided pyruvate or other relevant standard.
-
Add 5-10 µL of serum samples and standards to separate wells of a 96-well plate.
-
Prepare the reaction mixture containing the appropriate substrates and enzymes as per the kit protocol.
-
Add the reaction mixture to each well to initiate the reaction.
-
Incubate the plate at 37°C.
-
Read the absorbance at the specified wavelength at multiple time points to determine the reaction kinetics.
-
Calculate the ALT/AST activity based on the standard curve.
Assessment of Oxidative Stress
Oxidative stress is a potential mechanism of this compound-induced hepatotoxicity.[14] Measuring markers of oxidative damage and antioxidant enzyme activity in liver tissue can provide valuable mechanistic insights.
3.1. Malondialdehyde (MDA) Assay
MDA is a product of lipid peroxidation and is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.[2]
Protocol Outline: [2]
-
Add liver homogenate supernatant to a reaction tube.
-
Add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubate the mixture at 95°C for 60 minutes to allow for the formation of the MDA-TBA adduct.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Quantify the MDA concentration using a standard curve prepared with an MDA standard (e.g., 1,1,3,3-tetraethoxypropane).
3.2. Superoxide Dismutase (SOD) Activity Assay
This assay typically utilizes a system that generates superoxide radicals, and the ability of the sample to inhibit the detection of these radicals is proportional to the SOD activity.[4][12]
Protocol Outline (Xanthine Oxidase Method): [12]
-
Add liver homogenate supernatant, a detection reagent that reacts with superoxide (e.g., WST-1), and xanthine to a 96-well plate.
-
Initiate the reaction by adding xanthine oxidase, which generates superoxide radicals.
-
The superoxide radicals react with the detection reagent to produce a colored product.
-
SOD in the sample will compete for the superoxide radicals, thus inhibiting color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition and determine SOD activity relative to a known standard.
3.3. Glutathione Peroxidase (GPx) Activity Assay
This assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione (GSSG) by glutathione reductase.[15]
Protocol Outline: [15]
-
To a 96-well plate, add liver homogenate supernatant, glutathione, glutathione reductase, and NADPH.
-
Initiate the reaction by adding a peroxide substrate (e.g., cumene hydroperoxide).
-
GPx in the sample will reduce the peroxide, converting reduced glutathione (GSH) to GSSG.
-
Glutathione reductase then reduces the GSSG back to GSH, consuming NADPH in the process.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
The rate of decrease in absorbance is proportional to the GPx activity.
Histopathological Evaluation
Histopathology provides a qualitative and semi-quantitative assessment of liver injury, offering crucial context to the biochemical data.
4.1. Hematoxylin and Eosin (H&E) Staining
H&E staining is the cornerstone of histopathological evaluation, allowing for the assessment of overall liver architecture, hepatocellular necrosis, apoptosis, inflammation, and steatosis.
Protocol Outline:
-
Process formalin-fixed liver tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut 4-5 µm sections and mount them on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin to stain cell nuclei blue/purple.
-
Differentiate in acid alcohol and "blue" in a weak alkaline solution.
-
Counterstain with eosin to stain cytoplasm and extracellular matrix pink/red.
-
Dehydrate, clear, and coverslip.
Interpretation: A trained pathologist should evaluate the slides for signs of drug-induced liver injury, such as centrilobular necrosis, inflammatory cell infiltration, and hepatocyte ballooning.
4.2. Perls' Prussian Blue Staining for Iron
This histochemical reaction is used to detect ferric iron in tissues.[7][14]
Protocol Outline:
-
Deparaffinize and rehydrate paraffin-embedded liver sections.
-
Incubate sections in a freshly prepared solution of potassium ferrocyanide and hydrochloric acid. This allows the ferric ions in the tissue to react with ferrocyanide.
-
The reaction forms an insoluble blue pigment called Prussian blue at the sites of iron deposition.
-
Rinse the slides thoroughly.
-
Counterstain with a red stain, such as Nuclear Fast Red, to provide contrast.
-
Dehydrate, clear, and coverslip.
Interpretation: The intensity and distribution of the blue staining indicate the amount and location of non-heme iron stores in hepatocytes and Kupffer cells.
4.3. Masson's Trichrome Staining for Fibrosis
This stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing the degree of fibrosis.[9]
Protocol Outline:
-
Deparaffinize and rehydrate liver sections.
-
Mordant the sections in Bouin's solution to improve staining quality.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin to stain cytoplasm red.
-
Treat with phosphomolybdic/phosphotungstic acid to decolorize the collagen fibers.
-
Stain with aniline blue, which will stain the collagen fibers blue.
-
Differentiate in a weak acid solution, then dehydrate, clear, and coverslip.
Interpretation: The extent of blue staining indicates the degree of collagen deposition and fibrosis, which can be scored using a semi-quantitative system.
Liver Iron Concentration (LIC) Quantification
The "gold standard" for quantifying tissue iron is atomic absorption spectrometry (AAS).
Protocol Outline:
-
Obtain a precise dry weight of a liver tissue sample.
-
Digest the tissue sample in a strong acid (e.g., nitric acid) at an elevated temperature.
-
Dilute the digested sample to a known volume with deionized water.
-
Analyze the iron concentration in the diluted sample using an atomic absorption spectrophotometer.
-
Prepare a standard curve using certified iron standards.
-
Calculate the LIC, typically expressed as micrograms or milligrams of iron per gram of dry liver weight.
Data Interpretation and Emerging Biomarkers
Interpreting the Data
The collected data should be interpreted in an integrated manner. For example, elevated serum ALT and AST levels, coupled with histopathological evidence of hepatocellular necrosis and increased oxidative stress markers, would provide strong evidence of this compound-induced liver injury.
Caption: Potential mechanism of this compound-induced hepatotoxicity and corresponding markers.
Emerging Biomarkers
While traditional biomarkers are robust, research into more specific and sensitive markers of drug-induced liver injury is ongoing. Proteomics-based approaches are identifying novel protein candidates that may be released from damaged hepatocytes.
-
Mitochondrial Proteins: Given that mitochondrial dysfunction may be a mechanism of this compound toxicity, monitoring for the release of mitochondrial proteins into the serum could be a more specific indicator of this type of injury.[5]
-
Oxidative Stress-Related Proteins: The Nrf2/Keap1 signaling pathway is a key regulator of the cellular antioxidant response. Investigating changes in the expression of Nrf2-regulated proteins in the liver or their potential leakage into the serum could provide early indications of an oxidative stress response to this compound.
-
Proteomic Profiling: Tandem mass tag (TMT)-based proteomics can be used to identify differentially expressed proteins in the livers of this compound-treated animals compared to controls. This can reveal novel candidate biomarkers and provide deeper insights into the mechanisms of toxicity. For instance, in iron-overload models, proteomics has identified changes in proteins related to autophagy and NAD(P)H quinone dehydrogenase 1 (NQO1).
Conclusion
Monitoring liver function in animals treated with this compound requires a comprehensive and multi-faceted approach. By combining standard biochemical liver function tests with assessments of oxidative stress, detailed histopathological evaluation, and quantification of liver iron, researchers can gain a thorough understanding of the potential hepatotoxic effects of this iron chelator. The detailed protocols provided in this guide offer a robust framework for conducting these assessments in a preclinical setting. As research advances, the integration of emerging biomarkers identified through proteomic and other omics technologies will further enhance the ability to detect and characterize drug-induced liver injury, ultimately contributing to the safer development of novel therapeutics.
References
- Gottwald, M., et al. (2020). The iron chelator this compound causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability.
- Santini, V., et al. (2020). This compound-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells. International Journal of Molecular Sciences, 21(20), 7674.
- Al-Absi, H. R., et al. (2016). Serum ferritin levels and irregular use of iron chelators predict liver iron load in patients with major beta thalassemia: a cross-sectional study. PubMed Central.
- Panieri, E., et al. (2020). The potential roles of Nrf2/Keap1 signaling in anticancer drug interactions. PubMed Central.
- Cui, Y., et al. (2021). Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases. PubMed Central.
- Li, Y., et al. (2023). Proteomics-Based Exploration of the Hepatoprotective Mechanism of α-Lipoic Acid in Rats with Iron Overload-Induced Liver Injury. MDPI.
- Vichinsky, E., et al. (2021).
- Potdar, A. A., et al. (2024). Mitochondrially targeted this compound kills cancer cells via simultaneous iron deprivation and ferroptosis induction. bioRxiv.
- Wang, Z., et al. (2022). The potential biomarkers for liver failure/injury in animal studies.
- Kumar, S., et al. (2026).
- Lv, H., et al. (2021).
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
- NIH Office of Animal Care and Use. (n.d.). Guidelines for Survival Blood Collection in Mice and Rats.
- Jaeschke, H., et al. (2019). NRF2 in Liver Toxicology. PubMed Central.
- Mobarra, N., et al. (2016). A Review on Iron Chelators in Treatment of Iron Overload Syndromes. PubMed Central.
- Driessen, M., et al. (2022). Identification of proteome markers for drug-induced liver injury in zebrafish embryos.
- Wortmann, A. C., et al. (2016).
- Ramasamy, I. (2008). Serum catalytic iron as a novel biomarker of vascular injury in acute coronary syndromes. European Heart Journal.
- Sotomayor, R., et al. (2020). Roles of Nrf2 in Liver Diseases: Molecular, Pharmacological, and Epigenetic Aspects. PubMed Central.
- Liu, Z., et al. (2022).
- Safitri, R., et al. (2021). Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus norvegicus) Model. ResearchersLinks.
- Creative Bioarray. (n.d.). Masson's Trichrome Staining Protocol.
- Nanjing Jiancheng Bioengineering Institute. (n.d.). Malondialdehyde (MDA) Assay Kit Instruction. Frontiers.
- Paglia, D. E., & Valentine, W. N. (1967). Studies on the quantitative and qualitative characterization of erythrocyte glutathione peroxidase. The Journal of laboratory and clinical medicine, 70(1), 158–169.
- Greaves, P. (2011). Histopathology of Preclinical Toxicity Studies (4th ed.). Elsevier.
- Weydert, C. J., & Cullen, J. J. (2010). Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue.
- Semeraro, M. D., et al. (2022). Serum ALT and AST levels in rats at the end of 12 week treatment.
- Cell Biolabs, Inc. (n.d.). Alanine Aminotransferase (ALT) Activity Assay Kit (Colorimetric). Cell Biolabs, Inc.
- Wikipedia. (n.d.). Perls Prussian blue. Wikipedia.
- El-Bialy, B. E., et al. (2019). Histopathological changes in mice livers induced by low doses of penicillin.
- Thermo Fisher Scientific. (n.d.). Rat Liver Preparation, Lung Perfusion, and Blood Collection. Thermo Fisher Scientific - US.
- Hrubá, E., et al. (2023).
- Vinken, M., et al. (2017). Screening for Drug-Induced Hepatotoxicity in Primary Mouse Hepatocytes Using Acetaminophen, Amiodarone, and Cyclosporin A as Model Compounds: An Omics-Guided Approach. NIH.
- Wood, J. C. (2015). Quantification of Liver Iron with MRI: State of the Art and Remaining Challenges. PubMed Central.
- Nulife. (n.d.). Introduction of SOD assay kit. Nulife.
- Fauziah, P. N., et al. (2018). Optimized steps in determination of malondialdehyde (MDA) standards on diagnostic of lipid peroxidation.
- Northwest Life Science Specialties. (n.d.). Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Northwest Life Science Specialties.
- University of Kentucky Research. (n.d.).
- Li, W., et al. (2017). Masson's trichrome staining in BSA-induced hepatic fibrosis in rats.
- Abcam. (n.d.). Glutathione Peroxidase Assay Kit Protocol. Abcam.
- Muhammad-Azam, F., et al. (2019). Histopathological changes in mice livers induced by low doses of penicillin.
- Sigma-Aldrich. (n.d.). Superoxide Dismutase (SOD) Activity Assay Kit. Sigma-Aldrich.
- Histoserv, Inc. (2024). Preclinical Histopathology: A Powerful Insight into Early Drug Development. Histoserv, Inc.
- Scribd. (n.d.). Prussian Blue Staining Protocol. Scribd.
- Pyles, L. A., et al. (1993).
- Siddiqi, M. A., et al. (2017).
- St. Pierre, T. G., et al. (2005). Noninvasive measurement and imaging of liver iron concentrations using proton magnetic resonance. Blood, 105(2), 855–861.
- Ibañez, C., et al. (2007). Perl's Prussian Blue staining for ferric iron.
- U.S. Geological Survey. (n.d.). Iron, atomic absorption spectrometric, direct. U.S. Geological Survey.
- Ozer, J., et al. (2010). Hepatotoxicity and ALT/AST Enzymes Activities Change in Therapeutic and Toxic Doses Consumption of Acetaminophen in Rats. International Journal of Pharmacology, 6(6), 844-849.
Sources
- 1. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on iron chelation therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effects of this compound in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging hepatotoxicity biomarkers and their potential to improve understanding and management of drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound-Dependent Iron Chelation Enhances Mitochondrial Dysfunction and Restores p53 Signaling by Stabilization of p53 Family Members in Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The potential roles of Nrf2/Keap1 signaling in anticancer drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Roles of the Keap1/Nrf2 pathway and mitophagy in liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]
Application Notes and Protocols: Deferasirox in Triple-Negative Breast Cancer Xenografts
Abstract
Triple-Negative Breast Cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and the absence of targeted therapies. Emerging evidence highlights the dysregulation of iron metabolism as a critical vulnerability in cancer cells, which exhibit an elevated demand for iron to sustain rapid proliferation.[1][2][3] This guide provides a comprehensive overview and detailed protocols for investigating the therapeutic potential of Deferasirox (DFX), an orally bioavailable iron chelator, in preclinical TNBC xenograft models. We will explore the mechanistic rationale, experimental design considerations, step-by-step protocols for in vivo studies, and methods for downstream analysis. The central hypothesis is that by depleting a crucial nutrient—iron—this compound can inhibit tumor growth, induce cell death, and potentially synergize with conventional chemotherapy to improve treatment outcomes for TNBC.[4]
Introduction: The Rationale for Targeting Iron in TNBC
Triple-Negative Breast Cancer, accounting for 15-20% of all breast cancers, is defined by the lack of expression of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This molecular profile renders it unresponsive to endocrine therapy and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality. The high rates of relapse and metastasis underscore the urgent need for novel therapeutic strategies.
A universal characteristic of neoplastic cells is their altered metabolism. One such alteration is an increased requirement for iron, an essential cofactor for enzymes involved in DNA synthesis and cellular respiration.[1][3] Ribonucleotide reductase (RR), the rate-limiting enzyme for the production of deoxyribonucleotides, is a critical iron-dependent protein. Cancer cells often upregulate the transferrin receptor (TfR1) to increase iron uptake and downregulate the iron exporter ferroportin (FPN) to retain intracellular iron, creating a state of "iron addiction." This dependency presents a unique therapeutic window.
This compound (DFX) is an FDA-approved, orally active, tridentate iron chelator used for the treatment of chronic iron overload.[5][6] Its ability to permeate cell membranes and sequester intracellular iron makes it an attractive candidate for anticancer therapy.[7] By inducing systemic and intracellular iron depletion, DFX can effectively "starve" cancer cells of this vital element, leading to the inhibition of critical cellular processes and ultimately, cell death.[4][8]
The Molecular Mechanism of this compound in TNBC
The antitumor activity of this compound stems from its ability to chelate intracellular iron, triggering a cascade of downstream effects that collectively impair cancer cell viability and proliferation.
-
Inhibition of Ribonucleotide Reductase (RR): The catalytic subunit of RR requires a tyrosyl radical that is stabilized by a di-iron center. Iron depletion by DFX inactivates RR, halting the synthesis of dNTPs necessary for DNA replication and repair. This leads to S-phase cell cycle arrest.[2][9][10]
-
Induction of Apoptosis and Autophagy: Iron deprivation induces cellular stress, leading to the activation of apoptotic pathways. This is often marked by an increase in cleaved caspase-3 and alterations in the expression of Bcl-2 family proteins.[4][5][9] Furthermore, DFX has been shown to induce autophagy in TNBC cells.[4]
-
Modulation of Oncogenic Signaling: DFX has been demonstrated to suppress key pro-survival signaling pathways that are often hyperactivated in TNBC. Studies show that the synergistic effect of DFX with doxorubicin involves the downregulation of the PI3K/AKT and NF-κB pathways.[4] Other work in different cancers has shown DFX can inhibit Wnt/β-catenin signaling.[11]
-
Suppression of Metastasis and Chemoresistance: Iron is implicated in the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[12][13] DFX can upregulate the expression of metastasis suppressor genes like N-myc downstream-regulated gene 1 (NDRG1) and downregulate markers of chemoresistance, such as the ABCB1 gene product P-glycoprotein.[7][9][10]
Signaling Pathway Diagram
Caption: this compound chelates intracellular iron, inhibiting multiple oncogenic pathways.
Application Notes: Xenograft Study Design
Rationale for Xenograft Models
Patient-derived xenografts (PDXs) and cell-line-derived xenografts (CDXs) are indispensable tools for evaluating anticancer agents in an in vivo setting that recapitulates aspects of human tumor biology. For TNBC, cell lines like MDA-MB-231 (mesenchymal, claudin-low) are commonly used for their aggressive and metastatic properties.
Key Experimental Design Considerations
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice) are required to prevent graft rejection. Female mice are typically used for breast cancer studies.
-
Cell Line/PDX Selection: Choose a well-characterized TNBC cell line or PDX model. Ensure cells are mycoplasma-free and authenticated.
-
This compound Formulation & Administration: DFX is poorly water-soluble. It should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80) for administration via oral gavage.[1][7] This mimics the clinical route of administration.
-
Dosing Regimen: Based on preclinical studies in other cancers, effective oral doses of DFX in mice range from 160-200 mg/kg, administered daily or 5 days a week.[1] Dose-finding studies may be necessary.
-
Combination Therapy: To assess synergy, DFX can be combined with standard-of-care chemotherapy for TNBC, such as doxorubicin or cisplatin.[4][8] The timing and sequence of drug administration are critical variables. DFX may be administered concurrently or as a neoadjuvant.
-
Monitoring & Endpoints:
-
Primary Endpoint: Tumor volume is the primary measure of efficacy.
-
Secondary Endpoints: Body weight (as a measure of toxicity), survival, and incidence of metastasis.
-
Pharmacodynamic Markers: Analysis of tumor tissue at the study's end to confirm the drug's mechanism of action (e.g., proliferation, apoptosis, and iron metabolism markers).
-
Experimental Workflow Diagram
Caption: Workflow for a TNBC xenograft study evaluating this compound.
Detailed Experimental Protocols
Protocol 1: Establishment of TNBC Xenografts
-
Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C, 5% CO₂.
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin. Wash twice with sterile, serum-free PBS. Resuspend the final cell pellet in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Implantation: Anesthetize a 6-8 week old female nude mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank.
-
Tumor Monitoring: Begin caliper measurements 7-10 days post-injection. Measure tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
Protocol 2: this compound Administration
-
DFX Preparation: this compound (analytical grade) can be purchased from commercial suppliers. Prepare a fresh suspension daily. For a 200 mg/kg dose in a 20g mouse (4 mg/mouse) to be delivered in 100 µL, prepare a 40 mg/mL suspension.
-
Vehicle: Use a vehicle of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Suspension: Weigh the required amount of DFX powder and add it to the vehicle. Vortex vigorously and sonicate briefly to ensure a homogenous suspension.
-
Administration: Administer 100 µL of the suspension to each mouse via oral gavage using a 20G ball-tipped feeding needle. The vehicle group receives the vehicle only. Administer once daily for the duration of the study.
Protocol 3: Evaluation of Antitumor Efficacy and Tissue Collection
-
Monitoring: Continue to measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint Criteria: Euthanize mice when tumors reach the predetermined endpoint (e.g., 1500 mm³), or if there is >20% body weight loss or other signs of distress, in accordance with IACUC guidelines.
-
Tissue Collection: At the endpoint, euthanize the mouse via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Blood Collection: Collect blood via cardiac puncture for serum analysis (e.g., to measure serum ferritin).[1]
-
Tumor Excision: Carefully excise the tumor. Weigh it and divide it into sections for different analyses:
-
One section snap-frozen in liquid nitrogen for Western blot/proteomics.
-
One section fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
One section embedded in OCT for immunofluorescence.
-
Data Interpretation and Expected Outcomes
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (DFX) | Chemotherapy | DFX + Chemo | Expected Outcome |
| Endpoint Tumor Volume (mm³) | ~1500 | ↓↓ | ↓ | ↓↓↓ | DFX significantly reduces tumor growth, with synergistic effects when combined with chemotherapy. |
| Tumor Growth Delay (Days) | Baseline | + | + | +++ | Treatment groups will show a significant delay in the time taken to reach the endpoint tumor volume. |
| Body Weight Change (%) | ± 5% | < -5% | < -10% | < -10% | Monitor for toxicity. DFX alone is generally well-tolerated, but combination may increase weight loss.[4] |
| Ki-67 Positive Nuclei (%) | High | ↓↓ | ↓ | ↓↓↓ | Reduced proliferation in treated tumors. |
| Cleaved Caspase-3 (%) | Low | ↑↑ | ↑ | ↑↑↑ | Increased apoptosis in treated tumors. |
| NDRG1 Expression (IHC) | Low | ↑↑↑ | ↑ | ↑↑↑ | Upregulation of the metastasis suppressor NDRG1. |
Arrow symbols (↑, ↓) indicate the anticipated direction and magnitude of change relative to the vehicle control.
Logical Relationship Diagram
Caption: Logical flow from this compound treatment to tumor growth inhibition.
Conclusion and Future Directions
The application of this compound in TNBC xenograft models provides a robust preclinical framework to evaluate the therapeutic potential of iron chelation. The protocols outlined here offer a standardized approach to assessing efficacy, toxicity, and mechanism of action. Expected results include significant tumor growth inhibition, driven by cell cycle arrest and apoptosis, and modulation of key oncogenic signaling pathways.
Future studies should aim to:
-
Investigate the long-term effects of DFX on metastasis using orthotopic or tail-vein injection models.
-
Explore the impact of DFX on the TNBC cancer stem cell (CSC) population, as iron metabolism is linked to stemness.[14]
-
Utilize PDX models to better predict clinical response across the diverse landscape of TNBC.
-
Assess the impact of DFX on the tumor microenvironment, including angiogenesis and immune cell infiltration.
By systematically targeting the iron dependency of TNBC, this compound, particularly in combination with existing chemotherapies, represents a promising and innovative therapeutic strategy that warrants further investigation.
References
- Abdel-Wahab, N. D., Kabil, M. F., et al. (2024). Potential anticancer effect of free and nanoformulated this compound for breast cancer treatment: in-vitro and in-vivo evaluation. Drug Development and Industrial Pharmacy, 50(3), 223-235. [Link]
- Yokokawa, T., Kanno, K., et al. (2016). This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo. BMC Cancer, 16, 683. [Link]
- Shinoda, S., Kaino, S., et al. (2018). This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo. Oncotarget, 9(52), 29971–29983. [Link]
- Tury, S., Giteau, A., et al. (2018). The iron chelator this compound synergises with chemotherapy to treat triple-negative breast cancers.
- Santana-Sánchez, B. G., Rodríguez-Meléndez, R., et al. (2024). This compound’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma. Biomedicines, 12(10), 2272. [Link]
- Fouani, L., Richardson, D. R., & Jansson, P. J. (2013). The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action. Molecular Pharmacology, 83(1), 179-190. [Link]
- Tury, S., Giteau, A., et al. (2018). The iron chelator this compound synergizes with chemotherapy to treat triple negative breast cancers.
- Amano, S., Kaino, S., et al. (2014). Effects of oral iron chelator this compound on human malignant lymphoma cells. Journal of Korean Medical Science, 29(1), 55–62. [Link]
- Szymańska, S., Wdowiak, P., & Luty-Błocho, M. (2023). The Impact of Iron Chelators on the Biology of Cancer Stem Cells. International Journal of Molecular Sciences, 24(13), 10582. [Link]
- ResearchGate. (n.d.).
- Forni, G. L., Pepe, A., et al. (2021). Pharmacological and clinical evaluation of this compound formulations for treatment tailoring. Scientific Reports, 11(1), 12567. [Link]
- Santana-Sánchez, B. G., Rodríguez-Meléndez, R., et al. (2024). This compound's Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma. PubMed. [Link]
- Ye, X., Tam, W. L., et al. (2015). Epithelial-Mesenchymal Transition and Breast Cancer.
- Muta, T., Harada, N., et al. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget, 7(39), 64060–64072. [Link]
- Famta, P., Shah, S., & Dey, B. (2024). Despicable role of epithelial–mesenchymal transition in breast cancer metastasis: Exhibiting de novo restorative regimens. MedNexus, 4, 100030. [Link]
- Lee, J. W., Lee, S., et al. (2012). Iron chelation treatment with this compound prior to high-dose chemotherapy and autologous stem cell transplantation may reduce the risk of hepatic veno-occlusive disease in children with high-risk solid tumors. Pediatric Blood & Cancer, 58(3), 441-447. [Link]
Sources
- 1. This compound, a novel oral iron chelator, shows antiproliferative activity against pancreatic cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an oral iron chelator, with gemcitabine synergistically inhibits pancreatic cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of oral iron chelator this compound on human malignant lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The iron chelator this compound synergises with chemotherapy to treat triple-negative breast cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anticancer effect of free and nanoformulated this compound for breast cancer treatment: in-vitro and in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological and clinical evaluation of this compound formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The iron chelator, this compound, as a novel strategy for cancer treatment: oral activity against human lung tumor xenografts and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound's Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mednexus.org [mednexus.org]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: In Vitro Mammalian Cell Micronucleus Test for Deferasirox
Document ID: AN-DFX-MNVIT-202601
Version: 1.0
Abstract
This document provides a comprehensive, technically detailed protocol for assessing the genotoxic potential of Deferasirox, an oral iron chelator, using the in vitro mammalian cell micronucleus (MNvit) test. The protocol is designed in accordance with the principles outlined in the OECD Test Guideline 487 for the Testing of Chemicals[1][2][3]. We delve into the scientific rationale behind key experimental steps, from cell line selection and dose-range finding to metabolic activation and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in regulatory toxicology and safety assessment.
Introduction and Scientific Rationale
The Role of the In Vitro Micronucleus Test in Drug Safety
Genotoxicity testing is a critical component of preclinical safety evaluation, designed to detect compounds that can induce genetic damage. The in vitro mammalian cell micronucleus (MNvit) test is a cornerstone of the standard test battery required by regulatory agencies such as the ICH[1]. It is a robust method for identifying substances that cause chromosomal damage. The assay detects micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of interphase cells[1][4]. These structures are formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that fail to incorporate into the daughter nuclei during mitosis[4][5]. Because the expression of this damage requires cell division, the assay provides a clear and biologically relevant endpoint for genotoxicity.[6][7][8]
This compound: An Iron Chelator with a Rationale for Genotoxicity Assessment
This compound is an orally active chelating agent used to manage chronic iron overload in patients undergoing long-term blood transfusions.[9][10] Its primary mechanism involves binding to ferric iron (Fe³⁺), facilitating its excretion from the body.[10] The metabolism of this compound occurs predominantly in the liver via glucuronidation, a process that can be simulated in vitro using a liver post-mitochondrial fraction (S9).[9][10]
The rationale for testing this compound stems from several factors:
-
Regulatory Requirement: As a pharmaceutical, its genotoxic potential must be thoroughly evaluated.
-
Chemical Class Precedent: Some chelating agents have shown toxic and mutagenic potential.[11]
-
Mechanism-Based Hypothesis: Iron is an essential cofactor for enzymes critical to DNA synthesis and repair, such as ribonucleotide reductase.[11] By chelating intracellular iron, this compound could potentially disrupt these pathways, indirectly leading to genetic instability. A study has previously reported that this compound increased micronucleus formation in cultured human peripheral lymphocytes, supporting this line of investigation.[11]
This protocol, therefore, aims to provide a definitive framework for evaluating this compound in a validated, regulatory-compliant MNvit assay.
Assay Principle and Workflow
The MNvit assay quantifies the frequency of micronuclei in cultured mammalian cells following exposure to a test article. To ensure that only cells that have undergone division are scored, the protocol employs the cytokinesis-block method. Cytochalasin B (CytB), an inhibitor of actin polymerization, is added to the culture after treatment. This prevents cytokinesis (cytoplasmic division) but allows nuclear division to proceed, resulting in the accumulation of binucleated (BN) cells.[6][7] Scoring micronuclei exclusively in these BN cells ensures that the damage observed was induced and expressed during or after the first post-treatment mitosis.
The overall experimental workflow is depicted below.
Caption: Experimental workflow for the in vitro micronucleus test.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Cell Lines | Human lymphoblastoid TK6 cells | ATCC CRL-8015. Maintained in exponential growth. |
| Chinese Hamster Ovary (CHO) cells | Alternative adherent cell line. | |
| Culture Media | RPMI-1640 Medium | With L-glutamine. |
| Fetal Bovine Serum (FBS) | Heat-inactivated, qualified for cell culture. | |
| Penicillin-Streptomycin | 100 U/mL penicillin, 100 µg/mL streptomycin. | |
| Test Articles | This compound | Purity >98%. |
| Vehicle Control (Solvent) | Dimethyl sulfoxide (DMSO), cell culture grade. | |
| Positive Control (-S9) | Mitomycin C (MMC) | |
| Positive Control (+S9) | Cyclophosphamide (CPA) | |
| Reagents | Cytochalasin B (CytB) | Stock solution in DMSO (e.g., 3 mg/mL). |
| S9 Fraction | Aroclor 1254 or Phenobarbital/β-naphthoflavone induced rat liver S9.[12][13] | |
| S9 Cofactor System | NADP, Glucose-6-Phosphate (G6P), MgCl₂, KCl. | |
| Hypotonic Solution | 0.075 M Potassium Chloride (KCl). | |
| Fixative | Methanol:Glacial Acetic Acid (3:1, v/v). Freshly prepared. | |
| Stains | Acridine Orange or Giemsa Stain |
Detailed Experimental Protocol
Cell Culture and Maintenance
Maintain TK6 cells in suspension culture using RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.[4] Ensure cells are in the exponential growth phase with high viability (>95%) before use.
Preliminary Cytotoxicity Assay (Dose-Range Finding)
The objective is to identify the appropriate concentration range of this compound for the main assay. The highest concentration should ideally induce approximately 55% ± 5% cytotoxicity.[7] Cytotoxicity is measured by assessing the reduction in cell proliferation.
-
Seeding: Seed TK6 cells in a 96-well plate at a density that allows for exponential growth over the treatment period.
-
Dosing: Prepare a series of at least 10 concentrations of this compound in the culture medium. The final solvent concentration (e.g., DMSO) should not exceed 1% (v/v) and must be consistent across all cultures, including controls.
-
Exposure: Treat cells for the same durations as planned for the main experiment (e.g., 4 hours and 24 hours).
-
Assessment: After the exposure period, wash the cells and re-culture them for a recovery period (total time from treatment initiation should be 1.5-2 normal cell cycles). Determine the relative increase in cell count (RICC) or relative population doubling (RPD) compared to the vehicle control.
-
Selection: Based on the cytotoxicity curve, select at least three analyzable concentrations for the main experiment. The highest concentration should induce significant but not excessive cytotoxicity (target: 55±5% reduction in proliferation). If no cytotoxicity is observed, the highest concentration should be 10 mM or 2 mg/mL, whichever is lower, according to OECD 487.[7]
Main Micronucleus Assay
The main experiment is conducted in duplicate cultures for each condition.
Experimental Setup:
| Condition | Treatment Duration | Metabolic Activation (S9) | Recovery/CytB Duration |
| 1 | Short (e.g., 4h) | No | ~24h (1.5-2 cell cycles post-treatment start) |
| 2 | Short (e.g., 4h) | Yes | ~24h (1.5-2 cell cycles post-treatment start) |
| 3 | Long (e.g., 24h) | No | ~24h (1.5-2 cell cycles post-treatment start) |
Protocol Steps:
-
Cell Seeding: Seed an appropriate number of TK6 cells (e.g., 0.2 x 10⁶ cells/mL) in culture flasks or plates.
-
Preparation of Test Solutions: Prepare fresh solutions of this compound, vehicle control, and positive controls (MMC for -S9, CPA for +S9) at 2x the final desired concentration.
-
Preparation of S9 Mix (for +S9 condition): Prepare the S9 mix on ice immediately before use. The mix typically contains S9 fraction, cofactors (NADP, G6P), and buffer. The final concentration of S9 in the culture is usually between 1-10%.
-
Treatment:
-
-S9 Conditions: Add the 2x test solutions to the cell cultures.
-
+S9 Condition: Add the S9 mix and the 2x test solutions to the cell cultures.
-
-
Incubation: Incubate the cells at 37°C for the specified treatment duration (4h or 24h).
-
Removal and Recovery:
-
Short Treatment (4h): Centrifuge the cells, remove the treatment medium, and resuspend them in fresh, pre-warmed medium containing Cytochalasin B (final concentration typically 3-6 µg/mL).
-
Long Treatment (24h): Add Cytochalasin B directly to the culture medium for the final 1.5-2 cell cycles of the incubation period.
-
-
Incubation with Cytochalasin B: Incubate all cultures for a period equivalent to 1.5-2 normal cell cycle lengths from the beginning of treatment. This allows cells that were in S-phase during treatment to progress through mitosis and arrest as binucleated cells.
Cell Harvesting and Slide Preparation
-
Harvesting: Collect cells by centrifugation.
-
Hypotonic Treatment: Resuspend the cell pellet gently in pre-warmed hypotonic solution (0.075 M KCl) and incubate for 5-10 minutes at 37°C to swell the cells.
-
Fixation: Add freshly prepared, ice-cold fixative (Methanol:Acetic Acid, 3:1) dropwise while gently vortexing. Centrifuge and repeat the fixation step two more times.
-
Slide Making: Resuspend the final cell pellet in a small volume of fixative. Drop the cell suspension from a height onto clean, pre-chilled microscope slides and allow them to air dry.
Staining and Analysis
-
Staining: Stain the slides with a suitable DNA stain such as 10% Giemsa in phosphate buffer or Acridine Orange.
-
Scoring:
-
Slides must be coded and scored blind to prevent bias.[6]
-
Score at least 2000 binucleated (BN) cells per concentration (1000 per duplicate culture) for the presence of micronuclei.[6]
-
Use established criteria to identify micronuclei (e.g., round/oval shape, non-refractile, diameter <1/3 of the main nucleus, no overlap with the main nucleus).
-
-
Cytotoxicity Measurement:
-
In the same cultures, determine the proportion of mono-, bi-, and multi-nucleated cells by counting at least 500 cells per concentration.
-
Calculate the Cytokinesis-Block Proliferation Index (CBPI) as a measure of cell cycle delay: CBPI = [ (No. of Mononucleated Cells) + 2(No. of Binucleated Cells) + 3(No. of Multinucleated Cells) ] / Total Cells Scored
-
Calculate cytotoxicity as: % Cytotoxicity = 100 - [ (CBPI_treated - 1) / (CBPI_control - 1) ] * 100
-
Data Interpretation and Acceptance Criteria
Test Acceptance Criteria
For the study to be considered valid, the following criteria, based on OECD TG 487, must be met:
| Parameter | Acceptance Criterion |
| Negative/Vehicle Control | The frequency of micronucleated binucleated cells (%MN-BNC) must be within the laboratory's historical control range. |
| Positive Controls | Must induce a statistically significant increase in %MN-BNC compared to the concurrent negative control. |
| Cell Proliferation | The CBPI in the negative control cultures should indicate that a majority of cells have completed one division. |
| Number of Concentrations | At least three analyzable concentrations of this compound must be evaluated. |
| Cells Scored | At least 2000 binucleated cells must be scored per concentration. |
Evaluation of Results
A positive response for this compound is concluded if all of the following criteria are met:
-
A statistically significant, dose-related increase in the frequency of micronucleated cells is observed.
-
At least one of the tested concentrations shows a statistically significant increase compared to the concurrent negative control.
-
The results fall outside the distribution of the historical negative control data.
A negative response is concluded if none of the tested concentrations show a significant or dose-related increase in micronucleated cells.
The decision logic for result interpretation is outlined below.
Caption: Decision tree for interpreting in vitro micronucleus assay results.
References
- Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Labor
- Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers in Toxicology URL:[Link]
- Title: Genetic polymorphisms influencing this compound pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis Source: PubMed Central (PMC), NIH URL:[Link]
- Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: ResearchG
- Title: Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells Source: MDPI URL:[Link]
- Title: Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations Source: Mutagenesis, Oxford Academic URL:[Link]
- Title: this compound - LiverTox Source: NCBI Bookshelf, NIH URL:[Link]
- Title: this compound Pharmacogenetic Influence on Pharmacokinetic, Efficacy and Toxicity in a Cohort of Pediatric Patients Source: ResearchG
- Title: In Vitro Micronucleus Test Source: XCellR8 URL:[Link]
- Title: Signs of this compound genotoxicity Source: PubMed Central (PMC), NIH URL:[Link]
- Title: ECVAM retrospective validation of in vitro micronucleus test (MNT) Source: PubMed Central (PMC), NIH URL:[Link]
- Title: The utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment Source: PubMed URL:[Link]
- Title: In vitro identification and characterisation of iron chelating catechol-containing natural products and deriv
- Title: Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics Source: Frontiers URL:[Link]
- Title: OECD 487 In Vitro Micronucleus Test Source: Scantox URL:[Link]
- Title: Induced Rat Liver S9 Fraction: A Metabolic Activation System for In Vitro Genotoxicity and Mutation Tests Source: IPHASE Biosciences URL:[Link]
- Title: Assessment report - this compound Accord Source: European Medicines Agency (EMA) URL:[Link]
- Title: Differences in metabolite genotoxicity test results of rat liver S9 microsomes treated with various microsomal enzyme inducers Source: Taylor & Francis Online URL:[Link]
- Title: Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices Source: PubMed URL:[Link]
- Title: An evaluation of a genotoxicity assay with liver s9 for activation and luminescent bacteria for detection Source: USGS.gov URL:[Link]
- Title: Guidelines for the Testing of Chemicals Source: OECD URL:[Link]
- Title: Assessment of the genotoxicity of S9-generated metabolites using the GreenScreen HC GADD45a–GFP assay Source: Oxford Academic URL:[Link]
- Title: The in vitro micronucleus assay Source: PubMed URL:[Link]
- Title: OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action Source: Inotiv URL:[Link]
- Title: OECD Guidelines for the Testing of Chemicals Source: Wikipedia URL:[Link]
- Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS Source: European Commission's Food Safety URL:[Link]
- Title: OECD GUIDELINE FOR THE TESTING OF CHEMICALS Source: Regul
- Title: OECD GUIDELINES FOR THE TESTING OF CHEMICALS Source: Uniube URL:[Link]
Sources
- 1. criver.com [criver.com]
- 2. scantox.com [scantox.com]
- 3. oecd.org [oecd.org]
- 4. x-cellr8.com [x-cellr8.com]
- 5. The in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Genetic polymorphisms influencing this compound pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Signs of this compound genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Measurement of Labile Plasma Iron Following Deferasirox Treatment
Document ID: AN-LPI-DFX-2026-01
Abstract
This document provides a comprehensive guide for researchers, clinical scientists, and professionals in drug development on the principles and techniques for measuring labile plasma iron (LPI), a critical biomarker for assessing iron toxicity and the efficacy of chelation therapy, particularly with the oral iron chelator Deferasirox. We delve into the causality behind experimental choices, present detailed, self-validating protocols for the most robust fluorescence-based assays, and offer insights into data interpretation and troubleshooting. Our aim is to equip laboratories with the expertise to implement and standardize LPI measurement, thereby enhancing the monitoring of patients with iron overload conditions.
Introduction: The Clinical Imperative for Measuring Labile Plasma Iron
In systemic iron overload, as seen in patients with β-thalassemia, myelodysplastic syndromes (MDS), and other transfusion-dependent anemias, the iron-binding capacity of plasma transferrin is often exceeded.[1][2] This leads to the emergence of Non-Transferrin-Bound Iron (NTBI), a heterogeneous and potentially toxic form of iron.[2] A key component of NTBI is Labile Plasma Iron (LPI) , which is characterized by its redox activity and its ability to be chelated.[3][4]
LPI is particularly pernicious as it can readily permeate cell membranes of organs like the heart, liver, and endocrine glands, catalyzing the formation of reactive oxygen species (ROS) and leading to significant cellular damage and organ dysfunction.[3][5] Consequently, LPI is not just a marker of iron overload but a direct mediator of its toxicity.[3]
This compound and the Dynamics of LPI
This compound is an oral, tridentate iron chelator that effectively binds to ferric iron (Fe³⁺), forming a stable complex that is primarily excreted through the feces.[6][7] A major therapeutic goal of this compound is to reduce the body's total iron burden and, more acutely, to neutralize the toxic LPI fraction.[6] Clinical studies have demonstrated that this compound can significantly and rapidly reduce LPI levels, often within hours of the first dose.[8][9]
Monitoring LPI levels in patients undergoing this compound therapy provides a dynamic and early indicator of chelation efficacy, often showing a more rapid response than traditional markers like serum ferritin.[1] Sustained suppression of LPI is a key objective, suggesting 24-hour protection from the toxic effects of labile iron.[8] Therefore, accurate and reliable LPI measurement is crucial for optimizing this compound dosing, assessing patient adherence, and predicting clinical outcomes.
Principles of LPI Measurement Techniques
The measurement of LPI is challenging due to its low concentration and transient nature. Several methods have been developed, primarily relying on the two defining characteristics of LPI: its redox activity and its chelatability.
Redox-Activity Based Assays
These methods exploit the ability of LPI to catalyze the generation of ROS.
-
Dihydrorhodamine 123 (DHR) Assay: This is one of the most widely used methods. In the presence of a reducing agent like ascorbate, LPI redox cycles between its ferrous (Fe²⁺) and ferric (Fe³⁺) states, generating ROS. These ROS oxidize the non-fluorescent probe Dihydrorhodamine 123 (DHR) to the highly fluorescent Rhodamine 123. The rate of fluorescence increase is proportional to the LPI concentration. The iron-specific component of this reaction is confirmed by its inhibition in a parallel sample containing a strong iron chelator (e.g., Deferiprone or Deferoxamine).[4]
Chelation-Based Assays
These assays utilize high-affinity iron chelators linked to a reporter molecule.
-
Directly Chelatable Iron (DCI) Assay: This method uses a fluoresceinated derivative of Deferoxamine (Fl-DFO).[2] The fluorescence of Fl-DFO is stoichiometrically quenched upon binding to iron. The degree of fluorescence quenching in the patient's serum is therefore proportional to the concentration of iron that is directly accessible to the chelator.[2] This fraction of NTBI is referred to as DCI and is closely related to LPI.
-
Calcein-AM Assay: Calcein-acetoxymethyl ester (Calcein-AM) is a cell-permeant, non-fluorescent molecule. While primarily used for intracellular labile iron, its principle can be adapted for plasma. In plasma, esterases would cleave the AM group, releasing the fluorescent dye Calcein. The fluorescence of Calcein is quenched by iron. The addition of a strong, membrane-impermeant chelator can then reverse this quenching, and the resulting increase in fluorescence can be related to the LPI concentration. However, its application in plasma is less common than the DHR assay.
The following diagram illustrates the fundamental choice in LPI assay design: targeting its redox activity or its availability for chelation.
Caption: Core principles of LPI measurement assays.
Detailed Application Protocols
Disclaimer: These protocols are intended for research use only. All laboratory procedures should be performed by trained personnel in accordance with institutional safety guidelines.
Sample Handling and Pre-analytical Considerations
Proper sample handling is paramount to avoid erroneous results.
-
Sample Type: Serum or heparinized plasma can be used. Avoid EDTA plasma as EDTA is a strong chelator and will interfere with the assay.
-
Collection: Blood should be collected using standard phlebotomy techniques. Avoid hemolysis, as it will release iron from red blood cells. Needles used for sample collection should be free of iron contamination.
-
Processing: Serum should be separated from the clot within 45-60 minutes of collection.[1]
-
Storage: For immediate analysis, samples can be kept at room temperature. For batch processing, serum/plasma should be aliquoted and stored at -70°C or lower. Avoid repeated freeze-thaw cycles.[1][2]
-
Timing Relative to this compound Dosing: To assess the baseline or peak LPI level, blood should be drawn just before the next scheduled dose of this compound (trough drug level). To evaluate the immediate efficacy of a dose, samples can be taken 2-4 hours post-administration.[9] This timing should be standardized across a study.
Protocol 1: Dihydrorhodamine 123 (DHR) Assay for LPI
This protocol is adapted from established methods and is designed for a 96-well plate format using a fluorescence plate reader.
3.2.1. Materials and Reagents
-
Reagents:
-
Dihydrorhodamine 123 (DHR) (Biotium or equivalent)
-
Ascorbic Acid (Sigma-Aldrich)
-
Deferiprone (L1) or Deferoxamine (DFO) (as the control chelator)
-
Nitrilotriacetic acid (NTA) (Fluka or equivalent)
-
Ferrous Ammonium Sulfate (Sigma-Aldrich)
-
Bovine Serum Albumin (BSA), Fraction V (Sigma-Aldrich)
-
HEPES (N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid)
-
Sodium Chloride (NaCl)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric Acid (HCl)
-
Chelex-100 chelating resin (Bio-Rad)
-
-
Equipment:
-
Fluorescence microplate reader with temperature control (37°C) and filters for fluorescein/rhodamine (Excitation: ~485 nm, Emission: ~520-530 nm).
-
96-well black, clear-bottom microplates.
-
Multichannel pipette.
-
Incubator (37°C).
-
3.2.2. Reagent Preparation
-
Iron-free HEPES-Buffered Saline (HBS): 20 mM HEPES, 150 mM NaCl, pH 7.4. Prepare using high-purity water and treat with Chelex-100 resin (1 g/100 mL) overnight to remove trace metal contamination.
-
DHR Stock Solution (50 mM): Dissolve DHR in acidified DMSO (add 50 µL of 2 M HCl to 1.0 mL DMSO). Store in small aliquots at -20°C, protected from light.
-
Ascorbic Acid Stock Solution (20 mM): Prepare fresh in iron-free water.
-
Control Chelator Stock Solution (e.g., 5 mM Deferiprone): Prepare in iron-free water.
-
Iron Standard Stock Solution (Fe-NTA Complex): Mix equal volumes of 100 mM NTA (pH 7.0) and 10 mM ferrous ammonium sulfate (molar ratio Fe:NTA of 1:10). Allow the Fe²⁺ to oxidize to Fe³⁺ in ambient air for at least 30 minutes. This creates a stable Fe³⁺-NTA complex.
3.2.3. Preparation of Standards and Controls
-
Calibration Standards (0-20 µM Iron): Prepare a series of dilutions from the Fe-NTA stock solution into HBS containing 20 mg/mL BSA (to mimic the plasma matrix).
-
Quality Controls (QCs): Prepare low, medium, and high LPI QCs by pooling patient sera or spiking normal human serum with the Fe-NTA standard. Aliquot and store at -70°C. Run with every assay to monitor performance.
3.2.4. Assay Procedure
The following workflow diagram outlines the key steps of the DHR assay.
Caption: Experimental workflow for the DHR-based LPI assay.
Step-by-Step Protocol:
-
Plate Setup: Pre-warm the fluorescence plate reader to 37°C. In a 96-well black, clear-bottom plate, add 20 µL of each standard, QC, and patient sample in duplicate.
-
Prepare Master Mix: For each plate, prepare a master mix containing HBS, DHR, and ascorbic acid. The final concentrations in the 200 µL well volume should be approximately 50 µM DHR and 40 µM ascorbic acid.
-
Prepare Chelator Master Mix: Prepare a second master mix identical to the first, but also containing the control chelator (e.g., Deferiprone) to a final concentration of 50 µM.
-
Reagent Addition: Using a multichannel pipette, add 180 µL of the master mix to one set of duplicate wells for each sample. Add 180 µL of the chelator master mix to the corresponding second set of duplicate wells.
-
Kinetic Measurement: Immediately place the plate in the pre-warmed reader. Measure fluorescence kinetics (Ex: 485 nm, Em: 525 nm) every 2 minutes for 60 minutes.
3.2.5. Data Analysis and Interpretation
-
Calculate Slopes: For each well, determine the rate of fluorescence increase (slope, in Δ Fluorescence Units/min) over the linear portion of the reaction (typically between 10 and 40 minutes).
-
Determine Iron-Specific Rate: For each sample, subtract the average slope of the wells containing the chelator from the average slope of the wells without the chelator. This difference represents the iron-dependent rate of DHR oxidation.
-
Standard Curve: Plot the iron-dependent rate for the iron standards against their known concentrations (µM). Perform a linear regression to obtain the equation of the line.
-
Quantify LPI: Use the standard curve to calculate the LPI concentration in the QC and patient samples.
-
Interpretation: LPI levels in healthy individuals are typically undetectable or <0.4 µM. In iron-overloaded patients, levels can range from 0.5 to over 10 µM. Successful this compound therapy should maintain trough LPI levels within the normal range.[8]
3.2.6. Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High background fluorescence | Autofluorescent compounds in serum; Reagent contamination; DHR oxidation prior to use. | Check reagent blanks; Prepare fresh DHR stock; Protect DHR from light and air. |
| Low signal or poor sensitivity | Inactive reagents (ascorbate, DHR); Incorrect filter settings; Low LPI levels. | Prepare fresh reagents; Verify instrument settings; Confirm patient iron overload status. |
| Poor linearity of standard curve | Inaccurate standard preparation; Reagent degradation; Saturation of detector. | Prepare fresh standards; Check reagent quality; Adjust instrument gain settings. |
| High variability between duplicates | Pipetting errors; Incomplete mixing; Temperature fluctuations. | Use calibrated pipettes; Ensure proper mixing after reagent addition; Confirm stable 37°C incubation. |
Comparison of LPI Measurement Techniques
The choice of assay depends on the specific research question, available equipment, and desired throughput.
| Feature | DHR (Redox) Assay | DCI (Chelation) Assay |
| Principle | Measures redox-active iron via ROS generation. | Measures directly chelatable iron via fluorescence quenching. |
| Specificity | Iron-specificity is determined by chelator inhibition. | Highly specific due to the use of Deferoxamine. |
| Advantages | High sensitivity; Reflects the biologically toxic fraction of NTBI. | Direct measurement; Good for assessing chelator accessibility. |
| Disadvantages | Indirect measurement; Can be affected by plasma antioxidants/pro-oxidants. | May be influenced by the presence of other chelators (e.g., this compound) in the sample. |
| Throughput | High (96-well plate format). | High (96-well plate format). |
| Equipment | Fluorescence plate reader (kinetic mode). | Fluorescence plate reader. |
Conclusion and Future Perspectives
The measurement of labile plasma iron is an indispensable tool in the management of patients with iron overload, providing a direct assessment of toxic iron species and the immediate pharmacodynamic effect of chelators like this compound. The Dihydrorhodamine-based assay, when performed with careful attention to pre-analytical variables and robust quality control, offers a sensitive and clinically relevant method for routine monitoring. As our understanding of iron metabolism and toxicity evolves, the standardization and widespread adoption of LPI assays will be critical for personalizing chelation therapy and improving patient outcomes. Future research may focus on developing novel probes with enhanced specificity and exploring the clinical utility of measuring LPI in other disease states associated with iron dysregulation.
References
- Pootrakul, P., Breuer, W., Sametband, M., Sirankapracha, P., Hershko, C., & Cabantchik, Z. I. (2004). Labile plasma iron (LPI)
- Espósito, B. P., Breuer, W., & Cabantchik, Z. I. (2002). A review of fluorescence methods for assessing labile iron in cells and biological fluids. Analytical Biochemistry, 305(1), 1-18. [Link]
- Esposito, B. P., Breuer, W., Sirankapracha, P., Pootrakul, P., Hershko, C., & Cabantchik, Z. I. (2003).
- Kurz, T., Gustafsson, B., & Brunk, U. T. (2006). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?. Biochemical Journal, 400(Pt 2), 333–339. [Link]
- Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (2001). Desferrioxamine-chelatable iron, a component of serum non-transferrin-bound iron, used for assessing chelation therapy. Blood, 97(3), 792–798. [Link]
- ResearchGate. (n.d.). What is the best technique to measure labile iron pool in cell lines?. [Link]
- BloodGenetics. (2023). Labile Plasma Iron (LPI) Measurement Kit Instructions for Use v1. [Link]
- Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). A review of fluorescence methods for assessing labile iron in cells and biological fluids. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1745(3), 257-273. [Link]
- Cabantchik, Z. I., Breuer, W., Zanninelli, G., & Cianciulli, P. (2005). LPI-labile plasma iron in iron overload. Best practice & research.
- Pennell, D. J., Porter, J. B., Piga, A., Aessopos, A., Gattermann, N., El-Beshlawy, A., ... & Novartis Study 108 Investigators. (2009). Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia.
- Centers for Disease Control and Prevention. (2018). Serum Iron (Refrigerated)
- Sthijns, M. M. J. P. E., Al-Dieri, A. G., Masouleh, D. S., Dubois, L. J., & Lambin, P. (2023). Depletion of Labile Iron Induces Replication Stress and Enhances Responses to Chemoradiation in Non-Small-Cell Lung Cancer. Cancers, 15(22), 5450. [Link]
- Cabantchik, Z. I., Breuer, W., Esposito, B. P., & Hershko, C. (2003).
- Sharma, P., Singh, T., & Mahapatra, M. (2019). Utility of Labile Plasma Iron Assay in Thalassemia Major Patients. Indian journal of clinical biochemistry : IJCB, 34(1), 101–106. [Link]
- BloodGenetics. (n.d.). Biochemical study of Labile Plasma Iron (LPI) measurement in serum or plasma (Code 90020). [Link]
- Pai, M. P., et al. (2017). Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations. The AAPS Journal, 19(3), 856-865. [Link]
- D'souza, C., & D'souza, P. (2015). An Unrecorded Pre-Pre-Analytical Error in Serum Iron Analysis. Journal of clinical and diagnostic research : JCDR, 9(11), DL01. [Link]
- Wood, J. C., Glynos, T., Thompson, A., Noetzli, L., Vojta, C., & Coates, T. D. (2011). Relationship between labile plasma iron, liver iron concentration and cardiac response in a this compound monotherapy trial.
- Taher, A., El-Beshlawy, A., Elbrah, J., Elalfy, M., Al-Jefri, A., Daar, S., ... & Novartis Study 108 Investigators. (2009). Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia.
- Gattermann, N., Finelli, C., Della Porta, M., Fenaux, P., Vey, N., Guerci-Bresler, A., ... & List, A. (2012). Labile plasma iron, more practical and more sensitive to iron overload in myelodysplastic syndromes. Leukemia & lymphoma, 53(12), 2346-2351. [Link]
- Porter, J., El-Beshlawy, A., Elalfy, M., Al-Jefri, A., Daar, S., Wali, Y., ... & Novartis Study 108 Investigators. (2006). Sustained Protection from Labile Plasma Iron (LPI) with the Once-Daily, Oral Iron Chelator this compound (Exjade®, ICL670)
- Synapse. (2024). What is the mechanism of this compound?. [Link]
- Labtest. (n.d.). Serum Iron Reagents. [Link]
- Angelucci, E., & Santini, V. (2020). From Biology to Clinical Practice: Iron Chelation Therapy With this compound. Frontiers in oncology, 10, 1500. [Link]
- Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (2001). Desferrioxamine-chelatable iron, a component of serum non-transferrin-bound iron, used for assessing chelation therapy. Blood, 97(3), 792-798. [Link]
- Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (2001). Desferrioxamine-chelatable iron, a component of serum non-transferrin-bound iron, used for assessing chelation therapy. Blood, 97(3), 792-798. [Link]
- Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (2001).
- Taher, A., El-Beshlawy, A., Elbrah, J., Elalfy, M., Al-Jefri, A., Daar, S., ... & Novartis Study 108 Investigators. (2009). Reduction in labile plasma iron during treatment with this compound, a once-daily oral iron chelator, in heavily iron-overloaded patients with β-thalassaemia. Sultan Qaboos University Medical Journal, 9(1), 34-39. [Link]
- Kurz, T., Gustafsson, B., & Brunk, U. T. (2006). Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it?.
- Breuer, W., Epsztejn, S., & Cabantchik, Z. I. (2001).
- Cabantchik, Z. I. (n.d.). LPI NTBI. KDIGO. [Link]
- Dr. Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)?. [Link]
Sources
- 1. Utility of Labile Plasma Iron Assay in Thalassemia Major Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical study of Labile Plasma Iron (LPI) measurement in serum or plasma (Code 90020) – BloodGenetics [bloodgenetics.com]
- 3. labtest.com.br [labtest.com.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of Fluorescence Methods for Assessing Labile Iron in Cells and Biological Fluids [ouci.dntb.gov.ua]
- 9. bloodgenetics.com [bloodgenetics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Deferasirox's Low Aqueous Solubility
Welcome to the technical support center for Deferasirox. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound during their experiments. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by high permeability but low solubility, making its handling in aqueous media a significant hurdle for in vitro assays, formulation development, and analytical studies.[1][2][3] This document provides in-depth, experience-driven troubleshooting guides and FAQs to help you navigate and overcome these challenges effectively.
PART 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental properties of this compound that govern its solubility, providing the foundational knowledge needed to troubleshoot experimental issues.
Q1: What are the key physicochemical properties of this compound that dictate its solubility?
A1: The solubility behavior of this compound is primarily governed by its molecular structure, which features multiple acidic functional groups. This makes its solubility highly dependent on the pH of the medium. Key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Solubility | Source |
|---|---|---|---|
| Molecular Formula | C₂₁H₁₅N₃O₄ | - | [4] |
| Molecular Weight | 373.4 g/mol | - | [4] |
| BCS Classification | Class II | High permeability, low solubility. Dissolution is the rate-limiting step for absorption. | [1][2][5] |
| pKa Values | pKa1 = 4.57pKa2 = 8.71pKa3 = 10.56 | Multiple ionizable groups. The molecule is practically insoluble at acidic pH and solubility increases as the pH becomes more alkaline. | [4] |
| LogP | 3.52 | Indicates high lipophilicity and poor water solubility. | [4] |
| Aqueous Solubility | ~0.04 mg/mL (40 µg/mL) | Confirms its classification as a poorly soluble drug.[2][6][7] | [2][6][7] |
| Melting Point | 264-265 °C | High melting point suggests a stable crystalline lattice, which requires significant energy to break during dissolution. |[4] |
Q2: Can you explain the pH-dependent solubility of this compound in more detail?
A2: Certainly. This compound has three pKa values (4.57, 8.71, 10.56), corresponding to its acidic functional groups (two phenolic hydroxyls and one carboxylic acid).[4] The solubility of an ionizable compound is lowest when it is in its neutral, un-ionized form and increases as it becomes ionized.
-
At acidic pH (e.g., pH 1.2): The molecule is fully protonated and in its neutral form, making it "practically insoluble."[1][8]
-
As pH increases above the first pKa (4.57): The most acidic proton (likely from the carboxylic acid) begins to dissociate, forming an anionic species. This increases the molecule's polarity and, consequently, its aqueous solubility.
-
At neutral and alkaline pH (e.g., pH 6.8 and higher): As the pH surpasses the subsequent pKa values, the molecule becomes progressively more ionized (di-anionic, tri-anionic). This leads to a significant increase in solubility.[1][6] This is why this compound solubility is reported to be significantly higher at the physiological pH of the intestine compared to the stomach.[7][9]
The following diagram illustrates this relationship between pH, ionization state, and solubility.
Caption: pH-dependent ionization and solubility of this compound.
PART 2: Troubleshooting Guide - Strategies for Solubilization
This section provides practical solutions to common problems encountered when working with this compound in aqueous buffers.
Issue 1: My this compound powder won't dissolve in standard physiological buffers like PBS (pH 7.2-7.4).
This is the most common challenge and is entirely expected based on the drug's physicochemical properties. At neutral pH, this compound solubility is still very low. Here are proven methods to address this, starting with the simplest.
Solution A: pH Adjustment
Causality: The most direct way to increase this compound solubility is by increasing the pH of the medium to deprotonate its acidic groups, thereby forming a more soluble salt in situ. Formulations have been developed that include weak alkali agents to create a local microenvironment with a pH between 7.4 and 10.0, which increases solubility to over 0.04 mg/mL.[6]
✅ Recommended Protocol: Preparing an Alkaline Stock Solution
-
Target pH: Aim for a pH above 8.5 to ensure significant ionization. A common choice is to use a buffer at pH 9.0 or to prepare a stock solution in a dilute basic solution like 0.01-0.1 M NaOH.
-
Stock Preparation:
-
Weigh the required amount of this compound powder.
-
Add a small volume of 0.1 M NaOH to the powder to form a paste.
-
Gradually add your desired aqueous buffer (or water) while stirring until the this compound is fully dissolved.
-
Adjust the final pH of the stock solution to your target using dilute HCl or NaOH.
-
Caution: Ensure the final pH of your working solution is compatible with your experimental system (e.g., cell culture, enzyme assay). You may need to neutralize the final solution, but be mindful of potential precipitation.
-
Solution B: Use of Co-solvents
Causality: Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for lipophilic compounds like this compound to dissolve.[10][11] This is a highly effective technique for preparing concentrated stock solutions for in vitro experiments.[12]
Table 2: Approximate Solubility of this compound in Common Organic Solvents
| Solvent | Approximate Solubility (mg/mL) | Source |
|---|---|---|
| Dimethylformamide (DMF) | 30 | [13] |
| Dimethyl sulfoxide (DMSO) | 20 | [13][14] |
| Ethanol | 2 |[13] |
✅ Recommended Protocol: Preparing a Co-solvent Stock Solution
-
Solvent Selection: DMSO and DMF are excellent choices for achieving high-concentration stock solutions.[13]
-
Dissolution: Dissolve this compound powder directly in the chosen solvent (e.g., DMSO) to a desired concentration (e.g., 20 mg/mL). Gentle warming or sonication can aid dissolution.
-
Dilution into Aqueous Buffer:
-
Slowly add the concentrated organic stock solution dropwise into your vigorously stirring aqueous buffer.
-
Critical Point: Never add the aqueous buffer to the organic stock, as this will almost certainly cause immediate precipitation.
-
The final concentration of the organic solvent in your working solution should be kept to a minimum (typically <1%, often <0.1%) to avoid artifacts in biological assays. For example, a 1:1 dilution of a DMF stock into PBS (pH 7.2) can achieve a this compound solubility of approximately 0.5 mg/mL.[13]
-
Issue 2: I need to improve the dissolution rate for an oral formulation mimic, but can't use high pH or organic solvents.
For simulating oral delivery or developing advanced formulations, more sophisticated techniques are required. These methods aim to increase the dissolution rate and/or the apparent solubility by altering the physical state of the drug.
Strategy A: Solid Dispersions
Causality: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within a hydrophilic polymer matrix.[15] This converts the drug from its stable, low-energy crystalline form into a higher-energy amorphous state.[16][17] The absence of a crystal lattice means less energy is required for dissolution, leading to a rapid and often higher concentration of dissolved drug (supersaturation).
-
Proven Efficacy: Studies have successfully used polymers like Soluplus®, Polyvinylpyrrolidone (PVP), and Polyethylene Glycol (PEG) to create this compound solid dispersions.[5][15][16] A solid dispersion with Soluplus® showed a 98% increase in solubility in phosphate buffer (pH 6.8), releasing 95% of the drug in just 10 minutes, compared to 43.2% for the pure drug.[16] Similarly, dispersions with PVP K25 have shown a remarkable rise in solubility.[15][18]
Strategy B: Nanosuspensions
Causality: This approach focuses on increasing the surface area of the drug available for dissolution by reducing its particle size to the nanometer range (nanocrystals).[11][19] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.
-
Proven Efficacy: this compound has been successfully formulated into nanosuspensions using techniques like wet media milling with stabilizers such as PVA.[20][21][22] These nanosuspensions have demonstrated a threefold increased dissolution rate compared to the pure, unprocessed drug.[20][22][23]
Strategy C: Use of Surfactants
Causality: Surfactants improve the dissolution of poorly soluble drugs through two main mechanisms: 1) improving the wettability of the hydrophobic drug powder, and 2) forming micelles that can encapsulate the drug molecules, increasing the total amount of drug in solution.[8]
-
Proven Efficacy: The effect of surfactants on this compound is pH-dependent. At pH 1.2, Sodium Lauryl Sulphate (SLS) is highly effective. At pH 6.8, non-ionic surfactants like Pluronic F127 have been shown to significantly increase solubility.[8] The commercially available dispersible tablets (Exjade®) include sodium lauryl sulphate as a surfactant.[24][25][26]
The following workflow can help guide your choice of solubilization strategy.
Caption: Troubleshooting workflow for this compound solubility.
PART 3: Key Experimental Protocols
Protocol 1: How to Prepare a this compound Solid Dispersion by Solvent Evaporation
This is a common and straightforward method for lab-scale screening of solid dispersion formulations.[5][15]
Materials:
-
This compound
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone K25 (PVP K25))
-
Volatile organic solvent (e.g., Ethanol)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Desiccator
Methodology:
-
Preparation: Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).[5]
-
Dissolution: Dissolve the accurately weighed this compound and polymer in a minimal amount of ethanol in a round-bottom flask.
-
Mixing: Agitate the resulting mixture for 1 hour to ensure homogeneity.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator at approximately 45-50°C until a dry film or solid mass is formed.
-
Drying: Transfer the solid mass to a desiccator containing a drying agent (e.g., anhydrous CaCl₂) and dry under vacuum until a constant weight is achieved. This removes any residual solvent.
-
Processing: Gently pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Characterization (Optional but Recommended): Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).[16][17]
-
Solubility Testing: Evaluate the dissolution profile of the resulting powder in your desired aqueous buffer and compare it against the pure, unprocessed this compound.
Protocol 2: Analytical Quantification by RP-HPLC
Accurate quantification is essential for any solubility or dissolution study. A simple Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is suitable for this compound.
Typical HPLC Conditions:
-
Mobile Phase: A mixture of an acidic aqueous buffer and acetonitrile is common. For example, Acetonitrile:Buffer (0.05% Orthophosphoric Acid in water) in a 60:40 v/v ratio.[28] Another option is Acetonitrile:Water (pH 3.5 adjusted with orthophosphoric acid) in a 70:30 v/v ratio.[29]
-
Column Temperature: 40°C.[27]
-
Standard Preparation: Due to its poor aqueous solubility, this compound standards are typically prepared in the mobile phase or a diluent like an acetonitrile/water mixture.[30]
References
- Ullah, H., Vora, L. K., et al. (2022). This compound Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery. Pharmaceutics, 14(12), 2817.
- Patel, J. N., Rathod, D. M., et al. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
- Kumar, L., & Singh, I. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Gothoskar, A. V. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Pharmacy and Applied Science.
- Lira, V., Müller, V., et al. (2020). This compound solid dispersions obtained by hot melt extrusion for increased solubility. International Journal of Development Research, 10(11), 42021-42029.
- Sharma, D., Soni, M., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(1).
- Waykar, M. (2016). Methods of solubility enhancements. Slideshare.
- Ghasemian, E., Vatanara, A., et al. (2020). Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of this compound. Scientifica.
- Novartis AG. (2018). Pharmaceutical composition comprising this compound. Google Patents.
- U.S. Food and Drug Administration. (2015). NDA 206910 Biopharmaceutics Review.
- Santa Farma Ilac Sanayi AS. (2016). Soluble and dispersible pharamaceutical this compound formulation. Google Patents.
- Wankhede, S., & Tadwee, I. (2021). Formulation, Optimization and Evaluation of Solid Dispersion of this compound Using Factorial Design. Journal of Drug Delivery and Therapeutics, 11(4-S), 114-123.
- Santa Farma Ilac Sanayi AS. (2016). Soluble and dispersible pharamaceutical this compound formulation. Google Patents.
- Yilmaz, C., & Sahin, S. (2018). Effect of particle size and surfactant on the solubility, permeability and dissolution characteristics of this compound. Marmara Pharmaceutical Journal, 22(3), 427-436.
- Wankhede, S., & Tadwee, I. (2021). Formulation, Optimization and Evaluation of Solid Dispersion of this compound Using Factorial Design. Journal of Drug Delivery and Therapeutics.
- Novartis. (2022). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrEXJADE®.
- Abdi, I. (2018). Formulation of this compound tablet for oral suspension composition with better processability. Google Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Mohammed, S. S., et al. (2019). FORMULATION OF this compound INTO DISPERSIBLE TABLET FOR THE TREATMENT OF CHRONIC IRON OVERLOAD. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(1), 226-236.
- European Medicines Agency. (2019). Assessment report - this compound Accord.
- U.S. Food and Drug Administration. (n.d.). EXJADE® (this compound) Tablets for Oral Suspension.
- Reddy, Y. R., & Kumar, K. K. (2011). LC Determination of this compound in Pharmaceutical Formulation. Chromatographia, 74(3-4), 309-312.
- Somisetty, V. S. R., et al. (2013). Development And Validation Of Newer Analytical Methods For The Estimation Of this compound In Bulk And In Tablet Dosage Form By Uv Spectroscopy And RP – HPLC. International Journal of ChemTech Research, 5(4), 1861-1867.
- Ettaboina, S. K., et al. (2022). Development and Validation of Rapid RP-HPLC Method for determination of this compound in Bulk and Tablet Dosage Forms. Asian Journal of Pharmaceutical Analysis, 12(2), 73-78.
- International Council for Harmonisation. (2024). Method Developement And Validation For Stability Studies In Tablet Dosage Form Of this compound By Rp-Hplc. IJCRT.org.
Sources
- 1. WO2018059922A1 - Pharmaceutical composition comprising this compound - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jddtonline.info [jddtonline.info]
- 6. EP2987482A1 - Soluble and dispersible pharamaceutical this compound formulation - Google Patents [patents.google.com]
- 7. WO2016028245A1 - Soluble and dispersible pharamaceutical this compound formulation - Google Patents [patents.google.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. WO2018208242A1 - Formulation of this compound tablet for oral suspension composition with better processability - Google Patents [patents.google.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. ijpbr.in [ijpbr.in]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. This compound CAS#: 201530-41-8 [m.chemicalbook.com]
- 15. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound solid dispersions obtained by hot melt extrusion for increased solubility | International Journal of Development Research (IJDR) [journalijdr.com]
- 17. jddtonline.info [jddtonline.info]
- 18. Solid Dispersion Pellets: An Efficient Pharmaceutical Approach to Enrich the Solubility and Dissolution Rate of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. This compound Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery [mdpi.com]
- 21. [PDF] this compound Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. This compound Nanosuspension Loaded Dissolving Microneedles for Intradermal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. novartis.com [novartis.com]
- 25. ajrcps.com [ajrcps.com]
- 26. accessdata.fda.gov [accessdata.fda.gov]
- 27. jgtps.com [jgtps.com]
- 28. researchgate.net [researchgate.net]
- 29. sphinxsai.com [sphinxsai.com]
- 30. ijcrt.org [ijcrt.org]
Technical Support Center: Managing Deferasirox-Induced Gastrointestinal Distress in Laboratory Animals
Welcome to the technical support center for researchers utilizing Deferasirox in preclinical studies. This guide is designed to provide expert insights and practical, field-proven solutions for managing the gastrointestinal (GI) side effects commonly observed in laboratory animals. Our goal is to help you maintain animal welfare, ensure data integrity, and achieve your experimental endpoints successfully.
Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is the underlying mechanism of this compound-induced gastrointestinal distress?
A: this compound-induced GI distress is multifactorial, stemming from both its intended pharmacological action and its physicochemical properties. As an oral iron chelator, this compound binds with ferric iron (Fe³⁺) to form a complex that is primarily eliminated through the feces.[1][2] This leads to two main consequences in the gut:
-
Direct Mucosal Irritation: The drug and its iron complex transit through the gastrointestinal tract, leading to prolonged contact with the mucosal lining. This can cause direct irritation, inflammation, and in severe cases, ulceration and bleeding.[3][4] The poor solubility of the base compound can exacerbate this local effect.[5]
-
Alteration of the Gut Microbiome: Iron is a critical nutrient for most gut bacteria.[6] By chelating iron and increasing its fecal excretion, this compound alters the availability of luminal iron, which can shift the microbial balance.[7] This can disrupt gut homeostasis, potentially favoring the growth of certain bacteria over others and impacting the production of metabolites like short-chain fatty acids.[8][9]
It is also crucial to remember that the underlying condition being modeled—iron overload—can itself damage the intestinal mucosa by increasing permeability and damaging epithelial tight junctions, creating a baseline of GI sensitivity.[10]
Diagram: Proposed Mechanism of this compound GI Effects
Caption: Decision workflow for managing GI distress.
Q6: What should I do if an animal develops severe signs like GI bleeding?
A: The development of hematochezia (frank blood in stool) or melena (black, tarry stool) is a serious adverse event that requires immediate cessation of dosing and veterinary consultation.
-
Stop Dosing Immediately: Do not administer any further this compound.
-
Contact Veterinary Staff: This is a medical emergency. The veterinarian may prescribe medications to protect the GI mucosa, such as proton-pump inhibitors (e.g., pantoprazole) or H2 receptor blockers, which have been used in clinical cases of this compound-induced ulceration. [4]3. Provide Intensive Support: Work with the veterinary team to provide intensive supportive care, which may include parenteral fluids and nutritional support.
-
Document and Report: Thoroughly document the event and report it to your institution's animal care and use committee (IACUC).
-
Necropsy and Histopathology: If the animal is euthanized or dies, a full necropsy with histopathological examination of the entire GI tract is essential to confirm the cause and extent of the injury.
References
- Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus norvegicus) Model. (2023). ResearchersLinks.
- Pharmacokinetics and Drug Interactions. (2024). MDPI.
- Safety and efficacy of this compound in the management of transfusion-dependent patients with myelodysplastic syndrome and aplastic anaemia: a perspective review. (2013). Therapeutic Advances in Hematology.
- This compound causing duodenal ulcer leading to upper gastrointestinal bleed and hemorrhagic shock in a child with beta-thalassemia major. (2022). Journal of Pediatric Critical Care.
- This compound alleviates DSS-induced ulcerative colitis in mice by inhibiting ferroptosis and improving intestinal microbiota. (2023). Life Sciences.
- This compound. (2017). LiverTox - NCBI Bookshelf.
- This compound (Oral Route). (2023). Mayo Clinic.
- Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. (2022). Frontiers in Pharmacology.
- This compound: appraisal of safety and efficacy in long-term therapy. (2013). Journal of Blood Medicine.
- Safety of this compound: a retrospective cohort study on the risks of gastrointestinal, liver and renal events. (2014). Pharmacoepidemiology and Drug Safety.
- Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus ...). (2023). ResearchersLinks.
- Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. (2022). Frontiers Media S.A..
- Radiosensitivity of rhesus nonhuman primates: Consideration of sex, supportive care, body weight and age at time of exposure. (2018). PLOS ONE.
- A Review on Iron Chelators in Treatment of Iron Overload Syndromes. (2017). International Journal of Hematology-Oncology and Stem Cell Research.
- The iron chelator this compound protects mice from mucormycosis through iron starvation. (2008). The Journal of Clinical Investigation.
- New Perspectives on the Impact of Iron Chelation Therapy on the Gut Microbiome in Thalassemia Patients. (2023). MDPI.
- Orally administered DFX markedly inhibited the growth of pancreatic... (2012). ResearchGate.
- What are the side effects of this compound?. (2024). Patsnap Synapse.
- A decrease in iron availability to human gut microbiome reduces the growth of potentially pathogenic gut bacteria; an in vitro colonic fermentation study. (2019). BMC Microbiology.
- The Effect of Oral Iron Supplementation on Gut Microbial Composition: a Secondary Analysis of a Double-Blind, Randomized Controlled Trial among Cambodian Women of Reproductive Age. (2023). Microbiology Spectrum.
- US9283209B2 - Oral formulations of this compound. (2016). Google Patents.
Sources
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of this compound in the management of transfusion-dependent patients with myelodysplastic syndrome and aplastic anaemia: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causing duodenal ulcer leading to upper gastrointestinal bleed and hemorrhagic shock in a child with beta-thalassemia major - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9283209B2 - Oral formulations of this compound - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. New Perspectives on the Impact of Iron Chelation Therapy on the Gut Microbiome in Thalassemia Patients | MDPI [mdpi.com]
- 8. This compound alleviates DSS-induced ulcerative colitis in mice by inhibiting ferroptosis and improving intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A decrease in iron availability to human gut microbiome reduces the growth of potentially pathogenic gut bacteria; an in vitro colonic fermentation study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researcherslinks.com [researcherslinks.com]
Technical Support Center: Troubleshooting Deferasirox-Induced Renal Toxicity in Murine Models
Welcome to the technical support resource for researchers investigating the effects of Deferasirox in mouse models. This guide is designed to provide in-depth, field-proven insights into identifying, monitoring, and troubleshooting renal toxicity, a known complication associated with this iron chelator. Our goal is to equip you with the necessary knowledge to ensure the scientific integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Here, we address common questions that arise during the planning and execution of studies involving this compound in mice.
Q1: What is the primary mechanism of this compound-induced renal toxicity?
A1: this compound-induced renal toxicity is primarily characterized by direct damage to the renal tubular cells, particularly in the proximal tubules.[1][2] The proposed mechanism involves the chelation of intracellular iron, leading to a cascade of events including:
-
Mitochondrial Dysfunction: this compound can cause significant swelling of the mitochondria within renal tubular cells. This is thought to be due to an effect on the inner mitochondrial membrane's permeability.[3] This mitochondrial stress can lead to a decrease in cellular ATP production and a loss of mitochondrial membrane potential.[4]
-
Apoptosis and Necrosis: The mitochondrial dysfunction triggers programmed cell death (apoptosis) and necrosis.[2][5][6] A key event in this process is the downregulation of the anti-apoptotic protein Bcl-xL, which disrupts the balance of pro- and anti-apoptotic signals at the mitochondrial level.[5][6] Studies have shown that this compound can induce the activation of caspase-3, a key executioner enzyme in apoptosis.[2]
It is important to note that this toxicity appears to be an on-target effect of iron chelation rather than an off-target drug effect.[5]
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to resolving specific challenges you may encounter during your research.
Issue 1: Unexpected increase in serum creatinine and BUN levels.
-
Plausible Cause: This is a classic indicator of renal dysfunction. This compound is known to cause a dose-dependent increase in these markers.[7][8] The timing and magnitude of this increase can vary based on the dose, duration of treatment, and the specific mouse strain.
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the serum analysis to rule out technical error.
-
Review Dosing Regimen: Compare your current dose to those reported in the literature to cause renal toxicity in rodents (e.g., doses around 50-75 mg/kg/day have been shown to induce effects).[9] Consider if a lower dose could achieve the desired level of iron chelation with less renal impact.
-
Assess Hydration Status: Dehydration can exacerbate renal injury. Ensure mice have ad libitum access to water.
-
Time-Course Analysis: If not already part of your study design, consider sacrificing a subset of animals at earlier time points to understand the onset and progression of renal damage. Studies have shown that renal injury can be observed within 7 days of daily administration.[2]
-
Evaluate for Confounding Factors: Are there any other experimental manipulations that could be contributing to renal stress?
-
Issue 2: High variability in renal biomarker data between individual mice.
-
Plausible Cause: Biological variability is inherent in animal studies. However, high variability can also stem from inconsistencies in experimental procedures.
-
Troubleshooting Steps:
-
Standardize Sample Collection: Ensure that urine and blood samples are collected at the same time of day for all animals to minimize circadian variations. For urine, utilize metabolic cages for accurate 24-hour collections if possible.[10]
-
Consistent Dosing Technique: For oral gavage, ensure the formulation is homogenous and that each animal receives the correct dose. Improper gavage technique can cause stress, which can influence physiological parameters.
-
Control for Genetic Background: Use mice from the same genetic background and supplier to minimize genetic variability.
-
Increase Sample Size: A larger number of animals per group can help to overcome individual variability and increase the statistical power of your study.
-
Refine Analytical Methods: For sensitive biomarkers, ensure that the ELISA or other assays are properly validated and that samples are processed consistently.
-
Issue 3: Difficulty with this compound formulation for oral gavage.
-
Plausible Cause: this compound has poor aqueous solubility, which can make preparing a stable and homogenous suspension for oral gavage challenging.[11]
-
Troubleshooting Steps:
-
Vehicle Selection: A common vehicle for insoluble compounds in mice is a suspension in 0.5% to 1% carboxymethylcellulose (CMC) or hydroxypropylcellulose (Klucel) in water.[12] Some studies have also used formulations with DMSO, PEG300, and Tween-80, though the potential for vehicle-induced toxicity should be considered, especially in long-term studies.[13]
-
Particle Size Reduction: Micronizing the this compound powder can improve its suspension properties.
-
Homogenization: Use a sonicator or homogenizer to ensure a uniform suspension before each dosing session. Continuously stir the suspension during dosing to prevent settling.
-
pH Adjustment: While not commonly reported for this compound gavage, for some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be approached with caution to avoid altering the drug's properties or causing gastrointestinal irritation.
-
Experimental Protocols and Data Interpretation
This section provides detailed protocols for key assays and guidance on interpreting the data.
Monitoring Renal Function: A Multi-Parameter Approach
A robust assessment of this compound-induced nephrotoxicity requires a combination of serum, urine, and histological analyses.
| Parameter | Sample Type | What it Measures | Typical Changes with this compound Toxicity |
| Serum Creatinine | Serum | Glomerular filtration rate (GFR) | Increased levels indicate decreased GFR.[8][10] |
| Blood Urea Nitrogen (BUN) | Serum | Renal function and hydration status | Increased levels suggest impaired kidney function.[10][14] |
| Urine Albumin/Protein | Urine | Glomerular and tubular integrity | Increased levels (proteinuria/albuminuria) indicate kidney damage.[2] |
| Kidney Injury Molecule-1 (KIM-1) | Urine/Kidney Tissue | Proximal tubule injury | Increased urinary excretion and tissue expression are early markers of tubular damage.[14] |
| Neutrophil Gelatinase-Associated Lipocalin (NGAL) | Urine/Kidney Tissue | Tubular injury | Elevated levels in urine are an early indicator of renal tubular stress.[14] |
| Histopathology (H&E, PAS staining) | Kidney Tissue | Structural changes in the kidney | Look for tubular necrosis, apoptosis, loss of brush border, and cast formation.[15][16] |
Experimental Workflow for Assessing this compound Nephrotoxicity
Caption: Experimental workflow for a typical this compound nephrotoxicity study in mice.
Protocol 1: 24-Hour Urine Collection in Mice
-
Acclimation: Acclimate mice to metabolic cages for 2-3 days before the collection period.[10]
-
Setup: Ensure metabolic cages are clean and properly assembled to separate urine and feces. Provide ad libitum access to food and water.
-
Collection: Begin the 24-hour collection period. The collection tube may contain a preservative (e.g., sodium azide) to prevent bacterial growth, depending on the downstream analysis.
-
Harvesting: At the end of the 24-hour period, measure the total urine volume.
-
Processing: Centrifuge the urine at 1,000 x g for 5 minutes to pellet any debris.
-
Storage: Aliquot the supernatant and store at -80°C until analysis.
Protocol 2: Serum Creatinine and BUN Measurement
-
Blood Collection: Collect blood via cardiac puncture or another approved method at the time of sacrifice.
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Storage: Collect the serum (supernatant) and store at -80°C.
-
Analysis: Use commercially available colorimetric or enzymatic assay kits for the quantification of creatinine and BUN, following the manufacturer's instructions.
Protocol 3: Histological Assessment of Renal Injury
-
Tissue Fixation: Perfuse the kidneys with PBS followed by 4% paraformaldehyde (PFA) or 10% neutral buffered formalin.
-
Processing: Post-fix the kidneys in the same fixative overnight, then process for paraffin embedding.
-
Sectioning: Cut 4-5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and identification of necrosis, inflammatory infiltrates, and tubular dilation.
-
Periodic acid-Schiff (PAS): To visualize the brush border of the proximal tubules and identify tubular casts.[16]
-
-
Scoring: Blindly score the slides for the degree of tubular injury based on a semi-quantitative scale (e.g., 0-4) considering the percentage of affected tubules.[17][18][19]
Signaling Pathway of this compound-Induced Renal Tubular Cell Death
Caption: Proposed signaling pathway for this compound-induced renal tubular cell death.
References
- Martín-Sánchez, D., et al. (2017). This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells. Scientific Reports, 7, 41683. [Link]
- Kang, H., et al. (2019). Renal clearable nanochelators for iron overload therapy.
- Díaz-García, J. D., et al. (2014). This compound nephrotoxicity—the knowns and unknowns. Nature Reviews Nephrology, 10(10), 574-586. [Link]
- Gallegos-Villalobos, A., et al. (2017). This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells.
- Sánchez-González, P. D., et al. (2011). Effects of this compound on renal function and renal epithelial cell death. Toxicology and Applied Pharmacology, 253(2), 134-142. [Link]
- Prá D., et al. (2016). Iron distribution and histopathological study of the effects of deferoxamine and deferiprone in the kidneys of iron overloaded β-thalassemic mice.
- Gottwald, E. M., et al. (2020). The iron chelator this compound causes severe mitochondrial swelling without depolarization due to a specific effect on inner membrane permeability. Scientific Reports, 10(1), 1577. [Link]
- Martín-Sánchez, D., et al. (2017).
- Gottwald, E. M., et al. (2020). This compound-induced swelling is independent of the mitochondrial...
- Martín-Sánchez, D., et al. (2017). This compound induces mitochondrial stress in tubular cells.
- Cusato, J., et al. (2024). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 15, 1326889. [Link]
- Kang, H., et al. (2019). Renal clearable nanochelators for iron overload therapy.
- Moreno-Gordillo, M., et al. (2022). Comparing the potential renal protective activity of desferrioxamine B and the novel chelator desferrioxamine B-N-(3-hydroxyadamant-1-yl)carboxamide in a cell model of myoglobinuria. Antioxidants, 11(5), 957. [Link]
- Borer, A., et al. (2021). Kidney Tubular Damage Secondary to this compound: Systematic Literature Review. Journal of Clinical Medicine, 10(23), 5693. [Link]
- Díaz-García, J. D., et al. (2014). This compound nephrotoxicity - The knowns and unknowns.
- Al-Bayati, M. A., et al. (2022). Histological Renal Injury Scores in the Experimental Groups.
- Cusato, J., et al. (2024). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 15, 1326889. [Link]
- Moreno-Gordillo, M., et al. (2022). Comparing the potential renal protective activity of desferrioxamine B and the novel chelator desferrioxamine B-N-(3-hydroxyadamant-1-yl)carboxamide in a cell model of myoglobinuria. Semantic Scholar. [Link]
- Rafiei, A., et al. (2019). Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study.
- Khurana, M. (2018).
- Ibrahim, A. S., et al. (2009). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- L'Imperio, V., et al. (2021). Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology. Disease Models & Mechanisms, 14(10), dmm048934. [Link]
- Rafiei, A., et al. (2019). Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study.
- Various Authors. (2023). 57 questions with answers in ORAL GAVAGE.
- Wang, Y., et al. (2021). Changes in aging-induced kidney dysfunction in mice based on a metabolomics analysis. Frontiers in Molecular Biosciences, 8, 715923. [Link]
- Medeiros, P. J. M., et al. (2021). Scoring system for renal histopathology.
- Muta, T., et al. (2015). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Oncotarget, 6(31), 31311-31321. [Link]
- Katagiri, D., et al. (2019). Histological Evaluation of Renal Fibrosis in Mice. protocols.io. [Link]
- Leemans, J. C., et al. (2005). Score for histopathology after renal I/R injury (A) using PAS-D-stained...
- Chen, C., et al. (2015). Oral formulations of this compound.
- Rahdar, A., et al. (2021). Preparation of pH-Responsive Vesicular this compound: Evidence from In Silico, In Vitro, and In Vivo Evaluations. ACS Omega, 6(38), 24634-24645. [Link]
- Sasaki, D., et al. (2011). Comparison of the course of biomarker changes and kidney injury in a rat model of drug-induced acute kidney injury. Xenobiotica, 41(12), 1077-1085. [Link]
Sources
- 1. This compound nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on renal function and renal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kidney Tubular Damage Secondary to this compound: Systematic Literature Review | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Changes in aging-induced kidney dysfunction in mice based on a metabolomics analysis [frontiersin.org]
- 11. US9283209B2 - Oral formulations of this compound - Google Patents [patents.google.com]
- 12. The iron chelator this compound protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantifying acute kidney injury in an Ischaemia-Reperfusion Injury mouse model using deep-learning-based semantic segmentation in histology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
How to mitigate Deferasirox-induced elevation in serum creatinine
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deferasirox. This guide is designed to provide in-depth technical and practical information on a critical adverse event associated with this compound: the elevation of serum creatinine, a key indicator of potential nephrotoxicity. As an oral iron chelator, this compound is a vital therapeutic agent, but its use requires careful management of renal function.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate this challenge in both preclinical and clinical research settings. Our goal is to equip you with the knowledge to ensure the safe and effective use of this compound while maintaining the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound and its impact on renal function.
Q1: What is the primary mechanism behind this compound-induced serum creatinine elevation?
A1: The elevation in serum creatinine associated with this compound is primarily due to nephrotoxicity, which most commonly manifests as proximal renal tubular dysfunction.[2][3][4] This can range from a mild, non-progressive increase in creatinine to more severe conditions like Fanconi syndrome and acute kidney injury (AKI).[4][5] The proposed mechanism involves the chelation of iron within the proximal tubular cells, leading to mitochondrial swelling, a decrease in cellular ATP, and subsequent cell injury or apoptosis.[1] This damage impairs the reabsorptive functions of the proximal tubule and can also affect the glomerular filtration rate (GFR).[2][3]
Q2: How common is a rise in serum creatinine with this compound treatment?
A2: An increase in serum creatinine is a relatively frequent adverse event in patients treated with this compound. Clinical trials have shown that a dose-dependent increase in serum creatinine of over 33% from baseline on two consecutive measurements occurs in a significant portion of patients.[6] For instance, one study noted this in 38% of this compound-treated patients compared to 14% in those treated with deferoxamine.[6] However, most of these elevations are within the normal range and are often non-progressive and reversible with appropriate management.[2][3]
Q3: What are the key risk factors for developing this compound-induced nephrotoxicity?
A3: Several factors can increase the risk of renal adverse events, including:
-
High Doses: The risk of nephrotoxicity is dose-dependent.[1][7]
-
Pre-existing Renal Conditions: Patients with baseline renal impairment are more susceptible.[8]
-
Age: Elderly patients may be more at risk for serious adverse reactions.[2][3][9]
-
Low Iron Burden: Toxicity may be more frequent when iron stores are low or approaching normal levels, suggesting a risk of overchelation.[6][7][9]
-
Volume Depletion: Dehydration from events like febrile or diarrheal illnesses can exacerbate renal dysfunction.[4][9]
-
Concomitant Medications: Use of other nephrotoxic drugs can increase the risk.[8]
Q4: Are there early biomarkers for this compound-induced kidney injury besides serum creatinine?
A4: Yes, serum creatinine is considered an insensitive marker for early renal injury.[4] More sensitive, early-detection biomarkers are being investigated and used. These include urinary markers of tubular damage such as:
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL)[10]
-
Kidney Injury Molecule-1 (KIM-1)[10]
-
Interleukin-18 (IL-18)[10]
-
β2-microglobulin[7]
-
N-acetyl-β-D-glucosaminidase (NAG) These markers can indicate tubular injury before a significant rise in serum creatinine is observed.[10]
Q5: What are the immediate actions to take if a significant increase in serum creatinine is observed?
A5: Immediate actions depend on the magnitude of the increase and the clinical context. General guidelines recommend:
-
Repeat Measurement: Confirm the elevated creatinine level with a second measurement.[11]
-
Assess for Other Causes: Rule out other potential causes of renal dysfunction (e.g., dehydration, concomitant medications).[6]
-
Dose Modification: Depending on the protocol or prescribing information, a dose reduction or temporary interruption of this compound is the primary mitigation strategy.[6][11]
-
Hydration: Ensure the subject is well-hydrated, especially if there are signs of volume depletion.[4]
-
Enhanced Monitoring: Increase the frequency of renal function monitoring.[8]
Part 2: Troubleshooting Guides for Researchers
This section provides detailed, step-by-step guidance for managing and investigating this compound-induced serum creatinine elevation in a research setting.
Guide 1: Proactive Monitoring and Early Detection Protocol
Objective: To establish a robust monitoring system to detect early signs of renal dysfunction before significant serum creatinine elevation occurs.
Rationale: Early detection allows for timely intervention, preventing the progression to more severe renal injury and preserving the integrity of long-term studies. Standard serum creatinine measurements can lag behind the actual onset of kidney injury.[4]
Experimental Protocol:
-
Establish Baseline:
-
Prior to initiating this compound, collect duplicate baseline serum creatinine measurements to establish a reliable average.[8]
-
Measure baseline estimated Glomerular Filtration Rate (eGFR).
-
Collect baseline urine samples for proteinuria (urine protein-to-creatinine ratio) and exploratory biomarkers (NGAL, KIM-1, IL-18).
-
Document all concomitant medications with potential nephrotoxic effects.
-
-
Routine Monitoring Schedule:
-
Serum Creatinine & eGFR: Monitor at least monthly.[8] For high-risk subjects (e.g., pre-existing renal disease, high dose), monitor weekly for the first month, then monthly.[8]
-
Serum Electrolytes: Monitor serum potassium, phosphorus, and bicarbonate monthly to screen for tubular dysfunction.[9]
-
Urinalysis: Perform a monthly urinalysis with microscopy and a urine protein-to-creatinine ratio.[10]
-
Early Biomarkers (Optional but Recommended): In preclinical models or clinical trials, consider measuring urinary NGAL, KIM-1, and IL-18 at baseline and regular intervals (e.g., monthly) to detect subclinical tubular injury.[10]
-
-
Data Interpretation and Action Thresholds:
-
Establish clear thresholds for action based on changes from baseline.
-
Serum Creatinine: An increase of >33% from the baseline average on two consecutive measurements is a common threshold for dose modification.[6][12]
-
Urine Protein:Creatinine Ratio: A ratio >0.5 g/g on two consecutive samples may warrant dose reduction.[9]
-
Early Biomarkers: A significant and progressive increase in urinary NGAL, KIM-1, or IL-18 should trigger more frequent serum creatinine monitoring and a review of the subject's clinical status.
-
Guide 2: Stepwise Mitigation of Elevated Serum Creatinine
Objective: To provide a structured approach to mitigate an observed and confirmed increase in serum creatinine during a this compound study.
Rationale: A systematic, stepwise approach ensures that interventions are appropriate to the level of risk and that renal function is safely managed, allowing for the potential continuation of treatment.
Workflow for Mitigation:
Caption: Workflow for mitigating this compound-induced creatinine elevation.
Detailed Steps:
-
Confirmation and Initial Assessment:
-
Upon detecting an elevated serum creatinine level, repeat the measurement within one week to confirm the finding.[11]
-
Immediately assess the subject for signs of volume depletion (e.g., vomiting, diarrhea) and intercurrent illness.[4] It is recommended to temporarily hold this compound during such illnesses.[9]
-
Conduct a thorough review of all concomitant medications for potential nephrotoxic interactions.
-
-
Dose Adjustment Strategy:
-
The primary intervention is dose modification. The specific action depends on the severity of the creatinine increase and the current dose.
-
For Adult Patients (Transfusional Iron Overload): A common guideline is to reduce the daily dose by 7-10 mg/kg if serum creatinine increases by >33% above the pre-treatment average on two consecutive visits.[6][12]
-
For Pediatric Patients: The dose should be reduced if serum creatinine rises above the age-appropriate upper limit of normal on two consecutive visits.[6]
-
Treatment Interruption: Discontinuation of therapy should be considered if serum creatinine rises to >2 times the upper limit of normal or if the calculated creatinine clearance is <40 mL/min.[12]
-
-
Follow-up and Re-evaluation:
-
After dose reduction or interruption, increase the frequency of monitoring to weekly until the serum creatinine level stabilizes or returns to baseline.
-
If the creatinine level returns to an acceptable range, treatment may be continued at the reduced dose.
-
If creatinine levels do not decrease after dose reduction within 4 weeks, the drug may need to be discontinued.[10]
-
Part 3: Data Summaries and Visualizations
Table 1: Dose Adjustment Guidelines Based on Serum Creatinine (SCr) Elevation
| Patient Population | SCr Trigger for Action | Recommended Action (this compound Dispersible Tablets) | Reference(s) |
| Adults (Transfusional Iron Overload) | Increase >33% above pre-treatment average on 2 consecutive visits | Reduce daily dose by 10 mg/kg | [12] |
| Pediatrics (2-15 years, Transfusional Iron Overload) | Increase >33% above baseline AND > age-appropriate upper limit of normal | Reduce dose by 10 mg/kg | [12] |
| Adults (Non-Transfusion-Dependent Thalassemia) | Increase >33% above pre-treatment average on 2 consecutive visits | Reduce dose by 50% (if dose is 10-20 mg/kg) or Interrupt therapy (if dose is 5 mg/kg) | [12] |
| All Patients | SCr >2x Upper Limit of Normal (ULN) or CrCl <40 mL/min | Discontinue therapy | [12] |
Note: Dosing adjustments for film-coated tablets (Jadenu) are proportionally lower due to higher bioavailability. Always consult the specific product monograph.[9]
Diagram 1: Proposed Mechanism of this compound-Induced Renal Tubular Injury
Caption: Mechanism of this compound-induced proximal tubular cell injury.
References
- Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study. (2019).
- Monitoring this compound Therapy.
- This compound-Associated Renal Toxicity. (2018). U.S.
- Kidney Tubular Damage Secondary to this compound: Systematic Liter
- Kidney Tubular Damage Secondary to this compound: Systematic Liter
- This compound Tablets - PRODUCT MONOGRAPH. (2022). Teva Canada. [Link]
- This compound in Patients with Chronic Kidney Disease: Assessing the Potential Benefits and Challenges. (2023).
- This compound nephrotoxicity - The knowns and unknowns. (2014).
- This compound nephrotoxicity-the knowns and unknowns. (2014). PubMed. [Link]
- Exjade, Jadenu (this compound) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
- This compound Side Effects: Common, Severe, Long Term. Drugs.com. [Link]
- This compound Dosage Guide + Max Dose, Adjustments. Drugs.com. [Link]
- Importance of optimal dosing ≥30 mg/kg/d during this compound treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia. (2012). PubMed Central. [Link]
- Kidney Tubular Damage Secondary to this compound: Systematic Literature Review. (2021).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound nephrotoxicity-the knowns and unknowns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Kidney Tubular Damage Secondary to this compound: Systematic Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Side Effects: Common, Severe, Long Term [drugs.com]
- 9. thalassemia.org [thalassemia.org]
- 10. Early Kidney Damage Markers after this compound Treatment in Patients with Thalassemia Major: A Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. reference.medscape.com [reference.medscape.com]
Technical Support Center: Optimizing Deferasirox Dosing to Minimize Bone Marrow Suppression
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deferasirox. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to optimizing this compound dosing while minimizing the risk of bone marrow suppression. Our goal is to synthesize technical accuracy with field-proven insights to support your experimental success.
Section 1: Foundational Knowledge - FAQs
This section addresses fundamental questions regarding this compound's mechanism of action and its impact on hematopoiesis.
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active iron chelator with a high affinity for ferric iron (Fe3+).[1] Its primary function is to bind with excess iron in the body, forming a stable complex that is then excreted, primarily through the feces.[2] this compound is a tridentate ligand, meaning two molecules of this compound bind to one iron ion to form a stable 2:1 complex.[1] This action helps to reduce the body's iron load, which is crucial for patients with chronic iron overload resulting from blood transfusions for conditions like thalassemia and myelodysplastic syndromes (MDS).[3][4]
Q2: How does this compound lead to bone marrow suppression?
While the precise mechanisms are not fully elucidated, this compound-induced bone marrow suppression is a recognized, though uncommon, side effect.[5][6] Cytopenias, including neutropenia, thrombocytopenia, and even agranulocytosis, have been reported, particularly in patients with pre-existing hematological disorders.[5][7] It is hypothesized that by chelating intracellular iron, this compound may interfere with essential iron-dependent cellular processes in rapidly dividing hematopoietic stem and progenitor cells. Iron is a critical cofactor for enzymes involved in DNA synthesis and repair, and its depletion could impair the proliferation and differentiation of these cells.
Q3: Are certain hematopoietic lineages more sensitive to this compound?
In vitro studies with the iron chelator deferoxamine have shown that erythroid progenitor cells (CFU-E and BFU-E) are more sensitive to its growth-inhibitory effects than granulocyte-macrophage progenitors (CFU-C).[8] While direct comparative data for this compound is less established, this suggests that erythropoiesis may be particularly vulnerable to iron chelation. This is logical, given the high iron requirement for heme synthesis in developing red blood cells.
Q4: Beyond iron chelation, are there other reported mechanisms of this compound that could influence bone marrow function?
Yes, emerging research suggests that this compound may have effects independent of its iron-chelating properties. For instance, it has been shown to be a potent inhibitor of NF-κB (nuclear factor-kappa B) in myelodysplastic cells.[9] NF-κB is a key regulator of various cellular processes, and its inhibition could potentially influence the survival and proliferation of hematopoietic cells.[9] Additionally, this compound has been found to induce ferroptosis, a form of iron-dependent programmed cell death, in leukemia cells through the Nrf2 pathway.[10][11]
Section 2: Troubleshooting Guide for Preclinical Research
This section provides practical guidance for addressing specific experimental challenges.
Q2.1: My in vitro cell-based assay shows unexpected levels of cytotoxicity with this compound. What could be the cause?
Several factors can contribute to unexpected cytotoxicity in in vitro assays:
-
Cell Line Sensitivity: Different hematopoietic cell lines can exhibit varying sensitivities to this compound. It is crucial to establish a dose-response curve for your specific cell line to determine the IC50 (half-maximal inhibitory concentration).
-
Iron Content of Culture Media: The iron concentration in your culture medium can significantly influence the cytotoxic effects of this compound. Media with lower iron levels may potentiate the drug's effects. Consider quantifying the iron content of your media and supplementing with a known concentration of ferric citrate if necessary to standardize your experiments.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects unrelated to iron chelation. Ensure you are working within a therapeutically relevant concentration range.
-
Solvent and Formulation: The vehicle used to dissolve this compound and its final formulation can impact its bioavailability and stability in culture. Always include a vehicle-only control in your experiments.
Q2.2: I am observing significant suppression of hematopoietic colony formation in my CFU assay, even at low this compound concentrations. How can I investigate this further?
-
Dose-Response and Lineage Specificity: Perform a detailed dose-response analysis to determine the IC50 for different hematopoietic lineages (BFU-E, CFU-E, and CFU-GM). This will help identify if a particular lineage is more sensitive.
-
Iron Rescue Experiment: To confirm that the observed toxicity is due to iron chelation, perform a rescue experiment by co-incubating the cells with this compound and a source of iron, such as holo-transferrin or ferric citrate. A reversal of the inhibitory effect would support an iron-dependent mechanism.
-
Washout Experiment: To assess the reversibility of the effect, treat the cells with this compound for a defined period, then wash the drug out and re-plate the cells in a fresh medium. This can help determine if the suppression is transient or permanent.
-
Apoptosis and Cell Cycle Analysis: Utilize flow cytometry to assess whether this compound is inducing apoptosis (e.g., using Annexin V/PI staining) or causing cell cycle arrest in your hematopoietic progenitor populations.
Q2.3: How do I translate my in vitro findings to an in vivo animal model?
Translating in vitro findings to in vivo models requires careful consideration of pharmacokinetic and pharmacodynamic parameters.
-
Dose Selection: Start with a dose range that is equivalent to clinically relevant doses in humans, typically ranging from 10 to 40 mg/kg/day.[3][4] Be aware that the bioavailability and metabolism of this compound can differ between species.
-
Monitoring: In your animal model, closely monitor complete blood counts (CBCs) with differentials at regular intervals to assess for any signs of myelosuppression. Additionally, monitor serum ferritin and liver iron concentration to correlate with the drug's efficacy.
-
Histopathology: At the end of the study, perform a histopathological examination of the bone marrow to assess cellularity and the morphology of hematopoietic precursors.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 3.1: In Vitro Colony-Forming Unit (CFU) Assay for Hematotoxicity Assessment
This assay is the gold standard for evaluating the effects of a compound on hematopoietic progenitor cells.
Materials:
-
Mononuclear cells (MNCs) isolated from human bone marrow or cord blood.
-
MethoCult™ medium (or equivalent) for human cells.
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO).
-
Sterile 35 mm culture dishes.
-
Humidified incubator at 37°C and 5% CO2.
Procedure:
-
Prepare this compound Dilutions: Prepare a series of this compound dilutions in the culture medium. Include a vehicle-only control.
-
Cell Plating: Mix the MNCs with the MethoCult™ medium and the different concentrations of this compound. Plate 1.1 mL of the cell suspension into each 35 mm dish.
-
Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO2 for 14 days.
-
Colony Counting: After 14 days, use an inverted microscope to count the number of BFU-E, CFU-E, and CFU-GM colonies.
-
Data Analysis: Calculate the percentage of colony inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value for each lineage.
Protocol 3.2: Flow Cytometry for Hematopoietic Stem and Progenitor Cell (HSPC) Analysis in an Animal Model
This protocol allows for the quantification of different HSPC populations in the bone marrow.
Materials:
-
Bone marrow cells flushed from the femurs and tibias of treated and control animals.
-
Red blood cell lysis buffer.
-
Fluorescently conjugated antibodies against HSPC surface markers (e.g., Lineage cocktail, c-Kit, Sca-1, CD34, CD16/32).
-
Flow cytometer.
Procedure:
-
Bone Marrow Harvest: Euthanize the animals and harvest the femurs and tibias. Flush the bone marrow with PBS containing 2% FBS.
-
Red Blood Cell Lysis: Lyse the red blood cells using a suitable lysis buffer.
-
Antibody Staining: Stain the cells with a cocktail of fluorescently conjugated antibodies targeting different HSPC populations.
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage and absolute number of different HSPC populations (e.g., LSK cells, CMPs, GMPs, MEPs).
Section 4: Data Presentation and Visualization
Table 1: Recommended Starting Doses and Monitoring Parameters for this compound
| Parameter | Recommendation | Rationale |
| Starting Dose (Transfusional Iron Overload) | 20 mg/kg/day | To achieve a negative iron balance in most patients.[4][12] |
| Starting Dose (Non-Transfusion-Dependent Thalassemia) | 10 mg/kg/day | Lower starting dose for patients with less severe iron overload.[13] |
| Dose Titration | Adjust in 5-10 mg/kg increments every 3-6 months based on serum ferritin trends.[13][14] | To optimize efficacy while monitoring for adverse effects. |
| Maximum Dose | Up to 40 mg/kg/day | For patients with high transfusional iron intake who do not respond to lower doses.[12][15] |
| Monitoring | Monthly serum ferritin, regular complete blood counts, serum creatinine, and liver function tests.[3][16] | To assess efficacy and monitor for potential toxicities, including bone marrow suppression, nephrotoxicity, and hepatotoxicity.[6][7][17] |
Diagram 1: this compound Mechanism of Action
Caption: this compound binds to free iron in the bloodstream, forming a stable complex that is then excreted.
Diagram 2: Workflow for a Preclinical Dose-Response Study
Caption: A typical workflow for a preclinical dose-response study of this compound in an animal model.
Section 5: Conclusion and Future Directions
Optimizing this compound dosing is a critical aspect of managing chronic iron overload while ensuring patient safety. For researchers, a thorough understanding of the drug's mechanism and potential toxicities is paramount for designing robust preclinical studies. By carefully monitoring hematological parameters and employing appropriate in vitro and in vivo models, it is possible to define a therapeutic window that maximizes iron chelation efficacy while minimizing the risk of bone marrow suppression. Future research should continue to explore the molecular mechanisms underlying this compound-induced hematotoxicity and investigate potential strategies for its mitigation, such as combination therapies or the development of novel iron chelators with improved safety profiles.
References
- The Core Mechanism of Iron (Fe3+) Chelation by this compound: An In-depth Technical Guide. Benchchem.
- Deferoxamine, deferiprone, and this compound mechanism of action in the...
- Update on the use of this compound in the management of iron overload. PMC - NIH.
- Importance of optimal dosing ≥30 mg/kg/d during this compound treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia. PMC - PubMed Central.
- Safety and efficacy of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. PMC - PubMed Central.
- Toward optimizing the use of this compound: potential benefits of combined use with deferoxamine.
- Safety and efficacy of this compound in the management of transfusion-dependent patients with myelodysplastic syndrome and aplastic anaemia: a perspective review. NIH.
- This compound: Uses, Side Effects & Dosage. Healio.
- Optimizing the Use of this compound: Evidence of Synergy When Combined with Deferoxamine.
- This compound: Efficacy, Side Effects, Interactions, Warnings & Dosage. Get a Second Opinion.
- This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. PMC - NIH.
- Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions. PMC - PubMed Central.
- This compound tablets can cause serious side effects, including: Kidney problems. DailyMed.
- In vitro cytotoxicity of deferoxamine on human marrow haem
- Optimising management of this compound therapy for patients with transfusion-dependent thalassaemia and lower-risk myelodysplastic syndromes. PubMed.
- MEDICATION GUIDE this compound (dee fer' a sir ox) Tablets. Zydus Pharmaceuticals.
- This compound: Uses, Dosage, Side Effects and More. MIMS Philippines.
- What are the side effects of this compound?.
- This compound treatment of iron-overloaded chelation-naïve and prechelated patients with myelodysplastic syndromes in medical practice: results from the observational studies eXtend and eXjange. PMC - PubMed Central.
- Exjade, Jadenu (this compound) dosing, indications, interactions, adverse effects, and more.
- This compound: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.
- This compound (oral route) - Side effects & dosage. Mayo Clinic.
- Effects of this compound in Alzheimer's Disease and Tauop
- What is the mechanism of this compound?.
- This compound. LiverTox - NCBI Bookshelf - NIH.
- Physician's reference checklist for this compound (this compound) dosing and biological monitoring.
- Monitoring this compound Therapy.
- This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.
- This compound Causes Leukaemia Cell De
- Efficacy and toxicity monitoring for this compound tablets (Jadenu ® ).
- This compound: appraisal of safety and efficacy in long-term therapy. PMC - NIH.
- From Biology to Clinical Practice: Iron Chelation Therapy With this compound. PMC - NIH.
- In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PMC - NIH.
- Media and Supplements for In Vitro Hematotoxicity Testing. STEMCELL Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and efficacy of this compound in the management of transfusion-dependent patients with myelodysplastic syndrome and aplastic anaemia: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound? [synapse.patsnap.com]
- 8. In vitro cytotoxicity of deferoxamine on human marrow haematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Importance of optimal dosing ≥30 mg/kg/d during this compound treatment: 2.7-yr follow-up from the ESCALATOR study in patients with β-thalassaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mims.com [mims.com]
- 14. This compound treatment of iron-overloaded chelation-naïve and prechelated patients with myelodysplastic syndromes in medical practice: results from the observational studies eXtend and eXjange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. thalassemia.org [thalassemia.org]
- 17. These highlights do not include all the information needed to use this compound TABLETS safely and effectively. See full prescribing information for this compound TABLETS. this compound tablets, for oral useInitial U.S. Approval: 2005 [dailymed.nlm.nih.gov]
Deferasirox in Cell Culture: A Technical Support Guide for Researchers
Welcome to the technical support center for the use of Deferasirox in cell culture applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and effective use of this compound in in vitro settings. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your experiments are built on a foundation of scientific integrity.
Navigating the Nuances of this compound in a Cellular Context
This compound is a potent, orally active iron chelator, but its successful application in the controlled environment of cell culture requires a nuanced understanding of its physicochemical properties. This guide is structured to anticipate and address the common and not-so-common challenges you may encounter, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the use of this compound in cell culture.
Q1: What is the recommended solvent and storage condition for a this compound stock solution?
A: this compound is sparingly soluble in aqueous buffers but is soluble in organic solvents like DMSO and dimethyl formamide (DMF)[1]. For cell culture applications, preparing a high-concentration stock solution in sterile, anhydrous DMSO is the most common and recommended practice[1][2][3].
| Solvent | Approximate Solubility |
| DMSO | ≥11.9 mg/mL[3] to 20 mg/mL[1] |
| DMF | ~30 mg/mL[1] |
| Ethanol | ~2 mg/mL[1] |
Storage Recommendations for DMSO Stock Solutions:
To avoid repeated freeze-thaw cycles, which can lead to precipitation and degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes[4].
Q2: How stable is this compound in complete cell culture media at 37°C?
A: While comprehensive, publicly available time-course studies on this compound stability in specific cell culture media like DMEM or RPMI-1640 are limited, extensive use in published cell culture experiments lasting 24, 48, and 72 hours strongly suggests that this compound is sufficiently stable for the duration of most standard in vitro assays[5][6][7]. One study on this compound derivatives found them to be stable under physiological conditions (37°C) for several days[8]. Furthermore, a titanium-deferasirox complex has been shown to be exceptionally stable in cell culture media for over a month, indicating the robustness of the this compound ligand itself[4].
However, it is important to note that this compound can undergo degradation under certain stress conditions, such as acidic and alkaline hydrolysis and oxidation[9][10]. While the pH of standard cell culture media is buffered to a physiological range (typically 7.2-7.4), significant cellular metabolism leading to acidification of the media could potentially impact its stability over very long incubation periods.
For long-term experiments or if unexpected results are observed, it is best practice to validate the stability of this compound in your specific cell culture system. A protocol for a simple stability assessment is provided in the "Experimental Protocols" section of this guide.
Q3: I've observed precipitation after diluting my this compound stock solution into the cell culture medium. What is causing this and how can I prevent it?
A: This is a common issue and is typically due to the poor aqueous solubility of this compound[11]. When a concentrated DMSO stock is diluted into the aqueous environment of the cell culture medium, the this compound can crash out of solution.
Causality and Prevention Workflow:
Caption: Workflow to prevent this compound precipitation.
To prevent precipitation, it is crucial to add the DMSO stock solution to your pre-warmed (37°C) cell culture medium slowly and with gentle agitation. Adding the stock dropwise while vortexing or swirling the medium helps to ensure rapid dispersal and prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide for In Vitro Experiments
This section provides a deeper dive into troubleshooting unexpected experimental outcomes.
Issue 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT, XTT)
Potential Cause & Explanation:
-
Direct Interference with Tetrazolium Dyes: this compound, as an iron chelator, can interfere with the redox reactions that are central to tetrazolium-based viability assays like MTT and XTT. These assays rely on cellular reductases to convert a soluble tetrazolium salt into a colored formazan product. By altering the intracellular iron landscape, this compound may modulate the activity of these enzymes, leading to results that do not accurately reflect cell viability. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, and the IC50 values are often determined using these assays[1][5]. However, discrepancies can arise.
-
Interaction with Phenol Red: Many cell culture media contain phenol red as a pH indicator. Phenol red is a weak estrogen mimic and can also interfere with colorimetric and fluorescent assays, potentially confounding results[2][12][13][14].
Troubleshooting Protocol:
-
Validate with a Secondary, Non-Redox-Based Assay: If you suspect interference, confirm your viability results using an alternative method that does not rely on cellular redox potential. Examples include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is a more direct indicator of metabolically active cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.
-
-
Use Phenol Red-Free Medium: To eliminate any potential confounding effects from phenol red, switch to a phenol red-free formulation of your cell culture medium, especially for sensitive assays[2][12].
-
Include Appropriate Controls:
-
Vehicle Control: Always include a control group treated with the same final concentration of DMSO used to deliver the this compound.
-
Positive Control: A known cytotoxic agent can help validate that the assay is performing as expected[4].
-
Issue 2: Unexpected Cellular Responses or Off-Target Effects
Potential Cause & Explanation:
-
Serum Protein Binding: this compound is highly bound to plasma proteins, particularly albumin (>99%)[15][16]. The concentration and type of serum (e.g., Fetal Bovine Serum vs. Human Serum) in your cell culture medium can significantly impact the free, bioavailable concentration of this compound. Variations in serum batches can therefore lead to inconsistent results. The cytotoxicity of some iron chelators has been shown to be dependent on the serum source and its iron content[7][17].
-
Adsorption to Plasticware: Highly lipophilic compounds like this compound can adsorb to the surface of plastic cell culture plates and tubes[3][18]. This can reduce the effective concentration of the compound in the medium over time, leading to underestimation of its potency.
Troubleshooting and Experimental Design Considerations:
Caption: Factors contributing to inconsistent results.
-
Serum Characterization: If possible, use a single lot of serum for a series of experiments to minimize variability. If you observe a sudden change in experimental outcomes after switching to a new bottle of serum, consider that lot-to-lot variability may be a contributing factor.
-
Consider Serum-Free or Reduced-Serum Conditions: For mechanistic studies where precise control over the free drug concentration is critical, consider adapting your cells to serum-free or reduced-serum media. However, be aware that this may alter cellular physiology and the response to this compound.
-
Evaluate Plasticware: If you suspect adsorption is a significant issue, you can compare results obtained using standard polystyrene plates with those from low-adsorption plates.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to the use of this compound in cell culture.
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of a 100 µM working solution from a 50 mM DMSO stock.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
Procedure:
-
Prepare a 50 mM Stock Solution:
-
Accurately weigh out the desired amount of this compound powder. The molecular weight of this compound is 373.37 g/mol .
-
Dissolve the powder in anhydrous, sterile DMSO to a final concentration of 50 mM. For example, to make 1 mL of a 50 mM stock, dissolve 18.67 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) and store at -20°C or -80°C.
-
-
Prepare a 100 µM Working Solution:
-
Thaw one aliquot of the 50 mM stock solution at room temperature.
-
In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium. For example, for 10 mL of working solution, use 10 mL of medium.
-
While gently vortexing or swirling the medium, add 2 µL of the 50 mM stock solution to the 10 mL of medium. This creates a 1:500 dilution and a final concentration of 100 µM this compound with a final DMSO concentration of 0.2%.
-
Ensure the solution is thoroughly mixed before adding it to your cells.
-
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
This protocol provides a framework for determining the stability of this compound in your specific cell culture medium over a time course.
Materials:
-
This compound working solution in your complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or orthophosphoric acid (for pH adjustment of the mobile phase)
Procedure:
-
Sample Preparation:
-
Prepare a fresh working solution of this compound in your complete cell culture medium at the desired concentration (e.g., 50 µM).
-
Dispense equal volumes of this solution into sterile tubes, one for each time point (e.g., 0, 24, 48, 72 hours).
-
Immediately process the "Time 0" sample as described below.
-
Place the remaining tubes in a 37°C, 5% CO₂ incubator.
-
-
Sample Processing at Each Time Point:
-
At each designated time point, remove one tube from the incubator.
-
To precipitate proteins from the serum in the medium, add an equal volume of cold acetonitrile. For example, to 500 µL of your sample, add 500 µL of acetonitrile.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A common mobile phase for this compound analysis is a mixture of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% formic acid or a phosphate buffer at pH 3.0)[10][19]. A typical starting point is a 70:30 (v/v) ratio of acetonitrile to aqueous buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum around 248 nm, which is commonly used for detection[20].
-
Injection Volume: 10-20 µL.
-
Analysis: Inject the processed samples from each time point. The stability of this compound is determined by comparing the peak area of this compound at each time point to the peak area at Time 0.
-
Data Interpretation:
Calculate the percentage of this compound remaining at each time point:
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
A plot of % remaining versus time will illustrate the stability of this compound under your experimental conditions.
References
- Expanding the Therapeutic Potential of the Iron Chelator this compound in the Development of Aqueous Stable Ti(IV) Anticancer Complexes. PubMed Central.
- This compound Product Inform
- In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed Central.
- An In-depth Technical Guide to the Biochemical and Physical Properties of the this compound-Iron Complex. Benchchem.
- Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions.
- This compound iron complex | CAS 554445-58-8. Santa Cruz Biotechnology.
- In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. PubMed Central.
- This compound CAS#: 201530-41-8. ChemicalBook.
- This compound. RayBiotech.
- The Essential Guide to Phenol Red in Cell Culture Media. Life in the Lab.
- RP-HPLC METHOD DEVELOPMENT & VALIDATION FOR THE ESTIMATION OF this compound IN BULK & DOSAGE FORM. Googleapis.
- A Comparative Guide to the Cellular Dynamics of this compound and Deferoxamine. Benchchem.
- Signs of this compound genotoxicity. PubMed.
- Signs of this compound genotoxicity. PubMed Central.
- Failure of this compound, an Iron Chelator Agent, Combined with Antifungals in a Case of Severe Zygomycosis. PubMed Central.
- Development and Validation of Stability Indicating High Performance Thin Layer Chromatography Method for Estimation of this compound. Indian Journal of Pharmaceutical Sciences.
- Development and Validation of a Method for Determining this compound in Human Blood Plasma by HPLC-UV.
- Degradation and stability issues of Phenol Red in long-term culture. Benchchem.
- Sensitive determination of this compound in blood of patients with thalassemia using dispersive liquid-liquid microextraction base. ScienceDirect.
- MTT assay results show that this compound inhibited the proliferation of...
- This compound: appraisal of safety and efficacy in long-term therapy. PubMed Central.
- US8772503B2 - Processes for the preparation of this compound, and this compound polymorphs.
- The in vitro response of human tumour cells to desferrioxamine is growth medium dependent. PubMed.
- (PDF) DEVELOPMENT AND VALIDATION OF this compound-RELATED SUBSTANCE METHOD IN SOLID DOSAGE FORMS USING HPLC.
- The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central.
- Preparation of pH-Responsive Vesicular this compound: Evidence from In Silico, In Vitro, and In Vivo Evalu
- Determination of this compound (anti-thalassemia drug) in serum and urine: cyclic voltammetry study. ScienceScholar.
- Troubleshooting Guide for Cell Culture Contamin
- Determination of this compound (anti-thalassemia drug) in serum and urine: cyclic voltammetry study. ScienceScholar.
- Caution for the routine use of phenol red - It is more than just a pH indic
- In vitro blood distribution and plasma protein binding of the iron chelator this compound (ICL670) and its iron complex Fe-[ICL670]2 for rat, marmoset, rabbit, mouse, dog, and human. PubMed.
- The in vitro response of human tumour cells to desferrioxamine is growth medium dependent. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Signs of this compound genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The in vitro response of human tumour cells to desferrioxamine is growth medium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corning.com [corning.com]
- 12. Failure of this compound, an Iron Chelator Agent, Combined with Antifungals in a Case of Severe Zygomycosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. sciencescholar.us [sciencescholar.us]
- 16. oww-files-public.sfo3.cdn.digitaloceanspaces.com [oww-files-public.sfo3.cdn.digitaloceanspaces.com]
- 17. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US [thermofisher.com]
- 18. This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis [mdpi.com]
- 19. This compound’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Interference of this compound with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deferasirox Dosing in Preclinical Research
Introduction: Deferasirox is a critical tool in preclinical studies of iron overload and related pathologies. As an orally administered iron chelator, its efficacy and safety are paramount for generating reliable and reproducible data. However, researchers frequently encounter significant variability in drug response across different animal strains. This guide provides a comprehensive technical resource designed to help you navigate these challenges. We will delve into the mechanistic basis for these differences, offer practical troubleshooting solutions, and provide validated protocols to help you refine your experimental design.
Frequently Asked Questions (FAQs)
The following are common issues reported by researchers. Our goal is to provide not just a solution, but a clear rationale grounded in the pharmacology of this compound.
Q1: We are observing unexpected toxicity (e.g., weight loss, elevated serum creatinine) in our C57BL/6 mice using a this compound dose that was previously published and well-tolerated in BALB/c mice. What is the underlying cause?
A1: This is a classic example of how genetic background dictates drug metabolism and disposition. The primary route of this compound metabolism is glucuronidation, mediated by UDP-glucuronosyltransferase (UGT) enzymes (primarily UGT1A1 and UGT1A3), with a minor contribution from cytochrome P450 (CYP)-mediated oxidation.[1][2][3]
Different inbred mouse strains, like C57BL/6 and BALB/c, possess distinct polymorphisms in the genes encoding these metabolic enzymes.[4][5][6] This can lead to significant variations in the rate of this compound clearance. If C57BL/6 mice have lower UGT activity compared to BALB/c mice, the same oral dose can result in a higher plasma concentration (AUC) and a longer half-life, leading to drug accumulation and increased risk of dose-dependent toxicities, particularly renal and hepatic stress.[7][8]
Expert Recommendation: Never assume a dose is directly transferable between strains, even within the same species. Always perform a dose-finding or maximum tolerated dose (MTD) study when switching to a new strain.
Q2: Our rats are refusing to consume the this compound formulation mixed in their food, leading to inconsistent dosing. How can we improve administration?
A2: Palatability is a significant hurdle for oral drug administration in animal studies. This compound itself can be unpalatable, and rodents are highly sensitive to changes in their diet.
Solutions Ranked by Dosing Accuracy:
-
Oral Gavage (Most Accurate): This method bypasses taste and ensures the precise intended dose is delivered. It is the gold standard for pharmacokinetic and toxicity studies where dose accuracy is critical.[9]
-
Palatable Formulations (Less Accurate): If oral gavage is not feasible for your study design (e.g., long-term chronic dosing where daily gavage may induce stress), consider these options:
-
Peanut Butter or Palatable Paste: Mixing the powdered drug into a small, measured amount of peanut butter or a commercially available palatable paste can be effective for mice.[11][12] Ensure the animals consume the entire portion.
-
Sweetened Gelatin: A small, medicated gelatin cube can be a highly attractive vehicle for rodents.
-
Q3: We are not observing the expected iron chelation efficacy in our Sprague-Dawley rats, despite using a dose reported to be effective in Wistar rats. Should we simply increase the dose?
A3: Before escalating the dose and risking toxicity, it's crucial to troubleshoot the lack of efficacy systemically. While both are outbred rat strains, subtle pharmacokinetic differences can exist. A study in Hanover-Wistar rats showed that at a 10 mg/kg oral dose, the bioavailability was only 26%, but this increased disproportionately at 100 mg/kg, suggesting saturation of elimination processes.[1][2] Such saturation points may differ between strains.
Troubleshooting Workflow for Poor Efficacy
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Pharmacokinetics, distribution, metabolism, and excretion of this compound and its iron complex in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genetic polymorphisms influencing this compound pharmacokinetics, efficacy, and adverse drug reactions: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics [frontiersin.org]
- 7. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update on toxicity and efficacy aspects of treatment with this compound and its implication on the morbidity and mortality of transfused iron loaded patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The iron chelator this compound protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajrcps.com [ajrcps.com]
- 11. mdpi.com [mdpi.com]
- 12. Effects of this compound in Alzheimer’s Disease and Tauopathy Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Deferasirox Efficacy In Vitro
This guide is designed for researchers, scientists, and drug development professionals who are observing lower-than-expected efficacy with Deferasirox in their in vitro models. This document provides a structured troubleshooting approach, from fundamental experimental parameters to complex cellular mechanisms, to help identify and resolve common issues.
Part 1: Core Directive - Troubleshooting Guide & FAQs
This guide is structured as a series of questions that a researcher might ask when encountering low this compound efficacy. Each answer provides not just a solution, but the underlying scientific rationale and a clear experimental path forward.
Q1: My initial this compound dose-response experiment shows very little effect on cell viability. What are the first things I should check?
A1: Foundational Experimental Parameters: Reagent Integrity and Assay Setup
Before investigating complex biological reasons, it is critical to ensure the fundamental components of your experiment are sound. Low efficacy is often traced back to issues with the drug itself or the basic assay conditions.
-
This compound Stock Solution: this compound is sparingly soluble in aqueous solutions and is typically dissolved in an organic solvent like DMSO.[1][2][3][4][5]
-
Actionable Insight: Always prepare a fresh stock solution in high-quality, anhydrous DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound, and store at -20°C or -80°C for long-term stability.[2][4] Solutions in DMSO may be stored at -20°C for up to one month.[2]
-
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects at higher concentrations.
-
Actionable Insight: Run a vehicle control group for every experiment. This group should contain the highest concentration of DMSO used in your drug treatment groups. This will allow you to distinguish between solvent-induced toxicity and the specific effect of this compound.
-
-
Cell Health and Density: The physiological state of your cells at the time of treatment is paramount.
-
Actionable Insight: Ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. Cell density can also significantly impact drug efficacy; both very low and very high densities can lead to artifactual results.[6][7][8][9] It is recommended to optimize the seeding density for your specific cell line and assay duration.[10]
-
Experimental Workflow: Initial Troubleshooting
Caption: Initial workflow for troubleshooting low this compound efficacy.
Q2: I've validated my reagents and cell conditions, but the efficacy of this compound is still poor. Could the issue be related to its mechanism of action?
A2: The Central Role of Iron - Is Your Model Iron-Dependent?
Absolutely. This compound's primary mechanism of action is the chelation of intracellular iron.[11][12] If your in vitro model has a low basal level of labile iron, the drug will have a limited target to act upon, resulting in low efficacy.
-
Intracellular Iron Levels: Different cell lines maintain vastly different concentrations of intracellular iron.[13][14][15][16] Highly proliferative cancer cells often have higher iron requirements, making them more susceptible to iron chelators.
-
Iron in Culture Media: Standard cell culture media contain iron, often in the form of ferric nitrate or complexed with transferrin.[17][18][19] The specific formulation of your media can influence the baseline intracellular iron status of your cells.
Experimental Protocol: The Iron Rescue Experiment
This is a definitive experiment to confirm that the cytotoxic effect of this compound in your model is iron-dependent.
-
Determine the approximate IC50 of this compound for your cell line from your initial, albeit low-efficacy, experiments.
-
Set up treatment groups:
-
Vehicle Control (DMSO)
-
This compound (at the approximate IC50)
-
This compound + Ferric Ammonium Citrate (FAC) at various concentrations (e.g., 50 µM, 100 µM)
-
FAC alone (at the highest concentration used)
-
-
Treat cells for your standard duration (e.g., 48-72 hours).
-
Assess cell viability.
Expected Outcome: If this compound is acting via iron chelation, the addition of an iron source like FAC should "rescue" the cells, leading to a significant increase in viability compared to cells treated with this compound alone.[12] If no rescue is observed, it may suggest an off-target or iron-independent effect, or that the drug is not effectively entering the cell.[20][21]
This compound Mechanism and Iron Rescue Pathway
Caption: this compound chelates the labile iron pool, reducing ROS and inducing apoptosis. Exogenous iron (FAC) can counteract this.
Q3: The iron rescue experiment confirmed an iron-dependent mechanism, but the potency is still much lower than published data. What are the more advanced reasons for this discrepancy?
A3: Advanced Cellular Factors and Assay-Specific Artifacts
If the basic mechanism is confirmed but potency is low, you should investigate factors that might limit the intracellular concentration of the drug or interfere with your measurement of its effects.
-
Drug Efflux Pumps: Many cell lines, particularly cancer cells, overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1) that actively pump drugs out of the cell. This is a common mechanism of drug resistance.
-
Actionable Insight: Research your cell line's expression profile of common drug efflux pumps. You can experimentally test this by co-treating with a known inhibitor of these pumps (e.g., verapamil) and assessing if the potency of this compound increases.
-
-
Direct Measurement of Target Engagement: Cell viability is a downstream and often delayed endpoint. A more direct measure of this compound's activity is to quantify its primary effect: the chelation of the labile iron pool (LIP).
-
Actionable Insight: Use a fluorescent probe like Phen Green SK or Calcein-AM to measure the intracellular LIP.[22][23][24][25][26] These dyes are quenched by iron, so treatment with an effective chelator like this compound will result in an increase in fluorescence.[27][28] This allows you to confirm that the drug is entering the cell and binding its target.
-
-
Downstream Pathway Analysis: Iron depletion by this compound is known to affect various cellular pathways, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and the induction of Reactive Oxygen Species (ROS).[29][30]
-
Actionable Insight: Assessing these downstream markers via Western blot (for HIF-1α) or a fluorescent probe like DCFDA (for ROS) can provide a more sensitive readout of drug activity than cell viability alone.
-
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays.
-
Actionable Insight: this compound is a colored compound. If you are using a colorimetric assay like MTT, the drug itself might interfere with the absorbance reading.[31][32][33][34] Always include a "drug only" control (wells with media and this compound but no cells) to check for background absorbance. If interference is observed, consider switching to a non-colorimetric assay, such as a luminescence-based assay (e.g., CellTiter-Glo).
-
Data Summary: Troubleshooting and Expected Outcomes
| Potential Issue | Troubleshooting Experiment | Expected Outcome if Hypothesis is Correct |
| Drug Instability | Prepare fresh stock solution | Increased efficacy in dose-response |
| Mechanism Mismatch | Iron rescue with FAC | Co-treatment with FAC rescues cell viability |
| Drug Efflux | Co-treatment with an MDR inhibitor | Increased potency (lower IC50) of this compound |
| Poor Target Engagement | Measure Labile Iron Pool (LIP) | Dose-dependent decrease in LIP after treatment |
| Assay Interference | Run "drug only" controls | Significant absorbance from this compound in the absence of cells |
Part 2: Scientific Integrity & Protocols
Detailed Protocol: Measurement of the Labile Iron Pool (LIP) using Phen Green SK, Diacetate
This protocol provides a method to directly assess the target engagement of this compound by measuring changes in the intracellular labile iron pool.
Materials:
-
Phen Green™ SK, Diacetate (e.g., from AAT Bioquest, Cayman Chemical)[23][24]
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed your cells in a black, clear-bottom 96-well plate at the optimized density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound and a vehicle control for the desired duration (e.g., 4-24 hours).
-
Probe Loading: a. Prepare a working solution of Phen Green SK, Diacetate at 5-10 µM in serum-free medium.[25] b. Remove the drug-containing medium from the wells and wash the cells once with warm PBS. c. Add the Phen Green SK working solution to each well and incubate at 37°C for 30 minutes in the dark.
-
Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: a. Add fresh PBS or medium to each well. b. Measure the fluorescence using a microplate reader with excitation at ~507 nm and emission at ~532 nm.[23][25]
-
Data Analysis: An increase in fluorescence intensity in this compound-treated cells compared to vehicle-treated cells indicates a reduction in the labile iron pool, confirming the drug's chelating activity.
Part 3: References
-
Espósito, B. P., & Breuer, W. (2009). The labile iron pool: characterization, measurement, and participation in cellular processes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1790(7), 681–690.
-
European Medicines Agency. (2019). Assessment report - this compound Accord. Retrieved from [Link]
-
Glickstein, H., El, R. B., Shvartsman, M., & Cabantchik, Z. I. (2005). Intracellular labile iron pools as a source of oxidative stress. Blood, 105(11), 4095–4101.
-
He, L., et al. (2022). Proteomics reveals that cell density could affect the efficacy of drug treatment. Biomedicine & Pharmacotherapy, 156, 113941.
-
Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. Haematologica, 95(8), 1308–1316.
-
Messa, E., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging. Haematologica. Retrieved from [Link]
-
Mitsui, Y., et al. (2012). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science, 103(6), 1066–1073.
-
Petrat, F., Rauen, U., & de Groot, H. (1999). Determination of the chelatable iron pool of isolated rat hepatocytes by digital fluorescence microscopy using the fluorescent probe, phen green SK. Hepatology, 29(4), 1171–1179.
-
RayBiotech. (n.d.). This compound. Retrieved from [Link]
-
van der Meer, P., et al. (2010). Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay. Analyst, 135(10), 2596–2603.
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound CAS#: 201530-41-8 [m.chemicalbook.com]
- 3. raybiotech.com [raybiotech.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. researchgate.net [researchgate.net]
- 15. Iron for proliferation of cell lines and hematopoietic progenitors: Nailing down the intracellular functional iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Role of iron and sodium citrate in animal protein-free CHO cell culture medium on cell growth and monoclonal antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging | Haematologica [haematologica.org]
- 22. Determination of the chelatable iron pool of isolated rat hepatocytes by digital fluorescence microscopy using the fluorescent probe, phen green SK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Phen Green™ SK, Diacetate | AAT Bioquest [aatbio.com]
- 24. caymanchem.com [caymanchem.com]
- 25. medchemexpress.com [medchemexpress.com]
- 26. rndsystems.com [rndsystems.com]
- 27. Fluorescence analysis of the labile iron pool of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. The labile iron pool: characterization, measurement, and participation in cellular processes(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. MTT assay - Wikipedia [en.wikipedia.org]
- 32. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay | MDPI [mdpi.com]
- 34. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Bioavailability Between Deferasirox Formulations
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Deferasirox. This guide is designed to provide in-depth, field-proven insights into the challenges associated with the bioavailability of different this compound formulations. Here, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to assist you in your experimental design, execution, and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the bioavailability of this compound, providing a foundational understanding of the key factors at play.
Q1: What are the main formulations of this compound, and how do they differ in terms of bioavailability?
A1: The two primary oral formulations of this compound are the original dispersible tablets (DT) and the more recent film-coated tablets (FCT).[1] A granule formulation is also available.[2] The film-coated tablet was developed to improve tolerability and patient convenience.[3]
A key difference between these formulations lies in their bioavailability. The FCT formulation exhibits significantly higher bioavailability compared to the DT formulation.[1][4] Studies have shown that the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve or AUC) are greater with the FCT formulation, even at a dose that is approximately 30% lower than the DT formulation.[1][5] This enhanced bioavailability is attributed to the removal of certain excipients like lactose and sodium lauryl sulfate in the FCT formulation.[3][5]
Q2: How does food intake affect the bioavailability of different this compound formulations?
A2: The effect of food on this compound absorption is a critical factor and differs significantly between the DT and FCT formulations.
-
Dispersible Tablets (DT): The bioavailability of the DT formulation is highly influenced by food. Administration with a high-fat meal can increase the bioavailability of the DT formulation.[6][7] Conversely, taking it on an empty stomach is recommended to ensure consistent absorption, typically at least 30 minutes before a meal.[6][7][8][9] The caloric and fat content of the meal can introduce variability in drug absorption.[6]
-
Film-Coated Tablets (FCT): The FCT formulation is less affected by food. It can be taken with or without a light meal, which offers greater flexibility for patients.[3][10] While a high-fat meal can still increase exposure, the effect is less pronounced compared to the DT formulation.[11]
Q3: What are the key physicochemical properties of this compound that influence its absorption and bioavailability?
A3: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low solubility.[11][12] This low solubility, particularly at acidic pH, is a primary rate-limiting step for its absorption. This compound is a lipophilic, orally active iron chelator with a low molecular weight.[13] Its ability to be absorbed orally is a significant advantage over older iron chelators that required intravenous administration.[13] Two molecules of this compound bind to one iron atom, and this complex is primarily eliminated through fecal excretion.[13][14]
Q4: Are there established regulatory guidelines for conducting bioequivalence studies on this compound formulations?
A4: Yes, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published product-specific guidance for demonstrating bioequivalence of this compound formulations.[2][15][16][17] These guidelines typically recommend single-dose, two-way crossover studies in healthy volunteers under both fasting and fed conditions.[15][16] The fed studies are particularly important due to the known food effect on this compound bioavailability.[15][16] The guidance documents also provide recommendations on the strength to be tested and the potential for biowaivers for other strengths based on proportional formulation and comparative in vitro dissolution data.[15][16]
Section 2: Troubleshooting Guides for Experimental Challenges
This section provides detailed, question-and-answer-based troubleshooting for specific issues you may encounter during your research.
In Vitro Dissolution Studies
Q5: My in vitro dissolution results for a generic this compound DT formulation are not correlating with the in vivo data. What could be the reasons, and how can I improve the in vitro-in vivo correlation (IVIVC)?
A5: A lack of IVIVC for a BCS Class II drug like this compound is a common challenge due to its poor solubility. Here’s a breakdown of potential causes and a protocol for a more predictive dissolution method:
Causality Behind the Issue:
-
Inadequate Dissolution Medium: Standard aqueous dissolution media (e.g., phosphate buffers) may not adequately mimic the in vivo environment, where factors like bile salts and lipids play a role in solubilizing lipophilic drugs.
-
"Non-Sink" Conditions: Due to this compound's low solubility, the concentration in the dissolution medium can quickly approach saturation, leading to an underestimation of the true dissolution rate.
-
Formulation Excipients: The type and amount of excipients in the generic formulation compared to the reference product can significantly impact wetting, disintegration, and dissolution behavior.
Troubleshooting Protocol: Biphasic Dissolution Method
This method aims to better simulate in vivo absorption by incorporating an organic phase to continuously remove dissolved drug from the aqueous phase, thereby maintaining "sink" conditions.[12][18]
Experimental Workflow for Biphasic Dissolution
Caption: Biphasic dissolution workflow for this compound.
Step-by-Step Methodology:
-
Apparatus Setup: Couple a USP 4 (flow-through) apparatus to a USP 2 (paddle) apparatus. The USP 2 vessel will contain the organic phase.
-
Media Preparation:
-
Dissolution Process:
-
Place the this compound dispersible tablet in the USP 4 cell.
-
Pump the aqueous medium through the cell at a controlled flow rate.
-
The aqueous medium containing the dissolved drug then enters the USP 2 vessel, where the drug partitions into the organic phase.
-
-
Sampling and Analysis:
-
Data Interpretation: The cumulative amount of drug partitioned into the organic phase over time should provide a more discriminating dissolution profile and a better basis for establishing a Level A IVIVC.[12]
Bioanalytical Method Development
Q6: I am developing an LC-MS/MS method for this compound quantification in human plasma and observing low and inconsistent recovery. What is a likely cause, and how can I troubleshoot this?
A6: A common and often overlooked issue in the bioanalysis of this compound is interference from ferric ions (Fe³⁺).[23][24]
Causality Behind the Issue:
This compound is a potent iron chelator.[14] In plasma samples, especially from iron-overloaded patients, residual ferric ions can be present. These ions can also be introduced from metal components of the LC-MS/MS system (e.g., the injection needle).[23][24] this compound will chelate these ferric ions, forming a Fe-[this compound]₂ complex.[14] This complex has a different mass-to-charge ratio (m/z) than free this compound and will not be detected at the transition being monitored for the parent drug, leading to an apparent low and variable recovery.[23][24] Repeated injections of the same sample can worsen this effect as more ferric ions are leached into the sample vial.[23][24]
Troubleshooting Protocol: Mitigating Ferric Ion Interference
The solution is to add a stronger, competitive chelating agent to the sample and mobile phase to prevent this compound from binding to ferric ions. Ethylenediaminetetraacetic acid (EDTA) is an excellent choice for this purpose.
Factors Influencing this compound Bioavailability
Caption: Key factors influencing this compound bioavailability.
Step-by-Step Methodology for LC-MS/MS Analysis:
-
Sample Preparation (Protein Precipitation):
-
To 200 µL of human plasma, add the internal standard (e.g., mifepristone).[24]
-
Precipitate proteins by adding acetonitrile.
-
Vortex and centrifuge the samples.
-
-
Reconstitution:
-
Evaporate the supernatant to dryness.
-
Reconstitute the residue in a mobile phase-like solution containing a small concentration of EDTA (e.g., 0.04 mM).[24] This addition of EDTA is the critical troubleshooting step.
-
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., ODS-C18) is suitable.[24]
-
Mobile Phase: An isocratic or gradient mobile phase can be used. A typical composition is methanol and 0.1% formic acid in water. Crucially, add EDTA (e.g., 0.04 mM) to the aqueous component of the mobile phase. [24]
-
Flow Rate: A flow rate of 0.5 mL/min is a good starting point.[24]
-
-
Mass Spectrometric Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the precursor-to-product ion transition for this compound (e.g., m/z 374.2 → 108.1).[24]
-
-
Validation:
-
Fully re-validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines, ensuring consistent and reliable results.
-
Quantitative Data Summary
Table 1: Comparative Pharmacokinetics of this compound Formulations
| Parameter | Dispersible Tablet (DT) | Film-Coated Tablet (FCT) | Key Observations |
| Relative Bioavailability | Lower | Higher (approx. 30% greater exposure) | Doses for FCT are adjusted to be ~30% lower than DT to achieve comparable exposure.[5] |
| Cmax (µMol/L) | 69.7 | 99.5 | FCT reaches a higher peak concentration.[1] |
| AUC (h·µMol/L) | 846 | 1278 | Total drug exposure is significantly greater with FCT.[1] |
| Food Effect | Significant increase in bioavailability with high-fat meals.[6][7] | Less pronounced food effect; can be taken with or without a light meal.[3][10] | Administration guidelines differ significantly between formulations. |
| Dose-Response Correlation | Weaker | Stronger | FCT shows a better correlation between the administered dose and the resulting plasma concentration.[1] |
Section 3: References
-
Galanello, R., et al. (2008). Effect of food, type of food, and time of food intake on this compound bioavailability: recommendations for an optimal this compound administration regimen. Journal of Clinical Pharmacology, 48(4), 428-435. [Link]
-
Chabane, H., et al. (2009). A method to measure this compound in plasma using HPLC coupled with MS/MS detection and its potential application. Journal of Chromatography B, 877(22), 2133-2137. [Link]
-
European Medicines Agency. (2022). This compound product-specific bioequivalence guidance. [Link]
-
Drugs.com. This compound and Alcohol/Food Interactions. [Link]
-
Galeotti, C., et al. (2021). Pharmacological and clinical evaluation of this compound formulations for treatment tailoring. Scientific Reports, 11(1), 12596. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 214348, this compound. [Link]
-
Al Durdunji, A., et al. (2016). Development of a biphasic dissolution test for this compound dispersible tablets and its application in establishing an in vitro-in vivo correlation. European Journal of Pharmaceutics and Biopharmaceutics, 102, 9-18. [Link]
-
Karpova, D. V., et al. (2022). Development and Validation of a Method for Determining this compound in Human Blood Plasma by HPLC-UV. Razrabotka i registratsiya lekarstvennykh sredstv, 11(2), 128-135. [Link]
-
ResearchGate. (2025). Effect of Food, Type of Food, and Time of Food Intake on this compound Bioavailability: Recommendations for an Optimal this compound Administration Regimen. [Link]
-
ResearchGate. (2025). A Method to Measure this compound in Plasma Using HPLC Coupled With MS/MS Detection and its Potential Application. [Link]
-
PrescriberPoint. Drug Interactions for Deferasorox. [Link]
-
Li, W., et al. (2018). A simple LC-MS/MS method for determination of this compound in human plasma: Troubleshooting of interference from ferric ion in method development and its application. Journal of Pharmaceutical and Biomedical Analysis, 151, 145-150. [Link]
-
MDPI. (2022). Pharmacokinetics and Drug Interactions. [Link]
-
Taher, A. T., et al. (2017). New film-coated tablet formulation of this compound is well tolerated in patients with thalassemia or lower-risk MDS: Results of the randomized, phase II ECLIPSE study. American Journal of Hematology, 92(5), 420-428. [Link]
-
ASH Publications. (2017). Phase I Trial Results of a Solid Dispersion Formulation of this compound with Enhanced Bioavailability Relative to Exjade® and JadenuTM. Blood, 130(Supplement 1), 4725. [Link]
-
U.S. Food and Drug Administration. (2019). Draft Guidance on this compound. [Link]
-
International Journal of ChemTech Research. (2011). LC Determination of this compound in Pharmaceutical Formulation. [Link]
-
Wikipedia. This compound. [Link]
-
U.S. Food and Drug Administration. (2019). Draft Guidance on this compound. [Link]
-
Drugs.com. This compound Tablets: Package Insert / Prescribing Info / MOA. [Link]
-
PubMed. (2018). A simple LC-MS/MS method for determination of this compound in human plasma: Troubleshooting of interference from ferric ion in method development and its application. [Link]
-
ASH Publications. (2019). Pharmacokinetics (PK), Pharmacodynamics (PD) and Safety Comparison of this compound Formulations for Treatment Tailoring. Blood, 134(Supplement_1), 3547. [Link]
-
Tanaka, C. (2014). Clinical pharmacology of this compound. Clinical Pharmacokinetics, 53(9), 771-782. [Link]
-
Science.gov. in vitro dissolution testing: Topics by Science.gov. [Link]
-
U.S. Food and Drug Administration. (2015). Biopharmaceutics Review: NDA 206910. [Link]
-
ResearchGate. (2025). Relative bioavailability of this compound tablets administered without dispersion and dispersed in various drinks. [Link]
-
Séchaud, R., et al. (2008). Relative bioavailability of this compound tablets administered without dispersion and dispersed in various drinks. International Journal of Clinical Pharmacology and Therapeutics, 46(6), 326-332. [Link]
-
European Medicines Agency. (2020). This compound, dispersible tablets...product-specific bioequivalence guidance. [Link]
-
Mayo Clinic. This compound (Oral Route). [Link]
-
U.S. Food and Drug Administration. (2009). Guidance on this compound. [Link]
-
Warsi, J., et al. (2013). The palatability and tolerability of this compound taken with different beverages or foods. Pediatric Blood & Cancer, 60(10), 1638-1641. [Link]
-
ResearchGate. Response frequencies for the preferred formulation of this compound at... [Link]
-
European Federation of Internal Medicine. (2025). This compound product-specific bioequivalence guidance. [Link]
-
AMiner. Development of A Biphasic Dissolution Test for this compound Dispersible Tablets and Its Application in Establishing an in Vitro-In Vivo Correlation. [Link]
-
Google Patents. (2018). WO2018208242A1 - Formulation of this compound tablet for oral suspension composition with better processability.
-
Galanello, R., et al. (2007). Absolute oral bioavailability and disposition of this compound in healthy human subjects. Journal of Clinical Pharmacology, 47(10), 1238-1242. [Link]
-
ResearchGate. (2025). Bioanalytical method development for estimation of this compound in human plasma. [Link]
-
Vichinsky, E., et al. (2011). This compound: appraisal of safety and efficacy in long-term therapy. Therapeutics and Clinical Risk Management, 7, 387-397. [Link]
-
European Medicines Agency. This compound Mylan. [Link]
-
Geneesmiddeleninformatiebank. (2024). Public Assessment Report Scientific discussion this compound SUN 90 mg, 180 mg and 360 mg, film-coated tablets. [Link]
-
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion this compound Teva 90 mg, 180 mg and 360 mg, film-coated tablets. [Link]
-
Golpayegani, M. R., et al. (2021). Sensitive determination of this compound in blood of patients with thalassemia using dispersive liquid-liquid microextraction based on solidification of floating organic drop followed by HPLC-UV. Journal of Pharmaceutical and Biomedical Analysis, 193, 113735. [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2016). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of this compound in Tablet Dosage Form. [Link]
Sources
- 1. Pharmacological and clinical evaluation of this compound formulations for treatment tailoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. New film‐coated tablet formulation of this compound is well tolerated in patients with thalassemia or lower‐risk MDS: Results of the randomized, phase II ECLIPSE study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of food, type of food, and time of food intake on this compound bioavailability: recommendations for an optimal this compound administration regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. Clinical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Development of a biphasic dissolution test for this compound dispersible tablets and its application in establishing an in vitro-in vivo correlation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound product-specific bioequivalence guidance | European Federation of Internal Medicine [efim.org]
- 18. vitro dissolution testing: Topics by Science.gov [science.gov]
- 19. WO2018208242A1 - Formulation of this compound tablet for oral suspension composition with better processability - Google Patents [patents.google.com]
- 20. Development and Validation of a Method for Determining this compound in Human Blood Plasma by HPLC-UV | Karpova | Drug development & registration [pharmjournal.ru]
- 21. jgtps.com [jgtps.com]
- 22. ijpras.com [ijpras.com]
- 23. A simple LC-MS/MS method for determination of this compound in human plasma: Troubleshooting of interference from ferric ion in method development and its application. | University of Kentucky College of Arts & Sciences [hs.as.uky.edu]
- 24. A simple LC-MS/MS method for determination of this compound in human plasma: Troubleshooting of interference from ferric ion in method development and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent Deferasirox precipitation in stock solutions
Welcome to the technical support center for Deferasirox. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in the lab, with a specific focus on preventing its precipitation in stock and working solutions. As an orally active, tridentate iron chelator, this compound's utility in research is significant; however, its physicochemical properties present distinct handling challenges.[1][2][3] This document provides field-proven insights and validated protocols to ensure the stability and reliability of your experimental solutions.
Troubleshooting Guide: Precipitation Issues
This section addresses the most common and urgent issue: unexpected precipitation. We will diagnose the problem and provide actionable solutions.
Q1: My this compound stock solution has precipitated. What happened and what should I do?
A1: Immediate Diagnosis and Action Plan
Precipitation in your organic stock solution (e.g., in DMSO or DMF) is a common issue stemming from several potential causes. This compound is a BCS Class II compound, characterized by low aqueous solubility and high permeability.[4][5] While it is soluble in organic solvents, improper preparation or storage can easily lead to it falling out of solution.
Probable Causes:
-
Solvent Purity: The most frequent culprit is the presence of water. Dimethyl sulfoxide (DMSO) is highly hygroscopic and will readily absorb atmospheric moisture. The introduction of even small amounts of water can drastically reduce the solubility of the hydrophobic this compound, causing it to precipitate.
-
Concentration Exceeds Solubility: The stock may have been prepared at a concentration that is at or above the saturation point for the specific solvent and temperature.
-
Storage Temperature: A significant drop in temperature (e.g., moving a stock from room temperature to 4°C) can decrease the solubility of this compound, leading to crystallization.
-
Compound Purity/Polymorphism: While less common with high-quality starting material, different polymorphic forms of a compound can have different solubilities.[5][6]
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting a precipitated stock solution.
Caption: Troubleshooting workflow for precipitated this compound stock.
Step-by-Step Recovery Protocol:
-
Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes. Do not use high heat, as it could degrade the compound.
-
Sonication/Vortexing: After warming, vortex the solution vigorously or place it in a bath sonicator. The combination of gentle heat and mechanical agitation is often sufficient to redissolve the precipitate.
-
Assessment: If the precipitate dissolves completely, the solution can likely be used. However, it is now considered supersaturated and prone to re-precipitation. Use it as quickly as possible and avoid cold storage.
-
When to Discard: If the precipitate does not redissolve, or if it immediately reappears upon cooling, it is best to discard the solution. This indicates a fundamental issue with solvent quality or concentration that cannot be easily remedied. Prepare a fresh stock following the validated protocol in the next section.
Frequently Asked Questions (FAQs) & Protocols
This section provides answers to common questions regarding the preparation and handling of this compound solutions to prevent issues before they start.
Q2: What is the best way to prepare a stable this compound stock solution?
A2: A Validated Protocol for Stable Stock Solutions
The key to a stable stock solution is using the right solvent at an appropriate concentration and following a careful preparation technique.
Understanding the Chemistry: this compound is a lipophilic molecule with three acidic protons, exhibiting multiple pKa values (pKa1 = 4.57, pKa2 = 8.71, pKa3 = 10.56).[2] This complex acidic nature makes its solubility highly dependent on the solvent environment and pH. Organic aprotic solvents like DMSO and DMF are effective because they can solvate the large organic structure without engaging in proton exchange that could reduce solubility.
Comparative Solubility Data:
| Solvent | Reported Solubility | Source | Notes |
| Dimethylformamide (DMF) | ~30 mg/mL | Cayman Chemical[1] | Preferred for preparing aqueous intermediates. |
| Dimethyl sulfoxide (DMSO) | ~20 mg/mL | Cayman Chemical[1] | A common and effective solvent. |
| DMSO | 2 mg/mL | Sigma-Aldrich[7] | Note the discrepancy. Always start conservatively. |
| Ethanol | ~2 mg/mL | Cayman Chemical[1] | Lower solubility; less common for high-concentration stocks. |
| Aqueous Buffers | Sparingly soluble | Cayman Chemical[1] | Not recommended for primary stock solutions. |
Recommended Protocol for 10 mM DMSO Stock (3.73 mg/mL):
This protocol targets a conservative and highly stable concentration.
-
Aseptic Technique: Work in a laminar flow hood to maintain sterility.
-
Weighing: Accurately weigh out the desired amount of solid this compound powder (MW: 373.36 g/mol ). For 1 mL of a 10 mM stock, you would need 3.73 mg.
-
Solvent Preparation: Use a brand new, sealed vial of high-purity, anhydrous DMSO. Once opened, DMSO should be stored in a desiccator to prevent moisture absorption.
-
Dissolution: Add the DMSO directly to the vial containing the this compound powder. To ensure complete dissolution, vortex thoroughly and/or sonicate for 5-10 minutes. The final solution should be clear and free of any visible particulates.
-
Storage: Store the stock solution at room temperature or 4°C for short-term use (1-2 weeks). For long-term storage, aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C. The solid compound is stable for years at -20°C.[1]
Q3: I'm preparing an aqueous working solution and it's turning cloudy. Why?
A3: The Challenge of Aqueous Dilution
This is a classic problem for BCS Class II drugs. When you dilute your DMSO stock into an aqueous buffer (e.g., PBS or cell culture media), you are performing a "solvent shift." The this compound molecule, which was comfortably dissolved in the organic solvent, is suddenly exposed to a high concentration of water, where it is poorly soluble.[1][8] This causes it to crash out of solution, resulting in the cloudy appearance (precipitation).
The Role of pH: this compound's solubility is highly pH-dependent.[5][8] As a polyprotic acid, its charge state changes with pH. At low pH, the carboxylic acid and phenolic groups are protonated, making the molecule neutral and less water-soluble. As the pH increases above its pKa values, the molecule becomes deprotonated and anionic, which significantly increases its aqueous solubility.
Caption: Relationship between pH, this compound ionization, and solubility.
Strategies for Stable Aqueous Solutions:
-
Minimize Organic Solvent: Ensure the final concentration of DMSO or DMF in your aqueous solution is low (typically <0.5% v/v) to avoid solvent-induced cellular toxicity.
-
Stepwise Dilution: Do not add the stock solution directly into the final large volume of buffer. First, make an intermediate, more concentrated dilution in your buffer, vortexing immediately and vigorously during addition. Then, add this intermediate dilution to the final volume.
-
pH Adjustment: For maximum solubility in aqueous buffers, the pH should be adjusted. Patent literature shows that using an alkali agent like sodium carbonate to raise the pH to between 7.4 and 10.0 significantly improves solubility.[8] For cell culture, this may require careful re-adjustment of the final medium pH.
-
Use Fresh: Aqueous solutions of this compound are not stable long-term. One manufacturer explicitly recommends not storing aqueous solutions for more than one day.[1] Always prepare your final working solution fresh for each experiment.
Q4: How should I properly store my this compound?
A4: Storage Recommendations for Stability
Proper storage is critical for ensuring the long-term integrity and performance of this compound.
Storage Conditions Summary:
| Form | Temperature | Duration | Container | Key Considerations |
| Solid Powder | -20°C | ≥ 4 years[1] | Tightly sealed vial | Protect from light and moisture. |
| Organic Stock | -20°C | Months | Single-use aliquots | Avoid repeated freeze-thaw cycles. |
| Organic Stock | 4°C or RT | Days to weeks | Original vial | Check for precipitation before each use. |
| Aqueous Solution | 4°C or RT | ≤ 24 hours[1] | Sterile tube | Prepare fresh before each experiment. |
References
- Formulation Development and Evaluation of this compound Dispersible Tablets. (Indo American Journal of Pharmaceutical Sciences). [Link]
- LC Determination of this compound in Pharmaceutical Formulation. (International Journal of Pharmacy and Pharmaceutical Sciences). [Link]
- Soluble and dispersible pharamaceutical this compound formulation.
- This compound Compound Summary.
- Formulation, Development & Evaluation Of this compound Fast Dissolving Tablets.
- Processes for the preparation of this compound, and this compound polymorphs.
- Assessment report - this compound Accord. (European Medicines Agency). [Link]
- Pharmacological and clinical evaluation of this compound formulations for treatment tailoring. (Scientific Reports). [Link]
- PrEXJADE® (this compound) Product Monograph. (Novartis). [Link]
- This compound Dispersible Tablets for Oral Suspension Product Monograph. (Apotex Inc.). [Link]
- A Stability Indicating LC Method for this compound in Bulk Drugs and Pharmaceutical Dosage Forms.
- Effect of particle size and surfactant on the solubility, permeability and dissolution characteristics of this compound. (DergiPark). [Link]
- Solubility and thermodynamic functions of this compound in different solvents.
- What is the mechanism of this compound?
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. iajps.com [iajps.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. US8772503B2 - Processes for the preparation of this compound, and this compound polymorphs - Google Patents [patents.google.com]
- 7. This compound = 98 HPLC 201530-41-8 [sigmaaldrich.com]
- 8. WO2016028245A1 - Soluble and dispersible pharamaceutical this compound formulation - Google Patents [patents.google.com]
Technical Support Center: Managing Unexpected Weight Loss in Rodents Treated with Deferasirox
This guide is intended for researchers, scientists, and drug development professionals utilizing the iron chelator Deferasirox (DFX) in rodent models. It provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of unexpected weight loss during in vivo studies. The information herein is grounded in scientific principles and practical experience to ensure the integrity of your research and the welfare of your animal subjects.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding this compound-induced weight loss in rodents.
Q1: Is weight loss a known side effect of this compound in rodents?
A1: Yes, weight loss is a potential side effect of this compound treatment in rodents. While not always observed, and often dose-dependent, it is a critical parameter to monitor. The underlying causes can be multifactorial, including decreased food intake, gastrointestinal disturbances, or metabolic changes.[1][2]
Q2: What is considered "significant" weight loss in a rodent study?
A2: A weight loss of 15% or more from the baseline is generally considered a humane endpoint and often requires intervention or removal of the animal from the study, as per Institutional Animal Care and Use Committee (IACUC) guidelines.[3] However, any consistent downward trend in body weight should be investigated.
Q3: How often should I monitor the body weight of rodents treated with this compound?
A3: Daily monitoring is highly recommended, especially during the initial phase of treatment and after any dose adjustments.[4][5][6] This allows for the early detection of weight loss and timely intervention. All monitoring activities must be documented.[7]
Q4: Can this compound be administered with food to mitigate gastrointestinal side effects?
A4: While this compound is typically administered orally, formulating it within a palatable vehicle, such as peanut butter, may help with consistent dosing and can be a useful strategy.[8] However, it is crucial to ensure the entire dose is consumed. Mixing with standard chow may lead to inconsistent drug intake.
Q5: Are there any known mechanisms for this compound-induced weight loss?
A5: The exact mechanisms are still under investigation. However, potential contributors include gastrointestinal disturbances (such as diarrhea and abdominal discomfort) leading to reduced nutrient absorption, and potential metabolic effects.[1][9] Some studies suggest that iron chelation itself may influence fat metabolism and energy expenditure.[2]
II. In-Depth Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues related to weight loss in this compound-treated rodents.
Issue 1: Progressive Weight Loss Observed Within the First Week of Treatment
Potential Causes & Troubleshooting Steps:
-
Gastrointestinal (GI) Upset: this compound can cause GI side effects such as nausea, vomiting, and diarrhea, leading to decreased food and water intake.[9][10]
-
Action:
-
Daily Cage-Side Observations: Look for signs of diarrhea (soiled bedding), decreased fecal output, or changes in pellet consistency.
-
Hydration Status: Perform a skin turgor test to check for dehydration.
-
Dietary Support: Provide supplemental hydration with hydrogel packs or a palatable, high-moisture diet. Consult with a veterinarian for appropriate options.
-
-
-
Palatability and Food Consumption: The vehicle used for oral administration might be unpalatable, leading to reduced overall food intake.
-
Action:
-
Measure Food Intake: Quantify daily food consumption to determine if it has decreased since starting treatment.
-
Alternative Vehicle: If using a specific vehicle, consider switching to a more palatable option. Ensure the vehicle itself is not causing adverse effects by testing it on a control group.
-
-
-
Dose-Related Toxicity: The initial dose may be too high for the specific rodent strain, sex, or age.
-
Action:
-
Issue 2: Gradual but Consistent Weight Loss Over Several Weeks
Potential Causes & Troubleshooting Steps:
-
Sub-clinical Renal or Hepatic Effects: this compound can be associated with elevations in serum creatinine and liver enzymes.[10][14][15] While often non-progressive, these can impact overall health and contribute to weight loss.
-
Action:
-
Blood Chemistry Analysis: If ethically and scientifically permissible within your study design, collect blood samples for analysis of renal (e.g., creatinine) and hepatic (e.g., ALT, AST) function markers.[13]
-
Dose Adjustment: If abnormalities are detected, a dose reduction may be warranted in consultation with a veterinarian.
-
-
-
Metabolic Alterations: Iron chelation can impact metabolic pathways. Some research indicates that this compound may increase energy expenditure.[2]
-
Action:
-
Caloric Support: Provide a higher-calorie, palatable diet to compensate for potential increases in energy expenditure. Ensure this dietary change does not interfere with the study's scientific objectives.
-
Body Condition Scoring: In addition to body weight, perform regular body condition scoring to assess fat and muscle reserves.[3][16][17][18][19] This provides a more comprehensive health assessment.
-
-
Decision-Making Workflow for Managing Weight Loss
The following diagram illustrates a logical workflow for addressing weight loss in your rodent colony.
Caption: Troubleshooting workflow for this compound-induced weight loss.
III. Key Experimental Protocols
This section provides detailed methodologies for essential monitoring procedures.
Protocol 1: Body Weight Measurement and Body Condition Scoring (BCS)
Objective: To accurately monitor the physical health and well-being of rodents.
Materials:
-
Calibrated digital scale (accurate to 0.1 g)
-
Small container for weighing
-
Animal monitoring log sheet
Procedure:
-
Frequency: Perform measurements daily, at the same time each day to minimize diurnal variations.[4][5][6]
-
Body Weight: a. Tare the scale with the empty weighing container. b. Gently place the animal in the container and record the weight. c. Calculate the percentage weight change from the baseline (pre-treatment) weight.
-
Body Condition Scoring: a. Gently restrain the rodent. b. Palpate the sacroiliac and dorsal pelvic bones.[17][19] c. Assign a score from 1 (emaciated) to 5 (obese) based on the prominence of the skeletal structure and flesh coverage.[16][17][19] d. Record the BCS in the monitoring log. An anticipated BCS of 2 or lower requires justification in the animal use protocol.[3][17][19]
Data Interpretation:
| BCS | Description | Implication |
| 1 | Emaciated: Skeletal structure extremely prominent. | Immediate intervention required; likely humane endpoint.[16][17] |
| 2 | Underconditioned: Vertebrae and pelvic bones easily palpable. | Increased monitoring and supportive care needed.[16][17] |
| 3 | Well-conditioned: Vertebrae and pelvis palpable with slight pressure. | Optimal condition.[16][17] |
| 4 | Overconditioned: Spine is a continuous column. | Monitor for obesity-related complications.[16][17] |
| 5 | Obese: Bone structure not palpable. | May require dietary management.[16][17] |
Protocol 2: Preparation and Oral Administration of this compound
Objective: To ensure accurate and consistent dosing of this compound.
Materials:
-
This compound powder
-
Appropriate vehicle (e.g., 0.5% carboxymethylcellulose, peanut butter)
-
Mortar and pestle (if starting with tablets)
-
Graduated cylinder or syringe for vehicle measurement
-
Oral gavage needles (size-appropriate for the species)
-
Animal scale
Procedure:
-
Dose Calculation: Calculate the required dose for each animal based on its most recent body weight.
-
Suspension Preparation: a. If using tablets, crush them to a fine powder using a mortar and pestle. b. Weigh the appropriate amount of this compound powder. c. Gradually add the vehicle while triturating to create a homogenous suspension. Ensure the final concentration allows for a reasonable gavage volume (typically 5-10 ml/kg for rats and mice).
-
Oral Gavage Administration: a. Gently but firmly restrain the animal. b. Measure the distance from the tip of the nose to the last rib to estimate the correct gavage needle insertion length. c. Insert the gavage needle gently into the esophagus. Do not force the needle. d. Slowly administer the suspension. e. Observe the animal for a few minutes post-administration to ensure no adverse reactions.
IV. Potential Mechanisms of this compound-Induced Weight Loss
Understanding the potential underlying pathways can aid in developing targeted mitigation strategies. This compound is an iron chelator that binds to ferric iron (Fe3+), forming a complex that is then excreted.[20][21][22][23] This primary mechanism of action can have downstream effects.
Caption: Potential pathways of this compound-induced weight loss.
This guide provides a comprehensive framework for managing unexpected weight loss in rodents treated with this compound. Proactive monitoring, a clear understanding of potential causes, and a systematic troubleshooting approach are paramount to ensuring both animal welfare and the scientific validity of your research. Always consult with your institution's veterinary staff and adhere to IACUC-approved protocols.
V. References
-
What is the mechanism of this compound? - Patsnap Synapse. (2024-07-17). Patsnap Synapse. [Link]
-
Rodent Body Condition Scoring Guidelines. (n.d.). University of Notre Dame. [Link]
-
This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]
-
Body Condition Scoring for Mice | Office of Research - Boston University. (n.d.). Boston University. [Link]
-
This compound: Package Insert / Prescribing Information / MOA - Drugs.com. (2025-09-16). Drugs.com. [Link]
-
This compound | C21H15N3O4 | CID 214348 - PubChem - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Ullman-Cullere, M. H., & Foltz, C. J. (1999). Body Condition Scoring: A Rapid and Accurate Method for Assessing Health Status in Mice. Lab Animal Science, 49(3), 319–323. [Link]
-
What is this compound used for? - Patsnap Synapse. (2024-06-14). Patsnap Synapse. [Link]
-
Body Condition Scoring of Mice - IACUC Standard Procedure. (2022-02). University of Kentucky. [Link]
-
Guidelines for monitoring animal welfare - Griffith University. (n.d.). Griffith University. [Link]
-
Monitoring Laboratory Animals - UCLA Research Safety & Animal Welfare Administration. (n.d.). University of California, Los Angeles. [Link]
-
Health monitoring of laboratory animals - Norecopa. (2025-01-23). Norecopa. [Link]
-
This compound fed mice had lower fat weight and smaller adipocytes. (A)... - ResearchGate. (n.d.). ResearchGate. [Link]
-
Documentation of Post-procedure and Post-surgical Monitoring | Office of the Vice President for Research. (n.d.). University of Colorado. [Link]
-
This compound alleviates DSS-induced ulcerative colitis in mice by inhibiting ferroptosis and improving intestinal microbiota - PubMed. (2023-02-01). National Center for Biotechnology Information. [Link]
-
Best Practices in Animal Care and Handling in Research - aRukon. (n.d.). aRukon. [Link]
-
Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus norvegicus) Model - ResearchersLinks. (2025-12-10). ResearchersLinks. [Link]
-
This compound decreases age-associated iron accumulation in the aging F344XBN rat heart and liver - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
-
Biochemical effects of this compound and this compound-loaded nanomicellesin iron-intoxicated rats - PubMed. (2021-04-01). National Center for Biotechnology Information. [Link]
-
Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus - ResearchersLinks. (2025-12-09). ResearchersLinks. [Link]
-
Effects of this compound in Alzheimer's Disease and Tauopathy Animal Models - MDPI. (n.d.). MDPI. [Link]
-
This compound: appraisal of safety and efficacy in long-term therapy - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
This compound Side Effects: Common, Severe, Long Term - Drugs.com. (2025-05-21). Drugs.com. [Link]
-
What are the side effects of this compound? - Patsnap Synapse. (2024-07-12). Patsnap Synapse. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. research.oregonstate.edu [research.oregonstate.edu]
- 4. griffith.edu.au [griffith.edu.au]
- 5. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 6. Health monitoring [norecopa.no]
- 7. Documentation of Post-procedure and Post-surgical Monitoring | Office of the Vice President for Research [ovpr.uchc.edu]
- 8. mdpi.com [mdpi.com]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. researcherslinks.com [researcherslinks.com]
- 12. This compound decreases age-associated iron accumulation in the aging F344XBN rat heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical effects of this compound and this compound-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research.charlotte.edu [research.charlotte.edu]
- 17. Body Condition Scoring for Mice | Office of Research [bu.edu]
- 18. research.unc.edu [research.unc.edu]
- 19. rci.ucmerced.edu [rci.ucmerced.edu]
- 20. What is the mechanism of this compound? [synapse.patsnap.com]
- 21. pediatriconcall.com [pediatriconcall.com]
- 22. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is this compound used for? [synapse.patsnap.com]
Technical Support Center: Improving the Therapeutic Index of Deferasirox in Combination Therapy
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Deferasirox in combination therapies. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) you may encounter during your experiments. Our goal is to equip you with the knowledge to enhance the therapeutic index of this compound by maximizing its iron chelation efficacy while minimizing its associated toxicities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about working with this compound, particularly in the context of combination therapy research.
Q1: What is the primary mechanism of action of this compound and the scientific rationale for its use in combination therapy?
A: this compound is an orally active, tridentate iron chelator. Its primary mechanism involves binding to ferric iron (Fe³⁺) with high affinity in a 2:1 ratio (two molecules of this compound to one iron atom). This forms a stable complex that is primarily excreted through the feces.[1][2] The rationale for using this compound in combination therapy, often with Deferoxamine (DFO) or Deferiprone (DFP), is to target different pools of iron within the body and achieve a more profound and rapid reduction in total body iron, especially in patients with severe iron overload who may not respond adequately to monotherapy.[3][4][5][6][7] Combination therapy can also potentially allow for lower doses of individual agents, thereby reducing dose-dependent toxicities.
Q2: What are the known cellular mechanisms of this compound-induced toxicity that I should be aware of in my experiments?
A: The primary toxicities associated with this compound are renal and hepatic. A proposed mechanism for renal toxicity, specifically Fanconi syndrome, is the depletion of iron within the mitochondria of proximal convoluted tubule cells. These cells are rich in mitochondria and have high energy demands; iron depletion can impair ATP synthesis, leading to tubular dysfunction. This compound can also cause elevations in serum creatinine and liver transaminases.[4][8] Some studies have suggested a potential for genotoxicity, possibly through the inhibition of iron-dependent enzymes like ribonucleotide reductase, which is crucial for DNA synthesis and repair.[9]
Q3: What are the critical in vitro assays to assess the efficacy and cytotoxicity of this compound and its combinations?
A: To evaluate the efficacy and cytotoxicity of this compound in a controlled in vitro setting, the following assays are essential:
-
Labile Iron Pool (LIP) Assay: This measures the chelatable, redox-active iron pool within the cytosol. The calcein-AM assay is a standard method for this.[10]
-
Reactive Oxygen Species (ROS) Assay: Given that iron overload leads to oxidative stress, assessing the ability of this compound to reduce intracellular ROS is crucial. The DCFH-DA assay is a common method.
-
Cytotoxicity/Cell Viability Assay: The MTT or MTS assay is widely used to determine the impact of this compound and its combinations on cell viability and to establish a therapeutic window in vitro.[11][12]
Q4: What are the standard preclinical models for studying this compound combination therapy?
A: Rodent models of iron overload are commonly used. These are typically generated by repeated blood transfusions or through dietary iron supplementation. These models allow for the in vivo assessment of both the efficacy (reduction in serum ferritin and liver iron concentration) and toxicity (renal and hepatic function) of this compound in combination with other chelators.[13]
Section 2: In Vitro Experimental Protocols and Troubleshooting
This section provides detailed protocols for key in vitro assays and troubleshooting guidance for common issues.
Measurement of the Labile Iron Pool (LIP) using Calcein-AM
Scientific Rationale: The LIP is the pool of chelatable, redox-active iron that contributes to oxidative stress. Calcein-AM is a cell-permeable dye that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. Calcein's fluorescence is quenched by binding to labile iron. An increase in fluorescence after treatment with an iron chelator indicates a reduction in the LIP.[7][14]
Experimental Workflow:
Caption: Workflow for Labile Iron Pool (LIP) Assay using Calcein-AM.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells (e.g., hepatocytes, cardiomyocytes) in a black, clear-bottom 96-well plate at an appropriate density to achieve 70-80% confluency on the day of the experiment.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Calcein-AM in anhydrous DMSO.[1][9]
-
Immediately before use, dilute the Calcein-AM stock solution to a working concentration of 1-5 µM in serum-free medium or a suitable buffer like Hanks' Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically for your cell type.[9]
-
-
Treatment:
-
Prepare dilutions of this compound and any combination agents in serum-free medium.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the treatment solutions to the cells and incubate for the desired time (e.g., 1-24 hours).
-
-
Calcein-AM Staining:
-
Remove the treatment medium and wash the cells twice with PBS.
-
Add the Calcein-AM working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[9]
-
-
Fluorescence Measurement:
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of extracellular Calcein-AM. | Wash cells thoroughly with PBS after staining. Consider using a buffer containing an anion transporter inhibitor (e.g., probenecid) to prevent dye leakage. |
| Hydrolysis of Calcein-AM in aqueous solution. | Prepare the Calcein-AM working solution immediately before use.[1] | |
| Low Fluorescence Signal | Low intracellular esterase activity. | Increase the incubation time with Calcein-AM or use a slightly higher concentration. |
| Cell death or low cell number. | Ensure cells are healthy and seeded at an appropriate density. Perform a viability check (e.g., Trypan blue) before the assay. | |
| Quenching by high intracellular iron. | This is the expected outcome in control, iron-loaded cells. The signal should increase with effective chelation. | |
| Inconsistent Results | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. |
| Photobleaching of Calcein. | Minimize exposure of the plate to light during and after staining. | |
| Interference from serum in the medium. | Perform the final incubation and measurement in serum-free medium or buffer. |
Measurement of Intracellular Reactive Oxygen Species (ROS) with DCFH-DA
Scientific Rationale: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.
Detailed Protocol:
-
Cell Preparation:
-
Follow the same cell preparation steps as for the LIP assay.
-
-
Reagent Preparation:
-
Prepare a stock solution of DCFH-DA (e.g., 20 mM) in DMSO.
-
Dilute the stock solution in serum-free medium to a working concentration of 10-25 µM immediately before use.[15]
-
-
Treatment:
-
Treat cells with this compound and/or combination agents as described previously. Include a positive control for ROS induction (e.g., H₂O₂ or tert-butyl hydroperoxide).
-
-
DCFH-DA Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[16]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Autoxidation of the probe. | Prepare the working solution fresh and protect it from light. |
| Presence of ROS in the medium. | Use fresh, high-quality serum-free medium for staining. | |
| Low Signal | Low levels of ROS in control cells. | Include a positive control to ensure the assay is working. |
| Insufficient probe loading. | Optimize the DCFH-DA concentration and incubation time for your cell type. | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use a plate reader with a shuttered light source if possible. |
| Probe Inspecificity | DCFH can be oxidized by various reactive species, not just H₂O₂. | Be cautious in interpreting the results. Consider using more specific probes for particular ROS if needed. |
| Changes in peroxidase activity can affect the signal.[5] | Acknowledge this as a potential confounding factor in your analysis. |
Assessment of Cell Viability using the MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[12][18]
Detailed Protocol:
-
Cell Preparation and Treatment:
-
Seed and treat cells as described in the previous protocols.
-
-
MTT Incubation:
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well.[18]
-
Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570-590 nm using a microplate reader.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Absorbance Values | Low cell number or high cytotoxicity. | Ensure adequate cell seeding density. Check cell morphology under a microscope before adding MTT. |
| Incomplete formazan solubilization. | Increase shaking time or gently pipette to ensure all crystals are dissolved. | |
| High Background | Interference from serum or phenol red in the medium. | Use serum-free, phenol red-free medium during the MTT incubation. Include a background control (medium + MTT, no cells). |
| Increased Absorbance with Higher Drug Concentration | The compound may be chemically reducing MTT. | Run a control with the compound in cell-free medium to check for direct reduction of MTT.[20] |
| Drug-induced changes in cellular metabolism (e.g., stress response) can increase MTT reduction without an increase in cell number.[20] | Correlate MTT results with another viability assay (e.g., Trypan blue exclusion) or a direct cell count. | |
| Cell Detachment (for adherent cells) | Toxicity of the treatment or stress from media changes. | Be gentle when aspirating and adding solutions. Consider using a different viability assay if detachment is a persistent issue.[3] |
Section 3: In Vivo Experimental Design and Monitoring
This section provides guidance on designing and monitoring preclinical studies to evaluate the therapeutic index of this compound combination therapies.
Signaling Pathway of Iron Metabolism and this compound Action:
Caption: Cellular iron metabolism and the action of iron chelators.
Dosing Regimens in Rodent Models
Q: What are typical dosing regimens for this compound and Deferoxamine combination therapy in mice?
A: Dosing will depend on the specific iron-overload model and the study objectives. However, based on clinical and preclinical data, a starting point for experimental design could be:
-
This compound (DFX): Administered orally (e.g., by gavage) once daily. Doses can range from 10 mg/kg/day to 40 mg/kg/day.[6][21]
-
Deferoxamine (DFO): Administered via subcutaneous infusion over 8-12 hours, typically 5-7 days a week. Doses can range from 20 mg/kg/day to 60 mg/kg/day.[22]
-
Combination: DFX can be given daily, with DFO administered on a subset of those days (e.g., 3-5 days per week).[2][13][23]
Important Considerations:
-
Always include monotherapy arms for both drugs to assess synergistic, additive, or antagonistic effects.
-
A vehicle control group is essential.
-
Dose-response studies for each drug individually and in combination are recommended to fully characterize the therapeutic index.
Monitoring Efficacy and Toxicity
Quantitative Data Summary:
| Parameter | Method | Sample Type | Frequency | Purpose |
| Efficacy | ||||
| Serum Ferritin | ELISA | Serum/Plasma | Baseline, Monthly | Indirect marker of total body iron stores.[24][25][26] |
| Liver Iron Concentration (LIC) | MRI (R2 or R2*) or Atomic Absorption Spectroscopy of biopsy | Liver tissue | Baseline, End of study | Gold standard for assessing liver iron burden.[27][28][29][30] |
| Toxicity | ||||
| Renal Function | Serum Creatinine, BUN | Serum | Baseline, Weekly/Bi-weekly | Monitor for signs of nephrotoxicity.[4][8] |
| Hepatic Function | ALT, AST | Serum | Baseline, Weekly/Bi-weekly | Monitor for signs of hepatotoxicity.[4][8] |
| Hematology | Complete Blood Count (CBC) | Whole Blood | Baseline, Monthly | Monitor for bone marrow suppression. |
| Histopathology | H&E and Perls' Prussian Blue staining | Kidney, Liver | End of study | Assess for tissue damage and iron deposition.[13] |
Protocols for Key In Vivo Assessments:
-
Serum Ferritin ELISA:
-
Collect blood from animals and process to obtain serum or plasma.[24][31]
-
Use a commercially available mouse/rat ferritin ELISA kit.
-
Follow the manufacturer's protocol, which typically involves incubating the sample in antibody-coated wells, followed by the addition of a conjugated secondary antibody and a chromogenic substrate.[24][25][26]
-
Read the absorbance on a plate reader and calculate the ferritin concentration based on a standard curve.[24]
-
-
Liver Iron Concentration (LIC) Quantification:
-
Non-invasive (MRI): Perform T2 or T2* weighted imaging of the liver. The relaxation rates are proportional to the iron concentration. This requires specialized equipment and software for analysis.[27][28][30]
-
Invasive (Biopsy): At the end of the study, collect a portion of the liver. The tissue can be dried and then digested for iron quantification by atomic absorption spectroscopy.
-
-
Assessment of Renal and Hepatic Toxicity:
-
Collect blood at specified time points.
-
Use a clinical chemistry analyzer to measure serum creatinine, BUN, ALT, and AST levels.
-
At the end of the study, fix kidney and liver tissues in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and for Perls' Prussian Blue staining to visualize iron deposits.[13]
-
Section 4: Conclusion and Future Directions
Improving the therapeutic index of this compound is a critical goal in the management of iron overload. Combination therapy presents a promising strategy to enhance iron chelation efficacy while potentially mitigating toxicity. The experimental approaches and troubleshooting guides provided in this technical support center are intended to facilitate robust and reliable preclinical research in this area. Future investigations should focus on novel combination partners, the development of more specific biomarkers of efficacy and toxicity, and the elucidation of the precise molecular pathways affected by combination chelation therapy.
References
- Calcein AM User Guide (Pub.No. MAN0019058 A.0). (2020, January 30). Thermo Fisher Scientific.
- Calcein AM staining: A guide to cell viability. (n.d.). Abcam.
- MTT assay protocol. (n.d.). Abcam.
- Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry. (2020, March 20). Journal of Visualized Experiments.
- Speciation of iron in mouse liver during development, iron deficiency, IRP2 deletion and Inflammatory hep
- How to overcome the detaching problem of HEK293T cells from 96 well plates during MTT assay? (2022, March 10).
- Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. (2024, October 22). Frontiers in Pharmacology.
- Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often. (2018, July 20). Antioxidants & Redox Signaling.
- Mouse Ferritin ELISA Kit. (n.d.). Thermo Fisher Scientific.
- MTT assay results show that this compound inhibited the proliferation of... (n.d.).
- Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). (n.d.). Bio-protocol.
- The iron chelator this compound protects mice from mucormycosis through iron starvation. (n.d.).
- What is the best technique to measure labile iron pool in cell lines? (2014, August 28).
- The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.).
- Mouse Ferritin ELISA Kit (FTL) (ab157713). (n.d.). Abcam.
- Effects of this compound on renal function and renal epithelial cell death. (2011, June 10). Toxicology Letters.
- Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? (2007, March 26). Biochemical Journal.
- Combination therapy of this compound and deferoxamine shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden. (2013, July 9). Transfusion.
- DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem.
- Problems associated with ROS measurements in isolated mitochondria. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? (2012, October 25).
- Iron Balance Study of this compound, Deferoxamine and the Combination of Both. (n.d.). ClinicalTrials.gov.
- Reactive Oxygen Species (ROS) Detection. (2019, June 3). BMG LABTECH.
- Mouse ferritin,FE Elisa Kit. (n.d.). AFG Scientific.
- (PDF) this compound nephrotoxicity - The knowns and unknowns. (2025, August 9).
- Experimental Protocol for Calcein AM Assay. (2025, November 3).
- Quantification of Liver Iron Overload with MRI: Review and Guidelines from the ESGAR and SAR. (n.d.). Radiology.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26).
- DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851. (n.d.). Abcam.
- An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (n.d.). Agilent.
- Does the calcein-AM method assay the total cellular 'labile iron pool' or only a fraction of it? (2007, March 26). Biochemical Journal.
- Noninvasive measurement and imaging of liver iron concentrations using proton magnetic resonance. (n.d.). Blood.
- Mouse Ferritin ELISA. (n.d.). ALPCO Diagnostics.
- Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
- Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. (2024, October 23). Frontiers in Pharmacology.
- MTT Cell Assay Protocol. (n.d.). T. Horton.
- I am having problems in getting results in MTT assay. How do I rectify it? (2022, June 7).
- Liver iron quantification: studies in aqueous iron solutions, iron overloaded rats, and patients with hereditary hemochromatosis. (n.d.). Magnetic Resonance in Medicine.
- DCFH-DA probe (for Intracellular ROS assay) Manual. (n.d.). Cosmo Bio USA.
- Effects of this compound in Alzheimer's Disease and Tauop
- Ferritin ELISA. (n.d.). DRG Instruments GmbH.
- ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. (n.d.). Amerigo Scientific.
- MR liver iron quantification. (2024, December 11). Radiopaedia.org.
- HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use DESFERAL safely and effe. (n.d.). Novartis.
- A review: Systematic research approach on toxicity model of liver and kidney in laboratory animals. (2022, August 2). Animal Models and Experimental Medicine.
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Speciation of iron in mouse liver during development, iron deficiency, IRP2 deletion and Inflammatory hepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics [frontiersin.org]
- 5. Redox Regulation Beyond ROS: Why ROS Should Not Be Measured as Often - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The iron chelator this compound protects mice from mucormycosis through iron starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]
- 10. Effects of this compound on renal function and renal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Combination therapy of this compound and deferoxamine shows significant improvements in markers of iron overload in a patient with β-thalassemia major and severe iron burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioquochem.com [bioquochem.com]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. novartis.com [novartis.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Mouse Ferritin ELISA Kit (FTL) (ab157713) | Abcam [abcam.com]
- 26. alpco.com [alpco.com]
- 27. pubs.rsna.org [pubs.rsna.org]
- 28. ashpublications.org [ashpublications.org]
- 29. Liver iron quantification: studies in aqueous iron solutions, iron overloaded rats, and patients with hereditary hemochromatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. radiopaedia.org [radiopaedia.org]
- 31. Mouse ferritin,FE Elisa Kit – AFG Scientific [afgsci.com]
Technical Support Center: Deferasirox Chelation and Fluorescent Probe Interference
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for troubleshooting potential interference caused by the iron chelator deferasirox in fluorescence-based assays. Our goal is to equip you with the knowledge and tools to ensure the scientific integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound has the potential to interfere with fluorescence-based assays through several mechanisms. This compound itself is a fluorescent molecule, which can lead to increased background signal and spectral overlap with commonly used fluorescent probes.[1][2][3] Additionally, as an iron chelator, it can modulate intracellular iron levels, which may indirectly affect probes sensitive to redox states or those that are quenched by iron.[4][5]
Q2: What are the primary mechanisms of this compound interference?
A2: The two main mechanisms of interference are:
-
Autofluorescence and Spectral Overlap: this compound has an absorption maximum at approximately 301 nm and an emission maximum at around 498 nm.[1] If the excitation and/or emission spectra of your fluorescent probe overlap with those of this compound, it can lead to false-positive signals or an artificially high background.[6]
-
Fluorescence Quenching: this compound binds iron with high affinity.[3][7] If you are using a fluorescent probe that is sensitive to quenching by iron, the chelation of iron by this compound could, in principle, reverse this quenching, leading to an increase in fluorescence that is not related to the biological process you are measuring. Conversely, the this compound-iron complex itself might have different quenching properties.[8][9]
Q3: I am seeing unexpected results in my intracellular calcium imaging with Fura-2/Fluo-4 when using this compound. What could be the cause?
A3: While direct studies on this compound interference with Fura-2 or Fluo-4 are not abundant in the literature, interference from small molecules with ratiometric dyes like Fura-2 has been documented. For example, resveratrol has been shown to cause artifactual responses with Fura-2.[10] It's plausible that this compound, due to its intrinsic fluorescence, could interfere with one or both of the excitation wavelengths of Fura-2 (340 nm and 380 nm), leading to an incorrect ratiometric reading. For single-wavelength dyes like Fluo-4, this compound's emission around 498 nm could contribute to the signal detected in the green channel.
Q4: I am using DCFDA (H2DCFDA) to measure reactive oxygen species (ROS) and see an increase in signal with this compound treatment. Is this a real biological effect?
A4: This could be a combination of a real biological effect and potential assay interference. This compound has been reported to induce ROS production in some cell types.[4][5] However, it is also crucial to rule out any direct interaction between this compound and the DCFDA probe or its oxidized form. Running cell-free controls is essential to determine if this compound directly causes an increase in fluorescence of the probe.[11]
Q5: How can I minimize or control for this compound interference?
A5: A multi-pronged approach is recommended:
-
Run proper controls: This is the most critical step. Include controls with this compound alone (no cells) and cells treated with this compound but without the fluorescent probe.
-
Select probes with distinct spectra: If possible, choose fluorescent probes with excitation and emission spectra that do not overlap with this compound's 301 nm excitation and 498 nm emission.[12]
-
Use alternative assays: Validate your findings with a non-fluorescence-based method if possible.
-
Perform spectral unmixing: If your imaging system has this capability, you can mathematically separate the emission spectra of your probe and this compound.
Troubleshooting Guide
This guide provides a systematic workflow to identify and mitigate potential interference from this compound in your fluorescence-based experiments.
Caption: Troubleshooting workflow for this compound interference.
Experimental Protocols
Protocol 1: Characterizing this compound's Spectral Properties in Your Assay Buffer
This protocol allows you to determine the excitation and emission spectra of this compound in your specific experimental conditions.
Materials:
-
This compound stock solution
-
Your experimental assay buffer
-
Spectrofluorometer
Procedure:
-
Prepare a series of dilutions of this compound in your assay buffer at the concentrations you plan to use in your experiments.
-
Excitation Spectrum: a. Set the emission wavelength to 498 nm (or a wavelength where you observe a peak). b. Scan a range of excitation wavelengths (e.g., 280 nm to 450 nm). c. Record the excitation maximum.
-
Emission Spectrum: a. Set the excitation wavelength to the maximum determined in the previous step (around 301 nm). b. Scan a range of emission wavelengths (e.g., 400 nm to 600 nm). c. Record the emission maximum.
Protocol 2: Cell-Free Interference Assay
This protocol helps determine if this compound directly interacts with your fluorescent probe.
Materials:
-
This compound stock solution
-
Your fluorescent probe stock solution
-
Your experimental assay buffer
-
96-well plate (black, clear bottom for microscopy)
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare a solution of your fluorescent probe in the assay buffer at the final concentration used in your cell-based assay.
-
Add this solution to the wells of the 96-well plate.
-
Add a range of this compound concentrations to these wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate under the same conditions as your cell-based assay (temperature, time).
-
Measure the fluorescence intensity using the appropriate filter set for your probe.
-
Analysis: A significant change in fluorescence in the presence of this compound indicates a direct interaction.
Data Presentation
Table 1: Spectral Properties of this compound and Common Fluorescent Probes
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Potential for Spectral Overlap with this compound (Em: ~498 nm) |
| This compound | ~301 | ~498 | - |
| Fura-2 (Ca2+ bound) | ~340 | ~510 | Moderate |
| Fura-2 (Ca2+ free) | ~380 | ~510 | Moderate |
| Fluo-4 | ~494 | ~516 | High |
| Calcein-AM (live cells) | ~495 | ~515 | High |
| Propidium Iodide (dead cells) | ~535 | ~617 | Low |
| DCFDA (oxidized) | ~504 | ~529 | High |
Note: The spectral properties of probes can vary slightly depending on the local environment (e.g., pH, binding to cellular components). It is always recommended to measure the spectra in your specific experimental conditions.
Logical Relationships and Workflows
Caption: Logical workflow for experimental design with this compound.
References
- Khan, A., et al. (2024). Highly sensitive AIEE active fluorescent probe for detection of this compound: extensive experimental and theoretical studies. RSC Advances, 14(1), 1-13.
- Ikuta, K., et al. (2011). Interference of this compound with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy. Clinica Chimica Acta, 412(23-24), 2261-2266.
- ResearchGate. (n.d.). Interference of this compound with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy | Request PDF.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- ResearchGate. (n.d.). 1 H NMR spectrum of this compound in DMSO-d 6. Signal range (a) and aromatic region (b).
- ResearchGate. (n.d.). New film-coated tablet formulation of this compound is well tolerated in patients with thalassemia or lower-risk MDS: Results of the randomized, Phase II ECLIPSE study.
- Pathare, A., et al. (2010). This compound (Exjade) significantly improves cardiac T2* in heavily iron-overloaded patients with beta-thalassemia major. Annals of Hematology, 89(4), 405-409.
- Madeddu, C., et al. (2010). Long-term chelation therapy with this compound: effects on cardiac iron overload measured by T2* MRI. Clinical Drug Investigation, 30(4), 267-273.
- Weidmann, E., et al. (2020). Two-year long safety and efficacy of this compound film-coated tablets in patients with thalassemia or lower/intermediate risk MDS. Therapeutic Advances in Hematology, 11, 2040620720948958.
- Taher, A. T., et al. (2017). New film-coated tablet formulation of this compound is well tolerated in patients with thalassemia or lower-risk MDS: Results of the randomized, phase II ECLIPSE study. American Journal of Hematology, 92(5), 420-428.
- Yan, K. C., et al. (2022). Tuning the Solid- and Solution-State Fluorescence of the Iron-Chelator this compound. Journal of the American Chemical Society, 144(18), 8129-8136.
- Simeonov, A., & Davis, M. I. (2012). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- ResearchGate. (n.d.). Effect Of this compound On Reactive Species Of Oxygen (ROS) Production In Hematopoietic Stem Cells: Up Or Down?.
- Lee, Y. A., et al. (2023). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. International Journal of Molecular Sciences, 24(13), 10839.
- Kalyanaraman, B., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Toxicology and Applied Pharmacology, 268(1), 1-7.
- Porter, J., et al. (2013). Efficacy and safety of this compound at low and high iron burdens: results from the EPIC magnetic resonance imaging substudy. Annals of Hematology, 92(2), 211-219.
- Yan, K. C., et al. (2021). This compound (ExJade): An FDA-Approved AIEgen Platform with Unique Photophysical Properties. Journal of the American Chemical Society, 143(3), 1278-1283.
- Pauk, V., et al. (2015). Resveratrol Interferes With Fura-2 Intracellular Calcium Measurements. Journal of Cellular Physiology, 230(11), 2634-2640.
- Rodrigues, T. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery, 1(2), 122-131.
- Mangel, D. N., et al. (2020). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. Chemical Communications, 56(82), 12391-12394.
- Thorne, N., et al. (2016). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. SLAS DISCOVERY: Advancing Life Sciences R&D, 21(10), 1246-1257.
- U.S. Food and Drug Administration. (2015). 206910Orig1s000.
- Loreto, É. S., et al. (2015). Complex Interaction of this compound and Pythium insidiosum: Iron-Dependent Attenuation of Growth In Vitro and Immunotherapy-Like Enhancement of Immune Responses In Vivo. PLoS ONE, 10(8), e0136199.
- Medicines Evaluation Board. (2019). Public Assessment Report Scientific discussion this compound BioOrganics 90 mg, 180 mg, 360 mg, film-coated tablets (this compound).
- ResearchGate. (n.d.). (PDF) Two-year long safety and efficacy of this compound film-coated tablets in patients with thalassemia or lower/intermediate risk MDS: Phase 3 results from a subset of patients previously treated with this compound in the ECLIPSE study.
Sources
- 1. Highly sensitive AIEE active fluorescent probe for detection of this compound: extensive experimental and theoretical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Solid- and Solution-State Fluorescence of the Iron-Chelator this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Interference of this compound with assays for serum iron and serum unsaturated iron binding capacity during iron chelating therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Resveratrol Interferes with Fura-2 Intracellular Calcium Measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Best Practices for Long-Term Deferasirox Administration in Rats
Welcome to the technical support center for the long-term administration of Deferasirox in rat models. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting solutions for your preclinical studies. Our goal is to ensure the scientific integrity of your experiments while maintaining the highest standards of animal welfare.
Introduction: The "Why" Behind the Protocol
This compound is a potent and selective oral iron chelator. In preclinical rodent models, its primary mechanism of action is to bind with high affinity to trivalent iron (Fe³⁺), forming a stable complex that is then predominantly excreted via the feces.[1][2] This process effectively reduces systemic iron overload, a critical aspect in modeling diseases like thalassemia and hemochromatosis, or in studying the effects of iron chelation on other pathologies.
Understanding the pharmacokinetics in rats is crucial for effective study design. This compound is absorbed orally, with its bioavailability potentially increasing at higher doses due to the saturation of elimination processes.[3] The primary route of metabolism is glucuronidation followed by biliary excretion.[3] This metabolic pathway underscores the importance of monitoring hepatic function throughout your study.
This guide will provide a structured approach to long-term this compound administration, from initial planning and dose preparation to monitoring and troubleshooting common in-study challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for a long-term study in rats?
A1: The appropriate starting dose depends on the specific research question and the level of iron overload in your rat model. Published studies in rats have used a range of doses, typically between 25 mg/kg/day and 100 mg/kg/day.[4][5] For a naïve animal or a model with moderate iron overload, a starting dose of 30-50 mg/kg/day is a common and effective range.[1] It is crucial to titrate the dose based on efficacy markers (e.g., serum ferritin, liver iron content) and safety monitoring.[6][7]
Q2: What is the best way to formulate this compound for oral gavage in rats?
A2: this compound has low aqueous solubility. Therefore, it is typically administered as a suspension. A widely used and effective vehicle is 0.5% hydroxypropylcellulose (HPC) in purified water.[8] This creates a stable suspension that is suitable for oral gavage. It is essential to ensure the suspension is homogenous before each administration.
Q3: How often should I monitor the health of the rats during a long-term this compound study?
A3: Consistent and thorough monitoring is critical. A recommended schedule includes:
-
Daily: General health checks, including observation of activity level, posture, coat condition, and signs of gastrointestinal distress (e.g., diarrhea, changes in fecal output).
-
Weekly: Body weight measurement. Progressive weight loss is a key indicator of toxicity.
-
Monthly (or at interim time points): Blood collection for hematology and serum biochemistry (especially renal and hepatic panels). Urine collection for urinalysis is also recommended.
Q4: What are the most common adverse effects of long-term this compound administration in rats?
A4: Based on preclinical and clinical data, the primary target organs for toxicity are the kidneys and the liver.[9][10] Therefore, you should be vigilant for signs of nephrotoxicity (e.g., increased serum creatinine and BUN, proteinuria) and hepatotoxicity (e.g., elevated ALT and AST).[10][11] Gastrointestinal disturbances, such as diarrhea, can also occur.[1]
Q5: Are there known differences in this compound metabolism between common rat strains like Sprague-Dawley and Wistar?
A5: While direct comparative studies on this compound are limited, different rat strains can exhibit variations in drug metabolism, which may influence both efficacy and toxicity profiles.[12][13] For instance, Sprague-Dawley rats have been suggested as a more suitable model for some pharmacokinetic studies due to higher circulating drug concentrations compared to Wistar rats for certain compounds.[14] It is advisable to conduct a pilot study to determine the optimal dosing and tolerability in your chosen strain.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound for accurate oral administration to rats.
Materials:
-
This compound powder
-
0.5% (w/v) Hydroxypropylcellulose (HPC) solution in sterile, purified water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Calibrated balance
-
Volumetric flasks and graduated cylinders
Step-by-Step Procedure:
-
Calculate the required amount of this compound and vehicle:
-
Determine the desired concentration of the dosing suspension (e.g., 10 mg/mL).
-
Calculate the total volume needed based on the number of rats, their average weight, the dose (in mg/kg), and the dosing volume (typically 5-10 mL/kg for rats).[15]
-
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Prepare the Suspension:
-
Place the weighed this compound powder into a mortar.
-
Slowly add a small volume of the 0.5% HPC solution to the powder and triturate with the pestle to create a smooth paste. This prevents clumping.
-
Gradually add the remaining 0.5% HPC solution while continuously stirring or transferring to a beaker with a magnetic stir bar.
-
For larger volumes, a homogenizer can be used to ensure a fine, uniform suspension.
-
-
Ensure Homogeneity: Stir the suspension on a stir plate for at least 30 minutes before the first dose. Keep the suspension continuously stirring at a low speed during the dosing procedure to prevent settling.
-
Storage: Prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Ensure the suspension is brought to room temperature and thoroughly re-suspended before administration.
Protocol 2: Long-Term Oral Gavage Administration in Rats
Objective: To safely and accurately administer the this compound suspension to rats for the duration of the study.
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (flexible or curved stainless steel with a ball tip are recommended).[15][16]
-
For adult rats (200-500g), a 16-18 gauge, 2-3 inch needle is typically used.[16]
-
-
Syringes
-
Scale for weighing rats
Step-by-Step Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.[17]
-
-
Measure Gavage Needle Depth: Before the first administration, measure the appropriate depth of insertion by holding the needle alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle with a permanent marker.[17][18]
-
Prepare the Dose:
-
Weigh the rat to determine the precise volume of the suspension to be administered.
-
Draw the calculated volume into the syringe, ensuring the suspension is well-mixed.
-
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[15]
-
The needle should pass smoothly down the esophagus. If any resistance is met, withdraw the needle immediately and reposition.[19]
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for any immediate adverse reactions, such as respiratory distress.[19]
-
Observe the animal for a few minutes to ensure it has recovered from the procedure.
-
Monitoring and Data Collection
A robust monitoring plan is essential for a successful long-term study. The following table provides key parameters, monitoring frequency, and potential implications.
| Parameter | Monitoring Frequency | Normal Range (Sprague-Dawley Rats) [3][20][21][22][23] | Actionable Changes & Interpretation |
| Body Weight | Weekly | Consistent weight gain appropriate for age and sex | >10% unexplained weight loss from baseline may indicate toxicity. |
| Clinical Signs | Daily | Bright, alert, active, well-groomed | Lethargy, hunched posture, piloerection, diarrhea, or reduced food/water intake are signs of distress. |
| Serum Creatinine | Monthly | Male: 0.5 - 0.8 mg/dL; Female: 0.4 - 0.7 mg/dL | A sustained increase of >30% from baseline warrants investigation and potential dose reduction. |
| Blood Urea Nitrogen (BUN) | Monthly | 15 - 25 mg/dL | A significant, progressive increase, especially in conjunction with elevated creatinine, suggests renal impairment. |
| Alanine Aminotransferase (ALT) | Monthly | Male: 20 - 80 U/L; Female: 20 - 70 U/L | A sustained elevation >2-3 times the upper limit of normal may indicate liver injury.[10] |
| Aspartate Aminotransferase (AST) | Monthly | Male: 50 - 150 U/L; Female: 40 - 130 U/L | Similar to ALT, a significant, persistent increase can be a sign of hepatotoxicity. |
| Urinalysis (Protein) | Monthly | Trace to negative | Consistent proteinuria (2+ or higher on dipstick) may be an early indicator of kidney damage.[24] |
Note: Normal ranges can vary based on the specific laboratory, age, and sex of the animals. It is highly recommended to establish baseline values for your colony.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Significant Weight Loss (>10%) | - Gastrointestinal toxicity- Reduced food/water intake due to malaise- Renal or hepatic dysfunction | - Confirm accurate dosing.- Provide supplemental hydration and palatable, high-energy food.- Perform interim bloodwork to assess renal and hepatic function.- Consider a temporary dose reduction or cessation. |
| Persistent Diarrhea | - Direct gastrointestinal irritation from this compound | - Ensure the suspension is properly formulated and homogenous.- Provide supportive care (e.g., ensure adequate hydration).- If severe and persistent, a dose reduction may be necessary. |
| Elevated Serum Creatinine (>30% from baseline) | - this compound-induced nephrotoxicity[24] | - Repeat bloodwork to confirm the finding.- Temporarily halt dosing and monitor for recovery.- If dosing is resumed, use a lower dose (e.g., reduce by 50%).- Ensure adequate hydration. |
| Elevated Liver Enzymes (>2-3x ULN) | - this compound-induced hepatotoxicity[10] | - Repeat bloodwork to confirm.- Consider a dose reduction.- If elevations are severe and progressive, discontinuation of the drug may be required. |
| Difficulty with Gavage (Resistance, Regurgitation) | - Improper technique- Esophageal irritation | - Review and refine gavage technique.[15]- Ensure the gavage needle is the correct size and smooth.- Consider a brief pause in dosing to allow for recovery from any irritation. |
Humane Endpoints
Establishing clear humane endpoints is a critical ethical and regulatory requirement. For long-term this compound studies, endpoints should be based on a combination of clinical signs and quantitative data.
Consider euthanasia if a rat exhibits:
-
More than 20% loss of body weight from baseline that is not responsive to supportive care.
-
Severe, unresolvable diarrhea leading to dehydration and weight loss.
-
Signs of severe organ toxicity, such as jaundice (liver) or anuria/oliguria (kidney), confirmed by biochemical analysis.
-
A combination of clinical signs indicating severe distress, such as persistent lethargy, hunched posture, and lack of grooming, that does not improve with supportive care.
Visualizations
This compound Mechanism of Action
Caption: this compound chelation and excretion pathway.
Toxicity Monitoring and Decision Workflow
Caption: Decision workflow for managing this compound toxicity.
References
- UCSF IACUC. (n.d.).
- The University of Queensland. (n.d.).
- Washington State University IACUC. (2021).
- Hashemi, M., et al. (2025).
- Galab, S., et al. (2005). Exjade® (this compound, ICL670) in the treatment of chronic iron overload associated with blood transfusion. Therapeutics and Clinical Risk Management, 1(4), 283–291.
- University of British Columbia Animal Care Committee. (n.d.). TECH 09b - Oral Dosing (Gavage)
- Queen's University. (n.d.). SOP 10.
- Haberkern, M., et al. (2009). Update on the use of this compound in the management of iron overload. Therapeutics and Clinical Risk Management, 5, 61–72.
- U.S. Food and Drug Administration. (2005). Medical Review(s) of this compound.
- Galanello, R., et al. (2008). Efficacy and safety of this compound doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload.
- Hadisaputra, M. A. U. T., et al. (2025). Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus norvegicus) Model. Advances in Animal and Veterinary Sciences, 13(12), 2642-2647.
- Díaz-García, J. D., et al. (2011). Effects of this compound on renal function and renal epithelial cell death. Toxicology Letters, 204(2-3), 133–140.
- Ibrahim, A. S., et al. (2007). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- Petterino, C., & Argentino-Storino, A. (2006). Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry. Human & Experimental Toxicology, 15(8), 612-616.
- Han, J., et al. (2010). Reference Data of the Main Physiological Parameters in Control Sprague-Dawley Rats from Pre-clinical Toxicity Studies. Journal of the Korean Society of Toxicology, 26(1), 33-43.
- Li, G., et al. (2017). Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method. PLoS One, 12(11), e0187513.
- Perera, B., et al. (2017). Reference values for selected hematological, biochemical and physiological parameters of Sprague-Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka.
- Chaudhary, P., & Pullarkat, V. (2013). This compound: appraisal of safety and efficacy in long-term therapy. Journal of Blood Medicine, 4, 101–112.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). This compound.
- Hadisaputra, M. A. U. T., et al. (2025). Effects of Deferiprone and this compound on Liver and Duodenum Histology in an Iron-Overloaded Rat (Rattus norvegicus) Model. Advances in Animal and Veterinary Sciences, 13(12), 2642-2647.
- Han, J., et al. (2010). Reference Data of the Main Physiological Parameters in Control Sprague-Dawley Rats from Pre-clinical Toxicity Studies.
- Ibrahim, A. S., et al. (2007). The iron chelator this compound protects mice from mucormycosis through iron starvation.
- Galanello, R., et al. (2008). Efficacy and safety of this compound doses of >30 mg/kg per d in patients with transfusion-dependent anaemia and iron overload.
- Al-Saeed, A. H. (2011). Clinical evaluation of this compound for removal of cadmium ions in rat. Pakistan Journal of Biological Sciences, 14(21), 976–981.
- Aydemir, N., et al. (2014). Signs of this compound genotoxicity. Drug and Chemical Toxicology, 37(3), 269–274.
- Rahdar, A., et al. (2021).
- Galeotti, C., et al. (2020). Pharmacokinetics and Drug Interactions. Pharmaceuticals, 13(9), 244.
- Wu, D., et al. (2018). Comparison of the effects of this compound, deferoxamine, and combination of this compound and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug Design, Development and Therapy, 12, 1259–1268.
- Ahmed, A., et al. (2012). Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl. PLoS ONE, 7(12), e51889.
- Contreras-Záizar, H., et al. (1996). Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury. Archives of Medical Research, 27(4), 453-457.
- Sandoz. (2019). Product Monograph: Sandoz this compound.
- Novartis AG. (2018). Formulation of this compound tablet for oral suspension composition with better processability.
- Contreras-Záizar, H., et al. (1996). Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alteration induced by spinal cord. Archives of Medical Research, 27(4), 453-457.
- Allegra, S., et al. (2021). Case report: Acute liver failure during this compound therapy and the potential role of pharmacogenetics. Frontiers in Pharmacology, 12, 769562.
- Contreras-Záizar, H., et al. (1996). Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury.
- Drugs.com. (2025).
- Vichinsky, E., et al. (2007). A randomised comparison of this compound versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease.
- Novartis AG. (2014). Processes for the preparation of this compound, and this compound polymorphs.
- Contreras-Záizar, H., et al. (1996). Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alteration induced by spinal cord.
Sources
- 1. researcherslinks.com [researcherslinks.com]
- 2. researcherslinks.com [researcherslinks.com]
- 3. Reference values for young normal Sprague-Dawley rats: weight gain, hematology and clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improved iron homeostasis and hematopoiesis in ovariectomized rats with iron accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exjade® (this compound, ICL670) in the treatment of chronic iron overload associated with blood transfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Update on the use of this compound in the management of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI - The iron chelator this compound protects mice from mucormycosis through iron starvation [jci.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Biochemical effects of this compound and this compound-loaded nanomicellesin iron-intoxicated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. research.rciueducation.org [research.rciueducation.org]
- 15. iacuc.wsu.edu [iacuc.wsu.edu]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. aniphy.fr [aniphy.fr]
- 19. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 20. researchgate.net [researchgate.net]
- 21. Sex-specific reference intervals of hematologic and biochemical analytes in Sprague-Dawley rats using the nonparametric rank percentile method | PLOS One [journals.plos.org]
- 22. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 23. KoreaMed Synapse [synapse.koreamed.org]
- 24. Effects of this compound on renal function and renal epithelial cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Deferiprone vs. Deferasirox in Cardiac Iron Chelation
This guide offers an in-depth, evidence-based comparison of two prominent iron chelators, Deferiprone (DFP) and Deferasirox (DFX), with a specific focus on their application in managing cardiac iron overload. For researchers and drug development professionals in the field of hematology and cardiology, understanding the nuances of these therapies is paramount for designing effective treatment strategies and novel therapeutic agents.
The Clinical Imperative: Mitigating Myocardial Siderosis
Transfusional iron overload remains a critical challenge in the management of patients with chronic anemias, such as thalassemia major. The heart is particularly vulnerable to iron-induced toxicity, leading to a condition known as myocardial siderosis. This accumulation of iron in cardiomyocytes can result in diastolic dysfunction, arrhythmias, and ultimately, heart failure, which stands as the primary cause of mortality in these patients. Effective iron chelation therapy is therefore not just beneficial, but life-saving.
This guide will dissect the comparative efficacy, mechanisms of action, and safety profiles of Deferiprone and this compound, providing the necessary data and protocols to inform both clinical research and preclinical drug development.
Deferiprone (DFP): A Bidentate Chelator with High Cardiac Affinity
Deferiprone is an orally active iron chelator that has been in clinical use for several decades. Its smaller molecular size and bidentate nature (binding iron in a 3:1 ratio) are thought to facilitate its penetration into myocardial cells, a critical factor for effective cardiac iron removal.
Mechanism of Action
Deferiprone's lipophilicity allows it to readily cross cell membranes and access intracellular iron pools, including the labile iron pool (LIP) within cardiomyocytes. By binding to this free iron, DFP forms a stable complex that is then excreted, primarily in the urine. This direct access to the site of toxicity is a key proposed advantage of DFP in treating cardiac siderosis.
Caption: Deferiprone's proposed mechanism of action within a cardiomyocyte.
This compound (DFX): A Tridentate Chelator with Once-Daily Dosing
This compound is a newer generation, orally active, tridentate iron chelator (binding iron in a 2:1 ratio). Its convenient once-daily dosing regimen has improved patient adherence compared to older chelation therapies.
Mechanism of Action
This compound is a larger molecule than Deferiprone and is primarily active in the plasma, where it binds to iron, promoting its excretion mainly through the feces. While its direct entry into cardiomyocytes is considered less efficient than DFP's, DFX effectively reduces the overall body iron burden, which in turn can lead to a reduction in cardiac iron levels over time by creating a concentration gradient that draws iron out of the tissues.
Caption: this compound's primary mechanism of action in the plasma.
Head-to-Head Comparison: Efficacy in Cardiac Iron Removal
The most direct measure of cardiac iron load is the cardiac magnetic resonance (CMR) T2* value. A lower T2* value indicates a higher concentration of iron in the myocardium. An increase in T2* is the desired therapeutic outcome. Several studies have shown that both deferiprone and this compound are effective in increasing cardiac T2* values.
| Parameter | Deferiprone (DFP) | This compound (DFX) | Key Insights & Considerations |
| Cardiac T2 Improvement | Generally shows a more rapid improvement in cardiac T2 values, particularly in patients with severe cardiac siderosis. | Effective in improving cardiac T2, though the rate of improvement may be slower than with DFP in some head-to-head comparisons. | The choice may depend on the urgency of cardiac iron removal. |
| Serum Ferritin Reduction | Effective in reducing serum ferritin, but the effect may be less pronounced than with DFX. | Highly effective in reducing serum ferritin levels, a marker of total body iron stores. | Serum ferritin is a less reliable indicator of cardiac iron than T2. |
| Dosing Frequency | Typically administered three times daily. | Once-daily administration. | Adherence can be a significant factor in clinical outcomes. |
| Primary Route of Excretion | Renal | Fecal/Biliary | Important consideration in patients with renal or hepatic impairment. |
| Key Adverse Events | Agranulocytosis (requires regular monitoring), arthralgia, gastrointestinal disturbances. | Gastrointestinal disturbances, skin rash, potential for renal and hepatic toxicity. | Both drugs require careful patient monitoring. |
Experimental Protocol: Assessment of Cardiac Iron Load via CMR T2*
This protocol outlines the standard methodology for quantifying cardiac iron using CMR, a critical endpoint in clinical trials evaluating iron chelators.
Objective: To non-invasively measure myocardial iron concentration by determining the T2* relaxation time.
Methodology:
-
Patient Preparation:
-
Ensure the patient has no contraindications for MRI (e.g., incompatible metallic implants).
-
Provide clear instructions to the patient regarding breath-holding to minimize motion artifacts.
-
-
Image Acquisition:
-
Utilize a 1.5T or 3.0T MRI scanner.
-
A cardiac-gated, multi-echo gradient echo (GRE) sequence is employed.
-
Acquire a single mid-ventricular short-axis slice.
-
Typical imaging parameters include:
-
Multiple echo times (TEs), for example, 8 echoes ranging from 2 ms to 18 ms.
-
Flip angle: 20-35 degrees.
-
Slice thickness: 8-10 mm.
-
-
-
Image Analysis:
-
Import the DICOM images into a validated analysis software.
-
Draw a region of interest (ROI) in the interventricular septum, carefully avoiding coronary vessels and epicardial fat.
-
The software will generate a signal intensity vs. TE curve for the ROI.
-
Fit the data to a mono-exponential decay model (SI = k * e^(-TE/T2)) to calculate the T2 value in milliseconds (ms).
-
-
Interpretation of Results:
-
T2 > 20 ms:* Normal, no significant iron overload.
-
T2 10-20 ms:* Mild to moderate iron overload.
-
T2 < 10 ms:* Severe iron overload, associated with a high risk of cardiac complications.
-
Caption: A streamlined workflow for the assessment of cardiac iron using CMR T2*.
Concluding Remarks for the Research Professional
The choice between Deferiprone and this compound for the management of cardiac iron overload is not straightforward and often depends on the individual patient's clinical presentation, the severity of cardiac siderosis, and their tolerance to the medication. The available evidence suggests that Deferiprone may offer a more rapid clearance of iron from the heart, which could be crucial in patients with established cardiac dysfunction. Conversely, this compound provides the convenience of once-daily dosing and is highly effective at reducing the total body iron burden.
For researchers in this field, future investigations could focus on combination therapies, novel drug delivery systems to enhance myocardial targeting, and the development of more sensitive biomarkers for early detection of cardiac iron deposition. A thorough understanding of the principles and methodologies outlined in this guide is essential for advancing the science of iron chelation and improving patient outcomes.
References
- Thalassemia International Federation. Guidelines for the Management of Transfusion Dependent Thalassaemia (TDT). 4th Edition.
- Carpenter JP, He T, Kirk P, et al. On T2* magnetic resonance and cardiac iron.
- Kontoghiorghes GJ, Bartlett AN, Hoffbrand AV, et al. Long-term trial with the oral iron chelator 1,2-dimethyl-3-hydroxypyrid-4-one (L1): I. Iron chelation and metabolic studies.
- Cappellini MD, Porter J, El-Beshlawy A, et al. Tailored this compound dosing improves iron overload management in patients with β-thalassaemia.
- Pennell DJ, Berdoukas V, Karagiorga M, et al. Randomized controlled trial of deferiprone or deferoxamine in beta-thalassemia major patients with asymptomatic myocardial siderosis. Blood. 2006;107(9):3738-3744.
- Pepe A, Meloni A, Capra M, et al. Deferiprone versus this compound in patients with thalassaemia major: a comparison of cardiac and hepatic iron overload. J Cardiovasc Magn Reson. 2013;15(Suppl 1):P23.
A Head-to-Head Comparison: Deferasirox and Cisplatin Combination Therapy Outperforms Alternatives in Preclinical Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the platinum-based agent cisplatin remains a cornerstone of many chemotherapy regimens. However, its efficacy is often hampered by the development of drug resistance and significant dose-limiting toxicities. To address these clinical challenges, researchers are increasingly exploring combination therapies. This guide provides an in-depth analysis of the synergistic anti-cancer effects of the oral iron chelator Deferasirox when combined with cisplatin, presenting a compelling case for its superiority over other iron chelation alternatives in preclinical cancer models.
The Rationale: Exploiting Cancer's Iron Addiction
Cancer cells exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities. This dependency, often referred to as an "iron addiction," presents a unique therapeutic vulnerability. Iron chelators, by sequestering intracellular iron, can disrupt essential iron-dependent enzymatic processes, leading to cell cycle arrest and apoptosis. This compound, an FDA-approved oral iron chelator, has demonstrated potent anti-neoplastic properties, making it a prime candidate for combination therapies.[1]
Cisplatin, on the other hand, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis. The synergistic potential of combining this compound with cisplatin lies in the multi-faceted assault on cancer cells: this compound weakens the cell by inducing iron starvation and oxidative stress, thereby sensitizing it to the DNA-damaging effects of cisplatin.
Unveiling the Molecular Synergy: A Multi-Pronged Attack
The synergistic interaction between this compound and cisplatin is not merely additive but a complex interplay of multiple molecular mechanisms that culminate in enhanced cancer cell death.
1. Overcoming Cisplatin Resistance: A key advantage of the this compound-cisplatin combination is its ability to overcome cisplatin resistance, a major hurdle in the clinical setting. Studies in cisplatin-resistant lung and esophageal cancer cell lines have shown that this compound can re-sensitize these cells to cisplatin-induced cytotoxicity.[2]
2. Amplified Apoptotic Signaling: The combination therapy significantly enhances the induction of apoptosis. This is achieved through the modulation of key apoptosis-regulating proteins. The combination leads to the upregulation of the pro-apoptotic protein p53 and the downregulation of the anti-apoptotic protein Bcl-2.[3][4][5] This shift in the balance between pro- and anti-apoptotic signals tips the scales towards programmed cell death.
3. Enhanced DNA Damage: this compound appears to potentiate the DNA-damaging effects of cisplatin. While cisplatin directly crosslinks DNA, this compound may contribute by inhibiting DNA repair mechanisms that would otherwise counteract cisplatin's effects. This is evidenced by increased levels of γ-H2AX, a marker of DNA double-strand breaks, in cells treated with the combination therapy.[6][7][8]
4. Downregulation of Pro-Survival Pathways: The synergistic duo has been shown to downregulate key signaling pathways that promote cancer cell survival, proliferation, and metastasis. In non-small cell lung carcinoma cells, the combination of this compound and cisplatin leads to a significant downregulation of EGFR and VEGF, crucial players in tumor growth and angiogenesis.[1]
Signaling Pathway of this compound and Cisplatin Synergy
Caption: In vivo xenograft model workflow.
Comparison with an Alternative Iron Chelator: Deferoxamine
Deferoxamine (DFO) is another well-studied iron chelator with demonstrated anti-cancer properties. While DFO has also been shown to synergize with cisplatin in some cancer models, [4]this compound offers a significant clinical advantage due to its oral bioavailability, which translates to improved patient compliance and convenience. In comparative studies on iron overload, this compound has shown comparable or superior efficacy to Deferoxamine in reducing iron levels. [9]While direct comparative studies of their synergistic potential with cisplatin are limited, the favorable pharmacokinetic profile of this compound makes it a more attractive candidate for clinical development in combination therapies.
Experimental Protocols
For researchers looking to validate these findings, detailed experimental protocols are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, cisplatin, or the combination for 24-72 hours. Include a vehicle-treated control group.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the respective drugs as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). [10][11][12][13]4. Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. [14]
Conclusion and Future Directions
The preclinical evidence strongly supports the synergistic anti-cancer activity of this compound in combination with cisplatin. This combination therapy not only enhances the cytotoxicity against various cancer models but also holds the promise of overcoming cisplatin resistance, a significant clinical challenge. The oral bioavailability of this compound further enhances its translational potential.
Future research should focus on elucidating the intricate molecular details of this synergy and expanding the investigation to a broader range of cancer types. Further in vivo studies are warranted to optimize dosing schedules and evaluate long-term efficacy and safety. Ultimately, well-designed clinical trials are needed to translate these promising preclinical findings into improved therapeutic outcomes for cancer patients.
References
- Ford, S. J., et al. (2013). This compound (ICL670A) effectively inhibits oesophageal cancer growth in vitro and in vivo. British Journal of Pharmacology, 168(6), 1316–1328.
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
- University of Rochester Medical Center Flow Cytometry Core. (n.d.). The Annexin V Apoptosis Assay.
- Caffrey, J. M., et al. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 745–749.
- Chen, Y., et al. (2005). Cisplatin‐controlled p53 gene therapy for human non‐small cell lung cancer xenografts in athymic nude mice via the CArG elements. Cancer Science, 96(10), 706–712.
- Choi, J. H., et al. (2016). The potential of this compound as a novel therapeutic modality in gastric cancer. Oncotarget, 7(12), 13881–13893.
- Caffrey, J. M., et al. (2016). A Model of the Development of Cisplatin Resistance in Human Small Cell Lung Cancer Xenografts. In Vivo, 30(6), 745–749.
- Bio-protocol. (n.d.). In vivo xenograft studies.
- protocols.io. (n.d.). LLC cells tumor xenograft model.
- Sessler, J. L., et al. (2021). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Wu, D., et al. (2018). Comparison of the effects of this compound, deferoxamine, and combination therapy on an aplastic anemia mouse model complicated with iron overload. Drug Design, Development and Therapy, 12, 1159–1169.
- Wang, Y., et al. (2019). The iron chelator desferrioxamine synergizes with chemotherapy for cancer treatment. Journal of Trace Elements in Medicine and Biology, 56, 143–150.
- Tang, K. H., et al. (2022).
- Ge, J., et al. (2020). PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance. Thoracic Cancer, 12(7), 924–932.
- Tury, S., et al. (2018). The iron chelator this compound synergizes with chemotherapy to treat triple-negative breast cancers.
- Ortiz-Alvelo, N. I., et al. (2023). The effect of the iron chelator this compound in combination with Cisplatin chemotherapy against lung carcinoma.
- ResearchGate. (n.d.). IC50 values of compounds and cisplatin towards A549 cells assessed via...
- Li, M., et al. (2023). This compound Targets TAOK1 to Induce p53-Mediated Apoptosis in Esophageal Squamous Cell Carcinoma. International Journal of Molecular Sciences, 24(13), 10801.
- Chen, Y.-H., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants, 13(4), 424.
- Zarei, M. H., et al. (2023). Synergistic Cytotoxic Effect of Imiquimod and Cisplatin Combination Therapy on A549 Lung Cancer Cell. ImmunoAnalysis, 2(2), 109-118.
- Tury, S., et al. (2018). The Iron Chelator this compound Synergises With Chemotherapy to Treat Triple-Negative Breast Cancers.
- ResearchGate. (n.d.). Apoptosis assay. (A) The percentages of cells in early apoptosis...
- Li, J., et al. (2012). Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells. Medical Oncology, 29(1), 228–235.
- ResearchGate. (n.d.). Flow cytometric analysis of A549 cells treated with IC50 values of...
- Gonzalez-Guerrero, C., et al. (2017). This compound-induced iron depletion promotes BclxL downregulation and death of proximal tubular cells. Scientific Reports, 7, 41623.
- Ban, N., et al. (2011). γH2AX Expression in Tumors Exposed to Cisplatin and Fractionated Irradiation. Cancer Research, 71(10), 3689–3695.
- Olive, P. L., & Banáth, J. P. (2009). Kinetics of H2AX phosphorylation after exposure to cisplatin. Cytometry Part B: Clinical Cytometry, 76(2), 79–88.
- University of Rochester Medical Center Flow Cytometry Core. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry.
- Kim, Y. J., et al. (1998). The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells. Journal of Korean Medical Science, 13(6), 583–589.
- Al-Samkari, H., & Abel, G. A. (2014). DNA Damage Response in Cisplatin-Induced Nephrotoxicity. Toxicology, 320, 68–76.
- Khan, M. A., et al. (2019). Cisplatin Synergistically Enhances Antitumor Potency of Conditionally Replicating Adenovirus via p53 Dependent or Independent Pathways in Human Lung Carcinoma. International Journal of Molecular Sciences, 20(5), 1146.
- Shelton, J. W., et al. (2016). DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer. Oncotarget, 7(43), 69553–69565.
- Chen, Y.-R., et al. (2021). Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion. Anticancer Research, 41(5), 2367–2378.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Deferoxamine Counteracts Cisplatin Resistance in A549 Lung Adenocarcinoma Cells by Increasing Vulnerability to Glutamine Deprivation-Induced Cell Death [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The iron chelator desferrioxamine synergizes with chemotherapy for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Targets TAOK1 to Induce p53-Mediated Apoptosis in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of H2AX phosphorylation after exposure to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA damage response (DDR) pathway engagement in cisplatin radiosensitization of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Damage Response in Cisplatin-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bosterbio.com [bosterbio.com]
- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validating Deferasirox's Effect on Ribonucleotide Reductase Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the inhibitory effect of the iron chelator Deferasirox on ribonucleotide reductase (RNR) activity. We will explore the underlying scientific principles, present detailed experimental protocols, and compare this compound's performance against established RNR inhibitors, supported by experimental data.
Introduction: The Rationale for Targeting Ribonucleotide Reductase with an Iron Chelator
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[1][2] This function places RNR at the heart of cellular proliferation, making it a well-established and attractive target for anticancer therapies.[3][4][5]
The most common form in humans, Class Ia RNR, is a heterodimeric enzyme composed of two subunits: RRM1 and RRM2.[2] The RRM2 subunit is particularly crucial as it houses a di-iron center that, upon reacting with molecular oxygen, generates a stable tyrosyl radical.[6][7] This radical is indispensable for initiating the catalytic reduction of ribonucleotides to deoxyribonucleotides at the active site within the RRM1 subunit. The absolute dependency on this iron cofactor for enzymatic activity presents a unique therapeutic vulnerability.
This compound is an orally active, high-affinity tridentate iron chelator clinically approved for the treatment of chronic iron overload resulting from blood transfusions.[8][9][10] Its primary mechanism involves sequestering excess systemic and intracellular iron, which is then excreted from the body.[8][11] Based on this, a compelling hypothesis emerges: by depleting the intracellular labile iron pool, this compound can disrupt the di-iron center of the RRM2 subunit, thereby inhibiting RNR activity and suppressing DNA synthesis.[12][13][14] This guide outlines the experimental strategy to rigorously test this hypothesis.
A Comparative Landscape of RNR Inhibitors
To objectively evaluate the efficacy of this compound, its performance must be benchmarked against a panel of well-characterized RNR inhibitors with distinct mechanisms of action.
-
Hydroxyurea: A foundational RNR inhibitor that acts by quenching the tyrosyl radical in the RRM2 subunit.[15][16] While clinically used, it is considered a relatively weak inhibitor.[3][4][17]
-
Triapine (3-AP): A potent thiosemicarbazone that inhibits RNR by binding to and disrupting the di-iron center of the RRM2 subunit, showcasing a mechanism that also involves iron chelation.[5][6][18] It is known to be significantly more potent than hydroxyurea.[4][18]
-
Gemcitabine (dFdC): A nucleoside analog prodrug. Once intracellularly phosphorylated to its diphosphate form (dFdCDP), it acts as a potent mechanism-based inhibitor of RNR.[19][20][21] Its triphosphate form (dFdCTP) is also incorporated into DNA, causing chain termination.[22][23]
Experimental Design: A Multi-Faceted Validation Workflow
Our experimental approach is designed as a self-validating system, progressing from direct enzymatic inhibition to cellular effects and finally to mechanistic confirmation.
Caption: Overall experimental workflow for validating this compound's effect on RNR.
Protocol 1: Cell-Free RNR Activity Assay
Causality: This biochemical assay directly measures the inhibitor's effect on purified RNR enzyme, isolating the interaction from complex cellular processes. This allows for a direct comparison of intrinsic inhibitory potency. We will utilize a modern, non-radioactive LC-MS/MS method for its sensitivity and ability to simultaneously measure all reaction products.[24][25][26]
Methodology:
-
Reagent Preparation:
-
Enzyme: Recombinant human RRM1 and RRM2 subunits.
-
Substrate: 1 mM Cytidine 5'-diphosphate (CDP).
-
Allosteric Effector: 3 mM ATP (as a positive activity effector).[27]
-
Reducing System: 30 µM Thioredoxin (Trx), 0.5 µM Thioredoxin Reductase (TrxR), 200 µM NADPH.[27]
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA.
-
Inhibitors: Prepare stock solutions of this compound, Hydroxyurea, Triapine, and Gemcitabine diphosphate in a suitable solvent (e.g., DMSO). Create a 10-point serial dilution for each.
-
-
Reaction Setup (96-well plate):
-
To each well, add 5 µL of the appropriate inhibitor dilution (or DMSO for control).
-
Add 40 µL of a master mix containing assay buffer, RRM1, RRM2, ATP, and the reducing system.
-
Pre-incubate the plate at 37°C for 15 minutes to allow inhibitors to interact with the enzyme.
-
-
Initiation and Quenching:
-
Initiate the reaction by adding 5 µL of the CDP substrate to each well.
-
Incubate at 37°C for 20 minutes.
-
Quench the reaction by adding 100 µL of ice-cold methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Use a suitable chromatography method to separate CDP from the product, deoxycytidine diphosphate (dCDP).
-
Quantify the amount of dCDP produced using tandem mass spectrometry by monitoring specific parent-daughter ion transitions.
-
-
Data Analysis:
-
Calculate the percentage of RNR activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percent activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol 2: Cell-Based Proliferation Assay
Causality: This assay determines if the enzymatic inhibition observed in the cell-free system translates into a biologically relevant anti-proliferative effect in living cancer cells. It accounts for crucial factors like cell permeability, drug metabolism, and target engagement within the cellular environment. We use the K562 human myeloid leukemia cell line, which has been previously studied in the context of this compound's anti-leukemic effects.[28]
Methodology:
-
Cell Culture:
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Seeding:
-
Seed 5,000 cells per well in a 96-well plate in a volume of 90 µL.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound, Hydroxyurea, Triapine, and Gemcitabine (the prodrug form for cellular assays).
-
Add 10 µL of each drug dilution to the respective wells. Include wells with vehicle (DMSO) as a negative control and wells without cells as a background control.
-
-
Incubation:
-
Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making inhibitory effects on proliferation clearly measurable.
-
-
Viability Measurement (WST-1 Assay):
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C until a significant color change is observed in the control wells.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth for each drug concentration relative to the vehicle control.
-
Plot the percent growth against the logarithm of drug concentration and use non-linear regression to determine the GI50 value (the concentration causing 50% growth inhibition).
-
Protocol 3: Mechanistic Iron Reversal Assay
Causality: This experiment is a critical control to validate that this compound's RNR inhibition is specifically due to its iron-chelating properties. If the addition of excess iron rescues enzyme activity in the presence of this compound, it provides strong evidence for the proposed mechanism.[29]
Methodology:
-
Assay Setup:
-
Follow the Cell-Free RNR Activity Assay protocol (3.1).
-
Prepare three sets of reactions:
-
Control: RNR enzyme + DMSO.
-
Inhibition: RNR enzyme + this compound (at its determined IC50 concentration).
-
Reversal: RNR enzyme + this compound (IC50) + a molar excess of Ferric Chloride (FeCl₃), e.g., 100 µM. The iron should be added during the pre-incubation step along with the inhibitor.
-
-
-
Execution and Analysis:
-
Run the assay and analyze the production of dCDP as described previously.
-
Compare the RNR activity across the three conditions. A significant increase in activity in the "Reversal" condition compared to the "Inhibition" condition confirms the mechanism.
-
Data Presentation and Comparative Analysis
The quantitative data from the described experiments should be summarized for clear, at-a-glance comparison.
Table 1: Comparative Potency in Cell-Free RNR Inhibition
| Compound | Putative Mechanism | IC50 (µM) |
| This compound | Iron Chelation at RRM2 | 15.2 |
| Hydroxyurea | RRM2 Tyrosyl Radical Quencher | 125.5 |
| Triapine | Iron Chelation at RRM2 | 0.8 |
| Gemcitabine-DP | RRM1 Substrate Analog | 2.5 |
| Note: Data are representative examples for illustrative purposes. |
Table 2: Comparative Anti-Proliferative Activity in K562 Cells
| Compound | GI50 (µM) after 72h |
| This compound | 22.8 |
| Hydroxyurea | >200 |
| Triapine | 1.5 |
| Gemcitabine | 0.05 |
| Note: Data are representative examples for illustrative purposes. |
Table 3: Validation of Mechanism via Iron Reversal
| Condition | Relative RNR Activity (%) |
| Control (DMSO) | 100% |
| This compound (15 µM) | 50% |
| This compound (15 µM) + FeCl₃ (100 µM) | 92% |
| Note: Data are representative examples for illustrative purposes. |
Interpretation of Results and Mechanistic Insights
The experimental data collectively build a strong, evidence-based narrative. The cell-free assay directly establishes that this compound inhibits RNR activity, although with a potency lower than dedicated inhibitors like Triapine and Gemcitabine-DP but significantly higher than Hydroxyurea. The cell-based assay confirms that this enzymatic inhibition translates to a cytostatic effect in cancer cells.
Crucially, the iron reversal experiment validates the core hypothesis. The near-complete restoration of RNR activity upon the addition of excess iron demonstrates that this compound's inhibitory action is overwhelmingly mediated by the chelation of the essential iron cofactor from the RRM2 subunit. This prevents the generation of the tyrosyl radical, halting the entire catalytic cycle.
Caption: Proposed mechanism of RNR inhibition by this compound via iron chelation.
Conclusion
References
- Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity. PubMed.
- Preclinical characteristics of gemcitabine. PubMed.
- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): An inhibitor of ribonucleotide reductase with antineoplastic activity. MD Anderson Cancer Center.
- Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity. PubMed.
- Regulation of ribonucleotide reductase in response to iron deficiency. PMC - NIH.
- What is the mechanism of Gemcitabine? Patsnap Synapse.
- What is Triapine used for? Patsnap Synapse.
- Hydroxyurea is a Ribonucleotide Reductase Inhibitor for Hematological Malignancies Research. AGscientific.
- Gemcitabine main mechanisms of action. ResearchGate.
- Gemcitabine: preclinical pharmacology and mechanisms of action. PubMed.
- Hydroxyurea (Hydroxycarbamide) | RNR Inhibitor. MedChemExpress.
- Triapine - About 2. Nanopharmaceutics, Inc.
- Inhibition of Ribonucleoside Diphosphate Reductase by Hydroxyurea. AACR Journals.
- Gemcitabine's chemotherapeutic mechanisms of action. ResearchGate.
- Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization. Frontiers.
- Ribonucleotide reductase inhibitor. Wikipedia.
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. NIH.
- Deferoxamine, deferiprone, and this compound mechanism of action in the... ResearchGate.
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLOS One.
- Regulation of ribonucleotide reductase in response to iron deficiency. PubMed.
- Structure, function, and mechanism of ribonucleotide reductases. PubMed.
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. DSpace@MIT.
- A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. ResearchGate.
- Regulation of Ribonucleotide Reductase in Response to Iron Deficiency. ResearchGate.
- In Vivo Assay for Low-Activity Mutant Forms of Escherichia coli Ribonucleotide Reductase. ASM Journals.
- Ribonucleotide reductase. Wikipedia.
- This compound Alternatives Compared. Drugs.com.
- From Biology to Clinical Practice: Iron Chelation Therapy With this compound. PMC - NIH.
- The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central.
- What is the mechanism of this compound? Patsnap Synapse.
- This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Pediatric Oncall.
- Deferoxamine: a reversible S-phase inhibitor of human lymphocyte proliferation. PubMed.
- Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. PMC - PubMed Central.
- Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase. JACS Au - ACS Publications.
- Iron Chelator Transmetalative Approach to Inhibit Human Ribonucleotide Reductase. ResearchGate.
- How does this compound exert its therapeutic effects at the molecular and cellular levels? Consensus.
- Synthetic and natural iron chelators: therapeutic potential and clinical use. PMC.
- The importance of chelation therapy in thalassemia and iron chelators available for patients. VJHemOnc.
- Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study. PubMed.
- Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present. PMC.
Sources
- 1. Frontiers | Ribonucleotide Reductase Inhibitors: A New Look at an Old Target for Radiosensitization [frontiersin.org]
- 2. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone; 3-AP): an inhibitor of ribonucleotide reductase with antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is Triapine used for? [synapse.patsnap.com]
- 6. About 2 — Nanopharmaceutics, Inc. [nanopharmaceutics.com]
- 7. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. The importance of chelation therapy in thalassemia and iron chelators available for patients | VJHemOnc [vjhemonc.com]
- 10. Efficacy and safety of this compound, an oral iron chelator, in heavily iron-overloaded patients with beta-thalassaemia: the ESCALATOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pediatriconcall.com [pediatriconcall.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. cancer-research-network.com [cancer-research-network.com]
- 18. Triapine (3-aminopyridine-2-carboxaldehyde- thiosemicarbazone): A potent inhibitor of ribonucleotide reductase activity with broad spectrum antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Preclinical characteristics of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 21. Gemcitabine: preclinical pharmacology and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates [dspace.mit.edu]
- 26. researchgate.net [researchgate.net]
- 27. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 28. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Deferoxamine: a reversible S-phase inhibitor of human lymphocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative safety profile of Deferasirox and Deferiprone in animal studies
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of iron chelation therapy, Deferasirox and Deferiprone stand as two prominent oral agents crucial for managing chronic iron overload. While their efficacy is well-documented, a nuanced understanding of their comparative safety profiles at the preclinical level is paramount for informed drug development and a deeper comprehension of their clinical behavior. This guide provides a comprehensive, data-driven comparison of the safety profiles of this compound and Deferiprone based on animal studies, offering insights into their organ-specific toxicities and the experimental methodologies used for their evaluation.
Introduction: The Imperative for Preclinical Safety Evaluation of Iron Chelators
Iron chelators are indispensable in treating iron overload resulting from conditions like thalassemia and myelodysplastic syndromes. However, the very mechanism that makes them effective—binding and removing excess iron—can also lead to off-target effects and toxicities. Animal models provide a critical platform to investigate these potential adverse effects before clinical application, allowing for a systematic evaluation of dose-dependent toxicities across various organ systems. This guide will delve into the comparative preclinical safety data for this compound and Deferiprone, focusing on key organ systems susceptible to iron chelator-induced toxicity.
Comparative Organ System Toxicology
The subsequent sections will dissect the comparative toxicological profiles of this compound and Deferiprone, with a focus on hepatic, renal, gastrointestinal, and cardiac systems. The findings are summarized from various animal studies, primarily conducted in rodent models such as rats and gerbils.
Hepatotoxicity
The liver, being the primary site of iron storage and metabolism, is a key organ of interest in iron chelation therapy.
A study in an iron-overloaded rat model demonstrated that both Deferiprone and this compound can mitigate liver damage.[1][2] However, at the tested doses, Deferiprone (100 mg/kg BW) was found to be more effective than this compound (30 mg/kg BW) in reducing hepatocyte necrosis.[1][2] Specifically, Deferiprone reduced hepatocyte necrosis by 49%, compared to 33.1% with this compound.[1] Furthermore, Deferiprone treatment led to a more significant reduction in relative liver weight compared to this compound in these iron-overloaded rats.[1] In contrast, another study in gerbils indicated that this compound was more efficient at clearing hepatic iron than Deferiprone.[3] While elevations in liver enzymes have been noted for both compounds in preclinical studies, the clinical significance and the direct comparative incidence in animal models require further investigation.[4]
| Parameter | This compound | Deferiprone | Animal Model | Key Findings & Citations |
| Hepatocyte Necrosis | Reduced by 33.1% | Reduced by 49% | Iron-overloaded rats | Deferiprone showed a greater reduction in hepatocyte necrosis.[1][2] |
| Relative Liver Weight | Reduced by 11.4% | Reduced by 17.3% | Iron-overloaded rats | Deferiprone was more effective in reducing relative liver weight.[1] |
| Hepatic Iron Removal | More efficient | Less efficient | Gerbils | This compound demonstrated superior removal of iron from the liver.[3] |
| Liver Enzyme Elevation | Observed | Observed | Various preclinical models | Both drugs have been associated with elevations in liver enzymes.[4] |
Nephrotoxicity
Renal toxicity is a significant concern with iron chelation therapy, and preclinical studies have highlighted potential differences between this compound and Deferiprone.
Preclinical studies with this compound have reported renal toxicity, including non-progressive increases in serum creatinine and renal tubular toxicity.[4] These findings in animal models have been a point of consideration in its clinical use, especially in patients with pre-existing renal conditions.[5] In contrast, Deferiprone has been noted to potentially cause a reversible acute decrease in glomerular filtration rate and renal plasma flow in dogs.[4] While direct comparative studies on nephrotoxicity in the same animal model are less common in the provided search results, the available data suggests different renal safety profiles that warrant careful monitoring.
| Parameter | This compound | Deferiprone | Animal Model | Key Findings & Citations |
| Serum Creatinine | Non-progressive increases reported | - | Preclinical models | A concern noted in some preclinical studies.[4] |
| Renal Tubular Toxicity | Noted | - | Preclinical models | Particularly a concern in pediatric patients with low serum ferritin.[4] |
| Glomerular Filtration Rate | - | Can cause a reversible acute decrease | Dogs | An observed effect in a canine model.[4] |
Gastrointestinal Toxicity
Gastrointestinal disturbances are a known side effect of oral iron chelators.
In animal models, both this compound and Deferiprone administered orally are associated with gastrointestinal side effects.[4] A study in iron-overloaded rats found that Deferiprone (100 mg/kg BW) was more effective than this compound (30 mg/kg BW) in reducing damage to the duodenal villi.[1][2] This suggests a potentially better gastrointestinal tolerability profile for Deferiprone at the tested doses in this specific model.[1] Patients with iron overload can develop gastrointestinal complications, and iron chelation therapy is crucial to prevent further damage.[1]
| Parameter | This compound | Deferiprone | Animal Model | Key Findings & Citations |
| General GI Disturbances | Can cause gastrointestinal disturbances | Can cause gastrointestinal disturbances | Various animal models | A common finding for both oral chelators.[4] |
| Duodenal Villi Damage | Less effective in reducing damage | More effective in reducing damage | Iron-overloaded rats | Deferiprone showed superior protection of the duodenal villi.[1][2] |
Cardiotoxicity
Given that cardiac complications are a major cause of mortality in iron-overloaded patients, the cardiac safety of iron chelators is of utmost importance.
A study in an iron-overloaded gerbil model found that this compound and Deferiprone were equally effective in removing stored cardiac iron.[3] However, the same study noted that Deferiprone-treated hearts had a greater mass and increased myocyte hypertrophy.[3] In contrast, a study in iron-overloaded rats suggested that Deferiprone treatment resulted in less histopathological cardiac changes compared to deferoxamine (a different iron chelator).[6] The clinical implications of these findings in animal models require careful consideration and further investigation.
| Parameter | This compound | Deferiprone | Animal Model | Key Findings & Citations |
| Cardiac Iron Removal | Equally effective | Equally effective | Gerbils | Both drugs showed comparable efficacy in removing cardiac iron.[3] |
| Cardiac Mass | No significant change | Increased | Gerbils | Deferiprone was associated with an increase in heart mass.[3] |
| Myocyte Hypertrophy | No significant change | Increased | Gerbils | An increase in myocyte size was observed with Deferiprone.[3] |
| Histopathological Changes | - | Less histopathological changes (vs. DFO) | Rats | Deferiprone showed a favorable histopathological profile in the heart.[6] |
Experimental Methodologies
The following sections provide an overview of the experimental workflows and detailed protocols for key toxicity assessments in animal models.
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for assessing hepatotoxicity and nephrotoxicity in rodent models.
Caption: Workflow for Hepatotoxicity Assessment in Rodents.
Sources
- 1. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 2. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dep.nj.gov [dep.nj.gov]
- 4. Cardiac Iron Determines Cardiac T2*, T2, and T1 in the Gerbil Model of Iron Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
Deferasirox's Anti-Leukemic Potential: A Comparative Guide for Researchers
For professionals in oncology research and drug development, the exploration of existing therapies for novel applications is a critical frontier. Deferasirox (DFX), an established oral iron chelator, is emerging as a promising agent with significant anti-leukemic properties beyond its primary function of managing iron overload. This guide provides a comprehensive cross-study comparison of this compound's anti-leukemic effects, offering in-depth analysis of its mechanisms, preclinical efficacy, and clinical potential, supported by experimental data and detailed protocols.
Introduction: More Than an Iron Chelator
This compound was initially developed to treat chronic iron overload resulting from blood transfusions in patients with conditions like myelodysplastic syndromes (MDS) and thalassemia.[1] However, a growing body of evidence reveals its direct anti-neoplastic activity against various leukemia subtypes. Unlike older iron chelators such as deferoxamine (DFO), which primarily exert their effects through systemic iron deprivation, this compound exhibits a multi-faceted mechanism of action, making it a compelling candidate for further investigation as a standalone or combination therapy in leukemia.[2][3]
Mechanisms of Anti-Leukemic Action: A Multi-Pronged Attack
This compound's anti-leukemic efficacy stems from its ability to modulate several critical cellular pathways, often in an iron-independent manner.
Inhibition of the NF-κB Signaling Pathway
A key mechanism of this compound's action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of cell survival, proliferation, and inflammation that is often constitutively active in leukemia cells.[2] Studies have shown that this compound can decrease the DNA binding activity of the p65 subunit of NF-κB, leading to the cytoplasmic retention of this transcription factor in its inactive form.[2] This effect has been observed in both leukemia cell lines and primary cells from MDS patients and appears to be a unique property of this compound not shared by other iron chelators like deferoxamine and deferiprone.[2] The inhibition of NF-κB by this compound is believed to contribute to the induction of apoptosis in malignant cells.[2][4]
Figure 1: this compound-mediated inhibition of the NF-κB pathway.
Induction of Apoptosis and Cell Cycle Arrest
This compound consistently induces apoptosis in a variety of leukemia cell lines in a dose- and time-dependent manner.[5][6] This programmed cell death is often caspase-dependent.[5][7] Furthermore, this compound can cause cell cycle arrest, although the specific phase of arrest (G0/G1 or S phase) can vary depending on the cell line.[4][8]
Modulation of Reactive Oxygen Species (ROS) and Induction of Ferroptosis
The role of this compound in modulating ROS is complex and appears to be context-dependent. Some studies report that this compound decreases cellular ROS levels, consistent with its iron-chelating activity.[8] Conversely, other research indicates that this compound can elevate ROS levels, contributing to its cytotoxic effects, particularly in AML cells. A recent study has shed light on a novel mechanism: this compound induces ferroptosis, a form of iron-dependent programmed cell death, in acute lymphoblastic leukemia (ALL) cells through the induction of Nrf2.[9][10][11]
Repression of the mTOR Signaling Pathway
In myeloid leukemia cells, this compound has been shown to suppress the mTOR pathway by enhancing the expression of REDD1, a negative regulator of mTOR signaling.[6][12] This inhibition of a key pathway involved in cell growth and proliferation further contributes to its anti-leukemic effects.
Preclinical Efficacy: A Cross-Study Comparison
The anti-leukemic properties of this compound have been evaluated in a multitude of in vitro and in vivo studies, demonstrating its broad-spectrum activity.
In Vitro Studies: Potency Across Leukemia Subtypes
This compound has demonstrated cytotoxicity against a wide range of leukemia cell lines, including those of myeloid and lymphoid origin. The following table summarizes the half-maximal inhibitory concentrations (IC50) from various studies.
| Cell Line | Leukemia Type | IC50 (µM) | Study |
| K562 | Chronic Myeloid Leukemia | 46.33 | [12] |
| U937 | Myeloid Leukemia | 16.91 | [12] |
| HL-60 | Myeloid Leukemia | 50 | [12] |
| Fresh AML Cells | Acute Myeloid Leukemia | 87.63 - 172.2 | [12] |
| L1210 | Murine Lymphoid Leukemia | < 50 | [5] |
| A20 | Murine Lymphoid Leukemia | ~50 | [5] |
| SKM-1 | Myeloid Leukemia | > 20 | [8] |
| THP-1 | Myeloid Leukemia | > 20 | [8] |
Note: IC50 values can vary depending on the duration of treatment and the specific assay used.
In Vivo Studies: Tumor Growth Inhibition in Animal Models
Preclinical animal studies have corroborated the in vitro findings. In a mouse model of human myeloid leukemia using U937 cells, oral administration of this compound at 50 mg/kg daily significantly suppressed tumor growth.[12] Similarly, in a murine leukemia model with L1210 cells, this compound treatment prolonged the survival of both non-iron-overloaded and iron-overloaded mice, highlighting its efficacy regardless of iron status.[13]
Clinical Evidence: From Case Reports to Clinical Trials
The clinical investigation of this compound's anti-leukemic effects is an evolving field, with promising results emerging from case studies and clinical trials, particularly in MDS and AML.
A noteworthy case report detailed a patient with chemotherapy-resistant acute monocytic leukemia who achieved complete remission after iron chelation therapy with this compound.[14][15]
Several clinical trials have provided more robust evidence:
-
The EPIC Trial: A post-hoc analysis of this large prospective trial in MDS patients showed that this compound treatment led to hematological improvements, with an overall erythroid response in 21.5% of patients, a platelet response in 13.0%, and a neutrophil response in 22.0%.[1]
-
The TELESTO Trial: This randomized, double-blind, phase II trial demonstrated that in patients with lower-risk MDS and iron overload, this compound was associated with a longer event-free survival and fewer transformations to AML compared to placebo.[6][16]
-
The LODEFI Trial: A phase II study is currently evaluating low-dose this compound in lower-risk MDS patients who are resistant to or have relapsed after erythropoietin-stimulating agents, with early results suggesting a potential for achieving transfusion independence.[17]
However, it is important to note that a prospective randomized phase II study of this compound to prevent iatrogenic iron overload in AML patients undergoing induction/consolidation chemotherapy was prematurely stopped due to excess gastrointestinal and infectious toxicity in the this compound arm.[18] This highlights the need for careful patient selection and monitoring when using this compound in combination with intensive chemotherapy.
Combination Therapies: A Synergistic Approach
This compound's unique mechanisms of action make it an attractive candidate for combination therapies to enhance the efficacy of existing anti-leukemic agents.
-
With Decitabine: In vitro studies on SKM-1, THP-1, and K-562 leukemia cell lines have shown that the combination of this compound and the DNA methyltransferase inhibitor Decitabine has a synergistic inhibitory effect on proliferation and a greater induction of apoptosis compared to either drug alone.[8][14]
-
With Imatinib: In chronic myeloid leukemia (CML) cell lines, including those resistant to imatinib, co-treatment with this compound and imatinib induced a synergistic dose-dependent inhibition of proliferation and increased apoptosis.[4] This suggests a potential role for this compound in overcoming imatinib resistance.
-
With Chemotherapy Agents: this compound has been shown to have a synergistic anti-leukemic effect when combined with cytarabine (Ara-C).[19] However, it may antagonize the effect of doxorubicin, indicating that careful consideration of drug pairings is crucial.[19]
The following table summarizes the effects of this compound in combination with other anti-leukemic drugs from a study on SKM-1 cells.
| Treatment | Cell Viability (%) at 72h | Apoptosis (%) |
| Control | 100 | < 5 |
| DFX (100 µM) | 16.68 | Increased |
| DAC (8 µM) | 42.94 | Increased |
| DFX (100 µM) + DAC (8 µM) | 11.32 | Synergistically Increased |
| Data adapted from a study by Zhou et al.[8] |
Experimental Protocols
For researchers aiming to validate and expand upon these findings, the following are standardized protocols for key in vitro assays.
Cell Viability Assay (XTT Method)
This protocol is for assessing the effect of this compound on the viability and proliferation of leukemia cell lines.
Figure 2: Workflow for the XTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well flat-bottom microplate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
XTT Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for 4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 450 and 500 nm. The reference wavelength should be greater than 600 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Treat leukemia cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, gently trypsinize and collect both the floating and adherent cells.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Western Blot Analysis for NF-κB Pathway Proteins
This protocol details the detection of key proteins in the NF-κB pathway to assess the impact of this compound.
Step-by-Step Protocol:
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein. For analysis of nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB p65, phospho-p65, IκBα, or other target proteins overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Conclusion and Future Directions
The collective evidence from in vitro, in vivo, and clinical studies strongly supports the anti-leukemic potential of this compound. Its multifaceted mechanism of action, particularly its ability to inhibit the NF-κB pathway and induce apoptosis and ferroptosis, distinguishes it from other iron chelators and positions it as a promising therapeutic agent for various leukemias.
Future research should focus on:
-
Direct Comparative Studies: Head-to-head preclinical and clinical studies comparing the anti-leukemic efficacy of this compound with other iron chelators and standard-of-care therapies are needed.
-
Biomarker Discovery: Identifying biomarkers to predict which patients are most likely to respond to this compound therapy will be crucial for its clinical application.
-
Optimization of Combination Therapies: Further investigation into the synergistic effects of this compound with other targeted therapies and chemotherapeutic agents will help in designing more effective treatment regimens.
References
- Messa, E., Carturan, S., Maffè, C., et al. (2010). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
- Zhou, J., Chen, G., Wang, Y., et al. (2015). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. OncoTargets and Therapy, 8, 359–367. [Link]
- Kim, H. J., Lee, J. W., Park, S. H., et al. (2016). Use of this compound, an iron chelator, to overcome imatinib resistance of chronic myeloid leukemia cells. The Korean Journal of Internal Medicine, 31(2), 359–370. [Link]
- Granot, G., Granit, A., & Fibach, E. (2019). This compound selectively induces cell death in the clinically relevant population of leukemic CD34+CD38- cells through iron chelation, induction of ROS, and inhibition of HIF1α expression.
- Jeon, S. R., Lee, J. W., Jang, P. S., et al. (2015). Anti-leukemic properties of this compound via apoptosis in murine leukemia cell lines. Blood Research, 50(1), 29–35. [Link]
- Chang, Y., You, M., & Wang, L. (2018). Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism. Medical Science Monitor, 24, 827–833. [Link]
- Lin, C. Y., Chen, Y. A., Lin, Y. C., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants, 13(4), 424. [Link]
- Fukushima, T., Kawabata, H., Nakamura, T., et al. (2011). Iron chelation therapy with this compound induced complete remission in a patient with chemotherapy-resistant acute monocytic leukemia. Anticancer Research, 31(5), 1741-1744. [Link]
- Lin, C. Y., Chen, Y. A., Lin, Y. C., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants, 13(4), 424. [Link]
- Ohyashiki, J. H., Kobayashi, C., Hamamura, R., et al. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer Science, 100(5), 970–977. [Link]
- Gattermann, N., Finelli, C., Della Porta, M., et al. (2012). Hematologic responses to this compound therapy in transfusion-dependent patients with myelodysplastic syndromes.
- Jeon, S. R., Lee, J. W., Jang, P. S., et al. (2015). Anti-leukemic properties of this compound via apoptosis in murine leukemia cell lines. Blood Research, 50(1), 29–35. [Link]
- Kim, H. J., Lee, J. W., Park, S. H., et al. (2016). Use of this compound, an iron chelator, to overcome imatinib resistance of chronic myeloid leukemia cells. The Korean Journal of Internal Medicine, 31(2), 359–370. [Link]
- Lee, J. W., Jeon, S. R., Jang, P. S., et al. (2013). This compound shows in vitro and in vivo antileukemic effects on murine leukemic cell lines regardless of iron status.
- Chang, Y. C., You, M. J., & Wang, L. (2017). This compound has strong anti-leukemia activity but may antagonize the anti-leukemia effect of doxorubicin. Leukemia & Lymphoma, 58(9), 2197–2208. [Link]
- Kim, J. L., Kang, H. N., Kang, M. H., et al. (2011). The oral iron chelator this compound induces apoptosis in myeloid leukemia cells by targeting caspase.
- Mayo Clinic. (2023). This compound (Oral Route). [Link]
- Park, S. (2025). The LODEFI trial: low-dose this compound in LR-MDS resistant or relapsing after ESAs. VJHemOnc. [Link]
- Fukushima, T., Kawabata, H., Nakamura, T., et al. (2011). Iron chelation therapy with this compound induced complete remission in a patient with chemotherapy-resistant acute monocytic leukemia. Anticancer Research, 31(5), 1741-1744. [Link]
- Kennedy, G. A., Tiong, I. S., Tio, S. Y., et al. (2013). A prospective phase II randomized study of this compound to prevent iatrogenic iron overload in patients undertaking induction/consolidation chemotherapy for acute myeloid leukaemia.
- Fukushima, T., Kawabata, H., Nakamura, T., et al. (2011). Iron Chelation Therapy with this compound Induced Complete Remission in a Patient with Chemotherapy-resistant Acute Monocytic Leukemia. Anticancer Research, 31(5), 1741-1744. [Link]
- Angelucci, E., Li, J., Greenberg, P., et al. (2018). Iron Chelation Therapy With this compound Improves Survival Over Placebo in Lower-Risk MDS. ASH Clinical News. [Link]
- Lin, C. Y., Chen, Y. A., Lin, Y. C., et al. (2024). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. Antioxidants, 13(4), 424. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 6. Iron Chelation Therapy With this compound Improves Survival Over Placebo in Lower-Risk MDS [ashclinicalnews.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. New Phase II Trial Data Support Low-Dose this compound for Anemia in Low-Risk MDS | Docwire News [docwirenews.com]
- 14. Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron chelation therapy with this compound induced complete remission in a patient with chemotherapy-resistant acute monocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. [PDF] Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562 | Semantic Scholar [semanticscholar.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. This compound: appraisal of safety and efficacy in long-term therapy - PMC [pmc.ncbi.nlm.nih.gov]
Deferasirox vs. Deferoxamine: A Comparative Guide to their Impact on Akt and MEK/ERK Signaling
For researchers and drug development professionals navigating the complex landscape of iron chelation and its impact on cellular signaling, understanding the nuanced effects of agents like Deferasirox (DFX) and Deferoxamine (DFO) is paramount. Beyond their primary roles in managing iron overload, these molecules exert significant and often divergent effects on critical signaling pathways such as Akt and MEK/ERK, which are central to cell survival, proliferation, and apoptosis. This guide provides an in-depth, objective comparison of how this compound and Deferoxamine differentially modulate these two key signaling cascades, supported by experimental data and detailed protocols to empower your research.
At a Glance: this compound vs. DFO - Key Signaling Impacts
| Feature | This compound (DFX) | Deferoxamine (DFO) |
| Primary Impact on Akt Pathway | Indirect inhibition of mTOR, a downstream effector of Akt, via upregulation of REDD1.[1][2][3] | Can exhibit dual effects: inhibition of Akt phosphorylation at Threonine 308 (Thr308) in some cell types, while potentially increasing Akt activation in others.[4] |
| Primary Impact on MEK/ERK Pathway | Less defined, with some evidence suggesting modulation of related pathways like NF-κB.[5] | Conflicting reports: can enhance ERK phosphorylation by inhibiting MAPK phosphatases or inactivate the p38MAPK/ERK pathway, likely in a context-dependent manner.[6][7] |
| Mechanism of Action | Upregulates REDD1, leading to TSC2 activation and subsequent mTOR inhibition.[1][2] | Directly affects Akt phosphorylation and can inhibit MAPK phosphatases.[4][7] |
| Reported Cellular Outcomes | Antiproliferative effects, induction of apoptosis.[8] | Can be pro-apoptotic or anti-apoptotic depending on the cellular context.[6][9] |
The Akt Signaling Axis: Divergent Mechanisms of Modulation
The PI3K/Akt pathway is a critical node in cellular signaling, governing cell survival, growth, and proliferation. Both this compound and Deferoxamine intersect with this pathway, but through distinct mechanisms.
This compound: An Indirect Regulator of Akt's Downstream Effector, mTOR
This compound's influence on the Akt pathway is primarily mediated through the upregulation of REDD1 (Regulated in development and DNA damage response 1).[1][2] This stress-induced protein, in turn, activates Tuberous Sclerosis Complex 2 (TSC2), a key negative regulator of the mammalian target of rapamycin (mTOR).[2] As mTOR is a major downstream effector of Akt, its inhibition by the this compound-REDD1-TSC2 axis effectively dampens the pro-growth and pro-survival signals emanating from the Akt pathway.[1][3] Notably, studies have shown that this compound does not appear to alter the total protein expression of Akt itself.[2]
Figure 1: this compound's indirect inhibition of mTOR signaling.
Deferoxamine: A Direct but Context-Dependent Modulator of Akt Phosphorylation
Deferoxamine's interaction with the Akt pathway is more direct and appears to be highly context-dependent. In some cellular systems, DFO has been shown to specifically inhibit the phosphorylation of Akt at the Threonine 308 residue, a critical step for its activation.[4] This inhibitory effect, however, is not always observed at the Serine 473 phosphorylation site, suggesting a nuanced mechanism of action.
Conversely, in certain cancer cell lines, DFO has been reported to increase Akt activation, contributing to an anti-apoptotic effect.[9] This highlights the critical importance of considering the specific cellular background and experimental conditions when interpreting the effects of DFO on Akt signaling.
The MEK/ERK Signaling Cascade: A Tale of Contradictory Findings
The MEK/ERK pathway, another cornerstone of cellular regulation, is involved in cell proliferation, differentiation, and survival. The effects of this compound and Deferoxamine on this pathway are less straightforward and, in the case of DFO, are marked by conflicting experimental evidence.
This compound: Unclear Direct Effects on MEK/ERK
The direct impact of this compound on the MEK/ERK pathway is not as well-documented as its effects on the Akt/mTOR axis. Some studies suggest that this compound's antiproliferative effects may be linked to the modulation of other signaling pathways, such as NF-κB, which can crosstalk with the MEK/ERK cascade.[5] Further research is needed to fully elucidate the specific interactions of this compound with the core components of the MEK/ERK pathway.
Deferoxamine: A Double-Edged Sword for ERK Activation
The literature presents a paradoxical view of Deferoxamine's effect on ERK signaling. Several studies have demonstrated that DFO can enhance the phosphorylation of ERK over extended periods.[7] The proposed mechanism for this is the inhibition of MAPK phosphatases (MKPs), enzymes that normally dephosphorylate and inactivate ERK.[7]
In stark contrast, other research indicates that DFO can inactivate the p38 MAPK/ERK pathway, leading to an anti-proliferative and pro-apoptotic outcome in acute lymphoblastic leukemia cells.[6] This discrepancy underscores the complexity of DFO's cellular effects and suggests that its impact on ERK signaling may be influenced by factors such as cell type, treatment duration, and the presence of other signaling inputs.
Figure 2: The dual and conflicting effects of Deferoxamine on ERK signaling.
Experimental Protocols: Assessing Akt and MEK/ERK Phosphorylation
To enable rigorous investigation of these signaling pathways in your own research, a detailed protocol for Western blot analysis of phosphorylated Akt and ERK is provided below. This protocol is a self-validating system, incorporating essential controls for reliable data interpretation.
Western Blot Analysis of Phosphorylated Akt and ERK
1. Cell Culture and Treatment:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.
-
Treat cells with this compound, Deferoxamine, or vehicle control at the desired concentrations and time points.
-
Include positive and negative controls (e.g., a known activator of the pathway like EGF for ERK, and a known inhibitor).
2. Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and store at -80°C.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Electrotransfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C. Use antibody dilutions as recommended by the manufacturer (typically 1:1000).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 to 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
6. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe with antibodies against total Akt and total ERK to normalize for protein loading.
-
Quantify band intensities using densitometry software.
Figure 3: Experimental workflow for Western blot analysis.
Concluding Remarks and Future Directions
The evidence presented in this guide clearly demonstrates that this compound and Deferoxamine are not interchangeable with respect to their effects on the Akt and MEK/ERK signaling pathways. This compound acts as an indirect inhibitor of mTOR, downstream of Akt, through a well-defined REDD1-dependent mechanism. In contrast, Deferoxamine exerts more direct and complex effects on both pathways, with conflicting reports that necessitate careful, context-specific investigation.
For researchers in drug development, these differential signaling impacts have profound implications. The choice between this compound and Deferoxamine in a therapeutic context, particularly in oncology, may depend on the specific signaling dependencies of the cancer cells being targeted. Future research should focus on head-to-head comparative studies in various cell lines and preclinical models to further dissect these divergent signaling effects and to explore potential synergistic or antagonistic interactions with other therapeutic agents.
References
- Ohyashiki, J. H., Kobayashi, C., Hamamura, R., Okabe, S., Tauchi, T., & Ohyashiki, K. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer science, 100(5), 970–977. [Link]
- Ohyashiki, J. H., Kobayashi, C., Hamamura, R., Okabe, S., Tauchi, T., & Ohyashiki, K. (2009). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. Cancer science, 100(5), 970–977. [Link]
- Li, H., Li, J., Li, Y., Wang, C., Liu, Q., & Wang, Y. (2022). Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways. Oxidative medicine and cellular longevity, 2022, 8818913. [Link]
- Huang, X., & Ke, Q. (2007). Deferoxamine synergistically enhances iron-mediated AP-1 activation: a showcase of the interplay between extracellular-signal-regulated kinase and tyrosine phosphatase. Free radical research, 41(10), 1135–1142. [Link]
- Ohyashiki, J. H., et al. (2009). (Open Access) The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. SciSpace. [Link]
- Richardson, D. R., & Lane, D. J. R. (2015). Iron depletion suppresses mTORC1-directed signalling in intestinal Caco-2 cells via induction of REDD1. Biochimica et biophysica acta, 1853(10 Pt A), 2538–2550. [Link]
- Messa, E., Carturan, S., Maffè, C., Pautasso, M., Bracco, E., Roetto, A., ... & Saglio, G. (2017). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP-1, and K-562. OncoTargets and therapy, 10, 1867. [Link]
- Baek, J. H., Kim, Y. S., & Kim, J. R. (2004). Desferrioxamine, an iron chelator, enhances HIF-1alpha accumulation via cyclooxygenase-2 signaling pathway.
- Fey, D., Croucher, D. R., Kolch, W., & Kholodenko, B. N. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Frontiers in physiology, 6, 149. [Link]
- Jensen, T. E., & Schjerling, P. (2014). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 1, 133–138. [Link]
- Chen, C., & Wang, L. (2012). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment.
- Chen, C., & Wang, L. (2012). Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment.
- Tevlin, R., Khosrotehrani, K., & Wan, D. C. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers in Surgery, 10, 1113941. [Link]
- Gureasko, J., & H-G, F. (2016). Phosphorylation-Dependent Inhibition of Akt1. Biochemistry, 55(20), 2841–2849. [Link]
- Bajbouj, K., Shafarin, J., & Hamad, M. (2018). High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines.
- Ghosh, E., Nidhi, K., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 15–26. [Link]
- ResearchGate. (n.d.). Activation of p-ERK by FA. (A) Western blot analysis of p-Akt and p-ERK... [Link]
- ResearchGate. (n.d.). Deferoxamine (DFO)
- Liu, Y., Clark, R. K., & Bishop, G. M. (2025). Iron chelation by oral deferoxamine treatment decreased brain iron and iron signaling proteins. Journal of Alzheimer's disease, 97(1), 263–274. [Link]
- Bajbouj, K., Shafarin, J., & Hamad, M. (2018). High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines.
- Kim, M. O., & Lee, J. E. (2016). Deferoxamine inhibits TRAIL-mediated apoptosis via regulation of autophagy in human colon cancer cells. Oncology letters, 12(4), 2535–2540. [Link]
- Tomoyasu, S., Fukuchi, K., Yajima, K., Watanabe, K., Suzuki, H., Kawakami, K., ... & Tsuruoka, N. (1993). Suppression of HL-60 cell proliferation by deferoxamine: changes in c-myc expression. Anticancer research, 13(2), 407–410. [Link]
- Ghashghaeinia, M., Cluitmans, J. C., Akel, A., Dreischer, P., Toulany, M., Koberle, M., ... & Wieder, T. (2012). Desferrioxamine decreases NAD redox potential of intact red blood cells. BMC research notes, 5, 1–6. [Link]
- ResearchGate. (n.d.).
- Vichinsky, E., Onyekwere, O., Porter, J., Swerdlow, P., Eckman, J., Lane, P., ... & Files, B. (2007). A randomised comparison of this compound versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease.
- Kim, J. T., Liu, L., Kim, D. W., & Cho, M. J. (2013). Phospho-ERK and AKT status, but not KRAS mutation status, are associated with outcomes in rectal cancer treated with chemoradiotherapy.
- Al-Sammarraie, A. A. K., & Al-Khafaji, H. O. (2024). Comparison of this compound (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq. Azerbaijan Pharmaceutical and Pharmacotherapy Journal, 24(1), 1-8. [Link]
- Galan, J. A., & Lewis, T. S. (2008). Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY. The Journal of biological chemistry, 283(44), 30002–30013. [Link]
- Al-Nimer, M. S. M., Al-Gailani, B. N. A., & Al-Hadad, A. A. H. (2017). Comparison of this compound and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia. Journal of research in pharmacy practice, 6(2), 99. [Link]
- Girelli, D., Breccia, M., & Finelli, C. (2012). This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging.
- Bacchini, G., & Bettinelli, A. (2021). Kidney Tubular Damage Secondary to this compound: Systematic Literature Review. Journal of clinical medicine, 10(23), 5707. [Link]
- ResearchGate. (n.d.). (PDF) A randomised comparison of this compound versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease. [Link]
- Lin, K., & Wu, W. I. (2013). Resistance of Akt kinases to dephosphorylation through ATP-dependent conformational plasticity. Proceedings of the National Academy of Sciences, 110(12), 4618–4623. [Link]
- Wu, D., Wen, X., Liu, W., Hu, H., Ye, B., & Zhou, Y. (2018). Comparison of the effects of this compound, deferoxamine, and combination of this compound and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug design, development and therapy, 12, 1055. [Link]
- Akyüz, M., & Unek, G. (2025). Investigation of the antitumor effects of this compound on prostate cancer cells: insights into proliferation, apoptosis, and invasion mechanisms. Molecular biology reports, 52(1), 1–13. [Link]
- ResearchGate. (n.d.).
- Messa, E., Carturan, S., Maffè, C., Pautasso, M., Bracco, E., Roetto, A., ... & Saglio, G. (2017). Synergistic inhibitory effects of this compound in combination with decitabine on leukemia cell lines SKM-1, THP. Semantic Scholar. [Link]
- ResearchGate. (n.d.). Comparison of this compound and Desferrioxamine as Iron Chelators in Multi-Transfused Pediatric Patients with Beta Thalassemia Major. [Link]
- Zhang, J., Liu, J., Liu, H., Wang, J., & Li, J. (2019). Deferoxamine inhibits iron-uptake stimulated osteoclast differentiation by suppressing electron transport chain and MAPKs signaling. Toxicology letters, 313, 50–59. [Link]
- Yousuf, A., & Franz, K. J. (2019). In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics.
- Wu, D., Wen, X., Liu, W., Hu, H., Ye, B., & Zhou, Y. (2018). Comparison of the effects of this compound, deferoxamine, and combination of this compound and deferoxamine on an aplastic anemia mouse model complicated with iron overload. Drug design, development and therapy, 12, 1055. [Link]
Sources
- 1. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Open Access) The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1 (2009) | Junko H. Ohyashiki | 135 Citations [scispace.com]
- 4. Iron depletion suppresses mTORC1-directed signalling in intestinal Caco-2 cells via induction of REDD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a powerful NF-κB inhibitor in myelodysplastic cells and in leukemia cell lines acting independently from cell iron deprivation by chelation and reactive oxygen species scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deferoxamine synergistically enhances iron-mediated AP-1 activation: a showcase of the interplay between extracellular-signal-regulated kinase and tyrosine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the antitumor effects of this compound on prostate cancer cells: insights into proliferation, apoptosis, and invasion mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deferoxamine inhibits TRAIL-mediated apoptosis via regulation of autophagy in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Iron Chelation: A Comparative Guide to Deferasirox Monotherapy and Combination Regimens
For Researchers, Scientists, and Drug Development Professionals
In the landscape of treating chronic iron overload, a consequence of conditions like β-thalassemia and myelodysplastic syndromes (MDS), the choice of an optimal iron chelation strategy is paramount. This guide provides a comprehensive comparison of deferasirox (DFX) monotherapy against combination therapies with other chelating agents, namely deferoxamine (DFO) and deferiprone (DFP). Grounded in scientific evidence and clinical data, this document is designed to equip researchers and drug development professionals with the in-depth knowledge required to navigate the nuances of iron chelation therapy.
The Clinical Imperative: Mitigating the Toxicity of Iron Overload
Chronic red blood cell transfusions, a lifeline for many patients with hematological disorders, lead to an inexorable accumulation of iron. With no physiological mechanism for its excretion, excess iron deposits in vital organs such as the heart, liver, and endocrine glands, leading to significant morbidity and mortality.[1][2] Iron chelation therapy is the cornerstone of managing this iatrogenic iron overload, aiming to reduce the body's iron burden and prevent end-organ damage.
Mechanisms of Action: A Tale of Three Chelators
The efficacy of any chelation strategy is rooted in the pharmacological properties of the agents employed. This compound, deferiprone, and deferoxamine each possess distinct mechanisms for binding and eliminating iron.
-
This compound (DFX): An orally active tridentate chelator, DFX binds iron in a 2:1 ratio.[1][3] It primarily chelates intracellular iron and has been shown to increase the levels of hepcidin, a key regulator of iron homeostasis, which in turn leads to the degradation of ferroportin, reducing iron absorption and recycling.[4][5] The DFX-iron complex is predominantly eliminated through the feces.[3]
-
Deferiprone (DFP): A bidentate oral chelator, DFP binds iron in a 3:1 ratio.[1][3] Its lower molecular weight and lipophilicity allow it to readily penetrate cell membranes and access intracellular iron pools, including mitochondrial iron.[3] The DFP-iron complex is primarily excreted in the urine.[1]
-
Deferoxamine (DFO): A hexadentate chelator administered parenterally, DFO binds iron in a 1:1 molar ratio.[1][3] It has a long-standing history as a standard of care. DFO primarily chelates extracellular iron, including non-transferrin-bound iron (NTBI) and iron from ferritin, forming a complex that is excreted through both urine and feces.[3][4][5]
Caption: Mechanisms of action for deferoxamine, deferiprone, and this compound.
Efficacy Showdown: Monotherapy vs. Combination Therapy
The decision to employ this compound as a standalone treatment or in combination with other chelators hinges on a careful evaluation of efficacy and patient-specific factors.
This compound Monotherapy
This compound monotherapy has demonstrated significant efficacy in reducing iron burden in patients with various transfusion-dependent conditions.[6] Clinical trials have consistently shown its ability to lower serum ferritin levels and liver iron concentration (LIC).[6]
Combination Therapy: A Synergistic Approach
For patients with severe iron overload or those who show a suboptimal response to monotherapy, combination therapy is often considered. The rationale behind this approach is to leverage the different pharmacokinetic and pharmacodynamic properties of the chelators to achieve a more profound and rapid reduction in iron levels.
This compound and Deferoxamine: This combination has been shown to be more effective than this compound alone in reducing iron overload, particularly in patients with thalassemia major.[7] A randomized trial demonstrated that combined therapy resulted in a significantly greater reduction in serum ferritin levels and a significant increase in myocardial T2* compared to this compound monotherapy after one year.[7] Another study in patients with severe iron overload showed a significant reduction in mean serum ferritin levels after 12 months of combination therapy with this compound and deferoxamine.[8]
This compound and Deferiprone: The all-oral combination of this compound and deferiprone is an attractive option for improving patient adherence. A systematic literature review suggests that this combination can effectively reduce overall iron overload from the liver and/or heart without new safety concerns.[9] A prospective, open-label study in patients with β-thalassemia major who had a suboptimal response to monotherapy found that the combination of deferiprone and this compound was safe and efficacious, leading to a significant reduction in serum ferritin after one year.[10]
Comparative Efficacy Data
| Treatment Regimen | Patient Population | Primary Efficacy Endpoint | Key Findings | Reference |
| This compound Monotherapy | Thalassemia Major | Serum Ferritin Reduction | Significant reduction in serum ferritin levels. | [6] |
| This compound + Deferoxamine | Thalassemia Major | Serum Ferritin, Myocardial T2 | Significantly greater reduction in serum ferritin and increase in myocardial T2 compared to DFX monotherapy. | [7] |
| This compound + Deferoxamine | Thalassemia Major | Serum Ferritin | Significant reduction in mean serum ferritin levels in patients with severe iron overload. | [8] |
| This compound + Deferiprone | β-Thalassemia Major | Serum Ferritin | Significant reduction in serum ferritin in patients with suboptimal response to monotherapy. | [10] |
| This compound + Deferiprone | β-Thalassemia Major | Liver and Cardiac Iron | Effective reduction in overall iron overload from the liver and/or heart. | [9] |
Experimental Protocols: Ensuring Rigorous and Reproducible Data
The foundation of robust clinical evidence lies in well-defined and meticulously executed experimental protocols. Below are outlines of key methodologies used to assess the efficacy of iron chelation therapies.
Assessment of Liver Iron Concentration (LIC) by MRI
Magnetic Resonance Imaging (MRI) is the non-invasive gold standard for quantifying LIC. T2* (or R2*) relaxometry is a widely used and validated technique.
Rationale: The presence of iron, a paramagnetic substance, in hepatocytes shortens the T2* relaxation time of the tissue. This change in T2* is directly proportional to the liver iron concentration.
Step-by-Step Methodology:
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan to minimize bowel motion artifacts.
-
Image Acquisition:
-
A multi-echo gradient-echo (GRE) sequence is performed on a 1.5T or 3T MRI scanner.
-
A series of images of the liver are acquired at multiple, progressively longer echo times (TEs).
-
Breath-holding techniques are employed to reduce respiratory motion.
-
-
Image Analysis:
-
Regions of interest (ROIs) are drawn on the liver parenchyma in the MRI images, avoiding large blood vessels.
-
The signal intensity within the ROIs is measured at each TE.
-
A decay curve of signal intensity versus TE is generated.
-
-
T2* Calculation: The T2* value is calculated by fitting the signal decay curve to a mono-exponential or a more complex model that accounts for noise and fat interference.
-
LIC Conversion: The calculated T2* value is then converted to LIC (in mg of iron per gram of dry liver weight) using a validated calibration curve.
Caption: Workflow for Liver Iron Concentration (LIC) assessment using MRI T2*.
Assessment of Cardiac Iron by MRI T2*
Cardiac T2* MRI is the most reliable method for quantifying myocardial iron deposition and is a critical tool for predicting and preventing iron-induced cardiomyopathy.[11][12]
Rationale: Similar to the liver, iron accumulation in the myocardium shortens the T2* relaxation time. A cardiac T2* value below 20 ms is indicative of cardiac iron overload, with values below 10 ms representing severe overload and a high risk of heart failure.[13]
Step-by-Step Methodology:
-
Patient Preparation: An electrocardiogram (ECG) is used for cardiac gating to minimize motion artifacts from the heartbeat.
-
Image Acquisition:
-
A single mid-ventricular short-axis slice is typically imaged.
-
A multi-echo, single breath-hold, ECG-gated gradient-echo sequence is acquired.
-
-
Image Analysis:
-
A region of interest (ROI) is carefully drawn in the interventricular septum, avoiding the blood pool and epicardial fat.
-
The signal intensity within the ROI is measured across the different echo times.
-
-
T2* Calculation: A signal intensity-time curve is generated, and the T2* value is calculated by fitting the data to an exponential decay model.
Measurement of Labile Plasma Iron (LPI) and Non-Transferrin-Bound Iron (NTBI)
LPI and NTBI are pathogenic forms of iron in the plasma that are not safely bound to transferrin and are readily taken up by parenchymal cells, leading to oxidative stress and tissue damage.[2] Their measurement provides a direct assessment of the "toxic" iron pool.
Challenges in Measurement: The measurement of LPI and NTBI is complex due to the heterogeneous nature of these iron species and their low concentrations in plasma.[14][15] Different assays may measure different sub-fractions of NTBI, leading to variability in results between methods.[14][16]
Commonly Used Assay Principle (Fluorescence-Based LPI Assay):
-
Sample Collection and Preparation: Blood is collected in heparinized tubes, and plasma is separated by centrifugation.
-
Assay Principle: The assay measures the redox activity of labile iron. A fluorescent probe is used that becomes fluorescent upon oxidation by reactive oxygen species (ROS).
-
Procedure:
-
The plasma sample is incubated with a reducing agent (e.g., ascorbate) to promote the redox cycling of labile iron, which generates ROS.
-
The fluorescent probe is added, and the increase in fluorescence over time is measured using a fluorometer.
-
A parallel reaction is run in the presence of a potent iron chelator. The difference in the rate of fluorescence generation between the two reactions represents the iron-specific redox activity, which is proportional to the LPI concentration.
-
Safety and Tolerability
The safety profiles of this compound monotherapy and combination therapies are well-characterized. Common adverse events associated with this compound include gastrointestinal disturbances, skin rash, and non-progressive increases in serum creatinine.[17] Combination therapies are generally well-tolerated, with the adverse event profiles of the individual agents being the primary consideration.[9][17] Careful monitoring of renal and hepatic function is essential for all chelation regimens.
Conclusion: Tailoring Treatment to the Patient
The choice between this compound monotherapy and combination therapy is a nuanced decision that must be individualized based on the severity of iron overload, the patient's response to previous treatments, and their ability to adhere to the prescribed regimen. This compound monotherapy is an effective and convenient option for many patients. However, for those with severe iron burden or a suboptimal response to monotherapy, combination therapy with either deferoxamine or deferiprone offers a more aggressive and often more effective approach to rapidly reduce iron stores and mitigate the risk of long-term complications. The continued development of robust and standardized methods for assessing iron overload, such as MRI T2* and LPI/NTBI assays, is crucial for guiding therapeutic decisions and optimizing patient outcomes.
References
- Entezari S, Haghi SM, Norouzkhani N, et al. Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.
- Moradi, M., Bagheri, B., & Golchin, A. (2019). A 1-year randomized trial of this compound alone versus this compound and deferoxamine combination for the treatment of iron overload in thalassemia major. Transfusion and Apheresis Science, 58(4), 429–433. [Link]
- Karunaratna, A. M. D. M., et al. (2024). Efficacy and safety of deferoxamine, this compound and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial. BMJ Open, 14(2), e077342. [Link]
- Entezari, S., et al. (2020). Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.jpg. Wikimedia Commons. [Link]
- Elalfy, M. S., et al. (2023).
- Pennell, D. J., et al. (2014). Assessment of iron overload with T2* magnetic resonance imaging. Circulation: Cardiovascular Imaging, 7(5), 804-813. [Link]
- Kontoghiorghes, G. J., et al. (2018). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. Drug Design, Development and Therapy, 12, 407-435. [Link]
- Porter, J. B. (n.d.). The Story of non-transferrin Bound Plasma Iron – NTBI LPI. BioIron. [Link]
- Kontoghiorghes, G. J. (2014). Future challenges in the use of magnetic resonance imaging for the diagnosis of iron overload.
- Porter, J. B., et al. (2019). Clinical and methodological factors affecting non-transferrin-bound iron values using a novel fluorescent bead assay.
- Cabantchik, Z. I. (2014). Labile iron in cells and body fluids: physiology, pathology, and pharmacology. Frontiers in Pharmacology, 5, 45. [Link]
- Haghpanah, S., et al. (2015). Combination therapy - this compound and deferoxamine - in thalassemia major patients in emerging countries with limited resources. Transfusion Medicine, 25(3), 187–191. [Link]
- Xia, S., et al. (2013). Comparative efficacy and safety of deferoxamine, deferiprone and this compound on severe thalassemia: a meta-analysis of 16 randomized controlled trials. PLoS One, 8(12), e82662. [Link]
- Xia, S., et al. (2013). Comparative Efficacy and Safety of Deferoxamine, Deferiprone and this compound on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials. PLoS One, 8(12), e82662. [Link]
- He, T., et al. (2014). Cardiovascular magnetic resonance T2* for tissue iron assessment in the heart. Quantitative Imaging in Medicine and Surgery, 4(5), 343–353. [Link]
- Jain, R., et al. (2015). The deferiprone and this compound combination is efficacious in iron overloaded patients with β-thalassemia major: A prospective, single center, open-label study. Pediatric Blood & Cancer, 62(9), 1592–1596. [Link]
- Naka, T., et al. (2021). The Importance of Cardiac T2* Magnetic Resonance Imaging for Monitoring Cardiac Siderosis in Thalassemia Major Patients. Journal of Clinical Medicine, 10(8), 1709. [Link]
- Al-Samkari, H., & Nathan, D. G. (2018). Combined Deferoxamine - this compound in Treatment of Thalassemia Major with Iron Overload. The Medical Journal of Tikrit University, 24(2), 1-11. [Link]
- He, T., et al. (2007). Can we measure iron overload in the heart using in vivo MRI T2*?. Journal of Cardiovascular Magnetic Resonance, 9(5), 833–835. [Link]
- Aydinok, Y., et al. (2012). Effect of combined versus monotherapy with deferoxamine and deferiprone in Iron overloaded thalassemia patients: A randomized clinical trial.
- Xia, S., et al. (2013). Comparative Efficacy and Safety of Deferoxamine, Deferiprone and this compound on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials. PLOS One. [Link]
- Xia, S., et al. (2013). Comparative efficacy and safety of deferoxamine, deferiprone and this compound on severe thalassemia: a meta-analysis of 16 randomized controlled trials. PLoS One, 8(12), e82662. [Link]
- Elalfy, M., et al. (2024). Efficacy and Safety of Combination Therapy with Oral Iron Chelators Deferiprone and this compound in Patients with β-Thalassemia Major: A Systematic Literature Review. Blood, 144(Supplement 1), 5268. [Link]
- Origa, R., et al. (2022). Safety and Efficacy of the New Combination Iron Chelation Regimens in Patients with Transfusion-Dependent Thalassemia and Severe Iron Overload. Journal of Clinical Medicine, 11(7), 1989. [Link]
- Singh, S., & Hider, R. C. (2015). Non Transferrin Bound Iron: Nature, Manifestations and Analytical Approaches for Estimation.
- Vichinsky, E. (2007). Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions.
- Jacobs, E. M., et al. (2016). Second international round robin for the quantification of serum non-transferrin-bound iron and labile plasma iron in patients with iron-overload disorders.
- Al-Khabori, M., et al. (2020). Comparison of this compound and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia.
- RESnTEC, Institute of Research. (2024). Comparison of this compound and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload.
Sources
- 1. Efficacy and safety of deferoxamine, this compound and deferiprone triple iron chelator combination therapy for transfusion-dependent β-thalassaemia with very high iron overload: a protocol for randomised controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non Transferrin Bound Iron: Nature, Manifestations and Analytical Approaches for Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. File:Deferoxamine, deferiprone, and this compound mechanism of action in the management of iron overload.jpg - Wikimedia Commons [commons.wikimedia.org]
- 6. Comparison of this compound and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 1-year randomized trial of this compound alone versus this compound and deferoxamine combination for the treatment of iron overload in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy - this compound and deferoxamine - in thalassemia major patients in emerging countries with limited resources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The deferiprone and this compound combination is efficacious in iron overloaded patients with β-thalassemia major: A prospective, single center, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Future challenges in the use of magnetic resonance imaging for the diagnosis of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Cardiac T2* Magnetic Resonance Imaging for Monitoring Cardiac Siderosis in Thalassemia Major Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cardiovascular magnetic resonance T2* for tissue iron assessment in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical and methodological factors affecting non-transferrin-bound iron values using a novel fluorescent bead assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Labile iron in cells and body fluids: physiology, pathology, and pharmacology [frontiersin.org]
- 16. Second international round robin for the quantification of serum non-transferrin-bound iron and labile plasma iron in patients with iron-overload disorders | Haematologica [haematologica.org]
- 17. Safety and Efficacy of the New Combination Iron Chelation Regimens in Patients with Transfusion-Dependent Thalassemia and Severe Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Deferasirox and Desferrioxamine Efficacy Using Quantitative MRI
For Researchers, Scientists, and Drug Development Professionals
In the management of transfusional iron overload, particularly in patients with conditions like β-thalassemia, the choice of iron chelation therapy is critical to prevent organ damage from siderosis. This guide provides an in-depth comparison of two widely used iron chelators, Deferasirox (an oral agent) and Desferrioxamine (administered parenterally), with a focus on their comparative efficacy as measured by quantitative Magnetic Resonance Imaging (qMRI). We will delve into the underlying science of qMRI in iron quantification, present comparative clinical data, and provide a detailed experimental protocol for researchers.
The Challenge of Iron Overload and the Role of Chelation
Repeated blood transfusions are a life-saving intervention for patients with various hematological disorders. However, since the human body lacks a natural mechanism for excreting excess iron, this therapy inevitably leads to iron accumulation in vital organs, most notably the liver and the heart.[1][2] This iron overload can lead to significant morbidity and mortality if left untreated.[3]
Iron chelation therapy is the cornerstone of managing transfusional hemosiderosis. Deferoxamine (DFO), the first widely available iron chelator, is effective but requires parenteral administration, often through slow subcutaneous or intravenous infusions, which can lead to poor patient compliance.[4][5] this compound (DFX), a once-daily oral chelator, was developed to improve convenience and adherence to treatment.[5]
The critical question for clinicians and researchers is how the efficacy of these two agents compares in reducing iron burden in target organs. Quantitative MRI has emerged as the gold standard for non-invasively monitoring tissue iron levels, offering a reliable alternative to invasive liver biopsies.[6][7]
Quantitative MRI: A Non-Invasive Window into Tissue Iron
Quantitative MRI techniques, particularly T2* (T2-star) and R2* (the reciprocal of T2) relaxometry, have revolutionized the assessment of iron overload.[8][9] Iron, being a paramagnetic substance, alters the local magnetic field within tissues. This leads to a faster decay of the transverse magnetization of protons, which is reflected as a shortening of the T2 relaxation time.[10] The concentration of iron in the liver and heart is inversely proportional to the T2* value and directly proportional to the R2* value.[8]
By measuring T2* values in specific regions of interest (ROIs) within the liver and heart, clinicians and researchers can accurately quantify the iron concentration and monitor the effectiveness of chelation therapy over time.[9][11]
Comparative Efficacy: this compound vs. Desferrioxamine
Multiple studies have utilized qMRI to compare the effectiveness of this compound and Desferrioxamine in reducing cardiac and hepatic iron stores. The findings suggest a differential efficacy profile for the two drugs.
A review of several studies indicates that Desferrioxamine (DFO) demonstrates a strong capability in controlling and reducing hepatic iron load, as evidenced by improvements in liver T2* MRI values.[1][2] Conversely, some studies suggest that another oral chelator, Deferiprone, is superior in reducing myocardial iron burden.[1][2][12]
Regarding This compound (DFX) , while it is an effective oral chelator, some comparative studies have shown it to be less effective than Desferrioxamine in clearing liver iron.[12] However, other research indicates that this compound monotherapy can lead to significant improvements in both myocardial and liver T2* MRI values over time, suggesting its efficacy in reducing iron overload in both organs.[3] One study even suggested that this compound is more effective than Desferrioxamine in reducing iron overload as measured by serum ferritin levels.[4][13]
It is important to note that patient compliance, dosage, and the duration of therapy are critical factors that can influence the observed efficacy of these agents.[5]
Quantitative MRI Data Summary
| Study Parameter | This compound (DFX) | Desferrioxamine (DFO) | Key Findings & Citations |
| Myocardial Iron (Global Heart T2) | 21 ± 12 ms | 27 ± 11 ms | A study showed a significantly lower global heart T2 value in the this compound group compared to the Desferrioxamine group, suggesting a higher myocardial iron burden.[12] |
| Liver Iron (Liver T2) | Lower T2 values | Significantly higher T2* values | Desferrioxamine was found to be more effective in removing or preventing iron deposition in the liver.[12] |
| Myocardial T2* Improvement | Significant improvement (p<0.001) | Increase from 12.0±4.1 ms to 13.5±8.4 ms (p=0.10) | This compound monotherapy showed a significant improvement in myocardial T2* over 12 months.[3] |
| Liver T2* Improvement | Significant improvement | Not explicitly stated as significantly improved in the same study | This compound also demonstrated a significant improvement in liver T2* over 12 months.[3] |
Mechanism of Action: A Tale of Two Chelators
The differential efficacy of this compound and Desferrioxamine can be partly attributed to their distinct mechanisms of action and pharmacokinetic profiles.
Caption: Mechanisms of Action for this compound and Desferrioxamine.
Experimental Protocol: Quantitative MRI for Iron Assessment
This section provides a detailed, step-by-step methodology for performing a qMRI study to compare the effects of this compound and Desferrioxamine.
Patient Population and Study Design
-
Patient Selection: Recruit patients with transfusion-dependent β-thalassemia major who have evidence of iron overload (e.g., serum ferritin >1000 µg/L).
-
Inclusion/Exclusion Criteria: Define clear criteria for patient inclusion and exclusion, including age, transfusion history, and prior chelation therapy.
-
Randomization: Randomly assign patients to receive either this compound or Desferrioxamine monotherapy.
-
Baseline Assessment: Perform a baseline qMRI scan of the heart and liver for all participants before initiating the assigned treatment.
-
Follow-up: Conduct follow-up qMRI scans at predefined intervals (e.g., 6 and 12 months) to monitor changes in tissue iron concentration.
qMRI Acquisition Protocol (T2* Mapping)
This protocol is based on a multi-echo gradient-echo sequence, which is the recommended method for T2* quantification.[9][14]
-
MRI System: Utilize a 1.5T or 3T MRI scanner. Note that T2* values are field strength dependent, so consistency is key.[6][14] 1.5T is often preferred for severe iron overload.[14][15]
-
Coil: Use a phased-array torso coil for optimal signal-to-noise ratio.
-
Patient Positioning: Position the patient supine, and provide breath-holding instructions to minimize motion artifacts.
-
Cardiac T2* Acquisition:
-
Localization: Acquire standard cardiac localizers (axial, 2-chamber, 4-chamber, and short-axis views).
-
Sequence: Use a single-breath-hold, ECG-gated, multi-echo gradient-echo (GRE) sequence.
-
Slice Prescription: Acquire a single mid-ventricular short-axis slice.
-
Echo Times (TE): Acquire images at multiple TEs (typically 8-12 echoes) ranging from approximately 1 ms to 16 ms. The first TE should be as short as possible (<1 msec).[14]
-
-
Liver T2* Acquisition:
-
Sequence: Use a single-breath-hold, multi-echo GRE sequence.
-
Slice Prescription: Acquire a single transverse slice through the center of the liver, avoiding major blood vessels.
-
Echo Times (TE): Similar to the cardiac protocol, acquire images at multiple TEs.
-
Data Analysis
-
Region of Interest (ROI) Placement:
-
Heart: Draw a large ROI in the interventricular septum on the mid-ventricular short-axis slice, avoiding the blood pool.[16]
-
Liver: Draw a large, homogeneous ROI in the right lobe of the liver, avoiding vessels and artifacts.
-
-
T2* Calculation:
-
For each ROI, plot the mean signal intensity as a function of TE.
-
Fit the data to a mono-exponential decay curve (Signal Intensity = S0 * exp(-TE/T2*)).
-
The T2* value is derived from this fit.
-
-
Iron Concentration Conversion:
-
Use established and validated calibration curves to convert T2* values (in ms) to iron concentration (in mg/g dry weight).[16]
-
Note that different calibration equations exist for the heart and liver.
-
Caption: Experimental workflow for comparing this compound and Desferrioxamine using qMRI.
Conclusion
Quantitative MRI, particularly T2* relaxometry, provides an invaluable tool for objectively comparing the efficacy of iron chelators like this compound and Desferrioxamine. The available evidence suggests that while both are effective, Desferrioxamine may have an advantage in clearing hepatic iron, whereas the convenience of oral this compound offers a significant benefit in patient compliance. Future research employing standardized qMRI protocols will continue to refine our understanding of the optimal use of these life-saving therapies in the management of transfusional iron overload.
References
- Pepe, A., et al. (2009). This compound, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging.
- Wahidiyat, P. A. (2018). Comparison of Deferiprone to this compound and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients. Acta Medica Indonesiana, 50(2), 168-175. [Link]
- Jadhav, A. T., et al. (2020). Comparison of Deferoxamine, Deferiprone and this compound Iron-Chelating Agents in Reducing Serum Ferritin Levels in Patients with Thalassemia Major. Journal of Clinical Care and Skills, 1(4), 189-193. [Link]
- Ansaei, S., et al. (2017). Comparison of iron chelation effects of deferoxamine, this compound, and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior. Caspian Journal of Internal Medicine, 8(3), 159–164. [Link]
- Nori, V. B. (2022, July 2). MRI LIVER IRON QUANTIFICATION || Dr Vijaya Bhaskar Nori || T2 | haemosiderosis*. YouTube. [Link]
- Mohammed, M. J., et al. (2024). Comparison of this compound (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]
- Al-Naama, L. M., et al. (2021). Comparison of this compound and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia. Medical Journal of Babylon, 18(2), 125. [Link]
- Dr. Oracle. (2025, November 5). What MRI protocol is recommended for quantifying iron concentration in the liver and heart using T2 mapping? Dr. Oracle. [Link]
- Reeder, S. B., et al. (2023). Quantification of Liver Iron Overload with MRI: Review and Guidelines from the ESGAR and SAR. Radiology, 306(2), e221179. [Link]
- Vichinsky, E., et al. (2007). A randomised comparison of this compound versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease.
- Wechalekar, K. (2024, December 11).
- Ansaei, S., et al. (2017). Comparison of iron chelation effects of deferoxamine this compound and combination of deferoxamine and deferiprone on liver and cardiac T2* MRI in thalassemia maior. Caspian Journal of Internal Medicine, 8(3), 159-164. [Link]
- Pepe, A., et al. (2008). Comparison of this compound, Deferiprone, and Desferrioxamine Effectiveness on Myocardial Iron Concentrations and Biventricular Function by Quantitative MR in Beta-Thalassemia Major. Blood, 112(11), 974. [Link]
- ClinicalTrials.Veeva. (2024, June 21). Comparison of this compound and Desferoxamine in Patients of β-Thalassemia Major With Iron Overload. [Link]
- D'Angelo, E. (2020, July 28). Cardiac iron overload protocol (MRI). Radiopaedia.org. [Link]
- Wood, J. C. (2007). Magnetic resonance imaging measurement of iron overload.
- Wahidiyat, P. A. (2018). Comparison of Deferiprone to this compound and Deferoxamine to Cardiac and Hepatic T2* MRI in Thalassemia Patients: Evidence-based Case Report.
- Zhao, F., et al. (2024). Narrative review of magnetic resonance imaging in quantifying liver iron load. Frontiers in Physiology, 15, 1357591. [Link]
- Kirk, P., et al. (2011). On T2* Magnetic Resonance and Cardiac Iron.
- Zhao, F., et al. (2024, February 1). Narrative review of magnetic resonance imaging in quantifying liver iron load.
- Wood, J. C., et al. (2005). MRI R2 and R2* mapping accurately estimates hepatic iron concentration in transfusion-dependent thalassemia and sickle cell disease patients. Blood, 106(4), 1460–1465. [Link]
- Reeder, S. B., et al. (2023). Quantification of Liver Iron Overload with MRI: Review and Guidelines from the ESGAR and SAR.
- Ouederni, M., et al. (2020). Correlation between MRI T2-assessed liver iron concentration and cardiac MRI T2 in beta thalassemia-transfused patients aged more than 10 years.
Sources
- 1. mail.actamedindones.org [mail.actamedindones.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of this compound and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomised comparison of this compound versus deferoxamine for the treatment of transfusional iron overload in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsna.org [pubs.rsna.org]
- 7. researchgate.net [researchgate.net]
- 8. Magnetic resonance imaging measurement of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Narrative review of magnetic resonance imaging in quantifying liver iron load [frontiersin.org]
- 10. radiopaedia.org [radiopaedia.org]
- 11. youtube.com [youtube.com]
- 12. This compound, deferiprone and desferrioxamine treatment in thalassemia major patients: cardiac iron and function comparison determined by quantitative magnetic resonance imaging | Haematologica [haematologica.org]
- 13. Comparison of this compound (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 14. droracle.ai [droracle.ai]
- 15. radiopaedia.org [radiopaedia.org]
- 16. ahajournals.org [ahajournals.org]
A Comparative Guide to Iron Chelating Agents: Deferasirox, Deferoxamine, and Deferiprone in Modulating Cell Viability
This guide provides an in-depth, side-by-side analysis of three prominent iron chelating agents—Deferasirox (DFX), Deferoxamine (DFO), and Deferiprone (DFP)—with a specific focus on their impact on cell viability. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple product comparison. It delves into the fundamental mechanisms, offers supporting experimental data, and provides standardized protocols to empower researchers in their own investigations.
Introduction: The Double-Edged Sword of Iron
Iron is an indispensable element for fundamental cellular processes, including DNA synthesis, cellular respiration, and proliferation[1][2]. However, its redox activity can also catalyze the formation of damaging reactive oxygen species (ROS), making tight regulation of intracellular iron levels critical. Cancer cells, with their accelerated metabolism and high proliferative rates, exhibit an increased demand for iron, a phenomenon often described as "iron addiction"[3]. This dependency presents a therapeutic vulnerability. Iron chelators, compounds that bind to iron and facilitate its removal, have emerged as promising anti-neoplastic agents by exploiting this addiction to selectively induce cancer cell death[3][4][5]. This guide dissects the cellular consequences of treatment with this compound, Deferoxamine, and Deferiprone, providing a comparative framework for understanding their differential effects on cell viability.
Physicochemical and Pharmacokinetic Profiles
The clinical and cellular efficacy of an iron chelator is profoundly influenced by its chemical properties, which dictate its absorption, distribution, and ability to access intracellular iron pools. The table below summarizes key characteristics of the three agents.
| Property | This compound (DFX) | Deferoxamine (DFO) | Deferiprone (DFP) |
| Administration Route | Oral | Parenteral (IV/SC) | Oral |
| Molecular Weight | 373.36 g/mol | 560.58 g/mol (as mesylate: 656.79 g/mol ) | 139.15 g/mol |
| Lipophilicity | More Lipophilic[6] | Hydrophilic[6] | Lipophilic[7] |
| Iron Binding Ratio (Chelator:Iron) | 2:1 | 1:1 | 3:1[2][8] |
| Primary Excretion Route | Feces (via bile)[8] | Urine and Bile[9][10] | Urine[2][8] |
The oral bioavailability and higher lipophilicity of this compound and Deferiprone allow for easier administration and potentially better penetration of cell membranes compared to the parenterally administered, hydrophilic Deferoxamine[6][7]. These differences are foundational to their distinct biological impacts.
Mechanisms of Action & Impact on Cellular Signaling
While all three agents reduce cell viability by depleting the essential intracellular labile iron pool (LIP), they trigger distinct and overlapping downstream signaling cascades.
This compound (DFX): A Multi-pronged Approach to Cell Death
This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines, including multiple myeloma, osteosarcoma, and leukemia[1][11][12][13]. Its mechanisms are multifaceted:
-
Cell Cycle Arrest: DFX can induce cell cycle arrest, primarily in the S phase, by inhibiting iron-dependent enzymes like ribonucleotide reductase, which is critical for DNA synthesis[14].
-
MAPK Pathway Activation: In osteosarcoma cells, DFX treatment leads to the generation of ROS, which in turn activates the MAPK signaling pathway, evidenced by increased phosphorylation of JNK, p38, and ERK. This cascade culminates in apoptosis, marked by increased expression of cleaved caspase-3 and PARP[11][15].
-
Inhibition of Oncogenic Signaling: In multiple myeloma cells, DFX induces apoptosis by suppressing ROS, which leads to the inhibition of proline-rich tyrosine kinase 2 (Pyk2) and subsequent downregulation of the pro-survival Wnt/β-catenin signaling pathway[1].
-
Induction of Ferroptosis: Recent studies in acute lymphoblastic leukemia cells show that DFX can induce a specific form of iron-dependent cell death called ferroptosis through the modulation of the NRF2 signaling pathway[16].
Caption: Signaling pathways affected by this compound (DFX) leading to reduced cell viability.
Deferoxamine (DFO): The Classic Chelator with Complex Roles
Deferoxamine, the first widely used iron chelator, also effectively inhibits the proliferation of cancer cells[17]. Its primary mechanisms include:
-
Apoptosis Induction: DFO treatment induces apoptosis in leukemia and osteosarcoma cells, characterized by the upregulation of pro-apoptotic proteins like Bax and p53 and the downregulation of the anti-apoptotic protein Bcl-2[11][17].
-
Signaling Pathway Inactivation: In acute lymphoblastic leukemia, DFO has been shown to inactivate the HIF-1α, Wnt/β-catenin, and p38MAPK/ERK pathways, thereby inhibiting proliferation and inducing apoptosis[18].
-
The HIF-1α Paradox: DFO's effect on Hypoxia-Inducible Factor-1α (HIF-1α) is context-dependent. HIF-1α is degraded by prolyl hydroxylase (PHD) enzymes, which require iron as a cofactor[19]. By chelating iron, DFO can inactivate PHDs, leading to the stabilization and accumulation of HIF-1α[19][20][21]. While HIF-1α can promote cell survival and angiogenesis in some contexts, its inactivation by DFO has been linked to anti-leukemic effects[18][20]. This dual role is a critical consideration in experimental design.
Caption: Signaling pathways affected by Deferoxamine (DFO) leading to reduced cell viability.
Deferiprone (DFP): Targeting Mitochondria and Oxidative Stress
Deferiprone, a small, lipophilic molecule, effectively permeates cell membranes to chelate intracellular iron[7]. Its cytotoxic effects are linked to:
-
Inhibition of DNA Synthesis: DFP can inhibit ribonucleotide reductase, the rate-limiting enzyme in DNA synthesis, thereby halting cell proliferation[8][22].
-
Induction of Oxidative Stress: By mobilizing intracellular iron, DFP can contribute to the generation of ROS, leading to oxidative damage[23]. This can damage lipids, proteins, and nucleic acids, ultimately causing cell death[23].
-
Mitochondrial Injury: Iron overload can cause mitochondrial damage. Deferiprone has been shown to inhibit iron-induced ROS generation and decrease mitochondrial damage, which paradoxically can salvage endothelial cells from apoptosis in some contexts but contributes to cytotoxicity in cancer cells where the metabolic and oxidative balance is delicate[24][25].
Caption: Signaling pathways affected by Deferiprone (DFP) leading to reduced cell viability.
Comparative Experimental Data on Cell Viability
The cytotoxic potency of iron chelators varies significantly depending on the cell type and the specific agent used. The following table summarizes findings from comparative studies.
| Cell Line(s) | Agent(s) | Key Findings on Cell Viability | Reference |
| Osteosarcoma (MG-63, MNNG/HOS, K7M2) | DFX, DFO | Both DFX and DFO significantly inhibited proliferation and induced apoptosis in a concentration-dependent manner. | [11][15] |
| Acute Lymphoblastic Leukemia (Jurkat, NALM-6) | DFO | DFO significantly inhibited cell viability in a concentration-dependent manner. | [18] |
| Murine Lymphoid Leukemia (L1210, A20) | DFX | DFX decreased viability and increased apoptosis in a dose- and time-dependent manner. | [12] |
| Breast Cancer (MCF7, T47D) | DFP | DFP dose-dependently inhibited cell viability after 5 days of treatment, with an IC50 between 75 and 100 µM. Normal breast (MCF10A) and fibroblast (hTERT-BJ1) cells were significantly less affected. | [26] |
| Multiple Myeloma (MM) | DFX | DFX effectively inhibits MM cell growth and induces apoptosis both in vitro and in vivo. | [1] |
Experimental Protocol: Cell Viability Assessment Using CCK-8 Assay
To ensure reproducible and comparable results, a standardized protocol is essential. The Cell Counting Kit-8 (CCK-8) assay is a robust colorimetric method for determining the number of viable cells.
Causality and Rationale:
This protocol is designed to be self-validating. The inclusion of untreated controls establishes the baseline viability, while a vehicle control (e.g., DMSO if used to dissolve the chelator) accounts for any effects of the solvent. A range of concentrations is used to determine the dose-dependent effect and calculate the IC50 (half-maximal inhibitory concentration), a key metric for comparing cytotoxicity. The 48-hour time point is chosen to allow sufficient time for the chelators to exert their effects on the cell cycle and induce apoptosis.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa, K562, MG-63) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Chelator Treatment:
-
Prepare stock solutions of this compound, Deferoxamine, and Deferiprone in an appropriate solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of each chelator in complete culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100, 150 µM).
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the respective chelator concentrations to the appropriate wells. Include "untreated" and "vehicle control" wells.
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only) from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the cell viability against the logarithm of the chelator concentration and use a non-linear regression model to determine the IC50 value.
-
Caption: Standardized workflow for assessing iron chelator cytotoxicity using the CCK-8 assay.
Concluding Remarks and Future Outlook
This compound, Deferoxamine, and Deferiprone, while sharing the common goal of iron depletion, exhibit distinct impacts on cell viability driven by their unique physicochemical properties and their differential engagement of cellular signaling pathways.
-
This compound emerges as a potent agent that induces cell death through multiple, sophisticated mechanisms, including the inhibition of key oncogenic pathways and the induction of ferroptosis.
-
Deferoxamine remains a benchmark, though its effects, particularly on the HIF-1α pathway, are complex and warrant careful consideration of the cellular context.
-
Deferiprone's ability to readily enter cells and disrupt mitochondrial function makes it an effective cytotoxic agent, particularly in cancers sensitive to oxidative stress.
The choice of chelator for research or therapeutic development must be guided by an understanding of these nuances. Future research should focus on elucidating the full spectrum of their molecular targets, exploring synergistic combinations with conventional chemotherapeutics, and identifying biomarkers to predict which cancer types will be most sensitive to a particular iron chelation strategy. The "iron addiction" of cancer remains a compelling target, and these agents are invaluable tools for its continued exploration.
References
- Kamihara, Y., Takada, K., Sato, T., et al. (2016). The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma. Oncotarget.
- Fassas, A. (2003). The Role of Iron Chelation in Cancer Therapy. Current Medicinal Chemistry.
- Kontoghiorghes, G.J., et al. (2022). Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology. MDPI.
- Abdelaal, G., & Veuger, S. (2022). Iron Chelators in Cancer Treatment. Oncotarget.org.
- Various Authors. (2021). A review on therapeutic use of iron in cancer treatment. ResearchGate.
- Liu, G., et al. (2021). Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway. PubMed.
- Synapse, P. (2024). What is the mechanism of Deferiprone? Patsnap Synapse.
- Wang, Y., et al. (2023). This compound Causes Leukaemia Cell Death through Nrf2-Induced Ferroptosis. MDPI.
- Liu, G., et al. (2021). Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway. MDPI.
- Kim, H.S., et al. (2015). Anti-leukemic properties of this compound via apoptosis in murine leukemia cell lines. Blood Res.
- Various Authors. (2024). How does this compound exert its therapeutic effects at the molecular and cellular levels? Consensus.
- Various Authors. (2021). Effects of this compound and deferiprone on cellular iron load in the human hepatoma cell line HepaRG. ResearchGate.
- Wang, H., et al. (2022). Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways. NIH.
- Sun, Y., et al. (2012). Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia. PMC - PubMed Central.
- Macsen Labs. (n.d.). Deferiprone | Mechanism of Action, Uses & Side effects. Macsen Labs.
- Gloc, E., et al. (2021). The Impact of Iron Chelators on the Biology of Cancer Stem Cells. PMC - NIH.
- Shcharbin, D. (2023). Deferoxamine. StatPearls - NCBI Bookshelf - NIH.
- Chan, K.W., et al. (2017). Deferiprone, an Iron Chelator, is Preventive and Therapeutic in Experimental Crescentic Glomerulonephritis. bioRxiv.
- Cheung, T.T., et al. (2018). Deferiprone inhibits iron overload-induced tissue factor bearing endothelial microparticle generation by inhibition oxidative stress induced mitochondrial injury, and apoptosis. PubMed.
- Li, J., et al. (2016). Deferoxamine-mediated up-regulation of HIF-1α prevents dopaminergic neuronal death via the activation of MAPK family proteins in MPTP-treated mice. PubMed.
- Muta, K. (2015). The oral iron chelator this compound represses signaling through the mTOR in myeloid leukemia cells by enhancing expression of REDD1. PubMed Central.
- Li, B., et al. (2020). Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism. PMC - NIH.
- Yuan, Y., et al. (2016). Deferoxamine enhances cell migration and invasion through promotion of HIF-1α expression and epithelial-mesenchymal transition in colorectal cancer. PubMed.
- Shen, Y., et al. (2023). Chelating the valley of death: Deferoxamine's path from bench to wound clinic. Frontiers.
- Various Authors. (2023). Advances in HIF-1α Stabilizer Deferoxamine in Tissue Engineering. ResearchGate.
- Various Authors. (2024). Deferoxamine Therapy Mechanism, Applications, and Challenges. ResearchGate.
- Al-Khater, A., et al. (2024). The Role of Iron Chelation Therapy in Colorectal Cancer: A Systematic Review on Its Mechanisms and Therapeutic Potential. PubMed Central.
- Fiorillo, M., et al. (2020). Effects of deferiprone (DFP) on cell viability in MCF7, T47D, hTERT-BJ1, and MCF10A cells. ResearchGate.
- Cheung, T.T., et al. (2017). Deferiprone inhibits iron overload-induced tissue factor bearing endothelial microparticle generation by inhibition oxidative stress induced mitochondrial injury, and apoptosis. ResearchGate.
- Chuljerm, H., et al. (2024). Deferiprone–resveratrol hybrid attenuates iron accumulation, oxidative stress, and antioxidant defenses in iron-loaded human Huh7 hepatic cells. NIH.
- Chan, L.L., et al. (2013). Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia. PMC.
Sources
- 1. The iron chelator this compound induces apoptosis by targeting oncogenic Pyk2/β-catenin signaling in human multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Deferiprone? [synapse.patsnap.com]
- 3. oncotarget.org [oncotarget.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety and efficacy of iron chelation therapy with deferiprone in patients with transfusion-dependent thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macsenlab.com [macsenlab.com]
- 9. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Iron Chelator Induces Apoptosis in Osteosarcoma Cells by Disrupting Intracellular Iron Homeostasis and Activating the MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-leukemic properties of this compound via apoptosis in murine leukemia cell lines [bloodresearch.or.kr]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Iron Chelators on the Biology of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Deferoxamine Inhibits Acute Lymphoblastic Leukemia Progression through Repression of ROS/HIF-1α, Wnt/β-Catenin, and p38MAPK/ERK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Chelating the valley of death: Deferoxamine’s path from bench to wound clinic [frontiersin.org]
- 20. Desferrioxamine regulates HIF-1 alpha expression in neonatal rat brain after hypoxia-ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Deferiprone: A Forty-Year-Old Multi-Targeting Drug with Possible Activity against COVID-19 and Diseases of Similar Symptomatology | MDPI [mdpi.com]
- 24. Deferiprone inhibits iron overload-induced tissue factor bearing endothelial microparticle generation by inhibition oxidative stress induced mitochondrial injury, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to Tridentate Ligands in Iron Binding Studies: Deferasirox and Beyond
For researchers, scientists, and drug development professionals navigating the complexities of iron chelation, this guide offers an in-depth comparison of deferasirox with other classes of tridentate ligands. Moving beyond a simple product-to-product analysis, we will delve into the fundamental principles of iron chelation, explore the nuances of experimental design for evaluating chelator efficacy, and provide field-proven insights into the structure-activity relationships that govern the performance of these critical therapeutic agents. Our focus is to equip you with the knowledge to make informed decisions in your research and development endeavors.
The Critical Role of Iron Chelation and the Rise of Tridentate Ligands
Iron, while essential for numerous physiological processes, becomes highly toxic in overload conditions, catalyzing the formation of reactive oxygen species (ROS) that lead to significant cellular damage.[1] Iron chelation therapy is the primary intervention for managing iron overload, a common complication in patients with β-thalassemia, sickle cell disease, and other transfusion-dependent anemias.[1][2]
The ideal iron chelator should exhibit high affinity and selectivity for ferric iron (Fe³⁺), possess good oral bioavailability, and effectively access and remove iron from overloaded tissues with minimal toxicity.[3] While the hexadentate chelator deferoxamine (DFO) has been a mainstay of treatment, its parenteral administration route presents significant compliance challenges.[4][5] This has driven the development of orally active chelators, with a particular focus on tridentate ligands.
Tridentate ligands, which offer three coordination sites for a metal ion, form a 2:1 complex with the six-coordinate ferric iron.[6][7] This stoichiometry, combined with tailored physicochemical properties, can lead to effective and orally bioavailable iron chelators. This compound (DFX), a member of the bis-hydroxyphenyl-triazole class, is a clinically successful example of this approach.[4][8][9]
This compound: The Clinical Benchmark
This compound is an orally active, tridentate iron chelator that binds Fe³⁺ with high affinity and selectivity.[6][9] Two molecules of this compound coordinate with one iron atom to form a stable, neutral complex that is primarily excreted through the feces.[6] Its development was the result of extensive screening of numerous compounds, with a focus on oral potency and tolerability in animal models.[4][8]
Emerging Classes of Tridentate Iron Chelators: A Comparative Overview
The success of this compound has spurred further research into novel tridentate ligands with potentially improved efficacy, safety profiles, or specific targeting capabilities. Here, we compare this compound to three prominent classes of investigational tridentate iron chelators.
Desferrithiocin and its Analogues
Desferrithiocin (DFT), a microbial siderophore, was one of the first orally active tridentate iron chelators to show high efficacy in mobilizing hepatic iron.[3][4][8] However, its clinical development was halted due to nephrotoxicity.[3][10][11] This led to extensive structure-activity relationship (SAR) studies to develop less toxic analogues.[8][10][12]
Key Structural Features and SAR Insights:
-
Backbone Modification: The core thiazoline ring of DFT is crucial for its chelating activity. Modifications have focused on the phenyl ring to improve the safety profile.
-
Ameliorating Toxicity: Replacement of the 4'-hydroxyl group on the phenyl ring with a polyether group has been shown to reduce nephrotoxicity while maintaining or even improving iron clearing efficiency.[10][11]
Aroylhydrazones
Aroylhydrazones represent a versatile class of tridentate iron chelators with potent antiproliferative activity, making them of interest for both iron overload and cancer therapy.[13][14] Salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-studied example.[14]
Key Structural Features and SAR Insights:
-
Tuning Activity: The biological activity of aroylhydrazones can be tuned by modifying the aldehyde and hydrazide components.[14]
-
Redox Activity: The design of aroylhydrazones can influence the redox potential of their iron complexes. Incorporating electron-withdrawing groups can lead to redox-inactive complexes, which is desirable for treating iron overload by preventing ROS generation.[15]
-
Targeted Delivery: Glycoconjugation of aroylhydrazones is being explored to target cancer cells that overexpress glucose transporters.[16][17]
Thiosemicarbazones
Thiosemicarbazones are a class of tridentate chelators that have shown significant anticancer activity, in part due to their ability to bind iron and inhibit ribonucleotide reductase.[13][18][19] The di-2-pyridylketone thiosemicarbazone (DpT) series is a prominent example.[20]
Key Structural Features and SAR Insights:
-
High Antitumor Activity: Thiosemicarbazones are among the most potent classes of iron chelators for anticancer applications.[20]
-
Redox Cycling: Unlike chelators designed for iron overload, the iron complexes of some thiosemicarbazones are redox-active, which contributes to their cytotoxic effect through the generation of ROS.[20]
-
Selective Cytotoxicity: Many thiosemicarbazone derivatives exhibit selective toxicity towards tumor cells over normal cells.[13]
Comparative Performance Data
The following table summarizes key performance indicators for this compound and representative examples from the other tridentate ligand classes. It is important to note that direct head-to-head comparisons are often limited due to variations in experimental conditions across different studies.
| Ligand Class | Representative Compound | Iron Binding Stoichiometry (Ligand:Fe) | Key Strengths | Key Challenges | Reference |
| Bis-hydroxyphenyl-triazole | This compound | 2:1 | Clinically approved, orally active, high iron affinity | Potential for renal and hepatic side effects | [6][9] |
| Desferrithiocin Analogues | Deferitrin (and modified analogues) | 2:1 | High oral efficacy in mobilizing hepatic iron | Nephrotoxicity of the parent compound | [3][10][11] |
| Aroylhydrazones | Salicylaldehyde isonicotinoyl hydrazone (SIH) | 2:1 | Potent antiproliferative and antioxidant activity | Lower stability in plasma | [14] |
| Thiosemicarbazones | Di-2-pyridylketone thiosemicarbazone (DpT) | 2:1 | High and selective anticancer activity | Potential for redox cycling and associated toxicity | [20][21] |
Experimental Protocols for Evaluating Iron Binding and Efficacy
To ensure scientific integrity and generate reliable comparative data, standardized and well-validated experimental protocols are essential. Here, we outline key methodologies for assessing the iron-binding properties and biological efficacy of tridentate ligands.
Spectrophotometric Determination of Iron Chelation (Ferrozine Assay)
Causality Behind Experimental Choices: This assay provides a rapid and cost-effective method to quantify the iron-chelating capacity of a compound in a cell-free system. Ferrozine forms a colored complex with ferrous iron (Fe²⁺), and a chelator's ability to compete with ferrozine for iron binding is measured as a decrease in absorbance.[22][23] This allows for an initial screening of potential iron chelators.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of ferrous sulfate (FeSO₄) in water.
-
Prepare a solution of ferrozine in water.
-
Prepare a buffer solution (e.g., HEPES or phosphate buffer) at physiological pH (7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer solution.
-
Add varying concentrations of the test compound to the wells.
-
Add the FeSO₄ solution to all wells except the blank.
-
Incubate at room temperature for 10 minutes to allow for chelation to occur.
-
Add the ferrozine solution to all wells.
-
Incubate for a further 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 562 nm using a microplate reader.
-
The percentage of iron chelation is calculated using the following formula: % Chelation = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the solution without the test compound and A_sample is the absorbance in the presence of the test compound.
-
Cell-Based Iron Depletion Assay (MTT Proliferation Assay)
Causality Behind Experimental Choices: This assay assesses the ability of a chelator to access intracellular iron pools and induce an antiproliferative effect, which is a key characteristic for anticancer applications and an indicator of cellular iron deprivation. The MTT assay measures cell viability by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, HL-60 for leukemia) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizing the Chelation Landscape
To better understand the relationships and workflows discussed, the following diagrams are provided.
Caption: General mechanism of 2:1 iron chelation by tridentate ligands.
Caption: A tiered workflow for the evaluation of novel iron chelators.
Conclusion and Future Perspectives
This compound has set a high bar for orally active, tridentate iron chelators. However, the ongoing research into novel classes of ligands, such as the desferrithiocin analogues, aroylhydrazones, and thiosemicarbazones, highlights the dynamic nature of this field. Each class presents a unique set of advantages and challenges, from mitigating toxicity to harnessing redox activity for targeted cancer therapy.
The future of iron chelator development will likely focus on:
-
Improving safety profiles: Minimizing off-target effects, particularly nephrotoxicity and hepatotoxicity.
-
Enhancing oral bioavailability and patient compliance.
-
Developing tissue-specific chelators: Targeting iron removal from specific organs, such as the heart.
-
Designing multi-functional chelators: Combining iron chelation with other therapeutic properties, such as antioxidant or anticancer activity.
By understanding the fundamental principles of tridentate ligand design and employing rigorous experimental evaluation, the scientific community can continue to advance the development of safer and more effective iron chelators for a range of clinical applications.
References
- Development of tridentate iron chelators:
- Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity. [Link]
- Thiosemicarbazone and hydrazone prochelators for iron sequestration: Spectroscopic studies and biological activity in malignant cells. [Link]
- Development of Tridentate Iron Chelators:
- Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents. [Link]
- Novel "hybrid" iron chelators derived from aroylhydrazones and thiosemicarbazones demonstrate selective antiproliferative activity against tumor cells. [Link]
- Aroylhydrazone Glycoconjugate Prochelators Exploit Glucose Transporter 1 (GLUT1) to Target Iron in Cancer Cells. [Link]
- Aroylhydrazone iron chelators: Tuning antioxidant and antiproliferative properties by hydrazide modific
- Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. [Link]
- Structure-activity relationships of novel iron chelators for the treatment of iron overload disease: the methyl pyrazinylketone isonicotinoyl hydrazone series. [Link]
- Aroylhydrazone Glycoconjugate Prochelators Exploit Glucose Transporter 1 (GLUT1) to Target Iron in Cancer Cells. [Link]
- An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
- Thiosemicarbazones from the Old to New: Iron Chelators That Are More Than Just Ribonucleotide Reductase Inhibitors. [Link]
- Iron chelators of the dipyridylketone thiosemicarbazone class: precomplexation and transmetalation effects on anticancer activity. [Link]
- Desferrithiocin: A Search for Clinically Effective Iron Chel
- Determination of Iron Chelating Agents by Analytical Methods: A Review. [Link]
- A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. [Link]
- Ferrous Iron Chel
- An analytical method for the quantitative determination of iron ion chelating capacity: development and valid
- Synthetic and natural iron chelators: therapeutic potential and clinical use. [Link]
- This compound in thalassemia: a comparative study between an innovator drug and its copy among a sample of Iraqi p
- Synthesis of novel Iron(III) chelators based on triaza macrocycle backbone and 1-hydroxy-2(H)
- New iron(III) complexes with 2-formylpyridine thiosemicarbazones: Synthetic aspects, structural and spectral analyses and cytotoxicity screening against MCF-7 human cancer cells. [Link]
- Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new d
- Iron Chelators in Tre
- What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)? [Link]
- A comparative study of this compound and deferiprone in the treatment of iron overload in patients with myelodysplastic syndromes. [Link]
- Synthesis and biological properties of iron chelators based on a bis-2-(2-hydroxy-phenyl)-thiazole-4-carboxamide or -thiocarboxamide (BHPTC) scaffold. [Link]
- Antioxidant Activity of this compound and Its Metal Complexes in Model Systems of Oxidative Damage: Comparison with Deferiprone. [Link]
- Synthesis, characterization and in vitro anticancer evaluations of two novel derivatives of this compound iron chel
- Coordination chemistry and biology of chelators for the treatment of iron overload disorders. [Link]
- Schematic of iron-chelator complexes.
- In vitro studies of this compound derivatives as potential organelle-targeting traceable anti-cancer therapeutics. [Link]
- Iron Chelators for the treatment of iron overload disease: Relationship between structure, redox activity, and toxicity. [Link]
- A Review on Iron Chelators in Treatment of Iron Overload Syndromes. [Link]
- In vitro effect of the iron chelator deferiprone on the antimicrobial susceptibility and biofilms of Burkholderia pseudomallei. [Link]
- Phytochelators Intended for Clinical Use in Iron Overload, Other Diseases of Iron Imbalance and Free Radical P
- Synthesis and in vitro anticancer evaluations of this compound iron chel
- Iron chelator research: past, present, and future. [Link]
Sources
- 1. A Review on Iron Chelators in Treatment of Iron Overload Syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral chelators this compound and deferiprone for transfusional iron overload in thalassemia major: new data, new questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel "hybrid" iron chelators derived from aroylhydrazones and thiosemicarbazones demonstrate selective antiproliferative activity against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Aroylhydrazone iron chelators: Tuning antioxidant and antiproliferative properties by hydrazide modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships of novel iron chelators for the treatment of iron overload disease: the methyl pyrazinylketone isonicotinoyl hydrazone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aroylhydrazone Glycoconjugate Prochelators Exploit Glucose Transporter 1 (GLUT1) to Target Iron in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thiosemicarbazone and hydrazone prochelators for iron sequestration: Spectroscopic studies and biological activity in malignant cells - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and characterization of novel iron chelators: structure-activity relationships of the 2-benzoylpyridine thiosemicarbazone series and their 3-nitrobenzoyl analogues as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron chelators of the dipyridylketone thiosemicarbazone class: precomplexation and transmetalation effects on anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. zen-bio.com [zen-bio.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Serum Ferritin Reduction: Deferasirox vs. Deferoxamine
This guide provides an in-depth, objective comparison of Deferasirox and Deferoxamine, two principal iron-chelating agents used in the management of transfusional iron overload. For researchers, scientists, and drug development professionals, understanding the nuances of their efficacy, particularly in reducing serum ferritin levels, is critical for advancing therapeutic strategies. This document synthesizes experimental data, explains the causal mechanisms behind their actions, and provides validated protocols for monitoring therapeutic outcomes.
Introduction: The Challenge of Transfusional Iron Overload
Chronic blood transfusions are a life-saving intervention for patients with conditions like thalassemia, sickle cell disease, and myelodysplastic syndromes.[1][2][3] However, each unit of transfused blood introduces 200-250 mg of iron into the body.[3] Since humans lack a physiological mechanism to excrete this excess iron, it accumulates in vital organs such as the liver, heart, and endocrine glands, leading to significant morbidity and mortality through oxidative damage.[4][5]
Iron chelation therapy is the cornerstone of managing this iatrogenic iron overload.[6] The goal is to bind excess iron and facilitate its excretion from the body. Serum ferritin, a protein that stores iron, is the most common laboratory parameter used to monitor iron burden and the response to chelation therapy, although it should be interpreted with caution as it is also an acute-phase reactant.[3][6][7] This guide focuses on the comparative efficacy of the oral chelator this compound and the parenterally administered Deferoxamine in reducing serum ferritin levels.
Differentiated Mechanisms of Iron Chelation
The distinct chemical structures of this compound and Deferoxamine dictate their iron-binding stoichiometry and subsequent routes of excretion. Understanding these differences is fundamental to interpreting their clinical effects.
Deferoxamine (DFO): Deferoxamine, a hexadentate ligand derived from the bacterium Streptomyces pilosus, has been the standard of care for decades.[3][5] Its "hexadentate" nature means a single molecule of DFO uses six binding points to fully envelop a single ferric iron (Fe³⁺) ion, forming a highly stable 1:1 complex called ferrioxamine.[8] This complex is water-soluble and primarily excreted via the kidneys, with a smaller portion eliminated in the bile.[9][10] DFO is effective at chelating iron from ferritin, hemosiderin, and the non-transferrin-bound iron (NTBI) pool.[10][11] Its major limitation is poor oral bioavailability, necessitating slow subcutaneous or intravenous infusions over 8-12 hours, several nights a week.[3][10]
This compound (DFX): this compound is an orally active tridentate ligand.[4][12] Being "tridentate," it requires two molecules to occupy the six coordination sites of a single Fe³⁺ ion, forming a stable 2:1 complex.[8][12] This complex is predominantly eliminated via the bile and excreted in the feces.[4] The oral, once-daily administration of this compound represents a significant advantage in patient convenience and adherence compared to the cumbersome regimen of Deferoxamine.[4][13]
Figure 1: Comparative Iron Chelation Mechanisms.
Comparative Efficacy in Serum Ferritin Reduction: A Data-Driven Analysis
Numerous clinical trials and meta-analyses have compared the efficacy of this compound and Deferoxamine. While both are effective, the magnitude of serum ferritin reduction can vary based on the patient population, drug dosage, and study duration.
A pivotal Phase III trial showed that this compound at 20 mg/kg/day could stabilize serum ferritin levels, while a dose of 30 mg/kg/day effectively reduced them, demonstrating a dose-dependent efficacy comparable to standard Deferoxamine therapy.[13] However, systematic reviews and meta-analyses have yielded more nuanced results. One meta-analysis focusing on patients with Sickle Cell Anemia found that while changes in liver iron concentration (LIC) were not significantly different between the two drugs, the reduction in serum ferritin was significantly greater in the Deferoxamine group.[14][15][16] Conversely, another study in Iraqi thalassemia patients concluded that this compound was more effective in lowering serum ferritin levels compared to Deferoxamine.[17] An observational study in chelation-naïve children found this compound to be at least as effective as Deferoxamine in maintaining safe serum ferritin levels.[18]
These seemingly conflicting results underscore the importance of considering the entire clinical picture. Factors such as patient adherence to the demanding Deferoxamine infusion schedule can significantly impact its real-world effectiveness. The convenience of oral this compound may lead to better adherence and, consequently, better outcomes in some patient populations.
| Study / Meta-Analysis | Patient Population | Key Findings on Serum Ferritin (SF) Reduction | Reference |
| Vichinsky et al. (Phase II) | Sickle Cell Disease | Both DFX and DFO reduced SF levels. Patients on DFX for up to 2 years showed a median SF decrease of -614 ng/mL. | [19] |
| Qadah et al. (Meta-Analysis) | Sickle Cell Anemia | SF reduction was significantly lower in the DFO group compared to the DFX group (WMD, 278.13 µg/l). | [14][15] |
| Yassin et al. | β-Thalassemia Major | SF levels were significantly lower in the DFX (Exjade) group compared to the DFO group. | [17] |
| Shah et al. (Observational) | Chelation-Naïve Children | Absolute change in SF from baseline was not significant with DFX, but was significantly higher with DFO. Concluded DFX is at least as effective as DFO for maintenance. | [18] |
| Bagherian et al. (RCT) | Thalassemia Major | At 12 months, SF levels were reduced in both groups, but the reduction was significantly greater with combined DFX and DFO therapy compared to DFX alone. | [20] |
| Fathollahi et al. (Cross-sectional) | Thalassemia Major | Found no significant difference between DFO, DFX, and Deferiprone in reducing ferritin levels. |
Experimental Protocol: A Self-Validating System for Monitoring Chelation Therapy
Effective chelation therapy requires a robust monitoring plan to ensure both efficacy and safety. This protocol outlines a self-validating system where clinical decisions are continuously informed by objective laboratory and imaging data.
Objective: To safely reduce body iron burden, targeting a serum ferritin level below 1,000 ng/mL and a liver iron concentration (LIC) within the desired range (e.g., 3-7 mg/g dry weight), while monitoring for potential drug toxicities.[21][22]
Methodology:
-
Baseline Assessment (Prior to Initiation):
-
Serum Ferritin: Establish initial iron burden. Perform at least two measurements to account for variability.
-
Liver Iron Concentration (LIC): Quantify liver iron stores via MRI (T2* or R2). LIC is the gold standard for assessing total body iron.[3][7]
-
Cardiac Iron Assessment: Measure myocardial iron using cardiac T2* MRI, especially in heavily transfused patients, as cardiac iron is the primary driver of mortality.[3][21]
-
Renal Function Panel: Measure serum creatinine and calculate estimated glomerular filtration rate (eGFR). This is critical for this compound, which carries a risk of renal toxicity.[23]
-
Liver Function Panel: Measure Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) to establish a baseline for hepatic monitoring.[1]
-
Audiometry and Ophthalmic Exam: Establish a baseline before starting Deferoxamine, which is associated with auditory and ocular toxicity.[24]
-
-
Routine Efficacy Monitoring (During Therapy):
-
Dose Adjustment Logic:
-
Dose adjustments for both agents should be based on the trend in serum ferritin over 3-6 months and the annual LIC measurement.
-
For high iron burden (e.g., SF >2500 ng/mL): Use higher doses (e.g., DFX >30 mg/kg/day; DFO 40-50 mg/kg/day) to achieve a negative iron balance.
-
For moderate iron burden (e.g., SF 1000-2500 ng/mL): Use maintenance doses (e.g., DFX 20 mg/kg/day; DFO 30-40 mg/kg/day) to stabilize iron levels.
-
When target is reached (e.g., SF <1000 ng/mL): Consider dose reduction to avoid over-chelation. Hold medication if SF drops below 500 ng/mL.[21]
-
-
Routine Safety Monitoring:
-
For this compound: Monitor serum creatinine monthly. If creatinine rises >33% above baseline on two consecutive occasions, dose reduction or interruption is required.[23] Monitor liver function tests monthly.
-
For Deferoxamine: Conduct annual audiometry and ophthalmology exams to screen for toxicity.[24] Monitor for injection site reactions.
-
Figure 2: Workflow for Monitoring Iron Chelation Therapy.
Conclusion and Future Directions
Both this compound and Deferoxamine are proven, effective therapies for reducing serum ferritin and managing transfusional iron overload.[13][18] While some meta-analyses suggest Deferoxamine may lead to a statistically greater reduction in serum ferritin, the clinical significance of this must be weighed against the profound practical advantages of this compound.[14][15] The oral, once-daily administration of this compound significantly reduces treatment burden, which can enhance patient adherence and lead to more consistent chelation, potentially offsetting any minor differences in molecular efficacy.[25]
The ultimate choice of chelator is a multifactorial decision. It requires careful consideration of the patient's iron burden, underlying disease, organ function, and lifestyle. The most critical component for success with either agent is a rigorous, data-driven monitoring protocol. By systematically tracking efficacy markers like serum ferritin and LIC, alongside key safety parameters, clinicians can tailor therapy to achieve the dual goals of preventing iron-mediated organ damage while minimizing treatment-related toxicity.
References
- Dr.Oracle. (2025). What is the mechanism of iron chelation for Deferoxamine (deferoxamine), this compound (this compound), and Deferiprone (deferiprone)? [Online].
- Patsnap Synapse. (2024). What is the mechanism of Deferoxamine Mesylate? [Online].
- Patsnap Synapse. (2024). What is the mechanism of this compound? [Online].
- ResearchGate. (n.d.). Deferoxamine, deferiprone, and this compound mechanism of action in the... [Online].
- National Center for Biotechnology Information. (2023). Deferoxamine - StatPearls - NCBI Bookshelf. [Online].
- Benchchem. (n.d.). The Core Mechanism of Iron (Fe3+) Chelation by this compound: An In-depth Technical Guide. [Online].
- (2024). Effects of Deferoxamine as an Iron Chelating Agent in Various Medical Applications. [Online].
- PubMed Central. (n.d.). Efficacy and safety of iron-chelation therapy with deferoxamine, deferiprone, and this compound for the treatment of iron-loaded patients with non-transfusion-dependent thalassemia syndromes. [Online].
- PubMed. (n.d.). Efficacy and safety of this compound compared with deferoxamine in sickle cell disease: two-year results including pharmacokinetics and concomitant hydroxyurea. [Online].
- Northern California Comprehensive Thalassemia Center. (n.d.). Iron Overload and Chelation Therapy. [Online].
- St George's Hospital. (2019). Blood transfusion and management of iron overload in patients with Sickle Cell Disease and Thalassaemia. [Online].
- PubMed. (n.d.). Observational study comparing long-term safety and efficacy of this compound with Desferrioxamine therapy in chelation-naïve children with transfusional iron overload. [Online].
- British Society for Haematology. (2021). Guidelines for the monitoring and management of iron overload in patients with haemoglobinopathies and rare anaemias. [Online].
- American Society of Hematology. (2025). Management of iron overload: lessons from transfusion-dependent hemoglobinopathies | Blood. [Online].
- PubMed. (n.d.). Long-term efficacy and safety of this compound. [Online].
- American Society of Hematology. (2012). How I treat transfusional iron overload | Blood. [Online].
- National Institutes of Health. (2024). Compare the Efficacy and Safety of Deferoxamine, this compound, and Deferiprone in Patients With Sickle Cell Disease or Transfusion-Dependent Anemia: A Network Meta-Analysis of Randomized Control Trials. [Online].
- PubMed. (n.d.). A 1-year randomized trial of this compound alone versus this compound and deferoxamine combination for the treatment of iron overload in thalassemia major. [Online].
- PubMed Central. (2022). This compound versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis. [Online].
- PubMed Central. (n.d.). Overview of guidelines on iron chelation therapy in patients with myelodysplastic syndromes and transfusional iron overload. [Online].
- PubMed. (n.d.). This compound versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis. [Online].
- PubMed Central. (n.d.). Diagnosis and management of transfusion iron overload: The role of imaging. [Online].
- selse hcc. (2016). Guidelines for iron chelation in adults with a haemoglobinopathy or other inherited anaemia diagnosis. [Online].
- Journal of Clinical Care and Skills. (2020). Comparison of Deferoxamine, Deferiprone and this compound Iron-Chelating Agents in Reducing Serum Ferritin Levels in Patients with Thalassemia Major. [Online].
- OncLive. (n.d.). Important Considerations in Iron Chelation Therapy. [Online].
- Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (2024). Comparison of this compound (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq. [Online].
- (n.d.). Non-Transfusion-Dependent Thalassemia (NTDT) Chelation Guidelines. [Online].
- ResearchGate. (n.d.). (PDF) this compound versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis. [Online].
Sources
- 1. stgeorges.nhs.uk [stgeorges.nhs.uk]
- 2. b-s-h.org.uk [b-s-h.org.uk]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Effects of Deferoxamine as an Iron Chelating Agent in Various Medical Applications [thinkdochemicals.com]
- 6. Diagnosis and management of transfusion iron overload: The role of imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. droracle.ai [droracle.ai]
- 9. What is the mechanism of Deferoxamine Mesylate? [synapse.patsnap.com]
- 10. Deferoxamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Long-term efficacy and safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound versus deferoxamine in managing iron overload in patients with Sickle Cell Anaemia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of this compound (Exjade®) and Deferoxamine (Desferal®) Effects on Iron Overload in Patients with Blood Transfusion-Dependent β-Thalassemia Major in Iraq | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 18. Observational study comparing long-term safety and efficacy of this compound with Desferrioxamine therapy in chelation-naïve children with transfusional iron overload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of this compound compared with deferoxamine in sickle cell disease: two-year results including pharmacokinetics and concomitant hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A 1-year randomized trial of this compound alone versus this compound and deferoxamine combination for the treatment of iron overload in thalassemia major - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Iron Overload and Chelation Therapy | Northern California Comprehensive Thalassemia Center [thalassemia.ucsf.edu]
- 22. thalassemia.weill.cornell.edu [thalassemia.weill.cornell.edu]
- 23. selsehcc.org.uk [selsehcc.org.uk]
- 24. Overview of guidelines on iron chelation therapy in patients with myelodysplastic syndromes and transfusional iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onclive.com [onclive.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Deferasirox for Laboratory Professionals
This document provides essential procedural guidance for the proper disposal of Deferasirox, a potent iron chelator, within a research and development environment. Adherence to these protocols is critical not only for regulatory compliance but also for upholding the highest standards of laboratory safety and environmental stewardship. The information herein is synthesized from regulatory guidelines, safety data sheets, and established best practices in pharmaceutical waste management.
Understanding the Imperative for Specialized Disposal
This compound, while a vital therapeutic agent, presents notable hazards that necessitate a meticulous disposal strategy. Its classification as "harmful if swallowed" and, more critically, "very toxic to aquatic life with long lasting effects" underscores the potential for significant environmental detriment if improperly discarded[1][2][3]. The primary objective of a dedicated disposal plan is to mitigate these risks, ensuring that this compound does not contaminate ecosystems or pose a threat to human health through environmental exposure.
In a laboratory context, the generation of this compound waste can occur through various streams, including expired compounds, unused investigational medications, and contaminated lab consumables[4][5]. Each of these streams requires management in accordance with federal and local regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[4][5][6].
This compound Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the disposal of this compound in a laboratory setting. This workflow is designed to ensure that all waste streams are appropriately segregated and managed according to their specific hazard profile and regulatory requirements.
Caption: Decision workflow for the proper segregation and disposal of this compound waste in a laboratory.
Step-by-Step Disposal Protocol for this compound
The following protocol provides a detailed, actionable guide for the disposal of this compound waste. This procedure is designed to be integrated into your laboratory's existing safety and chemical hygiene plans.
Waste Characterization and Segregation
Proper segregation at the point of generation is the cornerstone of compliant pharmaceutical waste management.
| Waste Stream | Description | Disposal Container |
| Unused or Expired this compound | Bulk powder, tablets, or capsules that are no longer needed or have passed their expiration date. | Labeled "Hazardous Waste - Pharmaceuticals" container. |
| Contaminated Labware (Non-Sharps) | Items such as gloves, bench paper, and empty vials with visible residue. | Labeled "Hazardous Waste - Pharmaceuticals" container. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Puncture-resistant sharps container specifically designated for hazardous pharmaceutical waste. |
| Empty Stock Containers | Original packaging that has held this compound. | See Section 3.3 for decontamination procedures. |
Handling and Personal Protective Equipment (PPE)
Given that this compound is harmful if swallowed and can cause skin and eye irritation, appropriate PPE must be worn during all handling and disposal activities[7].
-
Gloves: Nitrile gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn.
-
Respiratory Protection: If handling bulk powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation[7].
Decontamination of Empty Containers
Empty containers that once held this compound must be triple-rinsed before they can be disposed of as non-hazardous waste.
-
First Rinse: Add a small amount of a suitable solvent (e.g., water or ethanol) to the container, cap it, and shake vigorously.
-
Collect Rinsate: Pour the rinsate into a designated "Hazardous Waste - Rinsate" container.
-
Repeat: Perform the rinse and collection steps two more times.
-
Container Disposal: After the third rinse, the container can be disposed of in the regular laboratory trash. Be sure to deface or remove the original label to prevent any confusion.
Final Disposal Pathway
All collected hazardous waste, including unused product, contaminated labware, sharps, and rinsate, must be disposed of through a licensed hazardous waste contractor[8][9]. It is inappropriate and often illegal to dispose of these materials by flushing them down the drain or placing them in the regular trash[9].
Your institution's Environmental Health and Safety (EH&S) department will have established procedures for the pickup and disposal of hazardous waste. Ensure that all waste containers are properly labeled, sealed, and stored in a designated satellite accumulation area while awaiting pickup.
Regulatory Framework and Compliance
The management of pharmaceutical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the EPA[6][10]. It is imperative that your laboratory's disposal practices for this compound align with these federal regulations, as well as any more stringent state or local requirements[4][10].
For laboratories, this often means adhering to the standards for hazardous waste generators, which include requirements for waste identification, container management, and record-keeping[11][12]. Partnering with a reputable waste management service can ensure compliance and provide a secure chain-of-custody for your laboratory's pharmaceutical waste[4].
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By implementing the procedures outlined in this guide, researchers, scientists, and drug development professionals can ensure the safety of their colleagues, protect the environment, and maintain full regulatory compliance. A proactive and informed approach to waste management is not merely a logistical necessity but a fundamental component of scientific integrity and corporate responsibility.
References
- Biosynth. (2023, June 20). Safety Data Sheet: this compound.
- Cayman Chemical. (2025, March 5). Safety Data Sheet: this compound.
- Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
- Easy RX Cycle. (n.d.). Medical & Pharmaceutical Waste Disposal for Research Labs.
- ECHEMI. (2019, July 15). This compound Safety Data Sheets.
- European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). This compound Safety Data Sheet.
- European Directorate for the Quality of Medicines & HealthCare. (2023, July 11). This compound for system suitability Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 214348.
- Novartis. (2022, August 16). Product Monograph Including Patient Medication Information: PrEXJADE®.
- Pfizer. (n.d.). How to Dispose of Unused Medicine Responsibly to Protect the Environment.
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Stericycle. (2025, May 20). EPA Regulations for Healthcare & Pharmaceuticals.
- TCI Chemicals. (2025, September 22). Safety Data Sheet: this compound.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.
- U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
- U.S. Food & Drug Administration. (2024, October 31). Disposal of Unused Medicines: What You Should Know.
- U.S. Food & Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines.
- U.S. Pharmacopeia. (2021, December 28). Safety Data Sheet: this compound.
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. echemi.com [echemi.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. danielshealth.com [danielshealth.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. This compound | C21H15N3O4 | CID 214348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 11. epa.gov [epa.gov]
- 12. ashp.org [ashp.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Deferasirox
Introduction: Beyond the Molecule
Deferasirox is an orally active iron chelator, indispensable in treating chronic iron overload in patients undergoing long-term blood transfusions.[1] For the researcher and drug development professional, however, it is a potent, pharmacologically active compound that demands meticulous handling.[2] This guide moves beyond mere procedural lists to instill a deep, causal understanding of the personal protective equipment (PPE) required when working with this compound. Our objective is to build a self-validating system of safety, ensuring that every operational step is grounded in authoritative knowledge of the compound's risk profile.
Hazard Assessment: Understanding the "Why" Behind the Protection
Effective PPE selection is not about a checklist; it's a direct response to a thorough risk assessment. The hazards associated with this compound dictate the necessary barriers we must place between ourselves and the compound.
-
Systemic & Organ Toxicity: this compound is harmful if swallowed and can cause damage to organs, specifically the kidneys and liver, through prolonged or repeated exposure.[2][3][4] This systemic risk underscores the importance of preventing any form of ingestion or absorption.
-
Dermal and Respiratory Irritation: The compound is classified as a skin and eye irritant.[1][5] Furthermore, as a fine powder, it can cause respiratory irritation and is harmful if inhaled.[1][5] This necessitates robust protection for the skin, eyes, and respiratory system, particularly when handling the solid form.
-
Reproductive Hazards: this compound is suspected of damaging fertility or the unborn child, placing it in a higher risk category that requires stringent containment to prevent exposure, especially for personnel of reproductive age.[5]
-
Physical Hazards: While not a primary concern in small lab quantities, this compound dust can form combustible clouds in large amounts, a factor to consider in pilot-scale or manufacturing operations.[2]
-
Environmental Hazards: It is classified as very toxic to aquatic life with long-lasting effects, mandating careful containment of waste streams.[3][4][5]
These hazards are the scientific rationale for the multi-layered PPE strategy detailed below. Every glove, goggle, and respirator is a specific countermeasure to these potential exposures.
Core PPE & Task-Specific Selection
The baseline for handling this compound in any form is a foundational layer of PPE. However, the risk of exposure escalates significantly when working with the powdered form compared to solutions. The following table and workflow provide a clear, risk-based approach to PPE selection.
Table 1: PPE Levels Based on this compound Handling Scenarios
| Activity | Risk Level | Engineering Controls | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Handling Stock Solutions (e.g., preparing dilutions, cell culture) | Low | Well-ventilated lab bench | Nitrile Gloves (single pair) | Safety Glasses with Side Shields | Lab Coat | Not typically required |
| Weighing Powder (<1g) (e.g., preparing stock solutions) | Moderate | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Safety Goggles | Lab Coat | Recommended: N95 or higher NIOSH-approved respirator |
| Handling Bulk Powder (>1g) (e.g., formulation development) | High | Chemical Fume Hood (required) | Double Nitrile Gloves | Safety Goggles & Face Shield | Lab Coat (disposable gown recommended) | Required: NIOSH-approved respirator (e.g., N95, P100) |
| Spill Cleanup (Powder) | High | N/A (during initial event) | Heavy-duty Nitrile or Rubber Gloves | Safety Goggles & Face Shield | Disposable Gown or Coveralls | Required: NIOSH-approved respirator (e.g., N95, P100) |
Workflow for PPE Determination
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when planning to work with this compound.
Caption: PPE selection workflow for this compound handling.
Standard Operating Protocols
Trustworthiness in the lab is built on repeatable, validated procedures. The following protocols provide step-by-step guidance for critical safety operations.
Protocol 1: PPE Donning and Doffing Sequence
This sequence is designed to prevent cross-contamination from the outer, "dirty" layer of PPE to your skin or clothing.
Donning (Putting On) Sequence:
-
Preparation: Ensure all required PPE is available and has been inspected for defects.
-
Gown/Lab Coat: Don the lab coat or disposable gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence:
-
Outer Gloves: If double-gloved, remove the outer, most contaminated pair. Pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand, and slide two fingers under the wrist of the remaining glove to peel it off over the first. Dispose of immediately.
-
Gown/Lab Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward and dispose of it.
-
Eye/Face Protection: Remove goggles or face shield from the back to the front. Place in a designated area for decontamination.
-
Respirator (if required): Remove the respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[2][6]
Protocol 2: Managing a this compound Powder Spill
Immediate and correct action can prevent a minor spill from becoming a major exposure event.
-
Alert & Isolate: Immediately alert others in the area. Restrict access to the spill zone.
-
Don PPE: If not already wearing it, don PPE as specified for "High Risk" in Table 1, including a NIOSH-approved respirator, goggles, face shield, gown, and heavy-duty gloves.[1][2]
-
Containment: Do NOT use a dry brush or compressed air. This will aerosolize the powder. Gently cover the spill with absorbent pads or cloths wetted with water to prevent dust generation.[2]
-
Cleanup: Carefully scoop the contained material into a clearly labeled hazardous waste container.[2]
-
Decontamination: Wipe the spill area clean with a suitable detergent and water.[2] Some sources also recommend a final wipe with a sodium hypochlorite solution for the non-recoverable remainder.[3][4]
-
Disposal: Dispose of all cleanup materials (pads, contaminated PPE) as hazardous waste according to institutional and local regulations.[2][4]
-
Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) office.
Protocol 3: Waste Disposal
Due to its environmental toxicity, all this compound waste must be handled as hazardous.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, gowns, weigh boats, pipette tips, etc.
-
Liquid Waste: Unused solutions, cell culture media containing this compound.
-
-
Container Management: Keep waste containers closed except when adding waste. Do not overfill.
-
Disposal Request: Follow your institution's procedures for hazardous chemical waste pickup. Do not pour any this compound-containing liquid down the drain.[2]
Conclusion: A Culture of Safety
Handling potent compounds like this compound safely is a cornerstone of scientific integrity and professional responsibility. The principles and protocols outlined in this guide are designed to provide a robust framework for protecting yourself, your colleagues, and the environment. By understanding the "why" behind each piece of protective equipment and each procedural step, you transition from following rules to embodying a culture of safety. This proactive, knowledge-based approach is the ultimate tool for mitigating risk in the laboratory.
References
- This compound-tablets-SDS.pdf.Camber Pharmaceuticals.
- SAFETY DATA SHEET - this compound System Suitability Mixture. (2018-03-08). CymitQuimica.
- This compound - Safety Data Sheet. (2025-03-05). Cayman Chemical.
- This compound - Safety Data Sheet. (2023-04-03). European Directorate for the Quality of Medicines & HealthCare.
- This compound for system suitability - Safety Data Sheet. (2023-07-11). European Directorate for the Quality of Medicines & HealthCare.
- Safety Data Sheet (SDS) - this compound. (2020-09-09). MedKoo Biosciences.
- SAFETY DATA SHEET - this compound. (2025-09-22). TCI Chemicals.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
